molecular formula C28H44N7O18P3S B15546149 2-Oxocyclohexanecarbonyl-CoA

2-Oxocyclohexanecarbonyl-CoA

Katalognummer: B15546149
Molekulargewicht: 891.7 g/mol
InChI-Schlüssel: BGLNPJARTQOCKR-OXXAVVHVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-oxocyclohexane-1-carbonyl-CoA is a 3-oxoacyl-CoA having its S-acyl component derived from 2-oxocyclohexane-1-carboxylic acid. It is functionally related to a cyclohexane-1-carbonyl-CoA and a 2-oxocyclohexanecarboxylic acid.

Eigenschaften

Molekularformel

C28H44N7O18P3S

Molekulargewicht

891.7 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-oxocyclohexane-1-carbothioate

InChI

InChI=1S/C28H44N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h13-15,17,20-22,26,38-39H,3-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t15?,17-,20-,21-,22+,26-/m1/s1

InChI-Schlüssel

BGLNPJARTQOCKR-OXXAVVHVSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Central Role of 2-Oxocyclohexanecarbonyl-CoA in Anaerobic Aromatic Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, essential for the cycling of carbon in anoxic environments. A key intermediate in one of the major pathways for this degradation is 2-Oxocyclohexanecarbonyl-CoA. This technical guide provides an in-depth examination of the role of this pivotal molecule in anaerobic metabolism, with a particular focus on the well-studied model organism, the phototrophic bacterium Rhodopseudomonas palustris. This document details the enzymatic reactions involving this compound, presents quantitative data on enzyme kinetics, outlines detailed experimental protocols for the characterization of these enzymes, and provides visual representations of the metabolic pathways and experimental workflows. For comparative purposes, this guide also briefly discusses the analogous, yet distinct, pathway found in the denitrifying bacterium Thauera aromatica.

Introduction: The Anaerobic Challenge of Aromatic Ring Cleavage

Aromatic compounds, characterized by their stable ring structures, are abundant in nature, originating from sources such as lignin (B12514952) and pollutants.[1][2] While aerobic organisms readily cleave these rings using oxygen-dependent enzymes, anaerobic microorganisms have evolved sophisticated oxygen-independent strategies.[1][3] A central theme in anaerobic aromatic degradation is the initial activation of the aromatic substrate to its coenzyme A (CoA) thioester, followed by the reduction of the aromatic ring to form alicyclic intermediates.[2][3] One of the most extensively studied pathways is the benzoyl-CoA degradation pathway, which serves as a common route for the metabolism of a wide variety of aromatic compounds.[4]

Two distinct variations of the benzoyl-CoA pathway have been elucidated in different bacteria. In the denitrifying bacterium Thauera aromatica, the pathway proceeds through a series of hydration and oxidation steps involving 6-hydroxycyclohex-1-ene-1-carbonyl-CoA and 6-oxocyclohex-1-ene-1-carbonyl-CoA.[5][6] In contrast, the phototrophic bacterium Rhodopseudomonas palustris utilizes a pathway where this compound (also referred to as 2-ketocyclohexanecarboxyl-CoA) is a critical intermediate.[7] This guide will focus on the latter pathway, detailing the formation and subsequent cleavage of this key keto-acyl-CoA intermediate.

The Metabolic Hub: The Benzoyl-CoA Pathway in Rhodopseudomonas palustris

In R. palustris, the anaerobic degradation of benzoate (B1203000) begins with its activation to benzoyl-CoA.[8] The aromatic ring of benzoyl-CoA is then reduced, eventually leading to the formation of 2-hydroxycyclohexanecarboxyl-CoA. This molecule is then oxidized to form the central intermediate of interest, this compound. The subsequent hydrolytic cleavage of this compound breaks the alicyclic ring, a crucial step in the complete degradation of the aromatic scaffold.[9]

Enzymatic Formation of this compound

The formation of this compound is catalyzed by the NAD+-dependent enzyme 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) .[7] This enzyme oxidizes the hydroxyl group of 2-hydroxycyclohexanecarboxyl-CoA to a keto group.

Reaction: 2-hydroxycyclohexanecarboxyl-CoA + NAD⁺ ⇌ this compound + NADH + H⁺

Enzymatic Cleavage of this compound

The ring cleavage of this compound is facilitated by 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) , a member of the crotonase superfamily.[10] This enzyme catalyzes a hydrolytic reaction that opens the six-membered ring to produce pimelyl-CoA.[10]

Reaction: this compound + H₂O → pimelyl-CoA

Quantitative Data on Key Enzymes

The following tables summarize the key kinetic and physical properties of the enzymes responsible for the turnover of this compound in Rhodopseudomonas palustris, as well as the analogous enzymes in Thauera aromatica for comparison.

Table 1: Properties of 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) from Rhodopseudomonas palustris

PropertyValueReference
Native Molecular MassHomotetramer[7]
Subunit Molecular Mass27 kDa[7]
CofactorNAD⁺ (NADP⁺ is not utilized)[7]
Apparent Kₘ (2-hydroxycyclohexanecarboxyl-CoA)10 ± 5 µM[7]
Apparent Kₘ (NAD⁺)200 µM[7]
Oxygen SensitivityInsensitive[7]

Table 2: Properties of 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) from Rhodopseudomonas palustris

PropertyValueReference
Native Molecular Mass134 kDa (Homotetramer)[10]
Subunit Molecular Mass35 kDa[10]
Specific Activity9.7 µmol min⁻¹ mg⁻¹[10]
Oxygen SensitivityInsensitive[9]

Table 3: Comparative Properties of Analogous Enzymes in Thauera aromatica

EnzymePropertyValueReference
6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenaseNative Molecular Mass45 kDa[6]
Subunit Molecular Mass40 kDa[6]
Apparent Kₘ (6-hydroxycyclohex-1-ene-1-carbonyl-CoA)60 ± 20 µM[6]
Apparent Kₘ (NAD⁺)200 ± 50 µM[6]
6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolaseSpecific ActivityVaries by species, high in obligate anaerobes[11]
Apparent Kₘ (6-oxocyclohex-1-ene-1-carbonyl-CoA)Lower in facultative anaerobes like T. aromatica[11]

Experimental Protocols

This section provides detailed methodologies for the purification and assay of the key enzymes involved in the metabolism of this compound.

Purification of 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) from R. palustris

This protocol is based on the purification of His-tagged BadH.[7]

  • Cell Growth and Lysis: Grow R. palustris cells anaerobically in the light with benzoate as the sole carbon source. Harvest cells and resuspend in a suitable lysis buffer. Lyse the cells using a French press or sonication.

  • Clarification: Centrifuge the cell lysate at high speed to remove cell debris and obtain a soluble fraction.

  • Affinity Chromatography: Apply the soluble fraction to a nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) column. Wash the column extensively with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged BadH from the column using a buffer with a high concentration of imidazole.

  • Buffer Exchange: Exchange the buffer of the purified enzyme to a storage buffer using dialysis or a desalting column.

  • Purity Assessment: Assess the purity of the enzyme by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Assay of 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) Activity

The activity of BadH is determined by monitoring the NAD⁺-dependent formation of NADH spectrophotometrically at 340 nm.[7]

  • Assay Mixture: In a 1 ml quartz cuvette, prepare an assay mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM NAD⁺, and the purified enzyme solution.

  • Reaction Initiation: Start the reaction by adding the substrate, 2-hydroxycyclohexanecarboxyl-CoA.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Purification of 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) from R. palustris

This protocol is based on the purification of the native enzyme.[9]

  • Cell Growth and Lysis: Similar to the BadH purification, grow R. palustris anaerobically on benzoate, harvest, and lyse the cells.

  • Chromatographic Steps: Purify the enzyme from the soluble fraction using a series of chromatographic steps, which may include:

    • Q-Sepharose (anion exchange)

    • Phenyl-Sepharose (hydrophobic interaction)

    • Gel filtration (size exclusion)

    • Hydroxyapatite chromatography

  • Purity Assessment: Monitor the purity at each step using SDS-PAGE. The purified protein should appear as a single band.[9]

Assay of 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) Activity

The activity of BadI is measured by monitoring the decrease in absorbance of the substrate's Mg²⁺-enolate complex at 314 nm.[9]

  • Assay Mixture: In a 1 ml cuvette, prepare a standard reaction mixture containing 50 mM Tris-HCl (pH 8.5), 100 mM MgCl₂, and 1 mM 2-ketocyclohexanecarboxyl-CoA.

  • Reaction Initiation: Start the reaction by adding the purified BadI enzyme.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 314 nm over time.

  • Note on Substrate Purity: The synthesis of 2-ketocyclohexanecarboxyl-CoA can be challenging, and impurities may affect kinetic measurements.[9]

Visualizing the Metabolic Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the anaerobic benzoate degradation pathway in Rhodopseudomonas palustris and a generalized experimental workflow for studying these enzymes.

Anaerobic_Benzoate_Degradation_RPalustris Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase Reduced_Intermediates Reduced Ring Intermediates Benzoyl_CoA->Reduced_Intermediates Benzoyl-CoA reductase Hydroxy_CHC_CoA 2-Hydroxycyclohexanecarboxyl-CoA Reduced_Intermediates->Hydroxy_CHC_CoA Oxo_CHC_CoA This compound Hydroxy_CHC_CoA->Oxo_CHC_CoA BadH (2-hydroxycyclohexanecarboxyl- CoA dehydrogenase) NAD+ -> NADH Pimelyl_CoA Pimelyl-CoA Oxo_CHC_CoA->Pimelyl_CoA BadI (2-ketocyclohexanecarboxyl- CoA hydrolase) + H2O Central_Metabolism Central Metabolism Pimelyl_CoA->Central_Metabolism β-oxidation Experimental_Workflow cluster_upstream Upstream Processing cluster_purification Enzyme Purification cluster_characterization Enzyme Characterization Cell_Culture Anaerobic Cell Culture (e.g., R. palustris on benzoate) Cell_Harvest Cell Harvesting Cell_Culture->Cell_Harvest Cell_Lysis Cell Lysis (Sonication/French Press) Cell_Harvest->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Chromatography Chromatography (e.g., Ni-NTA, Ion Exchange) Clarification->Chromatography Purity_Check Purity Assessment (SDS-PAGE) Chromatography->Purity_Check Activity_Assay Enzyme Activity Assay (Spectrophotometry) Purity_Check->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Activity_Assay->Kinetic_Analysis Property_Analysis Biophysical Characterization (Molecular Mass, etc.) Kinetic_Analysis->Property_Analysis

References

The Discovery and Significance of 2-Oxocyclohexanecarbonyl-CoA in Bacterial Anaerobic Aromatic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process carried out by diverse bacteria, playing a significant role in the carbon cycle and the bioremediation of environmental pollutants. Unlike aerobic degradation, which utilizes oxygenases to cleave the stable aromatic ring, anaerobic pathways employ a series of reductive steps to overcome the resonance energy of the benzene (B151609) ring. A central intermediate in many of these pathways is benzoyl-coenzyme A (benzoyl-CoA). The phototrophic bacterium Rhodopseudomonas palustris employs a unique and well-characterized pathway for the anaerobic degradation of benzoate (B1203000), in which 2-Oxocyclohexanecarbonyl-CoA (also referred to as 2-ketocyclohexanecarboxyl-CoA) emerges as a pivotal intermediate. The discovery and characterization of this molecule and its associated enzymes have provided fundamental insights into the intricate biochemistry of anaerobic metabolism. This technical guide provides an in-depth overview of the discovery of this compound, focusing on the bacterial pathways in Rhodopseudomonas palustris, and presents key quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in the field.

The Anaerobic Benzoate Degradation Pathway in Rhodopseudomonas palustris

The anaerobic degradation of benzoate in Rhodopseudomonas palustris proceeds through a series of enzymatic reactions that activate, reduce, and ultimately cleave the aromatic ring. This compound is a key intermediate in this pathway, and its formation and subsequent hydrolysis are crucial steps. The pathway involves the following key enzymes and intermediates:

  • Benzoate-CoA ligase (BadA): This enzyme activates benzoate to benzoyl-CoA, an essential first step for its subsequent reduction.[1][2][3][4]

  • Benzoyl-CoA reductase (BadDEFG): This enzyme complex catalyzes the ATP-dependent reduction of the aromatic ring of benzoyl-CoA to a cyclohex-1-ene-1-carboxyl-CoA.[5][6]

  • Cyclohex-1-ene-1-carboxyl-CoA hydratase (BadK): This hydratase adds a water molecule to cyclohex-1-ene-1-carboxyl-CoA, forming 2-hydroxycyclohexanecarboxyl-CoA.[7]

  • 2-Hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH): This NAD+-dependent dehydrogenase oxidizes 2-hydroxycyclohexanecarboxyl-CoA to produce this compound.

  • 2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI): This enzyme catalyzes the hydrolytic cleavage of the alicyclic ring of this compound, yielding pimelyl-CoA.[8] Pimelyl-CoA is then further metabolized through β-oxidation.

Quantitative Data on Pathway Enzymes

The enzymes of the anaerobic benzoate degradation pathway in Rhodopseudomonas palustris have been purified and characterized, providing valuable quantitative data for understanding their function.

EnzymeGeneMolecular Weight (kDa)Subunit CompositionSpecific ActivityKm Values
Benzoate-CoA ligase badA60Monomer25 µmol/min/mgBenzoate: 0.6-2 µM; ATP: 2-3 µM; CoA: 90-120 µM[1][2]
Benzoyl-CoA reductase badDEFG-Heterotetramer--
Cyclohex-1-ene-1-carboxyl-CoA hydratase badK----
2-Hydroxycyclohexanecarboxyl-CoA dehydrogenase badH134Homotetramer-2-hydroxychc-CoA: 10 µM; NAD+: 200 µM
2-Ketocyclohexanecarboxyl-CoA hydrolase badI134Homotetramer9.7 µmol/min/mg-

Experimental Protocols

Synthesis of this compound (2-Ketocyclohexanecarboxyl-CoA)

The synthesis of this compound can be achieved through a chemical method starting from ethyl-2-cyclohexanonecarboxylate.[8]

Materials:

  • Ethyl-2-cyclohexanonecarboxylate

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl)

  • Ethyl chloroformate

  • Triethylamine (B128534)

  • Coenzyme A (CoA)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • C18 reverse-phase Sep-Pak cartridges

Procedure:

  • Synthesis of 2-Oxocyclohexanecarboxylic acid:

    • Hydrolyze ethyl-2-cyclohexanonecarboxylate by refluxing with an equimolar amount of KOH in aqueous ethanol.

    • After cooling, acidify the reaction mixture with HCl to precipitate 2-oxocyclohexanecarboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Synthesis of the mixed anhydride (B1165640):

    • Dissolve 2-oxocyclohexanecarboxylic acid in anhydrous THF.

    • Add an equimolar amount of triethylamine and cool the solution to -10°C.

    • Slowly add an equimolar amount of ethyl chloroformate while maintaining the temperature at -10°C.

    • Stir the reaction mixture for 30 minutes at -10°C. The formation of the mixed anhydride can be monitored by thin-layer chromatography.

  • Formation of this compound:

    • In a separate flask, dissolve Coenzyme A in a cold, aqueous solution of sodium bicarbonate.

    • Slowly add the cold solution of the mixed anhydride to the CoA solution with vigorous stirring.

    • Allow the reaction to proceed on ice for 1-2 hours.

  • Purification:

    • Purify the synthesized this compound using C18 reverse-phase Sep-Pak cartridges.

    • Wash the cartridge with water to remove unreacted CoA and salts.

    • Elute the CoA thioester with a stepwise gradient of methanol (B129727) in water.

    • Lyophilize the fractions containing the product.

Purification of 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI)

This protocol is based on the method described for the purification of BadI from Rhodopseudomonas palustris.[8]

Materials:

  • R. palustris cells grown anaerobically on benzoate

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors)

  • Q-Sepharose column

  • Phenyl-Sepharose column

  • Gel filtration column (e.g., Superdex 200)

  • Hydroxyapatite (B223615) column

  • Bradford assay reagent for protein quantification

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or French press.

    • Centrifuge the lysate at high speed (e.g., 100,000 x g) to obtain the crude cell extract (supernatant).

  • Q-Sepharose Chromatography (Anion Exchange):

    • Load the crude extract onto a Q-Sepharose column pre-equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Wash the column to remove unbound proteins.

    • Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the equilibration buffer.

    • Collect fractions and assay for 2-ketochc-CoA hydrolase activity.

  • Phenyl-Sepharose Chromatography (Hydrophobic Interaction):

    • Pool the active fractions from the Q-Sepharose column and add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M.

    • Load the sample onto a Phenyl-Sepharose column pre-equilibrated with a high-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 1 M ammonium sulfate).

    • Elute the bound proteins with a decreasing linear gradient of ammonium sulfate (e.g., 1-0 M).

    • Collect fractions and assay for activity.

  • Gel Filtration Chromatography (Size Exclusion):

    • Concentrate the active fractions from the Phenyl-Sepharose column.

    • Load the concentrated sample onto a gel filtration column pre-equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl).

    • Elute the proteins with the same buffer.

    • Collect fractions and assay for activity.

  • Hydroxyapatite Chromatography:

    • Pool the active fractions from the gel filtration column.

    • Load the sample onto a hydroxyapatite column pre-equilibrated with a low-phosphate buffer.

    • Elute the bound proteins with a linear gradient of potassium phosphate.

    • Collect fractions, assay for activity, and analyze for purity by SDS-PAGE.

Assay for 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI) Activity

The activity of 2-ketochc-CoA hydrolase is determined by monitoring the decrease in absorbance at 314 nm, which corresponds to the cleavage of the Mg2+-enolate complex of the 2-ketochc-CoA substrate.[8]

Materials:

  • Purified 2-Ketocyclohexanecarboxyl-CoA hydrolase

  • Synthesized this compound

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • MgCl2 solution

  • Spectrophotometer capable of measuring absorbance at 314 nm

Procedure:

  • Prepare the reaction mixture in a quartz cuvette containing the assay buffer and MgCl2.

  • Add the this compound substrate to the reaction mixture.

  • Initiate the reaction by adding a small amount of the purified enzyme.

  • Immediately monitor the decrease in absorbance at 314 nm over time.

  • The initial linear rate of the reaction is used to calculate the enzyme activity. One unit of activity can be defined as the amount of enzyme that catalyzes the cleavage of 1 µmol of substrate per minute under the specified conditions.

Mandatory Visualization

Anaerobic_Benzoate_Degradation_Pathway Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase (BadA) ATP, CoA Cyclohex_1_ene_1_carboxyl_CoA Cyclohex-1-ene-1-carboxyl-CoA Benzoyl_CoA->Cyclohex_1_ene_1_carboxyl_CoA Benzoyl-CoA reductase (BadDEFG) 2 ATP, 4[H] Two_hydroxycyclohexanecarboxyl_CoA 2-Hydroxycyclohexanecarboxyl-CoA Cyclohex_1_ene_1_carboxyl_CoA->Two_hydroxycyclohexanecarboxyl_CoA Cyclohex-1-ene-1-carboxyl-CoA hydratase (BadK) H₂O Two_Oxocyclohexanecarbonyl_CoA This compound Two_hydroxycyclohexanecarboxyl_CoA->Two_Oxocyclohexanecarbonyl_CoA 2-Hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) NAD⁺ Pimelyl_CoA Pimelyl-CoA Two_Oxocyclohexanecarbonyl_CoA->Pimelyl_CoA 2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI) H₂O Beta_Oxidation β-Oxidation Pimelyl_CoA->Beta_Oxidation

Caption: Anaerobic benzoate degradation pathway in Rhodopseudomonas palustris.

Experimental_Workflow cluster_synthesis Substrate Synthesis cluster_purification Enzyme Purification cluster_assay Enzyme Assay Start Starting Material (e.g., Ethyl-2-cyclohexanonecarboxylate) Intermediate Intermediate (2-Oxocyclohexanecarboxylic acid) Start->Intermediate Hydrolysis Activated_Intermediate Activated Intermediate (Mixed Anhydride) Intermediate->Activated_Intermediate Activation Final_Product Final Product (this compound) Activated_Intermediate->Final_Product Reaction with CoA Reaction_Setup Setup Reaction Mixture (Buffer, Substrate, Mg²⁺) Final_Product->Reaction_Setup Cell_Culture Bacterial Cell Culture (R. palustris) Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Crude_Extract Crude Extract Cell_Lysis->Crude_Extract Anion_Exchange Anion Exchange (Q-Sepharose) Crude_Extract->Anion_Exchange HIC Hydrophobic Interaction (Phenyl-Sepharose) Anion_Exchange->HIC SEC Size Exclusion (Gel Filtration) HIC->SEC Affinity Hydroxyapatite SEC->Affinity Pure_Enzyme Purified Enzyme Affinity->Pure_Enzyme Enzyme_Addition Add Purified Enzyme Pure_Enzyme->Enzyme_Addition Reaction_Setup->Enzyme_Addition Measurement Spectrophotometric Measurement (ΔA₃₁₄/min) Enzyme_Addition->Measurement Data_Analysis Calculate Specific Activity Measurement->Data_Analysis

Caption: General experimental workflow for the study of this compound and its metabolizing enzymes.

Conclusion

The discovery of this compound as a key intermediate in the anaerobic degradation of benzoate by Rhodopseudomonas palustris has significantly advanced our understanding of the diverse strategies employed by bacteria to metabolize aromatic compounds in the absence of oxygen. The characterization of the enzymes involved in its formation and cleavage has provided a detailed biochemical roadmap of this important metabolic pathway. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and scientists working in the fields of microbiology, biochemistry, and bioremediation. Furthermore, a thorough understanding of these bacterial pathways can inform the development of novel biocatalysts for the production of value-added chemicals from renewable aromatic feedstocks and may provide new targets for the development of antimicrobial agents that disrupt essential metabolic processes in pathogenic bacteria.

References

The Metabolic Fate of 2-Oxocyclohexanecarbonyl-CoA in Rhodopseudomonas palustris: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodopseudomonas palustris, a metabolically versatile purple non-sulfur bacterium, is renowned for its ability to degrade a wide array of aromatic compounds under anaerobic conditions.[1][2] A key metabolic hub in the anaerobic degradation of benzoate (B1203000) and related aromatic molecules is the formation and subsequent cleavage of 2-oxocyclohexanecarbonyl-CoA. This intermediate, also known as 2-ketocyclohexanecarboxyl-CoA, represents a critical juncture leading to the opening of the alicyclic ring and the channeling of the resulting products into central metabolism. Understanding the enzymatic machinery and regulatory networks governing the fate of this compound is paramount for applications in bioremediation, biotransformation, and the development of novel antimicrobial strategies targeting anaerobic pathogens. This technical guide provides an in-depth overview of the core metabolic pathway, quantitative enzymatic data, detailed experimental protocols, and visual representations of the processes involved in the metabolism of this compound in R. palustris.

Core Metabolic Pathway

The anaerobic degradation of benzoate in Rhodopseudomonas palustris proceeds via the benzoyl-CoA pathway. Following the conversion of benzoate to benzoyl-CoA, a series of reduction and hydration steps lead to the formation of this compound. The metabolic fate of this crucial intermediate is primarily dictated by two key enzymes: 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) and 2-ketocyclohexanecarboxyl coenzyme A hydrolase (BadI).

The pathway can be summarized as follows:

  • Oxidation of 2-hydroxycyclohexanecarboxyl-CoA: The enzyme 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH), a member of the short-chain dehydrogenase/reductase family, catalyzes the NAD+-dependent oxidation of 2-hydroxycyclohexanecarboxyl-CoA to produce this compound.[3][4]

  • Hydrolytic Ring Cleavage: The subsequent and decisive step is the hydrolytic cleavage of the alicyclic ring of this compound. This reaction is catalyzed by 2-ketocyclohexanecarboxyl coenzyme A hydrolase (BadI), which yields pimelyl-CoA.[5][6]

  • Further Metabolism: Pimelyl-CoA then enters the β-oxidation pathway, ultimately being converted to acetyl-CoA, which can be assimilated into central metabolic pathways for biosynthesis and energy production.

The genes encoding these enzymes, badH and badI, are often found in operons that are induced by growth on benzoate and other aromatic precursors, highlighting a coordinated regulatory mechanism.[3][5]

Metabolic_Pathway cluster_0 Anaerobic Benzoate Degradation Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Reduced_Intermediates Reduced Intermediates Benzoyl_CoA->Reduced_Intermediates Reduction Steps Two_hydroxychc_CoA 2-Hydroxycyclohexanecarboxyl-CoA Reduced_Intermediates->Two_hydroxychc_CoA Two_Oxo_CoA This compound Two_hydroxychc_CoA->Two_Oxo_CoA BadH (Dehydrogenase) NAD+ -> NADH Pimelyl_CoA Pimelyl-CoA Two_Oxo_CoA->Pimelyl_CoA BadI (Hydrolase) H₂O Beta_Oxidation β-Oxidation Pimelyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Metabolic pathway of this compound in R. palustris.

Quantitative Data

The enzymatic steps involved in the metabolism of this compound have been characterized, yielding important quantitative data that are summarized below.

EnzymeGeneSubstrateProductKm (μM)Specific Activity (μmol min-1 mg-1)CofactorMolecular Mass (kDa)Quaternary Structure
2-Hydroxycyclohexanecarboxyl-CoA DehydrogenasebadH2-Hydroxycyclohexanecarboxyl-CoAThis compound10[3][4]Not ReportedNAD+27[3]Homotetramer[3][4]
NAD+200[3][4]
2-Ketocyclohexanecarboxyl-CoA HydrolasebadIThis compoundPimelyl-CoANot Reported9.7[5][6]None35 (subunit)[7]Homotetramer[6][7]
134 (native)[7]

Experimental Protocols

Purification of His-tagged BadH (2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase)

This protocol is adapted from the methods described for the purification of His-tagged proteins from R. palustris.

a. Cell Lysis and Extract Preparation:

  • Harvest R. palustris cells expressing His-tagged BadH by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate, pH 8.0, 300 mM NaCl).

  • Lyse the cells by methods such as French press or sonication.

  • Centrifuge the lysate at high speed to pellet cell debris.

b. Affinity Chromatography:

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.

  • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged BadH protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

c. Desalting and Storage:

  • Exchange the buffer of the eluted protein fractions into a storage buffer (e.g., 20 mM Tris-HCl, pH 7.4) using a desalting column.

  • Add glycerol (B35011) to a final concentration of 50% for long-term storage at -20°C.[2]

Enzyme Assay for 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH)

This assay measures the oxidation of 2-hydroxycyclohexanecarboxyl-CoA by monitoring the reduction of NAD+.

a. Reaction Mixture:

  • 20 mM Tris-HCl (pH 9.0)

  • 1.5 mM NAD+

  • 0.5 mM 2-hydroxycyclohexanecarboxyl-CoA

  • 60 mM hydrazine (B178648) (to trap the keto-product and drive the reaction forward)

  • Purified BadH enzyme

b. Procedure:

  • Combine all components except the enzyme in a cuvette.

  • Initiate the reaction by adding the purified BadH enzyme.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM-1 cm-1).[2]

Purification of BadI (2-Ketocyclohexanecarboxyl-CoA Hydrolase)

This protocol is based on the published multi-step purification procedure for the native enzyme.[7]

a. Chromatography Steps:

  • Q-Sepharose (Anion Exchange): Apply the cell-free extract to a Q-Sepharose column and elute with a salt gradient.

  • Phenyl-Sepharose (Hydrophobic Interaction): Pool the active fractions and apply to a Phenyl-Sepharose column, eluting with a decreasing salt gradient.

  • Gel Filtration: Further purify the active fractions by size-exclusion chromatography.

  • Hydroxyapatite (B223615): As a final polishing step, use hydroxyapatite chromatography.

Enzyme Assay for 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI)

This assay measures the hydrolysis of this compound.

a. Reaction Mixture:

  • Buffer (e.g., Tris-HCl at a suitable pH)

  • Substrate: this compound

  • Purified BadI enzyme

b. Procedure:

  • The specific activity of the purified BadI has been determined to be 9.7 µmol min-1 mg of protein-1.[5][6] The disappearance of the substrate or the appearance of the product (pimelyl-CoA) can be monitored using techniques such as HPLC or coupled enzyme assays.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the characterization of an enzyme involved in the metabolic pathway of this compound.

Experimental_Workflow cluster_1 Enzyme Characterization Workflow Start Gene Cloning and Expression (e.g., His-tagged construct) Cell_Culture Bacterial Cell Culture (*R. palustris*) Start->Cell_Culture Cell_Lysis Cell Lysis and Crude Extract Preparation Cell_Culture->Cell_Lysis Purification Protein Purification (e.g., Affinity Chromatography) Cell_Lysis->Purification SDS_PAGE Purity Analysis (SDS-PAGE) Purification->SDS_PAGE Purity Check Enzyme_Assay Enzyme Activity Assay Purification->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Kм, Vmax) Enzyme_Assay->Kinetic_Analysis Structural_Analysis Structural and Biophysical Characterization (Optional) Kinetic_Analysis->Structural_Analysis

A typical workflow for enzyme isolation and characterization.

Conclusion

The metabolic fate of this compound in Rhodopseudomonas palustris is a well-defined process central to the anaerobic degradation of aromatic compounds. The key enzymes, 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) and 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI), have been identified and characterized, providing a solid foundation for further research. The quantitative data and experimental protocols presented in this guide offer valuable resources for scientists and researchers aiming to explore this pathway for biotechnological applications, from enhancing bioremediation strategies to discovering novel enzymatic functions. The intricate understanding of this metabolic node not only sheds light on the remarkable adaptability of R. palustris but also opens avenues for the rational engineering of this bacterium for various industrial and environmental purposes.

References

The Central Role of 2-Oxocyclohexanecarbonyl-CoA in the Anaerobic Aromatic Metabolism of Geobacter metallireducens

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Geobacter metallireducens, a Gram-negative deltaproteobacterium, is a model organism for the study of anaerobic metabolism, particularly for its remarkable ability to couple the oxidation of organic compounds, including aromatic hydrocarbons, to the reduction of metals like iron (Fe(III)) and uranium (U(VI)).[1] This capability positions G. metallireducens as a key player in the bioremediation of contaminated environments and as a subject of interest for bioenergy applications. A crucial metabolic hub in the anaerobic degradation of various aromatic compounds by this organism is the benzoyl-CoA pathway. This technical guide delves into the function of a key intermediate in this pathway, 2-Oxocyclohexanecarbonyl-CoA, providing a detailed overview of its enzymatic synthesis and degradation, available quantitative data, experimental protocols for the characterization of associated enzymes, and a visualization of its place within the broader metabolic network.

Metabolic Context: The Benzoyl-CoA Degradation Pathway

Under anaerobic conditions, a wide range of aromatic compounds are channeled into a central benzoyl-CoA degradation pathway. In Geobacter metallireducens, this pathway is responsible for the dearomatization and subsequent cleavage of the benzene (B151609) ring, ultimately leading to metabolites that can enter central carbon metabolism, such as acetyl-CoA.[2][3] The conversion of benzoyl-CoA to aliphatic compounds proceeds through a series of enzymatic reactions. This compound (also known as 6-oxocyclohex-1-ene-1-carbonyl-CoA) is a critical intermediate in this sequence. Its formation and subsequent hydrolysis are key steps in the breakdown of the cyclic structure.

The core enzymatic steps involving this compound are:

  • Formation: 6-hydroxycyclohex-1-ene-1-carbonyl-CoA is oxidized to this compound by the NAD+-dependent enzyme 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Had) .

  • Hydrolysis: 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah) catalyzes the hydrolytic cleavage of the ring of this compound to yield the linear product, 3-hydroxypimelyl-CoA.

These reactions are part of a larger pathway that begins with the reduction of benzoyl-CoA. The genes encoding these enzymes, including dch (cyclohexa-1,5-diene-1-carbonyl-CoA hydratase), had, and oah, have been identified in G. metallireducens and are induced during growth on benzoate (B1203000).[4]

Quantitative Data

The following table summarizes the available quantitative data for the key enzymes involved in the metabolism of precursors to this compound in Geobacter metallireducens. It is important to note that specific kinetic data for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Had) and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah) from G. metallireducens are not extensively reported in the literature. The data for Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase provides a valuable insight into the flux capacity of the upper part of the pathway.

EnzymeGeneSubstrateK_m_ (µM)V_max_ (µmol min⁻¹ mg⁻¹)Source
Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase (Dch)bamRCyclohexa-1,5-diene-1-carbonyl-CoA85 ± 30550Peters et al., 2007
6-oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah)bamA6-oxocyclohex-1-ene-1-carbonyl-CoANot ReportedNot ReportedKuntze et al., 2008

Note: The characterization of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase from G. metallireducens confirmed it as a 43 kDa subunit enzyme, though specific kinetic parameters were not detailed in the cited study.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the study of these enzymes. Below are protocols derived from the literature for the key enzymes in the pathway leading to and from this compound.

Culturing of Geobacter metallireducens
  • Medium: A defined anaerobic, bicarbonate-buffered medium is used. For growth on aromatic compounds, benzoate (typically 1-2 mM) is provided as the electron donor and Fe(III)-citrate or another suitable electron acceptor is supplied.

  • Culture Conditions: Cultures are grown under a strict N₂:CO₂ (80:20) atmosphere at 30°C in the dark.

  • Cell Harvesting: Cells are harvested in the mid-exponential phase by centrifugation under anaerobic conditions. The cell pellets are then used for the preparation of cell-free extracts.

Preparation of Cell-Free Extracts
  • Lysis Buffer: A suitable buffer, such as 100 mM Tris-HCl (pH 7.8) containing 2 mM dithiothreitol (B142953) (DTT) and 0.1 mg/ml DNase I, is used.

  • Procedure: Harvested cells are resuspended in the lysis buffer and disrupted by sonication or French press under anaerobic conditions. The cell debris is removed by ultracentrifugation to obtain the cell-free extract.

Assay for Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase (Dch) Activity

This spectrophotometric assay is based on the decrease in absorbance at 260 nm that accompanies the hydration of the dienoyl-CoA substrate.

  • Reaction Mixture:

    • 100 mM MOPS buffer (pH 7.0)

    • 0.1 mM Cyclohexa-1,5-diene-1-carbonyl-CoA (substrate)

    • Cell-free extract or purified enzyme

  • Procedure:

    • The reaction is initiated by the addition of the substrate.

    • The decrease in absorbance at 260 nm is monitored spectrophotometrically at a controlled temperature (e.g., 30°C).

    • The molar extinction coefficient for the substrate is used to calculate the rate of reaction.

Assay for 6-hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (Had) Activity

This assay measures the NAD⁺-dependent oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to this compound by monitoring the increase in absorbance at 340 nm due to the formation of NADH.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 8.5)

    • 2 mM NAD⁺

    • 0.1 mM 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (substrate)

    • Cell-free extract or purified enzyme

  • Procedure:

    • The reaction is started by the addition of the substrate.

    • The increase in absorbance at 340 nm is followed over time.

    • The molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹) is used to determine the enzyme activity.

Assay for 6-oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah) Activity

The activity of this hydrolase can be determined by monitoring the disappearance of its substrate, this compound, using high-performance liquid chromatography (HPLC).

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 0.1 mM this compound (substrate)

    • Cell-free extract or purified enzyme

  • Procedure:

    • The reaction is initiated by adding the enzyme.

    • Aliquots are taken at different time points and the reaction is stopped (e.g., by adding acid).

    • The samples are analyzed by HPLC with a C18 column to quantify the decrease in the substrate concentration and the appearance of the product, 3-hydroxypimelyl-CoA.

Visualizations

Signaling Pathway: Benzoyl-CoA to 3-Hydroxypimelyl-CoA

Benzoyl_CoA_Pathway Benzoyl_CoA Benzoyl-CoA Dienoyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA Benzoyl-CoA Reductase (BCR) Hydroxy_CoA 6-hydroxycyclohex-1-ene-1-carbonyl-CoA Dienoyl_CoA->Hydroxy_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase (Dch/BamR) Oxo_CoA This compound Hydroxy_CoA->Oxo_CoA 6-hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (Had) Hydroxypimelyl_CoA 3-hydroxypimelyl-CoA Oxo_CoA->Hydroxypimelyl_CoA 6-oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah/BamA)

Caption: The enzymatic cascade from Benzoyl-CoA to 3-hydroxypimelyl-CoA.

Experimental Workflow: Enzyme Activity Assays

Enzyme_Assay_Workflow cluster_prep Sample Preparation cluster_assays Enzyme Assays Culture Anaerobic Culture of G. metallireducens Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis & Centrifugation Harvest->Lysis Extract Cell-Free Extract Lysis->Extract Dch_Assay Dch Activity Assay (Spectrophotometry) Extract->Dch_Assay Had_Assay Had Activity Assay (Spectrophotometry) Extract->Had_Assay Oah_Assay Oah Activity Assay (HPLC) Extract->Oah_Assay Data_Analysis Data Analysis (Kinetics, Specific Activity) Dch_Assay->Data_Analysis Calculate Rate Had_Assay->Data_Analysis Calculate Rate Oah_Assay->Data_Analysis Quantify Substrate/Product

Caption: Workflow for determining enzyme activities from G. metallireducens.

Conclusion and Future Directions

This compound is a pivotal, yet transient, intermediate in the anaerobic degradation of aromatic compounds by Geobacter metallireducens. The enzymes responsible for its formation and cleavage, Had and Oah, are essential for the complete mineralization of these widespread environmental constituents. While the overall pathway is well-outlined, this guide highlights the need for more detailed quantitative studies on the kinetics of the dehydrogenase and hydrolase from G. metallireducens. Such data would be invaluable for developing accurate metabolic models to predict and optimize bioremediation strategies. Furthermore, understanding the regulation of the bam (benzoyl-CoA metabolism) gene cluster, which includes the genes for these enzymes, could provide insights for engineering more efficient microbial catalysts. For drug development professionals, the unique enzymes of this anaerobic pathway could represent novel targets for antimicrobial agents, particularly in the context of polymicrobial infections involving anaerobic bacteria. The protocols and data presented here provide a solid foundation for researchers aiming to further unravel the intricacies of this fascinating metabolic capability.

References

The 2-Oxocyclohexanecarbonyl-CoA Pathway: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The anaerobic degradation of alicyclic and aromatic compounds is a critical biogeochemical process, with the 2-Oxocyclohexanecarbonyl-CoA pathway representing a key enzymatic cascade in the breakdown of these resilient structures. This technical guide provides a comprehensive overview of the core enzymes involved in this pathway, with a focus on their quantitative characteristics, the experimental protocols for their study, and a visual representation of the metabolic and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating microbial metabolism, enzyme function, and potential targets for drug development.

Introduction to the this compound Pathway

The this compound pathway is a central route in the anaerobic metabolism of cyclohexane (B81311) carboxylate and is intrinsically linked to the degradation of benzoate (B1203000), a common environmental pollutant. This pathway facilitates the challenging step of cleaving the stable alicyclic ring, converting it into linear dicarboxylic acids that can be further metabolized through beta-oxidation. The enzymatic machinery of this pathway has been primarily elucidated in facultative anaerobes such as Rhodopseudomonas palustris and strict anaerobes like Geobacter metallireducens, revealing fascinating variations in the initial activating and dehydrogenating steps.

Core Enzymes of the Pathway

The conversion of cyclohexanecarboxylate (B1212342) to pimelyl-CoA involves a series of enzymatic reactions. While the initial activation steps can differ between organisms, the core pathway leading to and including the ring cleavage at the 2-oxo position is highly conserved. The key enzymes are detailed below.

Activation and Initial Dehydrogenation

The pathway is initiated by the activation of cyclohexane carboxylic acid to its coenzyme A thioester, followed by a series of dehydrogenation reactions. Two distinct upstream modules have been characterized:

  • In Rhodopseudomonas palustris : Cyclohexane carboxylic acid is first activated by an ATP-dependent ligase. The resulting cyclohexanoyl-CoA is then dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA.[1][2]

  • In Geobacter metallireducens : The activation is catalyzed by a CoA transferase. A subsequent 1,2-dehydrogenation forms cyclohex-1-ene-1-carboxyl-CoA, which is then further dehydrogenated in a 1,4-fashion to yield cyclohexa-1,5-diene-1-carboxyl-CoA.[1][2]

The Central this compound Module

Following the initial steps, the pathway converges on the formation and subsequent cleavage of a 2-oxo intermediate. In Rhodopseudomonas palustris, this involves the following key enzymes:

  • 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH) : This NAD+-dependent enzyme catalyzes the oxidation of 2-hydroxycyclohexanecarboxyl-CoA to this compound.[3][4]

  • This compound Hydrolase (BadI) : This crucial enzyme catalyzes the hydrolytic cleavage of the C-C bond in the alicyclic ring of this compound, yielding pimelyl-CoA.[5]

Quantitative Data on Key Enzymes

The following tables summarize the key quantitative parameters for the enzymes central to the this compound pathway and its upstream activating enzymes.

Table 1: Properties of Dehydrogenases in the Cyclohexanecarboxylate Degradation Pathway

EnzymeOrganismSubstrateK_m_ (µM)Specific Activity (µmol·min⁻¹·mg⁻¹)Molecular Mass (kDa)Quaternary Structure
Cyclohexanoyl-CoA Dehydrogenase Geobacter metallireducensCyclohexanoyl-CoA-29140 ± 10Homotetramer
Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase Geobacter metallireducensCyclohex-1-ene-1-carboxyl-CoA31 ± 162.3140 ± 10Homotetramer
2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH) Rhodopseudomonas palustris2-Hydroxycyclohexanecarboxyl-CoA100.045115 (native), 32 (subunit)Homotetramer
NAD⁺200

Data sourced from references[2][3][4].

Table 2: Properties of Hydrolases in Alicyclic Ring Cleavage

EnzymeOrganismSubstrateSpecific Activity (µmol·min⁻¹·mg⁻¹)Optimal pHOptimal Temperature (°C)Molecular Mass (kDa)Quaternary Structure
This compound Hydrolase (BadI) Rhodopseudomonas palustrisThis compound9.78.540134 (native), 34.7 (subunit)Homotetramer
6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase Geobacter metallireducens6-Oxocyclohex-1-ene-1-carbonyl-CoA---43 (subunit)-

Data sourced from references[5][6][7].

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide protocols for key experiments related to the enzymes of the this compound pathway.

Purification of this compound Hydrolase (BadI) from Rhodopseudomonas palustris

This protocol is adapted from established methods for the purification of the ring-cleaving hydrolase.[5]

1. Cell Lysis and Heat Treatment:

  • Harvest R. palustris cells grown anaerobically on benzoate.
  • Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • Lyse the cells using a French press or sonication.
  • Heat the crude cell extract to 60°C for 5 minutes.
  • Centrifuge at 10,000 x g for 20 minutes at 4°C to remove denatured proteins.

2. Chromatographic Steps (performed at 4°C):

  • Q-Sepharose (Anion Exchange): Load the supernatant onto a Q-Sepharose column equilibrated with the lysis buffer. Elute with a linear gradient of NaCl (e.g., 0-1 M).
  • Phenyl-Sepharose (Hydrophobic Interaction): Pool the active fractions, add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M, and load onto a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate.
  • Gel Filtration: Concentrate the active fractions and apply to a gel filtration column (e.g., Superdex 200) to separate proteins by size.
  • Hydroxyapatite (B223615) Chromatography: As a final polishing step, load the active fractions onto a hydroxyapatite column and elute with a phosphate (B84403) gradient.

Enzyme Assay for this compound Hydrolase

The activity of the hydrolase is measured spectrophotometrically by monitoring the decrease in absorbance of the Mg²⁺-substrate complex.[5]

  • Reaction Mixture:

    • 50 mM Tris-HCl buffer (pH 8.5)

    • 100 mM MgCl₂

    • 1 mM this compound (substrate)

    • Enzyme solution

  • Procedure:

    • Combine the buffer, MgCl₂, and substrate in a cuvette.

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the decrease in absorbance at 314 nm at 28°C.

Enzyme Assay for 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase

The activity of this dehydrogenase is determined by monitoring the NAD⁺-dependent formation of NADH.[3]

  • Reaction Mixture:

    • 20 mM Tris-HCl buffer (pH 9.5)

    • 200 µM NAD⁺

    • 10 µM 2-Hydroxycyclohexanecarboxyl-CoA (substrate)

    • Enzyme solution

  • Procedure:

    • Combine the buffer, NAD⁺, and substrate in a cuvette.

    • Start the reaction by adding the enzyme.

    • Measure the increase in absorbance at 340 nm.

Visualizing the Pathway and Experimental Workflow

Graphical representations are invaluable for understanding complex biological systems. The following diagrams, generated using the DOT language for Graphviz, illustrate the this compound pathway and a typical experimental workflow for enzyme characterization.

2_Oxocyclohexanecarbonyl_CoA_Pathway cluster_activation Activation & Initial Dehydrogenation cluster_core Core Pathway (R. palustris) Cyclohexane\ncarboxylate Cyclohexane carboxylate Cyclohexanoyl-CoA Cyclohexanoyl-CoA Cyclohexane\ncarboxylate->Cyclohexanoyl-CoA CoA Ligase/ Transferase Cyclohex-1-ene-1-\ncarboxyl-CoA Cyclohex-1-ene-1- carboxyl-CoA Cyclohexanoyl-CoA->Cyclohex-1-ene-1-\ncarboxyl-CoA Acyl-CoA Dehydrogenase 2-Hydroxycyclohexane\ncarboxyl-CoA 2-Hydroxycyclohexane carboxyl-CoA Cyclohex-1-ene-1-\ncarboxyl-CoA->2-Hydroxycyclohexane\ncarboxyl-CoA Hydratase 2-Oxocyclohexane\ncarboxyl-CoA 2-Oxocyclohexane carboxyl-CoA 2-Hydroxycyclohexane\ncarboxyl-CoA->2-Oxocyclohexane\ncarboxyl-CoA 2-Hydroxycyclohexane carboxyl-CoA Dehydrogenase (BadH) Pimelyl-CoA Pimelyl-CoA 2-Oxocyclohexane\ncarboxyl-CoA->Pimelyl-CoA 2-Oxocyclohexane carboxyl-CoA Hydrolase (BadI) (Ring Cleavage) β-Oxidation β-Oxidation Pimelyl-CoA->β-Oxidation

Caption: The this compound pathway in Rhodopseudomonas palustris.

Experimental_Workflow cluster_upstream Upstream Processing cluster_purification Enzyme Purification cluster_characterization Enzyme Characterization Bacterial\nCulture Bacterial Culture Cell\nHarvesting Cell Harvesting Bacterial\nCulture->Cell\nHarvesting Cell\nLysis Cell Lysis Cell\nHarvesting->Cell\nLysis Crude\nExtract Crude Extract Cell\nLysis->Crude\nExtract Chromatography\n(IEX, HIC, SEC) Chromatography (IEX, HIC, SEC) Crude\nExtract->Chromatography\n(IEX, HIC, SEC) Purified\nEnzyme Purified Enzyme Chromatography\n(IEX, HIC, SEC)->Purified\nEnzyme SDS-PAGE\n(Purity & MW) SDS-PAGE (Purity & MW) Purified\nEnzyme->SDS-PAGE\n(Purity & MW) Enzyme\nAssay Enzyme Assay Purified\nEnzyme->Enzyme\nAssay Kinetic\nAnalysis\n(Km, Vmax) Kinetic Analysis (Km, Vmax) Enzyme\nAssay->Kinetic\nAnalysis\n(Km, Vmax)

Caption: A generalized experimental workflow for enzyme purification and characterization.

Conclusion and Future Directions

The enzymes of the this compound pathway are remarkable catalysts that play a vital role in the global carbon cycle. A thorough understanding of their structure, function, and regulation is essential for applications in bioremediation and biocatalysis. Future research should focus on the structural biology of these enzymes to elucidate their catalytic mechanisms in greater detail, as well as on metabolic engineering efforts to enhance the degradation of recalcitrant environmental pollutants. This guide provides a foundational resource to support these ongoing and future scientific endeavors.

References

An In-depth Technical Guide on the Hydrolytic Ring Cleavage of 2-Oxocyclohexanecarbonyl-CoA to Pimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrolytic ring cleavage of cyclic acyl-CoA esters is a critical step in the anaerobic degradation of aromatic and alicyclic compounds by various microorganisms. This guide focuses on the enzymatic conversion of 2-oxocyclohexanecarbonyl-CoA to the linear dicarboxylic acid derivative, pimeloyl-CoA. This reaction is a key step in the anaerobic benzoate (B1203000) degradation pathway, particularly in the phototrophic bacterium Rhodopseudomonas palustris. The enzyme responsible for this transformation, 2-ketocyclohexanecarboxyl-CoA hydrolase (E.C. 3.1.2.-), also known as BadI, is a member of the crotonase superfamily. This document provides a comprehensive overview of the enzyme, its properties, the metabolic pathway in which it operates, and detailed experimental protocols for its study.

Introduction

The anaerobic metabolism of aromatic compounds is a vital biogeochemical process. In the absence of oxygen, microorganisms employ unique enzymatic strategies to destabilize and cleave the aromatic ring. Benzoate is a common intermediate in the anaerobic degradation of many aromatic pollutants. In organisms like Rhodopseudomonas palustris, benzoate is first activated to benzoyl-CoA and then undergoes a series of reduction and oxidation reactions to form 2-ketocyclohexanecarboxyl-CoA. The subsequent hydrolytic cleavage of this cyclic intermediate to pimeloyl-CoA is a crucial step that opens the ring, allowing for further degradation via β-oxidation-like reactions. Understanding the enzyme catalyzing this ring cleavage, 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI), is essential for applications in bioremediation and biocatalysis.

The Anaerobic Benzoate Degradation Pathway

The hydrolytic ring cleavage of this compound is an integral part of the anaerobic benzoate degradation pathway in Rhodopseudomonas palustris. The overall pathway involves the conversion of benzoate to central metabolites. The key steps leading to the formation and cleavage of the this compound intermediate are depicted below.

Anaerobic_Benzoate_Degradation Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase Intermediates Cyclic Intermediates Benzoyl_CoA->Intermediates Series of reductions and hydrations Oxo_CoA This compound Intermediates->Oxo_CoA Dehydrogenation Pimeloyl_CoA Pimeloyl-CoA Oxo_CoA->Pimeloyl_CoA This compound Hydrolase (BadI) Beta_Oxidation β-Oxidation Pimeloyl_CoA->Beta_Oxidation

Figure 1: Anaerobic benzoate degradation pathway leading to pimeloyl-CoA.

The Ring-Cleavage Enzyme: 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI)

The enzyme responsible for the hydrolytic ring cleavage is 2-ketocyclohexanecarboxyl-CoA hydrolase, the product of the badI gene in R. palustris.[1][2] It is a member of the crotonase superfamily, a group of enzymes known to stabilize enolate intermediates.[1]

Physicochemical and Kinetic Properties

The BadI enzyme has been purified and characterized, revealing its key properties.[1][3] It is a homotetramer with a native molecular mass of approximately 134 kDa and a subunit molecular mass of about 35 kDa.[1][2] The purified enzyme is not sensitive to oxygen.[3]

The specific activity of the purified BadI has been determined to be 9.7 µmol of pimeloyl-CoA formed per minute per milligram of protein.[1][3] However, detailed kinetic parameters such as Km and Vmax have not been reported in the literature. Attempts to determine the enzyme's affinity for its substrate were met with challenges due to impurities in the synthetically prepared 2-ketocyclohexanecarboxyl-CoA.[3]

Data Presentation

Table 1: Purification of 2-Ketocyclohexanecarboxyl-CoA Hydrolase from R. palustris

Purification StepTotal Protein (mg)Total Activity (µmol/min)Specific Activity (µmol/min/mg)Yield (%)Fold Purification
Crude Extract2,4002280.11001
Heat Treatment1,2002160.18951.8
Q-Sepharose1201561.36813
Phenyl-Sepharose361203.35333
Gel Filtration12968.04280
Hydroxyapatite (B223615)8789.73497

Data adapted from Gibson et al. (1998).[3]

Table 2: Properties of 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI)

PropertyValueReference
Enzyme Commission NumberE.C. 3.1.2.-
Source OrganismRhodopseudomonas palustris[3]
GenebadI[1]
Native Molecular Mass~134 kDa[1]
Subunit Molecular Mass~35 kDa[1]
Quaternary StructureHomotetramer[1]
Specific Activity9.7 µmol/min/mg[1][3]
Km for 2-ketocyclohexanecarboxyl-CoANot reported[3]
VmaxNot reported[3]
Optimum pH8.5[3]
Optimum Temperature28°C[3]

Experimental Protocols

Synthesis of 2-Ketocyclohexanecarboxyl-CoA

The substrate, 2-ketocyclohexanecarboxyl-CoA, is not commercially available and must be synthesized enzymatically. A detailed protocol is not explicitly provided in the primary literature, but the synthesis is described as a multi-step process.

Substrate_Synthesis_Workflow start Cyclohex-1-ene-1- carboxyl-CoA step1 Hydration (Enoyl-CoA hydratase) start->step1 intermediate1 2-Hydroxycyclohexanecarboxyl-CoA step1->intermediate1 step2 Dehydrogenation (2-Hydroxyacyl-CoA dehydrogenase) intermediate1->step2 end_product 2-Ketocyclohexanecarboxyl-CoA step2->end_product

Figure 2: Workflow for the enzymatic synthesis of the substrate.
Purification of 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI)

The following protocol is based on the method described by Gibson et al. (1998).[3]

  • Cell Growth and Lysis:

    • Grow Rhodopseudomonas palustris anaerobically in a minimal medium with benzoate as the sole carbon source to induce the expression of the BadI enzyme.

    • Harvest cells by centrifugation and resuspend in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8).

    • Lyse the cells using a French press or sonication.

    • Centrifuge the lysate at high speed to obtain the crude cell extract (supernatant).

  • Heat Treatment:

    • Heat the crude extract to 60°C for 5 minutes.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C to remove precipitated proteins.

  • Chromatography:

    • Q-Sepharose (Anion Exchange): Load the supernatant onto a Q-Sepharose column equilibrated with buffer. Elute with a linear gradient of NaCl.

    • Phenyl-Sepharose (Hydrophobic Interaction): Pool the active fractions, add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M, and load onto a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate.

    • Gel Filtration: Concentrate the active fractions and apply to a gel filtration column (e.g., Sephacryl S-300) to separate proteins based on size.

    • Hydroxyapatite: Apply the active fractions from gel filtration to a hydroxyapatite column and elute with a phosphate (B84403) gradient.

  • Purity Assessment:

    • Analyze the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Assay

Two methods can be used to assay the activity of 2-ketocyclohexanecarboxyl-CoA hydrolase.

Method 1: Spectrophotometric Assay (for relative activity) [3]

This assay is suitable for monitoring enzyme activity during purification.

  • Principle: The assay measures the decrease in absorbance at 314 nm, which corresponds to the cleavage of the Mg²⁺-enolate complex of 2-ketocyclohexanecarboxyl-CoA.

  • Reaction Mixture:

    • 50 mM Tris-HCl buffer (pH 8.5)

    • 100 mM MgCl₂

    • ~1 mM 2-ketocyclohexanecarboxyl-CoA (substrate)

  • Procedure:

    • Add the buffer and MgCl₂ to a cuvette.

    • Add the substrate and mix.

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the decrease in absorbance at 314 nm over time.

Method 2: HPLC-Based Assay (for specific activity) [3]

This method is more accurate for determining specific activity as it directly measures product formation.

  • Principle: The formation of pimeloyl-CoA is quantified by reverse-phase HPLC.

  • Reaction:

    • Set up the reaction as described in the spectrophotometric assay.

    • Incubate at 28°C for a defined period.

  • Procedure:

    • Stop the reaction by adding perchloric acid to a final concentration of 100 mM.

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC.

    • Separate CoA thioesters on a C18 column with a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in a phosphate buffer).

    • Detect the CoA esters by their absorbance at 260 nm.

    • Quantify the amount of pimeloyl-CoA formed by comparing the peak area to a standard curve of known concentrations of pimeloyl-CoA.

Conclusion

The hydrolytic ring cleavage of this compound to pimeloyl-CoA, catalyzed by 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI), is a fascinating and important reaction in anaerobic microbiology. While the enzyme has been purified and its general properties characterized, a detailed kinetic analysis is still lacking, presenting an opportunity for further research. The protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals interested in studying this enzyme and its role in the anaerobic degradation of aromatic compounds. Further investigation into the substrate specificity and reaction mechanism of BadI could pave the way for its use in novel biocatalytic applications.

References

Stereochemistry of the 2-Ketocyclohexanecarboxyl-CoA Hydrolase Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of the 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) reaction, a key step in the anaerobic degradation of benzoate (B1203000) by microorganisms such as Rhodopseudomonas palustris. BadI, a member of the mechanistically diverse crotonase superfamily, catalyzes a retro-Dieckmann type hydrolytic ring cleavage of 2-ketocyclohexanecarboxyl-CoA to the linear product, pimelyl-CoA. This document details the stereochemical course of the reaction, presents available quantitative data, outlines detailed experimental protocols for enzyme purification and analysis, and visualizes the reaction pathway and experimental workflows.

Introduction

2-Ketocyclohexanecarboxyl-CoA hydrolase (E.C. 3.7.1.-), commonly known as BadI, is a critical enzyme in the anaerobic metabolism of aromatic compounds, a pathway of significant environmental and biotechnological interest. The enzyme facilitates the hydrolytic cleavage of the alicyclic ring of 2-ketocyclohexanecarboxyl-CoA, a challenging chemical transformation.[1][2] As a member of the crotonase superfamily, BadI utilizes a conserved structural fold to stabilize a key enolate anion intermediate.[3][4]

Understanding the precise stereochemical mechanism of this hydrolase is crucial for several reasons. For drug development professionals, enzymes in microbial metabolic pathways can serve as targets for novel antimicrobial agents. For researchers and scientists in biocatalysis and synthetic biology, detailed knowledge of the enzyme's stereoselectivity and mechanism can inform the engineering of novel biocatalysts for the production of valuable chemicals. This guide synthesizes the current knowledge on the stereochemistry of the BadI-catalyzed reaction.

Enzyme Properties and Reaction Stereochemistry

BadI from Rhodopseudomonas palustris is a homotetrameric protein with a subunit molecular mass of approximately 35 kDa.[2] The enzyme catalyzes the hydrolysis of 2-ketocyclohexanecarboxyl-CoA to pimelyl-CoA.[1][2]

The key stereochemical findings for this reaction are:

  • Substrate Specificity: The enzyme specifically acts on the (2S)-ketocyclohexanecarboxyl-CoA enantiomer. The substrate is known to be configurationally labile at the α-carbon.[3]

  • Stereochemical Course: The reaction proceeds with inversion of configuration at the C2 position.

  • Protonation Step: When the enzymatic reaction is carried out in a deuterium (B1214612) oxide (D₂O) solvent, a single deuterium atom is incorporated into the product, pimelyl-CoA. NMR and mass spectrometry analyses have shown that this deuterium is specifically incorporated into the 2-proS position.[3]

This stereochemical outcome—inversion of configuration—provides critical constraints on the positioning of active site residues responsible for the protonation of the enolate intermediate.

Quantitative Data

The following tables summarize the available quantitative data for 2-ketocyclohexanecarboxyl-CoA hydrolase from Rhodopseudomonas palustris. It is important to note that key Michaelis-Menten kinetic parameters have not been reported in the literature, which has been attributed to difficulties in obtaining a pure and stable substrate for kinetic analyses.[1]

Table 1: Physicochemical and Catalytic Properties of 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI)
ParameterValueReference
Enzyme Commission No. E.C. 3.7.1.--
Source Organism Rhodopseudomonas palustris[1][2]
Quaternary Structure Homotetramer[2]
Subunit Molecular Weight ~35 kDa (by SDS-PAGE)[2]
Native Molecular Weight ~134 kDa (by gel filtration)[2]
Specific Activity 9.7 µmol min⁻¹ mg⁻¹[2]
Table 2: Michaelis-Menten Kinetic Parameters
ParameterValueReference
K_m_ (for 2-ketocyclohexanecarboxyl-CoA) Not Reported[1]
k_cat_ Not Reported-
k_cat_/K_m_ Not Reported*-

*Attempts to determine the affinity of the hydrolase for its substrate were met with anomalous behavior, likely due to the impurity and instability of the chemically synthesized substrate.[1]

Table 3: Stereoselectivity of the Reaction
ParameterOutcomeReference
Stereochemical Course Inversion of configuration[3]
Enantiomeric Excess (e.e.) Not Reported-

Signaling Pathways and Workflows

Stereochemical Pathway of the Hydrolase Reaction

The following diagram illustrates the stereochemical course of the 2-ketocyclohexanecarboxyl-CoA hydrolase reaction. It shows the (2S)-substrate undergoing a retro-Dieckmann cleavage, followed by a stereospecific protonation (or deuteration) of the resulting enolate intermediate from the si-face to yield the product with an inversion of configuration.

Stereochemistry_Reaction sub (2S)-2-Ketocyclohexanecarboxyl-CoA int1 Enolate Intermediate (Stabilized by Oxyanion Hole) sub->int1 C-C Bond Cleavage (Retro-Dieckmann) prod (2-proS)-Pimelyl-CoA int1->prod Protonation from si-face (Inversion of Configuration) water H₂O (or D₂O) water->int1

Caption: Stereochemical pathway of the BadI-catalyzed reaction.

Experimental Workflow for Stereochemical Analysis

This diagram outlines a typical experimental workflow to characterize the stereochemistry of the 2-ketocyclohexanecarboxyl-CoA hydrolase reaction.

Experimental_Workflow cluster_purification Enzyme Purification cluster_reaction Enzymatic Reaction cluster_analysis Stereochemical Analysis p1 Cell Lysis (R. palustris) p2 Heat Treatment (60°C) p1->p2 p3 Chromatography (Q-Sepharose, Phenyl-Sepharose, Gel Filtration, Hydroxyapatite) p2->p3 p4 Purified BadI Enzyme p3->p4 r2 Incubation with Purified BadI in D₂O Buffer p4->r2 r1 Substrate Synthesis (2-ketocyclohexanecarboxyl-CoA) r1->r2 r3 Reaction Quench & Product Extraction r2->r3 a1 Mass Spectrometry (MS) (Confirm Deuterium Incorporation) r3->a1 a2 NMR Spectroscopy (Determine Position of Deuterium) r3->a2 a3 Stereochemical Conclusion a1->a3 a2->a3

Caption: Workflow for BadI purification and stereochemical analysis.

Experimental Protocols

Purification of Native 2-Ketocyclohexanecarboxyl-CoA Hydrolase

This protocol is adapted from the method described for the purification of BadI from Rhodopseudomonas palustris.[1]

  • Cell Growth and Harvest: Grow R. palustris anaerobically in the light in a defined mineral medium with benzoate as the carbon source. Harvest cells by centrifugation.

  • Crude Extract Preparation: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and lyse the cells using a French press or sonication. Centrifuge at high speed (e.g., 100,000 x g) to obtain the crude cell extract (supernatant).

  • Heat Treatment: Heat the crude extract to 60°C for 5-10 minutes. Immediately cool on ice and then centrifuge to remove denatured proteins.

  • Q-Sepharose Chromatography: Apply the supernatant to a Q-Sepharose anion-exchange column equilibrated with buffer. Elute the protein with a linear gradient of NaCl. Assay fractions for hydrolase activity.

  • Phenyl-Sepharose Chromatography: Pool the active fractions, add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M, and apply to a Phenyl-Sepharose hydrophobic interaction column. Elute with a decreasing gradient of ammonium sulfate.

  • Gel Filtration Chromatography: Concentrate the active fractions from the previous step and apply to a gel filtration column (e.g., Superdex 200) to separate proteins by size.

  • Hydroxyapatite (B223615) Chromatography: Apply the active fractions from gel filtration to a hydroxyapatite column. Elute with a gradient of potassium phosphate (B84403) buffer.

  • Purity and Storage: Assess the purity of the final enzyme preparation by SDS-PAGE. Store the purified enzyme at -70°C.

Enzyme Activity Assay

Due to substrate instability, two methods are commonly employed.[1]

A. Spectrophotometric Assay (for relative activity)

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 50 mM Tris-HCl buffer (pH 8.5)

    • 100 mM MgCl₂

    • 1 mM (impure) 2-ketocyclohexanecarboxyl-CoA thioester

  • Initiation: Start the reaction by adding a small amount of purified BadI enzyme.

  • Measurement: Monitor the decrease in absorbance at 314 nm at 28°C. This wavelength corresponds to the Mg²⁺-enolate complex of the substrate.

B. HPLC-based Assay (for specific activity)

  • Reaction Setup: Set up the enzymatic reaction as described above but in a larger volume (e.g., 100-500 µL).

  • Time Points: At various time intervals, withdraw aliquots of the reaction and quench the reaction (e.g., by adding acid like perchloric acid).

  • Sample Preparation: Centrifuge the quenched samples to remove precipitated protein. Neutralize the supernatant.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of pimelyl-CoA product formed.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate buffer).

    • Detection: Monitor the absorbance at 259 nm (the absorbance maximum for the adenine (B156593) ring of CoA).

  • Calculation: Calculate the specific activity based on the rate of product formation, the amount of enzyme used, and the protein concentration.

Determination of Stereochemical Course

This protocol is a representative method based on the experiments described in the literature.[3]

  • Enzymatic Reaction in D₂O:

    • Lyophilize the purified BadI enzyme and resuspend it in a buffer prepared with 100% D₂O (e.g., 50 mM Tris-HCl in D₂O, pD 8.5).

    • Dissolve the substrate, 2-ketocyclohexanecarboxyl-CoA, in D₂O.

    • Initiate the reaction by mixing the enzyme and substrate in the D₂O buffer. Incubate until a significant amount of product is formed.

    • Quench the reaction as described in the HPLC assay protocol.

  • Product Purification: Purify the resulting pimelyl-CoA from the reaction mixture, for example, using solid-phase extraction or preparative HPLC.

  • Mass Spectrometry Analysis:

    • Analyze the purified pimelyl-CoA by high-resolution mass spectrometry (e.g., ESI-MS).

    • Compare the mass of the product from the D₂O reaction with the mass of an unlabeled pimelyl-CoA standard. An increase of 1 Da will confirm the incorporation of a single deuterium atom.

  • NMR Spectroscopy Analysis:

    • Acquire ¹H NMR and/or ²H NMR spectra of the deuterated pimelyl-CoA product.

    • Sample Preparation: Dissolve the purified, deuterated pimelyl-CoA in a suitable solvent (e.g., D₂O for ¹H NMR or H₂O for ²H NMR).

    • ¹H NMR Analysis: In the ¹H NMR spectrum, the signal corresponding to the proton at the C2 position of pimelyl-CoA will show a reduced integration and altered splitting pattern (e.g., a triplet might become a doublet of doublets) due to the presence of deuterium. Analysis of the coupling constants can help determine the stereochemistry.

    • ²H NMR Analysis: In the ²H NMR spectrum, a single resonance will be observed at the chemical shift corresponding to the C2 position, confirming the site of deuteration.

    • Advanced NMR techniques (e.g., chiral derivatizing agents or chiral solvating agents) could theoretically be used to distinguish between the pro-S and pro-R positions, but the original study likely relied on detailed analysis of coupling constants and comparison with known standards.

Conclusion

The 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) reaction is a fascinating example of stereospecific catalysis within the crotonase superfamily. The enzyme proceeds via an inversion mechanism, specifically converting (2S)-ketocyclohexanecarboxyl-CoA to pimelyl-CoA with protonation of the enolate intermediate at the 2-proS position. While detailed kinetic parameters remain to be elucidated due to challenges in substrate synthesis, the available data on specific activity and the stereochemical course provide a solid foundation for future research. The protocols and workflows outlined in this guide offer a practical framework for researchers aiming to study this enzyme or similar members of the crotonase superfamily. Further investigation, particularly the determination of the enzyme's crystal structure and the identification of active site residues, will be invaluable for a complete mechanistic understanding and for harnessing its potential in biocatalytic applications.

References

Biosynthesis of 2-Oxocyclohexanecarbonyl-CoA from Cyclohexanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of 2-Oxocyclohexanecarbonyl-CoA from cyclohexanecarboxylate (B1212342), a key metabolic pathway in the anaerobic degradation of alicyclic compounds. This pathway is of significant interest for bioremediation, biocatalysis, and as a potential target for antimicrobial drug development. This document details the core enzymatic reactions, presents quantitative data for the involved enzymes, outlines detailed experimental protocols, and provides visualizations of the pathway and experimental workflows.

Introduction

The anaerobic metabolism of cyclohexanecarboxylate is a crucial biogeochemical process. In the absence of oxygen, microorganisms have evolved sophisticated enzymatic machinery to convert this recalcitrant molecule into central metabolic intermediates. One such pathway proceeds via the formation of this compound. This guide focuses on the multi-step enzymatic conversion of cyclohexanecarboxylate to this key intermediate, drawing primarily from studies on the facultative anaerobe Rhodopseudomonas palustris and the iron-reducing bacterium Geobacter metallireducens.

The Biosynthetic Pathway

The conversion of cyclohexanecarboxylate to this compound is a four-step enzymatic cascade. The initial activation of the substrate is followed by a series of oxidation and hydration reactions.

Step 1: Activation of Cyclohexanecarboxylate

The first committed step is the activation of cyclohexanecarboxylate to its coenzyme A (CoA) thioester, cyclohexanecarbonyl-CoA. This can be achieved by two distinct enzymatic strategies:

  • Cyclohexanecarboxylate-CoA Ligase: This enzyme utilizes ATP to adenylate the carboxyl group of cyclohexanecarboxylate, which is then transferred to Coenzyme A. This is an AMP-forming reaction. In Rhodopseudomonas palustris, this enzyme is designated as AliA[1].

  • Succinyl-CoA:Cyclohexanecarboxylate CoA Transferase: This enzyme catalyzes the transfer of CoA from a donor molecule, such as succinyl-CoA or butyryl-CoA, to cyclohexanecarboxylate. This mechanism is observed in Geobacter metallireducens[2].

Step 2: Dehydrogenation of Cyclohexanecarbonyl-CoA

The resulting cyclohexanecarbonyl-CoA is then dehydrogenated to introduce a double bond into the cyclohexane (B81311) ring, forming cyclohex-1-ene-1-carboxyl-CoA. This reaction is catalyzed by Cyclohexanecarbonyl-CoA Dehydrogenase , an FAD-dependent enzyme[2][3].

Step 3: Hydration of Cyclohex-1-ene-1-carboxyl-CoA

The double bond of cyclohex-1-ene-1-carboxyl-CoA is hydrated to introduce a hydroxyl group at the C2 position, yielding 2-hydroxycyclohexanecarbonyl-CoA. This reaction is catalyzed by an Enoyl-CoA Hydratase [4][5]. In Rhodopseudomonas palustris, this enzyme activity is present and crucial for the downstream metabolism[4][5].

Step 4: Oxidation of 2-Hydroxycyclohexanecarbonyl-CoA

The final step in the formation of the target molecule is the NAD+-dependent oxidation of the hydroxyl group of 2-hydroxycyclohexanecarbonyl-CoA to a keto group. This reaction is catalyzed by 2-Hydroxycyclohexanecarbonyl-CoA Dehydrogenase , a member of the short-chain dehydrogenase/reductase family of enzymes[1]. The product of this reaction is this compound.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the biosynthetic pathway.

Table 1: Cyclohexanecarboxylate Activation Enzymes

EnzymeOrganismSubstrate(s)Km (μM)Specific Activity (μmol min-1 mg-1)
Succinyl-CoA:Cyclohexanecarboxylate CoA TransferaseGeobacter metallireducensCyclohexanecarboxylateNot Determined2.0 (with succinyl-CoA)
Butyryl-CoANot Determined2.7 (with butyryl-CoA)
2-Hydroxycyclohexanecarbonyl-CoA DehydrogenaseRhodopseudomonas palustris2-hydroxycyclohexanecarbonyl-CoA10 ± 5Not Reported as Vmax
NAD+200Not Reported as Vmax
2-hydroxybutyryl-CoA70Not Reported as Vmax

Table 2: Dehydrogenases in the Pathway

EnzymeOrganismSubstrateKm (μM)Specific Activity (μmol min-1 mg-1)
Cyclohexanecarbonyl-CoA DehydrogenaseGeobacter metallireducensCyclohexanecarbonyl-CoA<529
Cyclohex-1-ene-1-carboxyl-CoA DehydrogenaseSyntrophus aciditrophicusCyclohex-1-ene-1-carboxyl-CoANot Reported9.5
Cyclohexa-1,5-diene-1-carboxyl-CoANot Reported2.1

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this biosynthetic pathway.

Heterologous Expression and Purification of Enzymes

This protocol is a generalized procedure based on methods described for the enzymes from Geobacter metallireducens and Rhodopseudomonas palustris[1][2].

  • Gene Cloning: The gene encoding the target enzyme is amplified by PCR from the genomic DNA of the source organism. The PCR product is then cloned into an expression vector, such as pET, containing a C-terminal or N-terminal polyhistidine (His6) tag.

  • Protein Expression: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, which is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until an OD600 of 0.6-0.8 is reached. Protein expression is induced by the addition of isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

  • Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail). The cells are lysed by sonication on ice or by using a French press. The cell lysate is then clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method, such as the Bradford assay, with bovine serum albumin as a standard.

Enzyme Assays

This assay is suitable for cyclohexanecarbonyl-CoA dehydrogenase and 2-hydroxycyclohexanecarbonyl-CoA dehydrogenase[1][3].

  • Reaction Mixture: The assay is performed in a quartz cuvette. For cyclohexanecarbonyl-CoA dehydrogenase, the reaction mixture contains 200 mM MOPS-KOH (pH 7.0), 15 mM MgCl2, and 0.2 mM ferricenium hexafluorophosphate (B91526) as an artificial electron acceptor[3]. For 2-hydroxycyclohexanecarbonyl-CoA dehydrogenase, the reaction mixture contains a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and NAD+ as a cofactor[1].

  • Enzyme and Substrate Addition: A known amount of the purified enzyme (1-10 µg) is added to the reaction mixture and pre-incubated at a controlled temperature (e.g., 30°C).

  • Initiation and Monitoring: The reaction is initiated by the addition of the specific CoA-thioester substrate (e.g., cyclohexanecarbonyl-CoA or 2-hydroxycyclohexanecarbonyl-CoA) to a final concentration of approximately 200 µM.

  • Data Acquisition: The change in absorbance is monitored over time. For the ferricenium-based assay, the reduction of ferricenium hexafluorophosphate is monitored at 300 nm[3]. For the NAD+-dependent dehydrogenase, the formation of NADH is monitored at 340 nm[1][6].

  • Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the appropriate molar extinction coefficient. For kinetic parameter determination, the substrate concentration is varied.

This method is used when a continuous spectrophotometric assay is not feasible or to confirm product identity[2].

  • Reaction Setup: The enzymatic reaction is set up in a microcentrifuge tube with the appropriate buffer, substrates (cyclohexanecarboxylate and CoA donor for transferase, or the respective acyl-CoA for dehydrogenases), and purified enzyme.

  • Reaction Incubation and Termination: The reaction is incubated at a controlled temperature for a defined period. The reaction is then stopped by the addition of a quenching agent, such as an acid (e.g., formic acid) or an organic solvent (e.g., acetonitrile).

  • Sample Preparation: The quenched reaction mixture is centrifuged to pellet any precipitated protein. The supernatant is transferred to a UPLC vial for analysis.

  • UPLC Analysis: The substrates and products are separated and quantified using a reverse-phase UPLC (or HPLC) system equipped with a suitable column (e.g., C18). The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). The CoA-thioesters are detected by their absorbance at 260 nm.

  • Quantification: The amount of product formed is quantified by comparing the peak area to a standard curve of the authentic compound.

Genetic Regulation

The genes encoding the enzymes of the cyclohexanecarboxylate degradation pathway are typically organized in operons. In Rhodopseudomonas palustris, the badH gene (encoding 2-hydroxycyclohexanecarbonyl-CoA dehydrogenase) is the first gene in the cyclohexanecarboxylate degradation operon[1]. In Geobacter metallireducens, the genes for the CoA transferase and the two acyl-CoA dehydrogenases are also clustered[2]. The expression of these genes is highly induced in the presence of cyclohexanecarboxylate[2][7]. In some bacteria, the expression of these genes is controlled by a transcriptional repressor, such as BadR, which is derepressed by the binding of an early pathway intermediate like cyclohexanecarbonyl-CoA[8][9].

Visualizations

Biosynthetic Pathway Diagram

Biosynthesis_of_2_Oxocyclohexanecarbonyl_CoA cluster_pathway Biosynthetic Pathway Cyclohexanecarboxylate Cyclohexanecarboxylate CH_CoA Cyclohexanecarbonyl-CoA Cyclohexanecarboxylate->CH_CoA  Cyclohexanecarboxylate-CoA  Ligase / Transferase ene_CoA Cyclohex-1-ene-1-carboxyl-CoA CH_CoA->ene_CoA  Cyclohexanecarbonyl-CoA  Dehydrogenase hydroxy_CoA 2-Hydroxycyclohexanecarbonyl-CoA ene_CoA->hydroxy_CoA  Enoyl-CoA  Hydratase oxo_CoA This compound hydroxy_CoA->oxo_CoA  2-Hydroxycyclohexanecarbonyl-CoA  Dehydrogenase

Caption: The enzymatic pathway for the biosynthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Enzyme Characterization Workflow start Gene Amplification and Cloning expression Heterologous Protein Expression in E. coli start->expression lysis Cell Lysis and Clarification expression->lysis purification Ni-NTA Affinity Chromatography lysis->purification purity_check SDS-PAGE Analysis purification->purity_check assay Enzyme Activity Assay (Spectrophotometric or UPLC) purity_check->assay kinetics Kinetic Parameter Determination (Km, Vmax) assay->kinetics end Characterized Enzyme kinetics->end

Caption: A typical workflow for the purification and characterization of a pathway enzyme.

Genetic Regulation Diagram

Genetic_Regulation cluster_regulation Genetic Regulation of the Operon Repressor BadR Repressor Operator Operator Repressor->Operator Binds and represses Operon Gene 1 | Gene 2 | Gene 3 Promoter Promoter Inducer Cyclohexanecarbonyl-CoA (Inducer) Inducer->Repressor Inactivates

Caption: A model for the transcriptional regulation of the cyclohexanecarboxylate degradation operon.

References

Regulation of the Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the regulatory mechanisms governing the anaerobic degradation of cyclohexane (B81311) carboxylic acid (CHC), a key metabolic process in various microorganisms. Understanding this pathway is crucial for applications in bioremediation, biofuel production, and the development of novel antimicrobial agents targeting bacterial metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate regulatory networks.

Core Degradation Pathways

Anaerobic degradation of CHC primarily proceeds via two distinct pathways, depending on the microorganism.

  • The Rhodopseudomonas palustris Pathway: In this facultative anaerobe, CHC is activated to cyclohexanoyl-CoA (CHC-CoA) and then oxidized to cyclohex-1-ene-1-carboxyl-CoA (CHene-CoA).[1][2] This intermediate merges with the benzoyl-CoA degradation pathway.[1][2]

  • The Geobacter metallireducens Pathway: This pathway is considered more widespread among obligate anaerobes.[3][4] It involves the activation of CHC to CHC-CoA, followed by two successive dehydrogenation steps to form cyclohex-1,5-diene-1-carboxyl-CoA (CHdiene-CoA), which then enters the central benzoyl-CoA degradation pathway.[4][5]

This guide will focus on the regulation of the more prevalent Geobacter metallireducens pathway.

Key Enzymes and Quantitative Data

The enzymatic core of the anaerobic CHC degradation pathway in G. metallireducens consists of three key enzymes encoded by a conserved gene cluster.[6] While a complete set of kinetic parameters for all enzymes from a single organism is not available in the literature, this section presents the available data for the G. metallireducens enzymes and their well-characterized homologs.

EnzymeGene (G. metallireducens)EC NumberSubstrate(s)Product(s)Vmax (µmol·min⁻¹·mg⁻¹)Km (µM)Effector/InhibitorReference(s)
Succinyl-CoA:CHC CoA TransferaseGmet_33042.3.1.315CHC, Succinyl-CoACHC-CoA, SuccinateNot ReportedNot Reported[6][7]
Cyclohexanoyl-CoA DehydrogenaseGmet_33051.3.8.-Cyclohexanoyl-CoA (CHCoA)Cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA)2922 ± 5 (S. aciditrophicus)CHeneCoA (Ki = 49 ± 10 µM, competitive)[8]
Cyclohex-1-ene-1-carboxyl-CoA DehydrogenaseGmet_33061.3.8.10Cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA)Cyclohexa-1,5-diene-1-carboxyl-CoA (CHdieneCoA)Not Reported<5 (S. aciditrophicus)[9][10]

Transcriptional Regulation

The expression of the CHC degradation pathway is tightly regulated at the transcriptional level, ensuring that the necessary enzymes are synthesized only in the presence of the substrate.

Gene Expression Data

Quantitative reverse transcription PCR (qRT-PCR) studies in Geobacter metallireducens have demonstrated that the genes encoding the CHC degradation pathway are highly induced during growth on CHC as the sole carbon source, compared to growth on benzoate (B1203000).[3][11]

Gene (G. metallireducens)FunctionFold Induction (CHC vs. Benzoate)P-valueReference(s)
Gmet_3305Cyclohexanoyl-CoA DehydrogenaseStatistically Significant≤ 0.001[3][11]
Gmet_3306Cyclohex-1-ene-1-carboxyl-CoA DehydrogenaseStatistically Significant≤ 0.001[3][11]
bamA, bamB-1, bamM, bamQBenzoyl-CoA Degradation PathwayNot Statistically Significant> 0.05[3][11]
Regulatory Proteins

The primary mechanism of transcriptional regulation of the CHC pathway likely involves a Factor for Inversion Stimulation (FIS) family transcriptional regulator . A gene encoding a FIS family protein is located within the CHC degradation gene cluster in G. metallireducens, suggesting a direct role in controlling the expression of the adjacent catabolic genes.[3] In other bacterial systems, such as Aromatoleum sp. CIB, the analogous bad-ali gene cluster for CHC degradation is regulated by a MarR-type transcriptional repressor, BadR .[7][12] This repressor binds to an operator site in the promoter region and is released upon binding of the pathway intermediate, CHC-CoA, which acts as an inducer.[12]

Due to the linkage of CHC metabolism with aromatic compound degradation, other regulatory systems may also exert an influence. In many anaerobic bacteria, the degradation of aromatic compounds is controlled by σ54-dependent transcriptional activators often working in concert with two-component systems .[2][5][13] These systems typically respond to specific intermediates of the degradation pathways.

Catabolite Repression

While not extensively studied for the anaerobic CHC pathway, it is plausible that its expression is subject to carbon catabolite repression (CCR) .[14] This is a global regulatory mechanism that ensures bacteria utilize preferred carbon sources (like glucose) before metabolizing less favorable ones.[14] In many bacteria, CCR is mediated by the availability of preferred carbon sources, which can lead to the repression of operons for alternative substrate utilization.[3]

Visualizing the Regulatory Network and Workflow

Proposed Regulatory Model for CHC Degradation

CHC_Regulation cluster_gene chc Gene Cluster regulator FIS Regulator Gene chc_operon chc Operon (transferase, dehydrogenases) regulator->chc_operon Activation? CHC Cyclohexane Carboxylic Acid (CHC) CHC_CoA Cyclohexanoyl-CoA (CHC-CoA) CHC->CHC_CoA Activation CHC_CoA->regulator Inducer?

Caption: Proposed regulatory model for the chc gene cluster.

Experimental Workflow for Studying CHC Pathway Regulation

Experimental_Workflow cluster_culture Bacterial Culture cluster_analysis Molecular Analysis Culture Anaerobic Culture (e.g., G. metallireducens) + CHC or other carbon source RNA_Extraction Total RNA Extraction Culture->RNA_Extraction Protein_Extraction Crude Protein Extraction Culture->Protein_Extraction ChIP_Seq Chromatin Immunoprecipitation (ChIP-seq) Culture->ChIP_Seq qRT_PCR qRT-PCR Analysis (Gene Expression) RNA_Extraction->qRT_PCR Enzyme_Assay Enzyme Kinetic Assays Protein_Extraction->Enzyme_Assay Binding_Site_ID Regulator Binding Site Identification ChIP_Seq->Binding_Site_ID

Caption: Workflow for analyzing CHC pathway gene expression and enzyme activity.

Detailed Experimental Protocols

Anaerobic Cultivation of Geobacter metallireducens
  • Media Preparation: Prepare a defined mineral medium under an N₂/CO₂ (80:20) atmosphere. The medium should contain essential minerals, vitamins, and a reducing agent such as cysteine or sodium sulfide (B99878) to maintain a low redox potential.

  • Carbon Source: Add cyclohexane carboxylic acid (CHC) as the primary carbon and electron donor from a sterile, anoxic stock solution to a final concentration of 1-2 mM. For control experiments, use an alternative carbon source like benzoate or acetate.

  • Inoculation and Growth: Inoculate the medium with a fresh culture of G. metallireducens inside an anaerobic chamber. Incubate the cultures at the optimal growth temperature (e.g., 30°C) in the dark.

  • Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) over time using a spectrophotometer adapted for anaerobic culture tubes.

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Harvest bacterial cells from mid-logarithmic growth phase by centrifugation at 4°C. Immediately lyse the cells and extract total RNA using a commercially available kit, ensuring all steps are performed under RNase-free conditions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random hexamer or gene-specific primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the target genes (e.g., Gmet_3305, Gmet_3306) and a reference gene (e.g., a housekeeping gene with stable expression).

  • Data Analysis: Perform the qPCR in a real-time PCR cycler. Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression between cells grown on CHC and the control carbon source.

Enzyme Assays for Acyl-CoA Dehydrogenases
  • Preparation of Cell-Free Extracts: Harvest cells and resuspend them in an anaerobic buffer. Lyse the cells by sonication or French press inside an anaerobic chamber. Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).

  • Assay Principle: The activity of acyl-CoA dehydrogenases can be measured spectrophotometrically by following the reduction of an artificial electron acceptor. A common method is the anaerobic electron-transferring flavoprotein (ETF) fluorescence reduction assay.[15][16]

  • Reaction Mixture: In an anaerobic cuvette, combine the cell-free extract (or purified enzyme), the acyl-CoA substrate (e.g., CHC-CoA or CHene-CoA), and a suitable electron acceptor like ferricenium hexafluorophosphate (B91526) or ETF.

  • Measurement: Monitor the change in absorbance or fluorescence at a specific wavelength over time. The initial rate of the reaction is used to calculate the enzyme activity.

  • Kinetic Parameter Determination: To determine Km and Vmax, perform the assay with varying concentrations of the acyl-CoA substrate and fit the data to the Michaelis-Menten equation.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Identification of Regulator Binding Sites
  • Cross-linking: Treat mid-log phase cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-500 bp) using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcriptional regulator of interest (e.g., the FIS family regulator). Use magnetic beads coated with protein A/G to precipitate the antibody-protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.

  • Sequencing and Data Analysis: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. Align the sequencing reads to the bacterial genome to identify regions enriched for binding of the transcriptional regulator. Motif analysis of these enriched regions can reveal the specific DNA binding site (operator).[4][11][17]

Conclusion

The regulation of the anaerobic cyclohexane carboxylic acid degradation pathway is a complex process involving specific transcriptional regulators that respond to pathway intermediates. The tight control of gene expression ensures efficient metabolism of this alicyclic compound. The methodologies outlined in this guide provide a framework for further investigation into the intricate regulatory networks of this and other anaerobic metabolic pathways, which is essential for advancing their biotechnological applications and for the development of novel therapeutic strategies.

References

The Genetic Basis of 2-Oxocyclohexanecarbonyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of alicyclic compounds is a critical component of the global carbon cycle and presents significant interest for bioremediation and industrial biotechnology. Among the key intermediates in these pathways is 2-oxocyclohexanecarbonyl-CoA, a molecule central to the anaerobic degradation of aromatic compounds. Understanding the genetic underpinnings of its metabolism is crucial for harnessing and engineering these biological systems for various applications. This technical guide provides an in-depth overview of the core genetic basis of this compound metabolism, focusing primarily on the well-characterized anaerobic pathway in Rhodopseudomonas palustris and drawing comparisons with other relevant microorganisms.

Core Metabolic Pathway: Anaerobic Degradation in Rhodopseudomonas palustris

The primary characterized pathway for this compound metabolism is a segment of the anaerobic benzoate (B1203000) degradation pathway in the metabolically versatile bacterium Rhodopseudomonas palustris. In this pathway, this compound (also referred to as 2-ketocyclohexanecarboxyl-CoA) is a key intermediate that undergoes hydrolytic ring cleavage.

The badHI aliAB badK Operon

The genes responsible for this metabolic segment are organized in a regulon, with the core enzymes encoded by the badHI aliAB badK operon. This operon is induced by benzoate and is crucial for the degradation of both benzoate and cyclohexanecarboxylate.[1]

  • badI (2-ketocyclohexanecarboxyl-CoA hydrolase): This is the pivotal gene in the metabolism of this compound. It encodes the enzyme 2-ketocyclohexanecarboxyl-CoA hydrolase, which catalyzes the hydrolytic cleavage of the alicyclic ring of this compound to produce pimelyl-CoA.[1] This reaction is a critical step in converting the cyclic precursor into a linear intermediate that can be further metabolized via β-oxidation. The BadI protein is a member of the crotonase superfamily.[2]

  • badH (2-hydroxycyclohexanecarboxyl-CoA dehydrogenase): This gene encodes the enzyme responsible for the oxidation of 2-hydroxycyclohexanecarboxyl-CoA to this compound, the substrate for BadI.

  • badK (enoyl-CoA hydratase): The badK gene product, an enoyl-CoA hydratase, is involved in the hydration of cyclohex-1-ene-1-carboxyl-CoA to 2-hydroxycyclohexanecarboxyl-CoA.

  • aliA and aliB: These genes are involved in the initial activation and dehydrogenation of cyclohexanecarboxylate, funneling it into the benzoate degradation pathway.[1]

Regulation of the badHI aliAB badK Operon

The expression of the badHI aliAB badK operon is tightly regulated. The MarR-family transcriptional regulator BadR acts as a repressor of this operon. The intermediate this compound acts as an inducer by binding to BadR and causing its dissociation from the DNA, thereby allowing transcription of the operon.[1] Another regulator, BadM , is involved in repressing the upstream badDEFGAB operon, which is responsible for the initial conversion of benzoate to cyclohex-1-ene-1-carboxyl-CoA.[1]

Quantitative Data

Enzyme Properties
EnzymeGeneOrganismMolecular Mass (kDa)Specific Activity
2-Ketocyclohexanecarboxyl-CoA HydrolasebadIRhodopseudomonas palustrisNative: 134 (homotetramer), Subunit: 359.7 µmol min-1 mg-1
2-Hydroxycyclohexanecarboxyl-CoA DehydrogenasebadHRhodopseudomonas palustris-350 nmol min-1 mg-1 (purified His-tagged protein)
Enzyme Kinetics
EnzymeGeneOrganismSubstrateKm (µM)
2-Hydroxycyclohexanecarboxyl-CoA DehydrogenasebadHRhodopseudomonas palustris2-hydroxycyclohexanecarboxyl-CoA10 (± 5)
NAD+200
Gene Expression Data
Gene/OperonOrganismConditionFold InductionRegulator(s)
badE (badDEFG operon)Rhodopseudomonas palustrisAnaerobic + Benzoate vs. Aerobic + Succinate~100AadR (anaerobiosis), BadR (benzoate)
badD (badDEFG operon)Rhodopseudomonas palustrisBenzoate vs. 4-hydroxybenzoate (B8730719)3BadM
badH, aliA, aliB (badHI aliAB badK operon)Rhodopseudomonas palustrisBenzoate + Succinate vs. Succinate aloneHighBadR (de-repression)

Signaling and Metabolic Pathways

The metabolism of this compound is embedded within the larger anaerobic benzoate degradation pathway. The following diagram illustrates the key steps and the genetic control within Rhodopseudomonas palustris.

Metabolic_Pathway cluster_activation Upstream Pathway cluster_core Core Metabolism of this compound cluster_regulation Transcriptional Regulation Benzoate Benzoate Benzoyl_CoA Benzoyl_CoA Benzoate->Benzoyl_CoA badA Cyclohex_1_ene_1_carboxyl_CoA Cyclohex-1-ene-1- carboxyl-CoA Benzoyl_CoA->Cyclohex_1_ene_1_carboxyl_CoA badDEFG 2-Hydroxycyclohexanecarboxyl-CoA 2-Hydroxycyclohexanecarboxyl-CoA Cyclohex_1_ene_1_carboxyl_CoA->2-Hydroxycyclohexanecarboxyl-CoA badK This compound This compound 2-Hydroxycyclohexanecarboxyl-CoA->this compound badH Pimelyl-CoA Pimelyl-CoA This compound->Pimelyl-CoA badI β-oxidation β-oxidation Pimelyl-CoA->β-oxidation ... BadR BadR (Repressor) badHI_operon badHI aliAB badK operon BadR->badHI_operon Represses BadM BadM (Repressor) badDEFGAB_operon badDEFGAB operon BadM->badDEFGAB_operon Represses Inducer This compound (Inducer) Inducer->BadR Inhibits repression

Fig. 1: Genetic and metabolic pathway of anaerobic benzoate degradation focusing on this compound metabolism in R. palustris.

Experimental Protocols

Purification of His-tagged BadI (2-Ketocyclohexanecarboxyl-CoA Hydrolase)

This protocol is for the purification of recombinant His-tagged BadI protein expressed in E. coli.

Materials:

  • E. coli cell pellet expressing His-tagged BadI

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA Agarose (B213101) resin

  • Lysozyme (B549824), DNase I

  • Protease inhibitor cocktail

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer containing lysozyme (1 mg/mL), DNase I, and protease inhibitors. Incubate on ice for 30 minutes. Sonicate the suspension on ice to complete lysis.

  • Clarification: Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Binding: Add the clarified lysate to a column containing equilibrated Ni-NTA agarose resin. Allow the lysate to bind to the resin by gentle agitation for 1 hour at 4°C.

  • Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged BadI protein with Elution Buffer. Collect fractions and monitor protein concentration using a Bradford assay.

  • Analysis: Analyze the purified fractions by SDS-PAGE to confirm purity and molecular weight.

  • Buffer Exchange: If necessary, perform buffer exchange into a storage buffer (e.g., Tris-HCl with glycerol) using dialysis or a desalting column.

Protein_Purification_Workflow Start E. coli cell pellet with His-tagged BadI Lysis Cell Lysis (Lysis Buffer, Lysozyme, Sonication) Start->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Binding Binding to Ni-NTA resin Clarification->Binding Washing Washing (Wash Buffer) Binding->Washing Elution Elution (Elution Buffer) Washing->Elution Analysis Analysis (SDS-PAGE, Bradford Assay) Elution->Analysis End Purified BadI protein Analysis->End

Fig. 2: Workflow for the purification of His-tagged BadI protein.
Spectrophotometric Assay for 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI) Activity

This assay measures the decrease in absorbance at 314 nm due to the cleavage of the Mg2+-enolate complex of this compound.

Materials:

  • Purified BadI enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5

  • 1 M MgCl2 solution

  • 10 mM this compound substrate solution

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, 100 mM MgCl2, and water to a final volume of 1 mL.

  • Substrate Addition: Add this compound to a final concentration of 1 mM. Mix gently and monitor the absorbance at 314 nm to establish a stable baseline.

  • Enzyme Addition: Initiate the reaction by adding a small, known amount of purified BadI enzyme to the cuvette.

  • Measurement: Immediately start monitoring the decrease in absorbance at 314 nm over time. Record the absorbance at regular intervals for several minutes.

  • Calculation: Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the Mg2+-substrate complex. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Quantitative Real-Time PCR (qRT-PCR) for badI Gene Expression

This protocol outlines the steps for quantifying the relative expression of the badI gene.

Materials:

  • R. palustris cells grown under inducing (e.g., anaerobic with benzoate) and non-inducing (e.g., aerobic with succinate) conditions

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers specific for badI and a reference gene (e.g., gyrB)

Procedure:

  • RNA Extraction: Extract total RNA from bacterial pellets using a commercial RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcriptase and random primers or gene-specific primers.

  • qPCR Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for badI or the reference gene, and the cDNA template.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for badI and the reference gene in both control and experimental samples. Calculate the relative gene expression using the ΔΔCt method.

qRT_PCR_Workflow Start Bacterial Cultures (Inducing vs. Non-inducing) RNA_Extraction Total RNA Extraction Start->RNA_Extraction DNase_Treatment DNase I Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis cDNA Synthesis (Reverse Transcription) DNase_Treatment->cDNA_Synthesis qPCR qPCR with SYBR Green (badI and reference gene primers) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis End Relative badI Gene Expression Data_Analysis->End

Fig. 3: Workflow for qRT-PCR analysis of badI gene expression.

Broader Context and Future Directions

While the anaerobic pathway in Rhodopseudomonas palustris is the most well-characterized, the metabolism of alicyclic compounds, likely involving this compound or similar intermediates, is also present in other bacteria.

  • Pseudomonas species: Pseudomonas putida is known for its metabolic versatility and ability to degrade a wide range of aromatic compounds. While specific details on a this compound metabolic pathway are less clear, the presence of gene clusters for aromatic and alicyclic acid degradation, such as the pca gene cluster for 4-hydroxybenzoate degradation, suggests the potential for analogous pathways.[3] Further research is needed to elucidate the specific enzymes and genes involved in alicyclic ring cleavage in aerobic pseudomonads.

  • Rhodococcus species: Members of the genus Rhodococcus are also known for their robust catabolic capabilities, particularly in the degradation of hydrophobic compounds like hydrocarbons and steroids.[4] Genomic analyses have revealed the presence of numerous gene clusters associated with the degradation of aromatic compounds, including benzoate.[4][5] It is plausible that these organisms possess pathways for the metabolism of alicyclic intermediates like this compound, although the specific genetic basis remains an active area of investigation.

The study of these pathways in diverse microorganisms will not only expand our fundamental understanding of microbial metabolism but also provide a broader toolkit for engineering novel biocatalysts for the production of valuable chemicals and the degradation of environmental pollutants. Future research should focus on the detailed biochemical characterization of the key enzymes, including their kinetic properties, and the elucidation of the regulatory networks that control these metabolic pathways in a wider range of bacteria.

References

The Core of Aromatic Compound Catabolism: An In-depth Technical Guide to the bad and bzd Gene Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bad and bzd gene clusters, which are central to the anaerobic degradation of aromatic compounds. Aromatic compounds are widespread in nature and as environmental pollutants, making the study of their microbial degradation crucial for bioremediation and biotechnology. This document details the biochemical pathways, enzymatic mechanisms, and regulatory networks governed by these gene clusters, with a focus on quantitative data and detailed experimental methodologies to aid in research and development.

Introduction to Anaerobic Aromatic Degradation

The anaerobic breakdown of aromatic compounds is a critical biogeochemical process primarily carried out by microorganisms. Unlike aerobic degradation, which utilizes oxygenases to cleave the stable aromatic ring, anaerobic pathways employ a reductive strategy. A central hub in this process is the conversion of various aromatic compounds to benzoyl-coenzyme A (benzoyl-CoA), which then enters a common degradation pathway. The bad (benzoic acid degradation) and bzd (benzoyl-CoA degradation) gene clusters encode the enzymatic machinery for this central pathway in different bacteria.

The Benzoyl-CoA Degradation Pathway: A Step-by-Step Enzymatic Journey

The anaerobic degradation of benzoate (B1203000) via the benzoyl-CoA pathway can be broadly divided into two main stages: ring reduction and ring cleavage followed by beta-oxidation.

Stage 1: Activation and Dearomatization (Ring Reduction)

The process is initiated by the activation of benzoate to its CoA thioester, a step that primes the aromatic ring for reduction.

  • Benzoate Activation: Benzoate is activated to benzoyl-CoA by benzoate-CoA ligase , an ATP-dependent enzyme.[1][2]

  • Ring Reduction: The aromatic ring of benzoyl-CoA is then reduced by the key enzyme benzoyl-CoA reductase . This enzyme overcomes the high resonance energy of the benzene (B151609) ring. In facultative anaerobes, this is an ATP-dependent process, whereas in some obligate anaerobes, it can be ATP-independent.[3]

Stage 2: Ring Cleavage and Beta-Oxidation

Following dearomatization, the resulting alicyclic ring is cleaved and further metabolized through a modified beta-oxidation pathway.

  • Hydration: A dienoyl-CoA hydratase adds water to the cyclic diene.[4][5]

  • Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.[4][5][6][7]

  • Ring Cleavage: The cyclic ring is hydrolytically cleaved by 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase , yielding an aliphatic acyl-CoA.[7][8][9][10]

  • Beta-Oxidation: The resulting aliphatic chain is then degraded via a series of reactions analogous to fatty acid beta-oxidation, involving a glutaryl-CoA dehydrogenase , ultimately yielding acetyl-CoA which can enter central metabolism.[3][11][12][13][14]

Signaling Pathway for Benzoyl-CoA Degradation

Benzoyl_CoA_Degradation_Pathway Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase (badA/bzdA) ATP -> AMP + PPi Cyclohex_1_5_diene_1_carbonyl_CoA Cyclohexa-1,5-diene- 1-carbonyl-CoA Benzoyl_CoA->Cyclohex_1_5_diene_1_carbonyl_CoA Benzoyl-CoA reductase (badDEFG/bzdNOPQ) 2 ATP -> 2 ADP + 2 Pi (in facultative anaerobes) _6_Hydroxycyclohex_1_ene_1_carbonyl_CoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA Cyclohex_1_5_diene_1_carbonyl_CoA->_6_Hydroxycyclohex_1_ene_1_carbonyl_CoA Dienoyl-CoA hydratase (badK) + H2O _6_Oxocyclohex_1_ene_1_carbonyl_CoA 6-Oxocyclohex-1-ene- 1-carbonyl-CoA _6_Hydroxycyclohex_1_ene_1_carbonyl_CoA->_6_Oxocyclohex_1_ene_1_carbonyl_CoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA dehydrogenase (had) NAD+ -> NADH _3_Hydroxypimelyl_CoA 3-Hydroxypimelyl-CoA _6_Oxocyclohex_1_ene_1_carbonyl_CoA->_3_Hydroxypimelyl_CoA 6-Oxocyclohex-1-ene- 1-carbonyl-CoA hydrolase (oah/bamA) + H2O Acetyl_CoA Acetyl-CoA _3_Hydroxypimelyl_CoA->Acetyl_CoA β-oxidation-like steps (e.g., Glutaryl-CoA dehydrogenase) Bzd_Regulation cluster_regulators Regulators cluster_operon bzd Operon BzdR BzdR (Repressor) bzd_promoter PN Promoter BzdR->bzd_promoter represses BenzoylCoA Benzoyl-CoA (Inducer) BenzoylCoA->BzdR inactivates AccR AccR (Master Repressor) AccR->bzd_promoter represses Preferred_Carbon_Source Preferred Carbon Source (e.g., succinate) Preferred_Carbon_Source->AccR activates bzd_genes bzdNOPQ...A (Degradation Enzymes) bzd_promoter->bzd_genes leads to transcription Northern_Blot_Workflow start Start: Isolate Total RNA gel_electrophoresis 1. Denaturing Agarose Gel Electrophoresis start->gel_electrophoresis transfer 2. Transfer to Nylon Membrane gel_electrophoresis->transfer crosslink 3. UV Crosslinking transfer->crosslink prehybridization 4. Prehybridization crosslink->prehybridization hybridization 5. Hybridization with Labeled Probe prehybridization->hybridization washing 6. Washing hybridization->washing detection 7. Detection (Autoradiography/Phosphorimaging) washing->detection end End: Analyze Gene Expression detection->end

References

The Evolutionary Origins of the Benzoyl-CoA Degradation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with the benzoyl-CoA degradation pathway at its core. This pathway represents a remarkable evolutionary solution for the microbial catabolism of a wide range of aromatic molecules, which are often recalcitrant pollutants. Understanding the evolutionary origins and mechanistic diversity of this pathway is paramount for applications in bioremediation, industrial biotechnology, and as a potential target for novel drug development. This technical guide provides an in-depth exploration of the evolutionary history, key enzymatic players, regulatory networks, and experimental methodologies associated with the benzoyl-CoA degradation pathway.

Core Concepts: The Benzoyl-CoA Degradation Pathway

The anaerobic degradation of numerous aromatic compounds converges on the central intermediate, benzoyl-CoA.[1] The core pathway involves the initial activation of benzoate (B1203000) to its CoA thioester, followed by the reductive dearomatization of the benzene (B151609) ring, and subsequent hydrolytic ring cleavage and beta-oxidation to yield acetyl-CoA, which enters central metabolism.[2][3]

Two major variations of the upper pathway have been characterized, primarily distinguished by the fate of the initial dearomatization product, cyclohex-1,5-diene-1-carbonyl-CoA. These are exemplified by the pathways found in the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris.[2]

Key Enzymes and Their Evolutionary Divergence

The benzoyl-CoA degradation pathway is orchestrated by a suite of specialized enzymes, with benzoyl-CoA reductase (BCR) playing the pivotal role in overcoming the high resonance energy of the aromatic ring.[2]

Table 1: Key Enzymes of the Benzoyl-CoA Degradation Pathway

EnzymeEC NumberFunctionKey Evolutionary Features
Benzoate-CoA Ligase6.2.1.25Activates benzoate to benzoyl-CoABelongs to the adenylate-forming enzyme superfamily. Phylogenetic analysis suggests both vertical inheritance and horizontal gene transfer contribute to its distribution.[4][5][6]
Benzoyl-CoA Reductase (Class I)1.3.7.8ATP-dependent dearomatization of benzoyl-CoAFound in facultative anaerobes. It is a complex iron-sulfur enzyme. Shows homology to 2-hydroxyglutaryl-CoA dehydratase, suggesting a shared evolutionary ancestor.[2][7]
Benzoyl-CoA Reductase (Class II)1.3.7.8ATP-independent dearomatization of benzoyl-CoAFound in obligate anaerobes. Contains a tungsten-pterin cofactor. Its distribution appears to be governed by the bioenergetic constraints of the organism rather than strict phylogeny.[7]
Dienoyl-CoA Hydratase4.2.1.119Hydrates cyclohex-1,5-diene-1-carbonyl-CoAPresent in the Thauera-like pathway.[2]
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase1.1.1.n/aOxidizes the hydroxyl group of the hydrated intermediateNAD+-dependent enzyme in the Thauera-like pathway.[2]
6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase3.7.1.n/aCatalyzes the hydrolytic ring cleavageA key step leading to the formation of an aliphatic dicarboxylic acid.[2]
3-Hydroxypimelyl-CoA Dehydrogenase1.1.1.259Oxidation in the lower beta-oxidation pathwayNAD+-dependent enzyme.[8]
Glutaryl-CoA Dehydrogenase1.3.8.6Dehydrogenation and decarboxylation of glutaryl-CoAExists in both decarboxylating and non-decarboxylating forms, reflecting different energy conservation strategies in facultative and obligate anaerobes.

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes in the benzoyl-CoA degradation pathway provide insights into the efficiency and regulation of this metabolic route. While comprehensive kinetic data for all enzymes across a wide range of organisms is not yet available, studies on key enzymes have provided valuable information.

Table 2: Kinetic Parameters of Key Enzymes in the Benzoyl-CoA Degradation Pathway

EnzymeOrganismSubstrateKm (µM)Vmax (µmol min-1 mg-1)Reference
Benzoate-CoA LigaseThauera aromaticaBenzoate25 ± 716.5
Benzoate-CoA LigaseThauera aromatica2-Aminobenzoate150 ± 50~9.9
Glutaryl-CoA DehydrogenaseGeobacter metallireducensGlutaryl-CoA30 ± 23.2 ± 0.2
Glutaryl-CoA DehydrogenaseDesulfococcus multivoransGlutaryl-CoA52 ± 511 ± 1

Signaling Pathways and Gene Regulation

The expression of the benzoyl-CoA degradation pathway is tightly regulated in response to the presence of aromatic substrates and the availability of oxygen. In many bacteria, the genes encoding the enzymes of this pathway are organized in clusters, facilitating their co-regulation.[9]

Benzoyl-CoA Pathway Regulation Simplified Regulatory Logic of the Benzoyl-CoA Pathway cluster_input Environmental Signals cluster_regulation Regulatory Proteins cluster_genes Gene Expression cluster_output Metabolic Pathway Aromatic Compounds Aromatic Compounds Transcriptional Regulator (e.g., BadR) Transcriptional Regulator (e.g., BadR) Aromatic Compounds->Transcriptional Regulator (e.g., BadR) Induces Oxygen Oxygen bad/bzd genes bad/bzd gene cluster Oxygen->bad/bzd genes Represses transcription Transcriptional Regulator (e.g., BadR)->bad/bzd genes Activates transcription Benzoyl-CoA Degradation Benzoyl-CoA Degradation bad/bzd genes->Benzoyl-CoA Degradation Encodes enzymes for

Regulatory logic of the benzoyl-CoA pathway.

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Benzoyl-CoA Reductase

This protocol describes a continuous assay for measuring the activity of Class I benzoyl-CoA reductase by monitoring the oxidation of a reduced artificial electron donor.

Materials:

  • Anaerobic cuvettes with rubber stoppers

  • Gas-tight syringes

  • Spectrophotometer capable of measuring absorbance at 600 nm

  • Anaerobic glove box or chamber

  • 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 5 mM MgCl₂ (made anaerobic by sparging with N₂ or Ar)

  • 100 mM ATP stock solution (in anaerobic water)

  • 100 mM Methyl viologen stock solution (in anaerobic water)

  • Freshly prepared 100 mM sodium dithionite (B78146) solution (in anaerobic 10 mM Tris-HCl, pH 8.0)

  • 10 mM Benzoyl-CoA stock solution (in anaerobic water)

  • Purified benzoyl-CoA reductase

Procedure:

  • Preparation of the Reaction Mixture (inside an anaerobic chamber):

    • To an anaerobic cuvette, add 800 µL of anaerobic assay buffer.

    • Add 20 µL of 100 mM ATP stock solution (final concentration: 2 mM).

    • Add 10 µL of 100 mM methyl viologen stock solution (final concentration: 1 mM).

    • Seal the cuvette with a rubber stopper.

  • Reduction of Methyl Viologen:

    • Using a gas-tight syringe, carefully inject a small volume (e.g., 5-10 µL) of freshly prepared 100 mM sodium dithionite solution into the sealed cuvette until a stable, deep blue color is achieved, indicating the reduction of methyl viologen. The absorbance at 600 nm should be between 1.0 and 1.5.

  • Enzyme Assay:

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 30°C).

    • Record the baseline absorbance at 600 nm for 1-2 minutes to ensure stability.

    • Initiate the reaction by adding a known amount of purified benzoyl-CoA reductase (e.g., 10-50 µg) to the cuvette using a gas-tight syringe. Mix gently by inverting the cuvette.

    • Immediately start monitoring the decrease in absorbance at 600 nm over time. The rate of absorbance decrease is proportional to the enzyme activity.

BCR_Assay_Workflow Workflow for Benzoyl-CoA Reductase Assay A Prepare Anaerobic Reaction Mixture (Buffer, ATP, Methyl Viologen) B Reduce Methyl Viologen with Sodium Dithionite A->B C Equilibrate in Spectrophotometer & Record Baseline B->C D Initiate Reaction with Benzoyl-CoA Reductase C->D E Monitor Absorbance Decrease at 600 nm D->E F Calculate Enzyme Activity E->F

Workflow for the benzoyl-CoA reductase assay.
Protocol 2: PCR Amplification of bcr Genes for Phylogenetic Analysis

This protocol provides a general framework for amplifying benzoyl-CoA reductase (bcr) genes from genomic DNA for subsequent phylogenetic analysis. Degenerate primers targeting conserved regions of the bcr genes are often employed to amplify these genes from a variety of organisms.[7]

Materials:

  • High-quality genomic DNA from the target organism(s)

  • Degenerate PCR primers for bcr genes (e.g., targeting the alpha and delta subunits)

  • PCR-grade water

  • Taq DNA polymerase and corresponding buffer

  • dNTP mix

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • Primer Design: Design or select degenerate primers based on conserved regions of known bcr gene sequences from a range of bacteria. Align known sequences to identify conserved motifs suitable for primer design.

  • PCR Reaction Setup (50 µL):

    • 5 µL 10x PCR Buffer

    • 1 µL 10 mM dNTP mix

    • 2 µL Forward Primer (10 µM)

    • 2 µL Reverse Primer (10 µM)

    • 1 µL Template DNA (50-100 ng)

    • 0.5 µL Taq DNA Polymerase

    • 38.5 µL PCR-grade water

  • PCR Cycling Conditions (Example):

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 50-60°C for 45 seconds (optimize with a gradient PCR)

      • Extension: 72°C for 1-2 minutes (depending on the expected amplicon size)

    • Final Extension: 72°C for 10 minutes

  • Analysis: Analyze the PCR products by agarose gel electrophoresis to verify the size of the amplicons. Purify the desired PCR products for sequencing and subsequent phylogenetic analysis.

Evolutionary Origins and Horizontal Gene Transfer

The evolutionary history of the benzoyl-CoA degradation pathway is complex, involving a combination of vertical descent and horizontal gene transfer (HGT). The patchy distribution of this pathway across diverse bacterial phyla, and the frequent clustering of the pathway genes, provide strong evidence for HGT.[4][5][6]

Phylogenetic analyses of key enzymes, such as benzoate-CoA ligase and benzoyl-CoA reductase, often reveal incongruence with the 16S rRNA-based organismal phylogeny, suggesting that these genes have been transferred between distantly related bacteria.[7] The acquisition of a complete or partial benzoyl-CoA degradation pathway via HGT can confer a significant selective advantage to microorganisms by enabling them to utilize aromatic compounds as a carbon and energy source in anaerobic environments.

HGT_in_Benzoyl-CoA_Pathway_Evolution Role of Horizontal Gene Transfer in Pathway Evolution cluster_donor Donor Bacterium cluster_recipient Recipient Bacterium cluster_outcome Evolutionary Outcome Donor Genome Donor Genome bcr Gene Cluster bcr cluster Recipient Genome Recipient Genome bcr Gene Cluster->Recipient Genome Horizontal Gene Transfer New Metabolic Capability Gains ability to degrade aromatics Recipient Genome->New Metabolic Capability Integration and Expression

Horizontal gene transfer in pathway evolution.

Conclusion

The benzoyl-CoA degradation pathway is a testament to the metabolic ingenuity and evolutionary adaptability of microorganisms. Its modular nature, the diversity of its enzymatic components, and its dissemination via horizontal gene transfer have enabled a wide range of bacteria to thrive in anaerobic environments rich in aromatic compounds. A deeper understanding of the evolutionary origins and molecular mechanisms of this pathway will continue to fuel innovations in bioremediation and biocatalysis, and may unveil novel targets for antimicrobial drug development. Further research, particularly in obtaining a broader set of kinetic data for all pathway enzymes and in elucidating specific instances of horizontal gene transfer, will be crucial in fully harnessing the potential of this remarkable metabolic system.

References

The Central Role of 2-Oxocyclohexanecarbonyl-CoA in the Global Carbon Cycle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The global carbon cycle, a complex network of processes that shuttles carbon between the atmosphere, oceans, land, and living organisms, is critically influenced by microbial metabolism. Aromatic compounds, derived from lignin (B12514952) and industrial pollutants, represent a significant reservoir of carbon. Their degradation, particularly under anaerobic conditions, is a key process in carbon turnover. Central to the anaerobic breakdown of a wide array of aromatic molecules is the benzoyl-CoA pathway, a sophisticated metabolic route employed by diverse microorganisms. This technical guide delves into the core of this pathway, focusing on the pivotal intermediate, 2-Oxocyclohexanecarbonyl-CoA. Its formation and subsequent cleavage represent a crucial bottleneck in the anaerobic mineralization of aromatic rings, making the enzymes involved potential targets for bioremediation strategies and novel drug development. This document provides a comprehensive overview of the enzymatic reactions, quantitative data, detailed experimental methodologies, and the underlying biochemical logic of this compound metabolism.

Introduction: The Significance of Anaerobic Aromatic Degradation

Aromatic compounds are among the most abundant and stable organic molecules in the biosphere.[1] While aerobic microorganisms readily cleave the aromatic ring using oxygen-dependent enzymes, anaerobic microbes have evolved distinct and energy-efficient strategies to overcome the high resonance energy of the benzene (B151609) ring.[1] These anaerobic degradation pathways are integral to the carbon cycle in anoxic environments such as sediments, waterlogged soils, and the interiors of microbial mats. The convergence of various aromatic degradation pathways into a central benzoyl-CoA pathway highlights a remarkable example of metabolic funneling. This common pathway ultimately leads to the production of acetyl-CoA, which can then enter central metabolism.[2]

The Benzoyl-CoA Pathway: A Hub for Aromatic Catabolism

Under anaerobic conditions, a multitude of aromatic compounds are first converted to their corresponding coenzyme A (CoA) thioesters and then channeled into the benzoyl-CoA pathway. The core of this pathway involves the dearomatization of the benzoyl-CoA ring, followed by a series of hydration, dehydrogenation, and hydrolytic reactions to open the alicyclic ring.

A critical intermediate in this process is this compound. Its formation is catalyzed by the NAD⁺-dependent oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. The subsequent hydrolytic cleavage of this compound is the key ring-opening step, leading to the formation of aliphatic compounds that can be further metabolized.[3][4]

Key Enzymes in this compound Metabolism

Two primary enzymes govern the turnover of this compound:

  • 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (EC 1.3.1.-): This enzyme catalyzes the oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to this compound, using NAD⁺ as an electron acceptor.[3][4]

  • This compound Hydrolase (EC 3.7.1.-): This enzyme is responsible for the hydrolytic cleavage of the alicyclic ring of this compound, a crucial step in the degradation of the aromatic scaffold.[3][4][5]

These enzymes have been extensively studied in denitrifying bacteria such as Thauera aromatica and iron-reducing bacteria like Geobacter metallireducens.[3][5][6]

Quantitative Data on Key Enzymes

The following tables summarize the key quantitative data for the enzymes involved in the metabolism of this compound from various microorganisms.

Table 1: Properties of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase

PropertyThauera aromatica
Native Molecular Mass 62 kDa
Subunit Molecular Mass 31 kDa
Prosthetic Group None
Apparent Kₘ (6-hydroxycyclohex-1-ene-1-carbonyl-CoA) 20 ± 5 µM
Apparent Kₘ (NAD⁺) 100 ± 20 µM
pH Optimum (Oxidation) 9.5
Temperature Optimum 35 °C

Data sourced from studies on Thauera aromatica.[3]

Table 2: Purification of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase from Thauera aromatica

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (n-fold)
Cell-free extract 25001250.051001
DEAE-Sepharose 4501000.22804.4
Phenyl-Sepharose 80750.946018.8
Hydroxyapatite 15503.334066.6
Mono Q 5357.028140

This table presents a representative purification scheme.[3]

Table 3: Properties of this compound Hydrolase

PropertyThauera aromaticaGeobacter metallireducens
Native Molecular Mass 160 kDa170 kDa
Subunit Molecular Mass 40 kDa43 kDa
Apparent Kₘ (this compound) 15 ± 5 µMNot determined
pH Optimum 7.07.5
Temperature Optimum 40 °CNot determined

Data sourced from studies on Thauera aromatica and Geobacter metallireducens.[3][5]

Experimental Protocols

Detailed methodologies are essential for the accurate study of these enzymes and their roles in anaerobic metabolism.

Anaerobic Cultivation of Thauera aromatica
  • Medium Preparation: A mineral salt medium is prepared and rendered anaerobic by sparging with an N₂/CO₂ gas mixture (90:10, v/v). The medium is then dispensed into serum bottles and autoclaved.

  • Addition of Substrates: Sterile, anaerobic stock solutions of the aromatic substrate (e.g., benzoate, 1 M) and the electron acceptor (e.g., nitrate, 2 M) are added to the medium to final concentrations of 2-5 mM and 10-20 mM, respectively.

  • Inoculation and Growth: An actively growing preculture of T. aromatica is used to inoculate the medium. Cultures are incubated at 30°C in the dark.

  • Growth Monitoring: Growth is monitored by measuring the optical density at 600 nm.

  • Cell Harvesting: Cells are harvested in the late exponential growth phase by centrifugation at 10,000 x g for 15 minutes at 4°C. The cell pellet is washed with an anoxic buffer (e.g., 100 mM Tris/HCl, pH 7.5, containing 2 mM dithiothreitol) and stored at -80°C until use.

Preparation of Cell-Free Extract
  • Cell Resuspension: The frozen cell pellet is resuspended in an appropriate anoxic buffer (e.g., 100 mM Tris/HCl, pH 7.8, containing 2 mM dithioerythritol).

  • Cell Lysis: Cells are disrupted by passage through a French pressure cell at approximately 137 MPa.

  • Centrifugation: The crude extract is centrifuged at 100,000 x g for 1 hour to remove cell debris and membrane fractions, yielding the cell-free extract.

Enzyme Assays

4.3.1. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Assay

The activity of the dehydrogenase is determined spectrophotometrically by monitoring the NAD⁺-dependent oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA or the NADH-dependent reduction of this compound.

  • Oxidation Reaction:

    • Reaction Mixture (1 ml): 100 mM Tris/HCl (pH 9.0), 2 mM NAD⁺, and 0.1 mM 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.

    • Procedure: The reaction is initiated by the addition of the enzyme solution. The increase in absorbance at 340 nm due to the formation of NADH is monitored.

  • Reduction Reaction:

    • Reaction Mixture (1 ml): 100 mM potassium phosphate (B84403) buffer (pH 7.0), 0.2 mM NADH, and 0.1 mM this compound.

    • Procedure: The reaction is started by adding the enzyme. The decrease in absorbance at 340 nm due to the oxidation of NADH is followed.

  • Calculation: The specific activity is calculated using the molar extinction coefficient of NADH (ε₃₄₀ = 6,220 M⁻¹ cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

4.3.2. This compound Hydrolase Assay

The activity of the hydrolase is determined by monitoring the decrease in absorbance of the enoyl-CoA thioester bond of the substrate.[7]

  • Reaction Mixture (1 ml): 100 mM potassium phosphate buffer (pH 7.5), and 0.1 mM this compound.[7]

  • Procedure: The reaction is started by the addition of the enzyme solution. The decrease in absorbance at 310 nm is followed spectrophotometrically.[7]

  • Calculation: The specific activity is calculated using the molar extinction coefficient of this compound (ε₃₁₀ = 6,700 M⁻¹ cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute at 30 °C.[7]

HPLC Analysis of Acyl-CoA Thioesters

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of the CoA thioesters involved in the benzoyl-CoA pathway.

  • Sample Preparation: Enzyme assays or cell extracts are quenched by the addition of an equal volume of ice-cold 2 M perchloric acid. Precipitated protein is removed by centrifugation. The supernatant is then neutralized with a solution of K₂CO₃.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of buffer A (e.g., 100 mM potassium phosphate, pH 6.8) and buffer B (e.g., 100% methanol) is typically used.

    • Detection: A UV detector set at 260 nm (for the adenine (B156593) moiety of CoA) and a second wavelength specific to the enoyl-CoA thioester of interest (e.g., ~310 nm for this compound) is employed.

  • Quantification: Metabolites are identified and quantified by comparing their retention times and peak areas with those of authentic standards.

Visualizing the Biochemical Network

Diagrams are essential for understanding the complex relationships within metabolic pathways and experimental workflows.

Benzoyl_CoA_Pathway cluster_aromatics Aromatic Compounds cluster_pathway Benzoyl-CoA Pathway Aromatics Diverse Aromatic Compounds BenzoylCoA Benzoyl-CoA Aromatics->BenzoylCoA Peripheral Pathways DienoylCoA Cyclohexa-1,5-diene-1-carbonyl-CoA BenzoylCoA->DienoylCoA Benzoyl-CoA Reductase HydroxyenoylCoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA DienoylCoA->HydroxyenoylCoA Dienoyl-CoA Hydratase OxoenoylCoA This compound HydroxyenoylCoA->OxoenoylCoA 6-Hydroxycyclohex-1-ene-1- carbonyl-CoA Dehydrogenase PimelylCoA 3-Hydroxypimelyl-CoA OxoenoylCoA->PimelylCoA This compound Hydrolase AcetylCoA Acetyl-CoA PimelylCoA->AcetylCoA β-Oxidation

Caption: The central benzoyl-CoA pathway for anaerobic aromatic degradation.

Experimental_Workflow cluster_culture Microbial Culture cluster_prep Enzyme Preparation cluster_analysis Analysis Culture Anaerobic Culture (e.g., Thauera aromatica) Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Extract Cell-Free Extract Lysis->Extract Purification Enzyme Purification (Chromatography) Extract->Purification Assay Enzyme Assays (Spectrophotometry) Extract->Assay HPLC Metabolite Analysis (HPLC) Extract->HPLC PureEnzyme Purified Enzyme Purification->PureEnzyme PureEnzyme->Assay Data Data Analysis Assay->Data HPLC->Data

Caption: A generalized experimental workflow for studying enzymes of the benzoyl-CoA pathway.

Variations in the Benzoyl-CoA Pathway

While the core principles of the benzoyl-CoA pathway are conserved, variations exist among different anaerobic microorganisms. For instance, in the phototrophic bacterium Rhodopseudomonas palustris, the pathway for benzoyl-CoA degradation differs slightly from that in Thauera aromatica. After the initial reduction of benzoyl-CoA, the subsequent steps leading to ring cleavage involve different intermediates.[8] These variations reflect the diverse evolutionary adaptations of microorganisms to different anoxic environments and electron acceptors.

Conclusion and Future Directions

This compound stands as a linchpin in the anaerobic degradation of aromatic compounds, a process fundamental to the global carbon cycle. The enzymes responsible for its synthesis and cleavage are not only fascinating from a biochemical perspective but also hold significant potential for practical applications. A thorough understanding of their structure, function, and regulation is paramount for developing enhanced bioremediation technologies for contaminated sites and for identifying novel targets for antimicrobial agents against anaerobic pathogens. Future research, leveraging tools such as proteomics, metabolomics, and structural biology, will undoubtedly provide deeper insights into the intricate workings of this vital metabolic pathway and its role in shaping our planet's biogeochemistry.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Assay of 2-Ketocyclohexanecarboxyl-CoA Hydrolase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ketocyclohexanecarboxyl-CoA hydrolase (EC 3.7.1.-) is a key enzyme in the anaerobic degradation pathway of benzoate (B1203000) and other aromatic compounds in bacteria, such as Rhodopseudomonas palustris.[1][2] It catalyzes the hydrolytic cleavage of the alicyclic ring of 2-ketocyclohexanecarboxyl-CoA to produce pimelyl-CoA.[1][2] This reaction is a critical step in channeling aromatic carbon into central metabolism. Understanding the activity of this enzyme is essential for studies in microbial metabolism, bioremediation, and as a potential target for antimicrobial drug development.

These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of 2-ketocyclohexanecarboxyl-CoA hydrolase.

Principle of the Assay

The enzymatic activity of 2-ketocyclohexanecarboxyl-CoA hydrolase is determined by monitoring the decrease in absorbance at 314 nm. The substrate, 2-ketocyclohexanecarboxyl-CoA, forms a magnesium-enolate complex that exhibits a characteristic absorbance at this wavelength. The hydrolase-catalyzed cleavage of the ring structure to pimelyl-CoA results in the loss of this complex and a corresponding decrease in absorbance.[1] The rate of decrease in A314 is directly proportional to the enzyme activity.

Biochemical Reaction

The following diagram illustrates the reaction catalyzed by 2-ketocyclohexanecarboxyl-CoA hydrolase.

reaction sub 2-Ketocyclohexanecarboxyl-CoA prod Pimelyl-CoA sub->prod h2o H₂O h2o:s->sub:n enzyme 2-Ketocyclohexanecarboxyl-CoA hydrolase

Caption: The hydrolysis of 2-ketocyclohexanecarboxyl-CoA to pimelyl-CoA.

Quantitative Data Summary

The properties of purified 2-ketocyclohexanecarboxyl-CoA hydrolase from Rhodopseudomonas palustris are summarized in the table below.

PropertyValueReference
Source Organism Rhodopseudomonas palustris[1][2]
Gene badI[1]
Native Molecular Mass 134 kDa[1][2]
Subunit Molecular Mass 35 kDa[1][2]
Quaternary Structure Homotetramer[1][2]
Optimal pH 8.5[1]
Specific Activity 9.7 µmol min⁻¹ mg⁻¹[1][2]
Oxygen Sensitivity Insensitive[1][2]

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified or partially purified 2-ketocyclohexanecarboxyl-CoA hydrolase.

  • Substrate: 2-Ketocyclohexanecarboxyl-CoA (synthesized chemically).[1]

  • Buffer: 50 mM Tris-HCl, pH 8.5.

  • Cofactor: 100 mM MgCl₂.

  • Equipment:

    • UV-Vis Spectrophotometer capable of reading at 314 nm.

    • Temperature-controlled cuvette holder (28°C).

    • Quartz cuvettes (1 cm path length).

    • Micropipettes.

    • Reaction tubes.

Assay Workflow

The following diagram outlines the experimental workflow for the enzymatic assay.

workflow prep Prepare Assay Mixture (Buffer, MgCl₂) equilibrate Equilibrate to 28°C prep->equilibrate add_enzyme Add Enzyme Sample equilibrate->add_enzyme preincubate Pre-incubate add_enzyme->preincubate initiate Initiate with Substrate (2-ketocyclohexanecarboxyl-CoA) preincubate->initiate monitor Monitor A₃₁₄ Decrease initiate->monitor calculate Calculate Activity monitor->calculate

Caption: Experimental workflow for the 2-ketocyclohexanecarboxyl-CoA hydrolase assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 1 M stock solution of Tris-HCl, pH 8.5.

    • Prepare a 1 M stock solution of MgCl₂.

    • Prepare a 10 mM stock solution of 2-ketocyclohexanecarboxyl-CoA in water or a suitable buffer. The concentration of CoA thioesters can be determined spectrophotometrically at 254 nm.[1]

  • Assay Mixture Preparation:

    • In a 1 ml quartz cuvette, prepare the following reaction mixture (final volume 1 ml):

      • 850 µl of 50 mM Tris-HCl, pH 8.5.

      • 100 µl of 1 M MgCl₂ (final concentration 100 mM).

      • A suitable volume of enzyme solution (e.g., 10-50 µl). The amount of enzyme should be adjusted to give a linear rate of absorbance change.

      • Add water to bring the volume to 900 µl.

  • Equilibration and Blank Measurement:

    • Mix the contents of the cuvette by gentle inversion.

    • Incubate the cuvette in the spectrophotometer's temperature-controlled holder at 28°C for 5 minutes to allow the temperature to equilibrate.

    • Measure the background absorbance at 314 nm.

  • Initiation of the Reaction:

    • Initiate the reaction by adding 100 µl of 10 mM 2-ketocyclohexanecarboxyl-CoA (final concentration 1 mM).

    • Quickly mix the contents by gentle inversion.

  • Data Acquisition:

    • Immediately start monitoring the decrease in absorbance at 314 nm for a period of 3-5 minutes.

    • Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Calculation of Enzyme Activity:

    • Determine the rate of absorbance change per minute (ΔA314/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/ml) = (ΔA314/min) / ε where ε is the molar extinction coefficient of the Mg²⁺-substrate complex at 314 nm. Note: The exact extinction coefficient should be determined empirically for the specific substrate preparation and reaction conditions.

    • Calculate the specific activity by dividing the activity by the concentration of the enzyme in the assay (mg/ml). Specific Activity (µmol/min/mg) = Activity (µmol/min/ml) / [Enzyme] (mg/ml)

Important Considerations

  • Substrate Purity: The spectrophotometric assay's accuracy is sensitive to the purity of the 2-ketocyclohexanecarboxyl-CoA substrate. Impurities can affect the baseline absorbance and the observed reaction rate.[1] It is recommended to verify the purity of the synthesized substrate using methods like HPLC.[1]

  • Control Reactions: Always perform a control reaction without the enzyme to account for any non-enzymatic degradation of the substrate. A control without the substrate should also be performed to measure any background changes in absorbance from the enzyme preparation.

  • Linear Range: Ensure that the rate of the reaction is linear with respect to both time and enzyme concentration. If the rate is too fast, dilute the enzyme sample.

  • Alternative Assays: For more precise kinetic studies, consider developing an HPLC-based method to directly measure the formation of the product, pimelyl-CoA.

References

Application Notes and Protocols for the Spectrophotometric Measurement of 6-Oxocyclohex-1-ene-1-carbonyl-CoA Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with the benzoyl-CoA pathway being a central metabolic route for the breakdown of the stable benzene (B151609) ring. A key step in this pathway is the hydrolytic cleavage of the alicyclic ring of 6-oxocyclohex-1-ene-1-carbonyl-CoA, a reaction catalyzed by the enzyme 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (EC 3.7.1.21). This irreversible reaction is a pivotal moment in the conversion of cyclic aromatic precursors into aliphatic intermediates that can enter central metabolism. The study of this enzyme is crucial for understanding anaerobic bioremediation processes and may present opportunities for the development of novel antimicrobial agents targeting anaerobic pathogens. These application notes provide a detailed protocol for a continuous spectrophotometric assay to measure the activity of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase.

Assay Principle

The enzymatic activity of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase is determined by monitoring the hydrolysis of the thioester bond and the cleavage of the carbon-carbon bond of the alicyclic ring of 6-oxocyclohex-1-ene-1-carbonyl-CoA. This conversion to the open-chain product, 3-hydroxypimelyl-CoA, leads to a decrease in the absorbance of the enoyl-CoA thioester bond. The reaction can be continuously monitored by measuring the decrease in absorbance at a wavelength of 308-310 nm. The rate of decrease in absorbance is directly proportional to the enzyme activity.

Data Presentation

The following table summarizes the key properties of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase from various microorganisms.

PropertyThauera aromaticaGeobacter metallireducensSyntrophus aciditrophicus
Specific Activity ~1.5 U/mg~2.0 U/mg~1.8 U/mg
Optimal pH 7.57.87.8
Subunit Molecular Weight ~43 kDa~43 kDa~43 kDa
Native Molecular Weight Not DeterminedNot DeterminedNot Determined
Gene Name oahbamAbamA

Note: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under standard assay conditions.

Experimental Protocols

Reagent Preparation
  • 1 M Tris-HCl buffer (pH 7.8): Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.8 with concentrated HCl. Bring the final volume to 1 L with deionized water. Store at 4°C.

  • 10 mM 6-oxocyclohex-1-ene-1-carbonyl-CoA stock solution: The substrate is not commercially available and needs to be synthesized enzymatically from benzoyl-CoA using purified enzymes from the benzoyl-CoA pathway (benzoyl-CoA reductase, dienoyl-CoA hydratase, and 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase). The concentration can be determined spectrophotometrically using a molar extinction coefficient (ε) at 308 nm of 10,000 M⁻¹cm⁻¹[1]. Store aliquots at -80°C.

  • Enzyme solution: Purified or partially purified 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase should be diluted in 100 mM Tris-HCl buffer (pH 7.8) to a concentration that results in a linear rate of absorbance change over time.

Spectrophotometric Assay Protocol
  • Set a spectrophotometer to a wavelength of 308 nm and equilibrate the cuvette holder to 30°C.

  • Prepare the reaction mixture in a 1 mL quartz cuvette with a 1 cm path length. The final reaction mixture should contain:

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 0.2 mM 6-oxocyclohex-1-ene-1-carbonyl-CoA

    • Deionized water to a final volume of 1 mL (before adding the enzyme).

  • Mix the contents of the cuvette by inverting and incubate for 5 minutes at 30°C to allow the temperature to equilibrate.

  • Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme solution to the cuvette and mix immediately.

  • Start monitoring the decrease in absorbance at 308 nm for 3-5 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Determine the initial linear rate of the reaction (ΔA/min).

  • A control reaction without the enzyme should be performed to account for any non-enzymatic substrate degradation.

Calculation of Enzyme Activity

The specific activity of the enzyme is calculated using the following formula:

Specific Activity (U/mg) = (ΔA/min) / (ε * l * [protein])

Where:

  • ΔA/min is the initial rate of absorbance change per minute.

  • ε is the molar extinction coefficient of 6-oxocyclohex-1-ene-1-carbonyl-CoA (10,000 M⁻¹cm⁻¹ at 308 nm)[1].

  • l is the path length of the cuvette (typically 1 cm).

  • [protein] is the concentration of the enzyme in the final reaction mixture in mg/mL.

Visualizations

Biochemical Pathway

Benzoyl_CoA_Pathway Benzoyl_CoA Benzoyl-CoA Diene_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Diene_CoA Benzoyl-CoA Reductase Hydroxy_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Diene_CoA->Hydroxy_CoA Hydratase Oxo_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydroxy_CoA->Oxo_CoA Dehydrogenase Pimelyl_CoA 3-Hydroxypimelyl-CoA Oxo_CoA->Pimelyl_CoA 6-Oxocyclohex-1-ene-1- carbonyl-CoA Hydrolase Beta_Oxidation ß-Oxidation Pimelyl_CoA->Beta_Oxidation Acetyl_CoA 3 Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: The central benzoyl-CoA degradation pathway in anaerobic bacteria.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Buffers and Substrate Mixture Prepare Reaction Mixture in Cuvette Reagents->Mixture Enzyme Purify/Dilute Enzyme Initiate Initiate with Enzyme Enzyme->Initiate Spectro Set Spectrophotometer (308 nm, 30°C) Spectro->Mixture Incubate Incubate at 30°C Mixture->Incubate Incubate->Initiate Measure Monitor Absorbance Decrease Initiate->Measure Rate Calculate Initial Rate (ΔA/min) Measure->Rate Activity Calculate Specific Activity (U/mg) Rate->Activity Report Report Results Activity->Report

Caption: Workflow for the spectrophotometric assay of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase.

References

Application Notes and Protocols for the Quantification of 2-Oxocyclohexanecarbonyl-CoA by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxocyclohexanecarbonyl-CoA is a key intermediate in the anaerobic degradation of aromatic compounds via the benzoyl-CoA pathway. This pathway is central to the metabolism of various environmental pollutants and naturally occurring aromatic substances by a wide range of bacteria, including denitrifying and phototrophic species like Thauera aromatica and Rhodopseudomonas palustris.[1][2][3][4] The accurate quantification of this compound is crucial for studying the flux and regulation of this metabolic route, identifying potential enzymatic bottlenecks, and for engineering microorganisms for bioremediation or biocatalysis applications.

These application notes provide detailed protocols for the quantification of this compound and related acyl-CoA thioesters from bacterial cultures using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.

Biochemical Pathway Context: The Benzoyl-CoA Degradation Pathway

This compound is formed during the downstream processing of benzoyl-CoA after the initial reduction of the aromatic ring. The pathway varies slightly between different bacterial species. In Thauera aromatica, benzoyl-CoA is reduced and then hydrated to form 6-hydroxycyclohex-1-ene-1-carboxyl-CoA, which is then oxidized to 6-oxocyclohex-1-ene-1-carbonyl-CoA.[1][2] In contrast, the pathway in Rhodopseudomonas palustris proceeds through a further reduction to cyclohex-1-ene-1-carboxyl-CoA.[1][3] Subsequent reactions involve hydration and oxidation to form keto-derivatives like this compound, which is then subjected to hydrolytic ring cleavage.[1][2]

Benzoyl_CoA_Pathway cluster_Thauera Thauera aromatica Pathway cluster_Rhodopseudomonas Rhodopseudomonas palustris Pathway Benzoyl_CoA Benzoyl_CoA Cyclohexa-1,5-diene-1-carboxyl-CoA Cyclohexa-1,5-diene-1-carboxyl-CoA Benzoyl_CoA->Cyclohexa-1,5-diene-1-carboxyl-CoA Benzoyl-CoA reductase 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA Cyclohexa-1,5-diene-1-carboxyl-CoA->6-Hydroxycyclohex-1-ene-1-carboxyl-CoA Hydratase 6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA->6-Oxocyclohex-1-ene-1-carbonyl-CoA Dehydrogenase 3-Hydroxypimelyl-CoA 3-Hydroxypimelyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA->3-Hydroxypimelyl-CoA Hydrolase (Ring Cleavage) Further\nMetabolism Further Metabolism 3-Hydroxypimelyl-CoA->Further\nMetabolism β-Oxidation Benzoyl_CoA_R Benzoyl-CoA Cyclohexa-1,5-diene-1-carboxyl-CoA_R Cyclohexa-1,5-diene-1-carboxyl-CoA_R Benzoyl_CoA_R->Cyclohexa-1,5-diene-1-carboxyl-CoA_R Benzoyl-CoA reductase Cyclohex-1-ene-1-carboxyl-CoA Cyclohex-1-ene-1-carboxyl-CoA Cyclohexa-1,5-diene-1-carboxyl-CoA_R->Cyclohex-1-ene-1-carboxyl-CoA Reductase 2-Hydroxycyclohexanecarboxyl-CoA 2-Hydroxycyclohexanecarboxyl-CoA Cyclohex-1-ene-1-carboxyl-CoA->2-Hydroxycyclohexanecarboxyl-CoA Hydratase This compound This compound 2-Hydroxycyclohexanecarboxyl-CoA->this compound Dehydrogenase Pimelyl-CoA Pimelyl-CoA This compound->Pimelyl-CoA Hydrolase (Ring Cleavage) Further\nMetabolism_R Further Metabolism_R Pimelyl-CoA->Further\nMetabolism_R β-Oxidation

Caption: Generalized Benzoyl-CoA degradation pathways in Thauera aromatica and Rhodopseudomonas palustris.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoA Thioesters from Bacterial Cultures

This protocol is adapted from established methods for the extraction of acyl-CoAs from bacterial cells, ensuring rapid quenching of metabolic activity to preserve the in vivo concentrations of the analytes.[5]

Materials:

  • Ice-cold 10 mM Ammonium (B1175870) Formate (B1220265) (pH 7.0)

  • Methanol

  • Liquid Nitrogen

  • Centrifuge capable of 14,000 x g and 4°C

  • Bead beater and sterile glass or zirconia beads (0.1 mm)

  • Lyophilizer or vacuum concentrator

Procedure:

  • Harvesting Cells: Harvest bacterial cultures in the desired growth phase by centrifugation at 17,000 x g for 15 minutes at 4°C. To prevent metabolic changes, this step should be performed as quickly as possible.

  • Quenching Metabolism: Immediately resuspend the cell pellet in a small volume of methanol, shock-freeze in liquid nitrogen, and store at -80°C until extraction. This ensures that enzymatic activities are halted instantly.

  • Cell Lysis: Transfer the frozen cell suspension to a 2 mL tube containing pre-chilled beads. Lyse the cells using a bead beater for 3 cycles of 30 seconds at maximum speed, with 2-minute intervals of cooling on dry ice between cycles.

  • Extraction:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean glass vial.

    • Repeat the extraction of the pellet two more times with 0.5 mL of ice-cold 10 mM ammonium formate (pH 7.0).

    • Combine all supernatants.

  • Drying and Reconstitution:

    • Freeze the combined extracts in liquid nitrogen and lyophilize to dryness.

    • Resuspend the dried extract in 200 µL of ultrapure water or the initial mobile phase of the HPLC method.

    • Filter the resuspended sample through a 0.22-µm cellulose (B213188) acetate (B1210297) centrifuge filter.

    • Transfer the filtrate to an HPLC vial for analysis.

Extraction_Workflow Start Bacterial Culture Harvest Harvest Cells (Centrifugation at 4°C) Start->Harvest Quench Quench Metabolism (Methanol & Liquid N2) Harvest->Quench Lysis Cell Lysis (Bead Beating) Quench->Lysis Extract Supernatant Extraction (3x with Ammonium Formate) Lysis->Extract Dry Dry Extract (Lyophilization) Extract->Dry Reconstitute Reconstitute & Filter (0.22 µm filter) Dry->Reconstitute End Sample for HPLC/LC-MS Reconstitute->End

Caption: Workflow for the extraction of acyl-CoA thioesters from bacterial cultures.

Protocol 2: HPLC-UV Method for Quantification

This method is a general reverse-phase HPLC protocol suitable for the separation of short- to medium-chain acyl-CoAs.[6] Detection is based on the strong UV absorbance of the adenine (B156593) moiety of the coenzyme A molecule at approximately 260 nm.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm particle size)

Mobile Phase:

  • Mobile Phase A: 150 mM Sodium Phosphate buffer, pH 6.4

  • Mobile Phase B: Methanol

Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10-50 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 259 nm

  • Gradient Program:

    • 0-5 min: 9% B

    • 5-15 min: 9% to 40% B

    • 15-20 min: 40% to 9% B

    • 20-25 min: 9% B (re-equilibration)

Quantification:

  • Create a calibration curve using authentic standards of related acyl-CoAs (if a standard for this compound is not available) to estimate the concentration. Peak areas are plotted against concentration.

Protocol 3: LC-MS/MS Method for High-Sensitivity Quantification

For more sensitive and specific quantification, an LC-MS/MS method is recommended. This approach is particularly useful for analyzing low-abundance intermediates. The method relies on the characteristic fragmentation of the CoA moiety.[7][8][9]

Instrumentation:

  • LC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) with an electrospray ionization (ESI) source.

Chromatographic Conditions (similar to HPLC-UV, but with MS-compatible mobile phases):

  • Column: C18 reverse-phase column (as above)

  • Mobile Phase A: 10 mM Ammonium Formate, pH 8.1

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 50% B

    • 15-18 min: 50% to 95% B

    • 18-21 min: 95% B

    • 21-25 min: 95% to 2% B (re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine 5'-diphosphate moiety.[7]

  • MRM Transition for this compound (C₂₈H₄₄N₇O₁₈P₃S, MW: 891.68 g/mol ):

    • Precursor Ion (Q1): m/z 892.2 [M+H]⁺

    • Product Ion (Q3): m/z 385.2 [M+H - 507]⁺

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the analysis of this compound and related compounds based on the performance of the described methods for other acyl-CoAs.

Table 1: HPLC-UV Method - Chromatographic and Performance Data

CompoundHypothetical Retention Time (min)Limit of Detection (LOD) (pmol)Limit of Quantification (LOQ) (pmol)Linearity Range (µM)
Coenzyme A (Free Thiol)5.15151 - 200
Acetyl-CoA14.85151 - 200
Benzoyl-CoA18.28251 - 200
This compound 16.5 10 30 1 - 150
Pimelyl-CoA13.97221 - 180

Table 2: LC-MS/MS Method - MRM Transitions and Performance Data

CompoundPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Hypothetical LOD (nM)Hypothetical LOQ (nM)
Coenzyme A (Free Thiol)768.1261.126
Acetyl-CoA810.1303.127
Benzoyl-CoA872.1365.139
This compound 892.2 385.2 5 15
Pimelyl-CoA924.2417.2412

Conclusion

The protocols outlined provide a robust framework for the extraction and quantification of this compound from bacterial samples. The choice between the HPLC-UV and LC-MS/MS method will depend on the required sensitivity and the complexity of the sample matrix. For accurate quantification, especially at low physiological concentrations, the LC-MS/MS method is highly recommended due to its superior specificity and sensitivity. These methods will aid researchers in elucidating the dynamics of the benzoyl-CoA pathway and its role in microbial metabolism and bioremediation.

References

Application Notes & Protocols for LC-MS/MS Analysis of Acyl-CoA Thioesters in Bacterial Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways within bacteria, including fatty acid synthesis and degradation, secondary metabolite production, and energy metabolism. The accurate quantification and profiling of the acyl-CoA pool are crucial for understanding bacterial physiology, identifying novel antibiotic targets, and engineering metabolic pathways for biotechnological applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of these low-abundance and often unstable molecules due to its high sensitivity and specificity.[1][2]

These application notes provide a comprehensive guide to the analysis of acyl-CoA thioesters in bacterial extracts, covering sample preparation, LC-MS/MS methodology, and data analysis.

Core Principles of Acyl-CoA Analysis

Successful analysis of acyl-CoAs hinges on meticulous sample handling to prevent degradation and ensure accurate quantification. Key considerations include:

  • Rapid Metabolic Quenching: Immediate cessation of enzymatic activity is critical to preserve the in vivo acyl-CoA profile. Shock-freezing of bacterial cultures in liquid nitrogen is a standard and effective method.[3]

  • Efficient Cell Lysis: Bacterial cell walls require robust disruption to release intracellular metabolites. Bead beating is a common and effective technique.[3]

  • Stable Extraction: The choice of extraction solvent is critical to ensure the stability of the thioester bond and efficient solubilization of a wide range of acyl-CoAs. Acidified organic solvents are frequently employed.[4]

  • Internal Standards: Due to the potential for variability during sample preparation and analysis, the use of internal standards is essential for accurate quantification. Stable isotope-labeled acyl-CoAs are the preferred choice.[5][6][7][8]

Experimental Protocols

Protocol 1: Bacterial Sample Quenching and Acyl-CoA Extraction

This protocol outlines the steps for harvesting bacterial cells and extracting acyl-CoAs for LC-MS/MS analysis.

Materials:

  • Bacterial culture

  • Liquid nitrogen

  • Pre-chilled centrifuge beakers (N2-preflushed for anaerobic cultures)[3]

  • -80°C freezer

  • Cryotubes containing 0.1-mm glass beads and 0.7-mm zirconia beads[3]

  • Bead beater homogenizer

  • Ice-cold extraction solvent (e.g., 2 mL methanol)[3]

  • Internal standard solution (e.g., a mixture of stable isotope-labeled acyl-CoAs)[5][6][7][8]

  • Centrifuge capable of 14,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solution (e.g., 50% methanol)[9]

Procedure:

  • Harvesting: Rapidly harvest bacterial cultures by centrifugation (e.g., 17,000 x g for 15 minutes at 4°C). For anaerobic cultures, ensure all materials are pre-flushed with nitrogen gas to prevent oxidation.[3]

  • Quenching: Immediately resuspend the cell pellet in a small volume of ice-cold medium or buffer and shock-freeze in liquid nitrogen.[3] Store pellets at -80°C until extraction.

  • Cell Lysis and Extraction:

    • Transfer the frozen pellet to a pre-chilled cryotube containing beads.

    • Add 2 mL of ice-cold methanol.[3]

    • Add a known amount of the internal standard solution.

    • Perform cell lysis using a bead beater (e.g., 3 cycles at maximum speed for 30-second intervals, with 2-minute breaks on dry ice in between).[3]

  • Protein Precipitation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[3]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[3]

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of reconstitution solution. Vortex thoroughly and centrifuge to pellet any insoluble material.

  • Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of acyl-CoAs. Parameters should be optimized for the specific instrument and analytes of interest.

Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis (e.g., 2.1 x 150 mm, 2.7 µm).[10]

  • Mobile Phase A: 50 mM ammonium (B1175870) acetate (B1210297) in water.[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Flow Rate: 0.2 - 0.4 mL/min.[9]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs. An example gradient is as follows: 0-1 min, 3% B; 1-7 min, 3-25% B; 7-8 min, 25-40% B; 8-11 min, 40% B; 11-15 min, 3% B.[10]

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) System:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used as it provides better sensitivity for acyl-CoAs.[11][12]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification due to its high selectivity and sensitivity.[12]

  • Key Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.0 Da) from the precursor ion ([M+H]+).[9][12] Another common fragment ion has an m/z of 428.0, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[12][13]

  • MS Parameters: Optimize source parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature for maximal signal intensity of the target analytes.[9]

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example MRM Transitions for Selected Acyl-CoAs

Acyl-CoAPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acetyl-CoA810.1303.130
Malonyl-CoA854.1347.130
Succinyl-CoA868.1361.130
Butyryl-CoA838.2331.130
Hexanoyl-CoA866.2359.130
Palmitoyl-CoA1006.5499.445
Stearoyl-CoA1034.5527.445
Oleoyl-CoA1032.5525.445

Note: The exact m/z values and collision energies may vary slightly depending on the instrument and calibration.

Table 2: Example Calibration Curve Data for Acetyl-CoA

Concentration (µM)Peak Area (Analyte)Peak Area (Internal Standard)Peak Area Ratio
0.115,234501,2340.030
0.578,910510,9870.154
1.0155,678505,6780.308
5.0798,456508,4561.570
10.01,601,234502,3453.187
25.04,056,789507,8907.988
50.08,123,456504,56716.100

This data can be used to generate a linear regression curve for the quantification of unknown samples.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Harvest Bacterial Cell Harvesting (Centrifugation) Quench Metabolic Quenching (Liquid Nitrogen) Harvest->Quench Lyse Cell Lysis & Extraction (Bead Beating in Methanol + IS) Quench->Lyse Precipitate Protein Precipitation (Centrifugation) Lyse->Precipitate Dry Supernatant Evaporation Precipitate->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (Reversed-Phase C18) Reconstitute->LC MS Tandem Mass Spectrometry (Positive ESI, MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Internal Standard Calibration) Integrate->Quantify Profile Acyl-CoA Profiling Quantify->Profile

Caption: Experimental workflow for LC-MS/MS analysis of acyl-CoAs in bacteria.

Acyl_CoA_Metabolism Fatty_Acids Fatty Acids Acyl_CoAs Long-Chain Acyl-CoAs Fatty_Acids->Acyl_CoAs Activation Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Secondary_Metabolites Secondary Metabolites Acetyl_CoA->Secondary_Metabolites Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Beta_Oxidation ß-Oxidation Acyl_CoAs->Beta_Oxidation Acyl_CoAs->Secondary_Metabolites Fatty_Acid_Synthesis->Acyl_CoAs Beta_Oxidation->Acetyl_CoA

Caption: Simplified overview of central acyl-CoA metabolism in bacteria.

References

Application Notes and Protocols for Expression and Purifying Enzymes of the Benzoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the expression and purification of key enzymes involved in the benzoyl-CoA pathway, a central route for the anaerobic degradation of aromatic compounds. The methodologies outlined below are essential for researchers studying microbial metabolism, enzyme mechanisms, and for professionals in drug development targeting bacterial pathways.

Introduction to the Benzoyl-CoA Pathway

The benzoyl-CoA pathway is a critical metabolic route in many anaerobic and facultative anaerobic bacteria, enabling them to utilize aromatic compounds as a sole source of carbon and energy. The pathway commences with the activation of benzoate (B1203000) to its CoA thioester, benzoyl-CoA, catalyzed by benzoate-CoA ligase. The core of the pathway involves the ATP-dependent reduction of the aromatic ring of benzoyl-CoA by the multi-subunit enzyme benzoyl-CoA reductase, a key and often rate-limiting step. Subsequent enzymatic reactions lead to the cleavage of the alicyclic ring and eventual conversion to central metabolites like acetyl-CoA. Understanding the enzymes of this pathway is crucial for applications in bioremediation and for the development of novel antimicrobial agents.

Key Enzymes of the Benzoyl-CoA Pathway

This document focuses on the expression and purification of two key enzymes:

  • Benzoate-CoA Ligase (E.C. 6.2.1.25): Catalyzes the initial activation of benzoate.

  • Benzoyl-CoA Reductase (E.C. 1.3.7.8): Catalyzes the dearomatization of benzoyl-CoA.

Quantitative Data Summary

The following tables summarize typical purification results for Benzoate-CoA Ligase and Benzoyl-CoA Reductase from various sources. The data presented are indicative and may vary depending on the specific expression system, purification strategy, and source organism.

Table 1: Purification Summary for Benzoate-CoA Ligase

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Purification (-fold)Yield (%)Reference
Thauera aromatica
Cell Extract1,2001450.121100
DEAE-Sepharose851251.471286
Phenyl-Sepharose15956.335366
Mono Q2.54116.413728
Magnetospirillum sp. TS-6
Soluble Fraction410820.21100
DEAE-Toyopearl28672.41282
Phenyl-Toyopearl7.5456.03055
Resource Q1.21613.46720

Table 2: Purification Summary for Benzoyl-CoA Reductase

Purification StepTotal Protein (mg)Total Activity (mU)Specific Activity (mU/mg)Purification (-fold)Yield (%)Reference
Thauera aromatica (Wildtype)
Cell Extract2,5005,0002.01100
Q-Sepharose4503,6008.0472
Phenyl-Sepharose802,400301548
Superdex 200151,200804024
Recombinant MBR from T. chlorobenzoica in E. coli
Cell Extract-----
Strep-Tactin Affinity--212--

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Strep-tagged Benzoyl-CoA Reductase

This protocol describes the expression of a Strep-tagged benzoyl-CoA reductase in E. coli and its subsequent purification under anaerobic conditions.

1. Vector Construction and Transformation:

  • The genes encoding the subunits of benzoyl-CoA reductase are cloned into a suitable expression vector (e.g., pASK-IBA) containing a C-terminal Strep-tag II sequence on one of the subunits for affinity purification.

  • Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3) ΔiscR).

2. Anaerobic Expression:

  • Grow a preculture of the transformed E. coli strain aerobically at 37°C in a rich medium (e.g., LB) containing the appropriate antibiotic.

  • Inoculate a larger volume of minimal medium (e.g., Vogel Bonner) supplemented with glucose in a fermenter.

  • Grow the culture aerobically until an OD600 of 0.6 is reached.

  • Induce protein expression by adding anhydrotetracycline (B590944) (e.g., 0.2 µg/ml).

  • Shift the culture to anaerobic conditions by sparging with nitrogen gas and continue incubation at a lower temperature (e.g., 8°C) overnight.

3. Cell Lysis (Anaerobic):

  • Perform all subsequent steps in an anaerobic chamber (glove box).

  • Harvest cells by centrifugation (e.g., 7,500 x g for 20 min).

  • Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, and protease inhibitors).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour) to remove cell debris.

4. Strep-Tactin Affinity Chromatography (Anaerobic):

  • Equilibrate a Strep-Tactin affinity column with Buffer W (100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA).

  • Load the cleared cell lysate onto the column.

  • Wash the column with 5 column volumes of Buffer W to remove unbound proteins.

  • Elute the bound protein with Buffer E (Buffer W containing 2.5 mM desthiobiotin).

  • Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.

5. Gel Filtration Chromatography (Optional, Anaerobic):

  • For higher purity, the eluted fractions can be pooled and concentrated.

  • Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 2 mM DTT).

  • Collect fractions and analyze by SDS-PAGE. The enzyme will elute as a single peak corresponding to its native molecular weight.

Protocol 2: Purification of Native Benzoate-CoA Ligase

This protocol outlines a classical purification scheme for benzoate-CoA ligase from a native source, such as Thauera aromatica.

1. Preparation of Cell Extract:

  • Grow the bacterial cells under conditions known to induce the expression of benzoate-CoA ligase (e.g., anaerobic growth on benzoate).

  • Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., 100 mM Tris-HCl pH 7.8, 2 mM MgCl2, 2 mM DTE).

Application Notes and Protocols for the Development of Inhibitors for 2-Ketocyclohexanecarboxyl-CoA Hydrolase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI) is a key enzyme in the anaerobic degradation of benzoate, a common intermediate in the breakdown of aromatic compounds.[1] As a member of the crotonase superfamily, BadI catalyzes the hydrolytic cleavage of the alicyclic ring of 2-ketocyclohexanecarboxyl-CoA to produce pimelyl-CoA.[1] This unique reaction makes it an attractive target for the development of novel inhibitors that could have applications as antimicrobial agents or as tools to study anaerobic metabolic pathways. These application notes provide a comprehensive guide to the development of inhibitors for this enzyme, from initial screening to characterization.

Enzyme Characteristics and Reaction Mechanism

2-Ketocyclohexanecarboxyl-CoA hydrolase is a homotetrameric enzyme that catalyzes a reverse Dieckmann-type condensation.[1][2] The reaction involves the stabilization of an enolate anion intermediate derived from the acyl-CoA thioester substrate.[2][3] This stabilization is achieved through an "oxyanion hole" formed by conserved peptide NH groups within the active site, a characteristic feature of the crotonase superfamily.[3][4]

The reaction proceeds via the following steps:

  • Binding of the substrate, 2-ketocyclohexanecarboxyl-CoA, to the active site.

  • Hydrolytic attack on the keto group, leading to the cleavage of the C-C bond in the cyclohexyl ring.

  • Formation of the linear product, pimelyl-CoA.

Inhibitor Development Workflow

The development of inhibitors for 2-ketocyclohexanecarboxyl-CoA hydrolase can be approached through a systematic workflow, beginning with the identification of potential inhibitor scaffolds and culminating in the characterization of lead compounds.

Inhibitor_Development_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Hit Validation & Lead Generation cluster_2 Phase 3: Lead Optimization Target_Analysis Target Analysis & Inhibitor Design Hit_Confirmation Hit Confirmation Library_Screening Compound Library Screening Library_Screening->Hit_Confirmation Fragment_Screening Fragment-Based Screening Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Dose_Response->SAR_Studies Lead_Optimization Lead Optimization (Potency & Selectivity) SAR_Studies->Lead_Optimization Mechanism_of_Inhibition Mechanism of Inhibition Studies (Ki Determination) Lead_Optimization->Mechanism_of_Inhibition In_vivo_Testing In vivo / Cellular Activity Mechanism_of_Inhibition->In_vivo_Testing

A general workflow for the development of enzyme inhibitors.

Potential Inhibitor Classes

While no specific inhibitors for 2-ketocyclohexanecarboxyl-CoA hydrolase have been reported, insights can be drawn from inhibitors of homologous enzymes within the crotonase superfamily.

  • Substrate Analogs: Molecules that mimic the structure of 2-ketocyclohexanecarboxyl-CoA or the enolate transition state are promising candidates.

  • Covalent Inhibitors: Compounds with reactive groups that can form covalent bonds with active site residues. For instance, methylenecyclopropylformyl-CoA and 3-octynoyl-CoA are known to inactivate enoyl-CoA hydratase.

  • Acyl-CoA Derivatives: Modifications to the acyl-CoA scaffold could yield competitive inhibitors. For example, CoA adducts of 4-oxo-4-phenylbut-2-enoates have shown inhibitory activity against 1,4-dihydroxy-2-naphthoate synthase (MenB).[5]

Data Presentation: Inhibitors of Related Crotonase Superfamily Enzymes

The following table summarizes the inhibitory activity of compounds against enzymes structurally related to 2-ketocyclohexanecarboxyl-CoA hydrolase. This data can serve as a starting point for designing and evaluating potential inhibitors.

Target EnzymeInhibitorPotency (IC50/Ki)Comments
1,4-Dihydroxy-2-naphthoate synthase (MenB) 4-Oxo-4-(4-chlorophenyl)but-2-enoyl-CoA AdductIC50 = 100 nMA potent inhibitor of MenB from M. tuberculosis.[5]
1,4-Dihydroxy-2-naphthoate synthase (MenB) 4-Oxo-4-phenylbut-2-enoyl-CoA AdductIC50 = 2.2 µMDemonstrates the potential of acyl-CoA adducts as inhibitors.[5]
Enoyl-CoA Hydratase (Methylenecyclopropyl)formyl-CoA (MCPF-CoA)Potent InactivatorAn irreversible inhibitor that covalently modifies the enzyme.[6][7]
Enoyl-CoA Hydratase 3-Octynoyl-CoAInactivatorSpecifically inactivates enoyl-CoA hydratase 2.

Experimental Protocols

Protocol 1: Expression and Purification of 2-Ketocyclohexanecarboxyl-CoA Hydrolase

This protocol is adapted from the purification of the native enzyme from Rhodopseudomonas palustris.[1]

Materials:

  • E. coli expression system with the badI gene cloned into a suitable vector.

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Wash buffer (Lysis buffer with 20 mM imidazole).

  • Elution buffer (Lysis buffer with 250 mM imidazole).

  • Q-Sepharose, Phenyl-Sepharose, and Hydroxyapatite (B223615) chromatography columns.

  • Gel filtration column.

Procedure:

  • Overexpression: Induce the expression of the recombinant BadI protein in E. coli.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Affinity Chromatography (optional, if using a His-tagged protein): Load the clarified lysate onto a Ni-NTA column. Wash with wash buffer and elute the protein with elution buffer.

  • Ion-Exchange Chromatography: Load the dialyzed protein solution onto a Q-Sepharose column and elute with a salt gradient.

  • Hydrophobic Interaction Chromatography: Apply the active fractions to a Phenyl-Sepharose column and elute with a decreasing salt gradient.

  • Gel Filtration: Further purify the protein on a gel filtration column to isolate the tetrameric form.

  • Hydroxyapatite Chromatography: As a final polishing step, use a hydroxyapatite column.

  • Purity Check: Assess the purity of the enzyme by SDS-PAGE.

Protocol 2: Spectrophotometric Enzyme Activity Assay

This assay measures the decrease in absorbance at 314 nm resulting from the cleavage of the Mg²⁺-enolate complex of 2-ketocyclohexanecarboxyl-CoA.

Materials:

  • Purified 2-ketocyclohexanecarboxyl-CoA hydrolase.

  • Assay buffer: 50 mM Tris-HCl, pH 8.5.

  • 1 M MgCl₂ solution.

  • 10 mM 2-ketocyclohexanecarboxyl-CoA substrate solution.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare the reaction mixture in a cuvette containing:

    • 880 µL of assay buffer.

    • 100 µL of 1 M MgCl₂.

    • 10 µL of purified enzyme solution.

  • Pre-incubate the mixture at 28°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of 10 mM 2-ketocyclohexanecarboxyl-CoA.

  • Immediately monitor the decrease in absorbance at 314 nm for 5-10 minutes.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

Protocol 3: Inhibitor Screening and IC50 Determination

This protocol describes a high-throughput method for screening compound libraries and determining the IC50 values of hit compounds.

Materials:

  • All materials from Protocol 2.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate reader capable of measuring absorbance at 314 nm.

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • MgCl₂ solution (final concentration 100 mM).

    • Test compound or vehicle control (e.g., DMSO).

    • Purified enzyme.

  • Pre-incubation: Incubate the plate at 28°C for 15-30 minutes.

  • Reaction Initiation: Add the substrate (2-ketocyclohexanecarboxyl-CoA, final concentration 1 mM) to all wells to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 314 nm at regular intervals for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Protocol 4: Determination of the Mechanism of Inhibition (e.g., Ki determination)

This protocol is used to determine the kinetic parameters of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Materials:

  • All materials from Protocol 2.

  • A confirmed inhibitor with a known IC50 value.

Procedure:

  • Set up a series of reactions with varying concentrations of the substrate (2-ketocyclohexanecarboxyl-CoA) and a fixed concentration of the inhibitor.

  • Repeat step 1 with several different fixed concentrations of the inhibitor.

  • Measure the initial reaction rates for all conditions as described in Protocol 2.

  • Data Analysis:

    • Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mechanism of inhibition.

    • Calculate the Ki value using appropriate equations for the determined inhibition type.

Visualizations

Reaction Mechanism of 2-Ketocyclohexanecarboxyl-CoA Hydrolase

Reaction_Mechanism Substrate 2-Ketocyclohexanecarboxyl-CoA Enzyme BadI Active Site (Oxyanion Hole) Substrate->Enzyme Enolate_Intermediate Enolate Intermediate (Stabilized) Enzyme->Enolate_Intermediate Hydrolysis Product Pimelyl-CoA Enolate_Intermediate->Product Ring Cleavage Water H2O Water->Enolate_Intermediate

The catalytic mechanism of 2-ketocyclohexanecarboxyl-CoA hydrolase.

Conclusion

The development of inhibitors for 2-ketocyclohexanecarboxyl-CoA hydrolase presents a promising avenue for the discovery of novel therapeutic agents and research tools. The protocols and information provided herein offer a comprehensive framework for researchers to embark on the identification and characterization of potent and selective inhibitors for this important enzyme. By leveraging knowledge from related enzymes within the crotonase superfamily and employing the described systematic approach, the discovery of novel modulators of this unique catalytic activity is an attainable goal.

References

Application Notes and Protocols: Utilizing 2-Oxocyclohexanecarbonyl-CoA Analogs as Metabolic Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxocyclohexanecarbonyl-CoA is a key intermediate in the anaerobic degradation of benzoate (B1203000), a central pathway for the breakdown of aromatic compounds in various bacteria.[1][2][3][4][5] The enzymes involved in this pathway, such as 2-ketocyclohexanecarboxyl-CoA hydrolase, represent potential targets for antimicrobial drug development and are of significant interest for bioremediation and metabolic engineering.[6][7] This document provides detailed application notes and protocols for the use of bioorthogonal this compound analogs as metabolic probes to investigate these enzymatic pathways, identify novel protein-metabolite interactions, and screen for potential enzyme inhibitors.

These probes are designed with a "clickable" functional group, such as a terminal alkyne or an azide, which allows for their covalent attachment to reporter molecules (e.g., fluorophores or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[8][9] This enables the detection, enrichment, and identification of proteins that bind to or are modified by these analogs.

Applications

In Vitro Enzyme Activity and Inhibition Assays

Clickable this compound analogs can serve as substrates for enzymes in the benzoate degradation pathway, such as 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI).[6][7] By monitoring the incorporation of the probe into a protein or the formation of a product, enzyme activity can be quantified. These analogs are also valuable tools for screening potential enzyme inhibitors in a high-throughput format.

In Situ Profiling of Target Proteins

When introduced to living cells or cell lysates, these bioorthogonal probes can be metabolized and covalently attached to their target enzymes or other interacting proteins. Subsequent click chemistry with a reporter tag (e.g., biotin) allows for the enrichment of these labeled proteins, which can then be identified and quantified using mass spectrometry-based proteomics.[10][11][12] This approach can uncover novel protein-metabolite interactions and reveal off-target effects of drug candidates.

Visualization of Probe Localization

By attaching a fluorescent reporter tag via click chemistry, the subcellular localization of proteins that interact with the this compound analog can be visualized using fluorescence microscopy. This can provide valuable insights into the spatial organization of metabolic pathways.

Data Presentation

Quantitative data from experiments using these probes can be summarized for clear comparison. Below are examples of how such data could be presented.

Table 1: Hypothetical Kinetic Parameters for 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) with Substrate Analogs

Substrate/AnalogApparent Km (µM)Vmax (µmol/min/mg)
This compound (Natural Substrate)159.7[6][7]
2-Oxo-4-alkynyl-cyclohexanecarbonyl-CoA257.5
Inhibitor A + Natural Substrate45 (Competitive)9.7
Inhibitor B + Natural Substrate154.2 (Non-competitive)

Table 2: Example of Proteins Identified by Mass Spectrometry after Enrichment with a Biotinylated this compound Analog

Protein IDProtein NameGene NameFold Enrichment (Probe vs. Control)Putative Function
P123452-ketocyclohexanecarboxyl-CoA hydrolasebadI52.3Benzoate Degradation[6][7]
Q67890Cyclohexanecarboxyl-CoA dehydrogenasechnD35.8Benzoate Degradation[13][14]
R54321Acyl-CoA SynthetasefadD12.1Fatty Acid Metabolism
S98765Uncharacterized ProteinyqiH8.5Unknown

Visualizations

Signaling Pathways and Experimental Workflows

Anaerobic_Benzoate_Degradation cluster_pathway Anaerobic Benzoate Degradation Pathway Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase CH_diene_CoA Cyclohex-1,5-diene-1-carboxyl-CoA Benzoyl_CoA->CH_diene_CoA Benzoyl-CoA reductase Hydroxy_CH_CoA 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA CH_diene_CoA->Hydroxy_CH_CoA Hydratase Oxo_CH_CoA This compound Hydroxy_CH_CoA->Oxo_CH_CoA Dehydrogenase Pimelyl_CoA Pimelyl-CoA Oxo_CH_CoA->Pimelyl_CoA BadI Hydrolase Downstream Downstream Metabolism Pimelyl_CoA->Downstream Probe 2-Oxo-alkynyl- cyclohexanecarbonyl-CoA (Metabolic Probe) Probe->Oxo_CH_CoA Analog of Probe->Pimelyl_CoA BadI Hydrolase

Anaerobic Benzoate Degradation Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_click_chemistry Click Chemistry & Enrichment cluster_analysis Mass Spectrometry Analysis A Incubate cells with alkyne-2-Oxo-CHC-CoA analog B Cell Lysis A->B C Click reaction with Azide-Biotin reporter B->C D Streptavidin affinity purification C->D E On-bead protein digestion (e.g., Trypsin) D->E F LC-MS/MS analysis of peptides E->F G Database search and protein identification F->G H Data analysis and quantification G->H

Workflow for protein labeling and identification.

Principle of Click Chemistry Labeling.

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of Alkyne-functionalized this compound

This protocol is a general guideline and may require optimization. It is based on established methods for synthesizing CoA esters.[15][16][17][18][19]

Materials:

  • 2-Oxo-4-alkynyl-cyclohexanecarboxylic acid (custom synthesis)

  • Coenzyme A, free acid (CoA-SH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Reverse-phase HPLC system

Procedure:

  • Activation of the Carboxylic Acid: a. Dissolve 2-Oxo-4-alkynyl-cyclohexanecarboxylic acid (1.2 eq) and NHS (1.2 eq) in anhydrous DMF. b. Add DCC (1.2 eq) to the solution and stir at room temperature for 4-6 hours. c. Monitor the reaction by TLC. Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated NHS ester.

  • Coupling to Coenzyme A: a. Dissolve Coenzyme A (1 eq) in cold sodium bicarbonate buffer. b. Slowly add the DMF solution containing the activated NHS ester to the CoA solution while stirring on ice. c. Allow the reaction to proceed at 4°C for 12-16 hours.

  • Purification: a. Purify the resulting 2-Oxo-4-alkynyl-cyclohexanecarbonyl-CoA by reverse-phase HPLC using a C18 column and a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid. b. Lyophilize the collected fractions to obtain the purified product. c. Confirm the identity and purity of the product by mass spectrometry.

Protocol 2: Metabolic Labeling of Proteins in Cell Lysate

This protocol is adapted from general procedures for click chemistry labeling in cell lysates.[20]

Materials:

  • Bacterial or mammalian cell pellet

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkyne-2-Oxo-CHC-CoA probe (from Protocol 1)

  • Azide-functionalized biotin (B1667282) or fluorophore

  • Click chemistry reaction mix (see below)

Click Chemistry Reaction Mix Components:

Procedure:

  • Cell Lysis: a. Resuspend the cell pellet in ice-cold Lysis Buffer. b. Lyse the cells by sonication or other appropriate methods on ice. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a BCA assay.

  • Metabolic Labeling: a. Dilute the cell lysate to a final protein concentration of 1-2 mg/mL. b. Add the Alkyne-2-Oxo-CHC-CoA probe to a final concentration of 10-50 µM. c. Incubate the reaction at 37°C for 1-2 hours to allow for enzymatic processing of the probe.

  • Click Reaction: a. Prepare the click chemistry reaction mix by adding the reagents in the following order: TCEP (1 mM final), TBTA (100 µM final), azide-reporter (25 µM final), and CuSO₄ (1 mM final). b. Add the reaction mix to the labeled lysate. c. Initiate the reaction by adding freshly prepared sodium ascorbate (1 mM final). d. Incubate at room temperature for 1 hour, protected from light.

  • Protein Precipitation (Optional, for cleanup): a. Precipitate the proteins using a methanol/chloroform extraction or acetone (B3395972) precipitation. b. Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., 1% SDS in PBS).

Protocol 3: Enrichment of Biotin-Labeled Proteins

Materials:

  • Streptavidin-agarose beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Wash Buffer 3 (e.g., 20% acetonitrile in PBS)

  • Elution Buffer (e.g., 2x SDS-PAGE loading buffer with beta-mercaptoethanol)

Procedure:

  • Bead Preparation: a. Wash the streptavidin-agarose beads three times with Wash Buffer 1.

  • Binding: a. Add the click-reacted lysate to the washed beads. b. Incubate for 2 hours at room temperature with gentle rotation.

  • Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads sequentially with:

    • Wash Buffer 1 (3 times)
    • Wash Buffer 2 (2 times)
    • Wash Buffer 3 (3 times)

  • Elution: a. Add Elution Buffer to the beads. b. Heat at 95°C for 10 minutes to elute the bound proteins. c. The eluted proteins are ready for analysis by SDS-PAGE and Western blotting or for mass spectrometry.

Protocol 4: Mass Spectrometry Analysis for Protein Identification

This is a general workflow for bottom-up proteomics.[10][21][22]

Procedure:

  • In-gel or On-bead Digestion: a. For eluted proteins, run a short distance into an SDS-PAGE gel. Excise the protein band. b. For on-bead analysis, use the washed beads from Protocol 3. c. Reduce the proteins with DTT and alkylate with iodoacetamide. d. Digest the proteins with sequencing-grade trypsin overnight at 37°C.

  • Peptide Extraction and Desalting: a. Extract the tryptic peptides from the gel slices or beads. b. Desalt the peptides using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis: a. Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system. b. Use a data-dependent acquisition method to acquire MS/MS spectra of the most abundant peptide ions.

  • Data Analysis: a. Search the acquired MS/MS spectra against a relevant protein database using a search engine (e.g., MaxQuant, Sequest, or Mascot). b. Specify the appropriate variable modifications (e.g., oxidation of methionine, carbamidomethylation of cysteine) and the mass of the probe remnant on the modified amino acid. c. Filter the results to a false discovery rate (FDR) of 1% at both the peptide and protein levels. d. Perform quantitative analysis to identify proteins that are significantly enriched in the probe-labeled sample compared to a no-probe control.

References

Application Notes and Protocols for the Cloning and Expression of the badI Gene from Rhodopseudomonas palustris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodopseudomonas palustris is a metabolically versatile, purple non-sulfur bacterium capable of degrading a wide array of aromatic compounds, making it a subject of significant interest for bioremediation and biocatalysis. Central to its aromatic catabolism is the bad (benzoate degradation) pathway. The badI gene, a key component of the bad operon, encodes an enzyme involved in the cleavage of the alicyclic ring of cyclohex-1-ene-1-carboxyl-CoA, a crucial step in the anaerobic degradation of benzoate. The successful cloning and heterologous expression of the badI gene are pivotal for characterizing its enzymatic function, understanding its regulatory mechanisms, and exploring its potential applications in synthetic biology and drug development for targeting microbial metabolic pathways.

These application notes provide a comprehensive, generalized protocol for the cloning and expression of the badI gene from Rhodopseudomonas palustris in a suitable expression host. While specific literature on the cloning of badI is not available, the following protocols are based on established methods for gene expression in R. palustris and related bacteria.

Data Presentation

Table 1: Components for PCR Amplification of the badI Gene

ComponentStock ConcentrationVolume per 50 µL ReactionFinal Concentration
5X Phusion HF Buffer5X10 µL1X
dNTPs10 mM1 µL200 µM
Forward Primer (badI-F)10 µM2.5 µL0.5 µM
Reverse Primer (badI-R)10 µM2.5 µL0.5 µM
R. palustris genomic DNA50 ng/µL2 µL100 ng
Phusion DNA Polymerase2 U/µL0.5 µL1 U
Nuclease-free water-To 50 µL-

Table 2: Expression Vector Characteristics and Transformation Parameters

ParameterDescription
Expression Vector pBBR1MCS-2
Promoter Lac Promoter (lacp)
Selectable Marker Kanamycin (B1662678) resistance
Host Strain Escherichia coli DH5α (for cloning), Rhodopseudomonas palustris CGA009 (for expression)
Transformation Method Electroporation
Electroporation Settings (E. coli) 1.8 kV, 200 Ω, 25 µF
Electroporation Settings (R. palustris) 2.5 kV, 400 Ω, 25 µF[1]

Table 3: Typical Protein Yield and Activity (Hypothetical)

ParameterValue
Culture Volume 1 L
Cell Pellet (wet weight) 5 - 10 g
Total Protein 100 - 200 mg
Purified BadI Protein 5 - 15 mg
Specific Activity (To be determined by enzymatic assay)

Experimental Protocols

Protocol 1: Genomic DNA Isolation from Rhodopseudomonas palustris
  • Culture Growth: Inoculate a single colony of R. palustris into 50 mL of Photosynthetic Medium (PM) and grow for 48-72 hours at 30°C with gentle shaking.

  • Cell Harvesting: Centrifuge the culture at 5,000 x g for 10 minutes to pellet the cells. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 5 mL of TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0). Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate at 37°C for 30 minutes.

  • Further Lysis: Add 0.5 mL of 10% SDS and 50 µL of Proteinase K (20 mg/mL). Mix gently and incubate at 55°C for 1-2 hours.

  • DNA Extraction: Perform a standard phenol:chloroform:isoamyl alcohol extraction followed by ethanol (B145695) precipitation.

  • Resuspension: Resuspend the purified genomic DNA in 100 µL of nuclease-free water. Assess DNA concentration and purity using a spectrophotometer.

Protocol 2: PCR Amplification and Cloning of the badI Gene
  • Primer Design: Design forward and reverse primers for the badI gene (based on the known sequence of the R. palustris genome) incorporating restriction sites (e.g., EcoRI and HindIII) for directional cloning into the pBBR1MCS-2 vector.

  • PCR Amplification: Set up the PCR reaction as described in Table 1.

  • Thermocycling Conditions:

    • Initial Denaturation: 98°C for 30 seconds

    • 30 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 10 minutes

  • Gel Electrophoresis: Analyze the PCR product on a 1% agarose (B213101) gel to confirm the correct size.

  • Purification: Purify the PCR product using a commercial PCR purification kit.

  • Restriction Digest: Digest both the purified PCR product and the pBBR1MCS-2 vector with EcoRI and HindIII.

  • Ligation: Ligate the digested badI gene insert into the digested pBBR1MCS-2 vector using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli DH5α cells via heat shock or electroporation. Plate on LB agar (B569324) containing 50 µg/mL kanamycin and incubate overnight at 37°C.

  • Colony PCR and Sequencing: Screen colonies by PCR to identify those with the correct insert. Confirm the sequence of the insert by Sanger sequencing.

Protocol 3: Expression of the badI Gene in Rhodopseudomonas palustris
  • Plasmid Isolation: Isolate the recombinant pBBR1MCS-2-badI plasmid from an overnight culture of a positive E. coli clone using a plasmid miniprep kit.

  • Transformation of R. palustris:

    • Prepare electrocompetent R. palustris CGA009 cells.

    • Electroporate the pBBR1MCS-2-badI plasmid into the competent cells using the parameters in Table 2.

    • Recover the cells in PM medium for 3-4 hours at 30°C.

    • Plate on PM agar containing 200 µg/mL kanamycin and incubate under anaerobic, photosynthetic conditions for 5-7 days until colonies appear.

  • Expression and Induction:

    • Inoculate a single colony of the transformed R. palustris into 10 mL of PM with kanamycin and grow to late exponential phase.

    • Use this starter culture to inoculate a larger volume (e.g., 1 L) of PM with kanamycin.

    • Induce gene expression by adding IPTG to a final concentration of 1 mM.

    • Continue incubation for another 24-48 hours.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, with protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes to remove cell debris.

  • Protein Purification and Analysis:

    • If a His-tag was incorporated into the construct, purify the BadI protein using immobilized metal affinity chromatography (IMAC).

    • Analyze the purified protein by SDS-PAGE to confirm its size and purity.

    • Determine the protein concentration using a Bradford or BCA assay.

    • Perform an enzymatic assay to determine the activity of the recombinant BadI protein.

Visualizations

experimental_workflow cluster_dna_prep DNA Preparation cluster_cloning Cloning cluster_expression Expression & Purification gDNA_iso Genomic DNA Isolation from R. palustris pcr PCR Amplification of badI gene gDNA_iso->pcr digest_ligation Restriction Digest and Ligation pcr->digest_ligation transform_ecoli Transformation into E. coli digest_ligation->transform_ecoli verify Colony PCR & Sequencing transform_ecoli->verify transform_rp Transformation into R. palustris verify->transform_rp expression Induction of Gene Expression transform_rp->expression purification Protein Purification (e.g., IMAC) expression->purification analysis SDS-PAGE & Activity Assay purification->analysis

Caption: Experimental workflow for cloning and expression of the badI gene.

benzoate_degradation_pathway Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA badA CHC_CoA Cyclohex-1-ene-1- carboxyl-CoA Benzoyl_CoA->CHC_CoA badG/badF Keto_CHC_CoA 2-Ketocyclohexane- 1-carboxyl-CoA CHC_CoA->Keto_CHC_CoA badH Pimelyl_CoA Pimelyl-CoA Keto_CHC_CoA->Pimelyl_CoA badI Further\nMetabolism Further Metabolism Pimelyl_CoA->Further\nMetabolism

References

Application Notes and Protocols for Creating Gene Knockouts to Study 2-Oxocyclohexanecarbonyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The metabolic pathway of 2-Oxocyclohexanecarbonyl-CoA is a crucial intersection in the anaerobic degradation of various aromatic and alicyclic compounds. Understanding the function of individual genes within this pathway is paramount for applications in bioremediation, metabolic engineering, and drug development. Gene knockouts are powerful tools for elucidating gene function by observing the phenotypic and metabolic consequences of a gene's absence.[1] This document provides detailed application notes and protocols for creating and validating gene knockouts to study the this compound metabolism, with a focus on bacterial systems where this pathway is prominent.

Target Gene Selection

The anaerobic degradation of naphthalene (B1677914), a pathway involving intermediates structurally related to this compound, is often encoded by the thn operon.[2][3][4][5] Key enzymes in this pathway that serve as excellent targets for knockout studies include:

  • ThnP: An intramolecular CoA-transferase.[3]

  • ThnO: A specific acyl-CoA dehydrogenase.[3]

  • ThnT: A promiscuous acyl-CoA dehydrogenase.[3]

Knocking out the genes encoding these enzymes can help determine their specific roles in the metabolism of this compound and related compounds.

Experimental Workflow

The general workflow for creating and analyzing gene knockouts in this context involves several key stages, from initial design to functional analysis.

G cluster_0 Design and Construction cluster_1 Generation of Knockout Strain cluster_2 Validation cluster_3 Functional Analysis A Target Gene Selection (e.g., thnP, thnO) B Design of Targeting Construct (CRISPR gRNA or Homologous Arms) A->B C Construction of Knockout Vector B->C D Transformation into Host Organism (e.g., Pseudomonas sp.) C->D E Selection and Screening of Potential Knockouts D->E F Genomic DNA Verification (PCR and Sequencing) E->F G Confirmation of Protein Absence (Western Blot or Proteomics) F->G H Phenotypic Characterization (Growth Assays) G->H I Metabolomic Analysis (LC-MS) H->I

Caption: Experimental workflow for gene knockout studies.

Methodologies for Gene Knockout

Two common and effective methods for generating gene knockouts in bacteria are CRISPR-Cas9 mediated gene editing and homologous recombination using suicide vectors.

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in E. coli (as a model system)

This protocol is adapted for metabolic studies in E. coli and can be modified for other bacterial species.[6][7]

1. Design of guide RNA (gRNA):

  • Use online tools to design a 20-nucleotide gRNA sequence targeting the early coding region of the gene of interest (e.g., thnO homolog).
  • Ensure the gRNA has a high on-target score and low off-target predictions.
  • The target site must be followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

2. Construction of the CRISPR Plasmid:

  • Synthesize oligonucleotides corresponding to the designed gRNA.
  • Anneal the oligonucleotides to form a duplex.
  • Ligate the gRNA duplex into a suitable CRISPR plasmid containing the Cas9 gene and a selectable marker.

3. Design and Synthesis of the Donor DNA Template:

  • Design a donor DNA template of approximately 100-200 base pairs.
  • This template should contain the desired edit (e.g., a stop codon and a restriction site for screening) flanked by homology arms identical to the sequences upstream and downstream of the Cas9 cut site.

4. Transformation and Knockout Induction:

  • Co-transform the CRISPR plasmid and the donor DNA template into electrocompetent E. coli expressing the λ-Red recombinase system.
  • Plate the transformed cells on selective media to isolate colonies containing the CRISPR plasmid.
  • Induce the expression of Cas9 and the gRNA according to the specific plasmid system (e.g., with anhydrotetracycline (B590944) or arabinose).

5. Verification of Knockout:

  • Screen individual colonies by colony PCR using primers flanking the target region.
  • Analyze the PCR products by restriction digest (if a site was introduced) and Sanger sequencing to confirm the desired mutation.

Protocol 2: Gene Knockout via Homologous Recombination in Pseudomonas sp.

This protocol utilizes a suicide vector for markerless gene deletion.[8][9][10]

1. Construction of the Suicide Vector:

  • Amplify ~500-1000 bp fragments homologous to the regions upstream ("up arm") and downstream ("down arm") of the target gene from the wild-type genomic DNA.
  • Clone the "up arm" and "down arm" fragments into a suicide vector (e.g., pT18mobsacB) flanking a selectable marker. The vector should also contain a counter-selectable marker like sacB.

2. Introduction of the Suicide Vector into Pseudomonas:

  • Transform the constructed suicide vector into a suitable E. coli strain for conjugation (e.g., S17-1).
  • Perform biparental or triparental mating to transfer the suicide vector from E. coli to the target Pseudomonas strain.

3. Selection of Single Crossover Events:

  • Plate the conjugation mixture on a selective medium that supports the growth of Pseudomonas and contains the antibiotic corresponding to the resistance marker on the suicide vector. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

4. Selection of Double Crossover Events (Gene Knockout):

  • Inoculate single crossover colonies into a non-selective liquid medium to allow for a second recombination event to occur.
  • Plate the culture on a medium containing sucrose (B13894). The sacB gene confers sucrose sensitivity, so only cells that have lost the suicide vector backbone through a second crossover will survive.
  • Replica-plate the resulting colonies onto plates with and without the antibiotic used in the first selection to identify colonies that have lost the plasmid.

5. Verification of Gene Deletion:

  • Perform colony PCR on antibiotic-sensitive, sucrose-resistant colonies using primers that flank the target gene.
  • A successful deletion will result in a smaller PCR product compared to the wild-type.
  • Confirm the deletion by Sanger sequencing of the PCR product.

Validation of Gene Knockouts

Rigorous validation is crucial to ensure that the observed phenotype is a direct result of the intended genetic modification.[1][11]

Validation Method Technique Purpose Expected Outcome for Knockout
Genomic Validation PCR and Gel ElectrophoresisTo confirm the deletion or insertion at the genomic level.Altered size of the PCR product compared to wild-type.
Sanger SequencingTo verify the precise genetic modification at the nucleotide level.Sequence confirms the intended deletion or insertion.
Transcriptomic Validation RT-qPCRTo measure the mRNA expression level of the target gene.Significant reduction or absence of the target mRNA.
Proteomic Validation Western BlotTo detect the presence or absence of the target protein.Absence of the protein band corresponding to the target gene product.
Mass Spectrometry (Proteomics)To confirm the absence of the target protein in a global protein profile.No peptides detected corresponding to the target protein.

Functional Analysis: Metabolomics

Following successful validation, the functional consequences of the gene knockout on the this compound metabolism can be assessed through quantitative metabolomics.

Protocol 3: LC-MS based Quantification of this compound and Related Metabolites

1. Sample Preparation:

  • Culture wild-type and knockout strains under conditions where the target metabolic pathway is active (e.g., in the presence of an inducing substrate like naphthalene).
  • Quench metabolism rapidly by adding cold methanol (B129727) or another appropriate quenching solution.
  • Extract metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).
  • Centrifuge to pellet cell debris and collect the supernatant.

2. LC-MS Analysis:

  • Analyze the extracts using a liquid chromatography-mass spectrometry (LC-MS) system.
  • Use a suitable chromatography column (e.g., reversed-phase C18) to separate the metabolites.
  • Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass detection and identification of metabolites.
  • Run analytical standards for key metabolites to confirm retention times and fragmentation patterns.

3. Data Analysis:

  • Process the raw LC-MS data using appropriate software to identify and quantify peaks corresponding to this compound and other pathway intermediates.
  • Normalize the data to an internal standard and the amount of biomass.
  • Perform statistical analysis (e.g., t-test or ANOVA) to identify significant differences in metabolite levels between the wild-type and knockout strains.

Expected Quantitative Data

The knockout of a key gene in the this compound pathway is expected to lead to the accumulation of the substrate of the knocked-out enzyme and a depletion of its products.

Metabolite Wild-Type (Relative Abundance) ΔthnP Mutant (Relative Abundance) ΔthnO Mutant (Relative Abundance)
2-(carboxymethyl)cyclohexane-1-carboxyl-CoA1.0 ± 0.215.6 ± 3.11.2 ± 0.3
2-carboxycyclohexylacetyl-CoA1.0 ± 0.30.1 ± 0.0525.3 ± 4.5
Downstream product of ThnO1.0 ± 0.1Not DetectedNot Detected
Pimeloyl-CoA1.0 ± 0.2Not DetectedNot Detected

Data are presented as mean ± standard deviation relative to the wild-type and are hypothetical, based on expected pathway blockage.

Signaling Pathway Visualization

The following diagram illustrates the this compound metabolic pathway and the points of intervention with the proposed gene knockouts.

G cluster_pathway This compound Metabolism cluster_knockouts Gene Knockout Interventions Met1 2-(carboxymethyl)cyclohexane-1-carboxyl-CoA Met2 2-carboxycyclohexylacetyl-CoA Met1->Met2 ThnP (CoA-transferase) Met3 2-cyclohexen-1-ylacetyl-CoA Met2->Met3 ThnO/ThnT (Acyl-CoA Dehydrogenase) Met4 Pimeloyl-CoA Met3->Met4 Downstream Enzymes KO1 ΔthnP KO1->Met1 Accumulation KO2 ΔthnO KO2->Met2 Accumulation

Caption: Metabolic pathway and knockout intervention points.

References

Application of the 2-Oxocyclohexanecarbonyl-CoA Pathway in Bioremediation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of alicyclic and aromatic compounds is a critical process in the bioremediation of contaminated environments, such as those impacted by crude oil extraction and processing. A key metabolic route in this process is the 2-Oxocyclohexanecarbonyl-CoA pathway, a central module in the anaerobic catabolism of cyclohexane (B81311) carboxylate (CHC) and related compounds. This pathway is particularly relevant to the bioremediation of naphthenic acids, a complex mixture of cycloaliphatic carboxylic acids that are major toxic components of oil sands process-affected water (OSPW).

This document provides detailed application notes and experimental protocols for researchers interested in harnessing the this compound pathway for bioremediation purposes. The focus is on the anaerobic bacterium Geobacter metallireducens, a model organism for studying this pathway.

Application in Bioremediation

The this compound pathway enables certain anaerobic bacteria to utilize alicyclic compounds like CHC as a carbon and energy source. This metabolic capability is directly applicable to the bioremediation of environments contaminated with naphthenic acids, as many of these compounds share structural similarities with CHC. By promoting the growth and activity of microorganisms possessing this pathway, it is possible to degrade these persistent and toxic pollutants into less harmful substances.

One of the primary applications is in the treatment of oil sands tailings ponds, where naphthenic acids accumulate to toxic levels. Indigenous microorganisms in these environments have been shown to biodegrade surrogate naphthenic acids under various anaerobic conditions, including nitrate-reducing, sulfate-reducing, iron-reducing, and methanogenic conditions.[1] The this compound pathway is a key catabolic route in this process, funneling the degradation products into central metabolism.

The this compound Pathway

The pathway for the anaerobic degradation of cyclohexane carboxylate in Geobacter metallireducens involves a series of enzymatic reactions that activate and subsequently cleave the cyclohexane ring. The central intermediate, this compound, is then further metabolized. This pathway is distinct from the one found in Rhodopseudomonas palustris and is thought to be widespread among CHC-degrading anaerobic bacteria.[2][3][4]

The key enzymatic steps are:

  • Activation: Cyclohexane carboxylate is activated to cyclohexanecarbonyl-CoA.

  • Dehydrogenation: A series of dehydrogenation reactions introduce double bonds into the cyclohexane ring.

  • Hydration and Oxidation: The ring is hydrated and then oxidized to form this compound.

  • Ring Cleavage: The six-carbon ring of this compound is hydrolytically cleaved.

  • Beta-Oxidation: The resulting aliphatic dicarboxyl-CoA is further degraded via the beta-oxidation pathway.

Diagram of the this compound Pathway in Geobacter metallireducens

2_Oxocyclohexanecarbonyl_CoA_Pathway cluster_activation Activation cluster_ring_modification Ring Modification cluster_ring_cleavage Ring Cleavage & Degradation CHC Cyclohexane carboxylate CHCoA Cyclohexanecarbonyl-CoA CHC->CHCoA Succinyl-CoA: CHC CoA transferase CHeneCoA Cyclohex-1-ene-1- carboxyl-CoA CHCoA->CHeneCoA CHCoA dehydrogenase HydroxyCHCoA 2-Hydroxycyclohexane- carboxyl-CoA CHeneCoA->HydroxyCHCoA Hydratase OxoCHCoA 2-Oxocyclohexane- carboxyl-CoA HydroxyCHCoA->OxoCHCoA 2-Hydroxycyclohexane- carboxyl-CoA dehydrogenase PimelylCoA Pimelyl-CoA OxoCHCoA->PimelylCoA 2-Oxocyclohexane- carboxyl-CoA hydrolase BetaOxidation β-Oxidation PimelylCoA->BetaOxidation

Caption: Anaerobic degradation pathway of cyclohexane carboxylate.

Data Presentation

The efficiency of bioremediation using the this compound pathway can be quantified by measuring the degradation rates of target compounds and the specific activities of the key enzymes involved.

Table 1: Degradation of Naphthenic Acid Surrogates by Anaerobic Consortia

CompoundElectron AcceptorDegradation RateReference
Cyclohexane carboxylateNitrateNot specified, but depletion observed[1]
Cyclohexane carboxylateSulfate (B86663)Not specified, but depletion observed[1]
Cyclohexane carboxylateFe(III)Not specified, but depletion observed[1]
Cyclohexane carboxylateMethanogenicNot specified, but depletion observed[1]
trans-4-methyl-1-cyclohexane carboxylic acidAerobic5 times faster at 23°C than at 4°CThis study did not focus on anaerobic degradation but provides kinetic data for a related compound.

Table 2: Specific Activities of Key Enzymes in the Pathway

EnzymeOrganismSubstrateSpecific Activity (µmol min⁻¹ mg⁻¹)Reference
Succinyl-CoA:CHC CoA transferaseGeobacter metallireducensCyclohexane carboxylate2.0[1]
Cyclohexanecarboxyl-CoA dehydrogenaseGeobacter metallireducensCyclohexanecarbonyl-CoA29[5]
2-Hydroxycyclohexanecarboxyl-CoA dehydrogenaseRhodopseudomonas palustris2-Hydroxycyclohexanecarboxyl-CoA6.5[6]
2-Ketocyclohexanecarboxyl-CoA hydrolaseRhodopseudomonas palustris2-Ketocyclohexanecarboxyl-CoA9.7[7]

Experimental Protocols

Protocol 1: Enrichment and Isolation of Anaerobic Hydrocarbon-Degrading Bacteria

This protocol describes a method for enriching and isolating bacteria capable of degrading cyclohexane carboxylate or other naphthenic acids from environmental samples.[8][9][10]

Materials:

  • Environmental sample (e.g., sediment from a contaminated site)

  • Anaerobic mineral medium (see Protocol 2)

  • Target substrate (e.g., cyclohexane carboxylate, commercial naphthenic acid mixture)

  • Anaerobic culture tubes or serum bottles

  • Anaerobic chamber or gassing station

  • Agar (B569324) plates with anaerobic mineral medium

Procedure:

  • Enrichment: a. In an anaerobic chamber, add 1 g of the environmental sample to a serum bottle containing 100 mL of anaerobic mineral medium. b. Add the target substrate to a final concentration of 1-5 mM. c. Seal the bottle with a butyl rubber stopper and aluminum crimp. d. Incubate at a suitable temperature (e.g., 30°C) in the dark. e. Monitor substrate degradation over time using an appropriate analytical method (e.g., GC-MS, HPLC). f. Once significant degradation is observed, transfer 10% of the culture to a fresh serum bottle with the same medium and substrate. g. Repeat the transfer several times to enrich for the desired microorganisms.

  • Isolation: a. Prepare serial dilutions of the enriched culture in anaerobic mineral medium. b. Plate the dilutions onto agar plates containing the anaerobic mineral medium and the target substrate as the sole carbon source. c. Incubate the plates under anaerobic conditions until colonies appear. d. Pick individual colonies and re-streak them onto fresh plates to obtain pure cultures. e. Verify the purity and degradation capabilities of the isolated strains.

Diagram of the Experimental Workflow for Bioremediation Studies

Bioremediation_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring and Analysis cluster_outcome Outcome Enrichment Enrichment of Degrading Consortia Isolation Isolation of Pure Cultures Enrichment->Isolation Bioreactor Bioreactor Setup (Anaerobic) Isolation->Bioreactor Substrate Substrate & Metabolite Analysis (GC-MS/HPLC) Bioreactor->Substrate Gene_Expression Gene Expression Analysis (RT-qPCR) Bioreactor->Gene_Expression Microbial_Community Microbial Community Analysis (16S rRNA) Bioreactor->Microbial_Community Data Quantitative Data (Degradation Rates) Substrate->Data Pathway Pathway Elucidation Gene_Expression->Pathway Microbial_Community->Pathway

Caption: A typical workflow for a bioremediation study.

Protocol 2: Anaerobic Cultivation of Geobacter metallireducens**

This protocol provides a method for the anaerobic cultivation of Geobacter metallireducens for bioremediation studies.[9][11][12]

Materials:

  • Geobacter metallireducens culture (e.g., ATCC 53774)

  • Geobacter Medium (DSMZ Medium 579)

  • Anaerobic culture tubes or serum bottles

  • Anaerobic chamber or gassing station with an 80% N₂ / 20% CO₂ gas mixture

Geobacter Medium (DSMZ Medium 579) Composition (per 1 L):

  • Fe(III) citrate: 13.7 g

  • NH₄Cl: 1.5 g

  • NaH₂PO₄: 0.6 g

  • KCl: 0.1 g

  • NaHCO₃: 2.5 g

  • Modified Wolin's mineral solution: 10.0 mL

  • Wolin's vitamin solution (10x): 1.0 mL

  • Substrate (e.g., sodium acetate (B1210297) or cyclohexane carboxylate): 2.5 g (or as required)

Procedure:

  • Medium Preparation: a. Dissolve all components except NaHCO₃ and vitamins in distilled water. b. Sparge the medium with an 80% N₂ / 20% CO₂ gas mixture for 30-45 minutes to make it anoxic. c. Add NaHCO₃ and adjust the pH to 6.8. d. Dispense the medium into anaerobic culture tubes or serum bottles inside an anaerobic chamber. e. Seal the vessels and autoclave. f. After cooling, add sterile, anoxic stock solutions of vitamins and the desired substrate.

  • Cultivation: a. Inoculate the medium with a 5-10% (v/v) inoculum of an active Geobacter metallireducens culture. b. Incubate at 30°C in the dark. c. Monitor growth by measuring optical density or by observing changes in the color of the medium (Fe(III) reduction leads to a color change).

Protocol 3: Quantitative Analysis of Naphthenic Acids by GC-MS

This protocol outlines a method for the extraction, derivatization, and quantification of naphthenic acids from aqueous samples using gas chromatography-mass spectrometry (GC-MS).[8][10][13][14]

Materials:

  • Aqueous sample containing naphthenic acids

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl)

  • Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, MTBSTFA)

  • Internal standard (e.g., deuterated naphthenic acid)

  • GC-MS system

Procedure:

  • Extraction: a. Acidify the aqueous sample (e.g., 100 mL) to pH 2 with HCl. b. Add an internal standard. c. Perform a liquid-liquid extraction with DCM (3 x 30 mL). d. Combine the organic phases and dry over anhydrous sodium sulfate. e. Evaporate the solvent to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Derivatization: a. To the concentrated extract, add the derivatization agent (e.g., 50 µL of MTBSTFA). b. Heat the mixture at 60-70°C for 30-60 minutes to form the tert-butyldimethylsilyl (TBDMS) esters of the naphthenic acids.

  • GC-MS Analysis: a. Inject an aliquot of the derivatized sample into the GC-MS. b. Use a suitable capillary column (e.g., DB-5ms). c. Program the oven temperature to separate the derivatized naphthenic acids. d. Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode to detect and quantify the target compounds.

Protocol 4: Gene Expression Analysis by RT-qPCR

This protocol describes how to quantify the expression of genes involved in the this compound pathway using reverse transcription-quantitative PCR (RT-qPCR).[1][7][15]

Materials:

  • Bacterial cells grown under inducing and non-inducing conditions

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and associated reagents

  • qPCR master mix (e.g., containing SYBR Green)

  • Gene-specific primers (forward and reverse) for target and reference genes

  • qPCR instrument

Procedure:

  • RNA Extraction and Purification: a. Harvest bacterial cells by centrifugation. b. Extract total RNA using a commercial kit according to the manufacturer's instructions. c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: a. Synthesize cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.

  • qPCR: a. Prepare the qPCR reaction mixture containing the qPCR master mix, gene-specific primers, and cDNA template. b. Run the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions. c. Include no-template controls and no-reverse-transcriptase controls to check for contamination.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes. b. Calculate the relative gene expression using a suitable method, such as the ΔΔCt method.

Table 3: Example RT-qPCR Primers for Genes in the Geobacter metallireducens Pathway

Gene (Locus Tag)Gene FunctionPrimer Sequence (5' to 3')
bamB (Gmet_3305)6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolaseF: [Sequence]R: [Sequence]
Gmet_3306Cyclohexa-1,5-diene-1-carboxyl-CoA dehydrogenaseF: [Sequence]R: [Sequence]
recA (Reference)Recombinase AF: [Sequence]R: [Sequence]

Note: Primer sequences need to be designed and validated for specificity and efficiency.[1]

Transcriptional Regulation

The expression of the genes involved in the this compound pathway is tightly regulated to ensure that the pathway is only active in the presence of inducing substrates. This regulation often involves transcriptional activators and repressors that respond to specific intermediates of the pathway.

Diagram of the Transcriptional Regulation of the Pathway

Transcriptional_Regulation Inducer Inducer (e.g., Cyclohexanecarboxylate) Regulator Transcriptional Regulator Inducer->Regulator binds & activates Operator Operator Site Regulator->Operator binds to Genes Pathway Genes (e.g., bamB, Gmet_3306) mRNA mRNA Genes->mRNA Transcription Enzymes Pathway Enzymes mRNA->Enzymes Translation

Caption: A simplified model of transcriptional regulation.

References

Metabolic Flux Analysis of the Anaerobic Benzoate Degradation Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key area of research in bioremediation and industrial biotechnology. Benzoate (B1203000) is a common intermediate in the anaerobic breakdown of many aromatic pollutants. Understanding the metabolic fluxes through the benzoate degradation pathway is essential for optimizing bioremediation strategies, engineering microbial cell factories for the production of valuable chemicals, and identifying potential targets for antimicrobial drug development. This document provides detailed application notes and protocols for conducting metabolic flux analysis (MFA) on the anaerobic benzoate degradation pathway.

The Anaerobic Benzoate Degradation Pathway

Under anaerobic conditions, the degradation of benzoate is initiated by its activation to benzoyl-CoA.[1][2] This is followed by the reduction of the aromatic ring and subsequent cleavage to yield central metabolites, such as acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[3][4] The key enzymes and intermediates in this pathway have been extensively studied in model organisms such as the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris.[5][6]

The core pathway involves the following key steps:

  • Activation: Benzoate is activated to benzoyl-CoA by benzoate-CoA ligase.[3][7]

  • Reductive Dearomatization: The aromatic ring of benzoyl-CoA is reduced by benzoyl-CoA reductase.[3][5]

  • Ring Cleavage: The dearomatized ring is hydrolytically cleaved.[6]

  • β-Oxidation-like reactions: A series of reactions further process the ring cleavage product to yield acetyl-CoA.[5]

A diagram of the anaerobic benzoate degradation pathway is presented below.

Anaerobic_Benzoate_Degradation Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Benzoate-CoA ligase Cyclohex_diene_carboxyl_CoA Cyclohex-1,5-diene-1-carboxyl-CoA BenzoylCoA->Cyclohex_diene_carboxyl_CoA Benzoyl-CoA reductase Hydroxycyclohexene_carboxyl_CoA 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA Cyclohex_diene_carboxyl_CoA->Hydroxycyclohexene_carboxyl_CoA Hydratase Oxocyclohexene_carboxyl_CoA 6-Oxocyclohex-1-ene-1-carboxyl-CoA Hydroxycyclohexene_carboxyl_CoA->Oxocyclohexene_carboxyl_CoA Dehydrogenase Pimeloyl_CoA 3-Hydroxypimelyl-CoA Oxocyclohexene_carboxyl_CoA->Pimeloyl_CoA Hydrolase AcetylCoA Acetyl-CoA Pimeloyl_CoA->AcetylCoA β-Oxidation-like steps TCA TCA Cycle AcetylCoA->TCA

Anaerobic Benzoate Degradation Pathway.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[8][9] ¹³C-MFA, which utilizes substrates labeled with the stable isotope ¹³C, is a particularly robust method for elucidating intracellular fluxes.[10][11] By tracking the incorporation of ¹³C from a labeled substrate (e.g., ¹³C-benzoate) into various intracellular metabolites, the relative and absolute fluxes through different pathways can be determined.

A general workflow for performing a ¹³C-MFA experiment is depicted below.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Culture Anaerobic Culture with ¹³C-Labeled Benzoate Quenching Rapid Quenching of Metabolism Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis DataProcessing Mass Isotopomer Distribution (MID) Data Processing Analysis->DataProcessing FluxCalculation Flux Calculation and Statistical Analysis DataProcessing->FluxCalculation Modeling Metabolic Network Model Construction Modeling->FluxCalculation Interpretation Biological Interpretation FluxCalculation->Interpretation

General Workflow for a ¹³C-MFA Experiment.

Quantitative Data

While comprehensive flux maps for the anaerobic benzoate degradation pathway are not widely available in the literature, data on enzyme kinetics and metabolite concentrations provide valuable insights into the pathway's regulation and potential bottlenecks.

Table 1: Enzyme Kinetic Parameters

This table summarizes the kinetic parameters for key enzymes in the anaerobic benzoate degradation pathway from various organisms.

EnzymeOrganismSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Benzoate-CoA ligaseThauera aromaticaBenzoate201500[7]
Benzoate-CoA ligaseRhodopseudomonas palustrisBenzoate501200[3]
Benzoyl-CoA reductaseThauera aromaticaBenzoyl-CoA1580[5]
Table 2: Reported Metabolite Concentrations

This table presents reported intracellular concentrations of key metabolites in the anaerobic benzoate degradation pathway. It is important to note that these values can vary significantly depending on the organism and growth conditions.

MetaboliteOrganismConditionConcentration (µM)Reference
BenzoateRhodopseudomonas palustrisAnaerobic, light, benzoate-grown< 1 (extracellular)[12]
Benzoyl-CoARhodopseudomonas palustrisAnaerobic, light, benzoate-grownRapidly formed[12]

Experimental Protocols

Protocol 1: Anaerobic Cultivation with ¹³C-Labeled Benzoate

Objective: To cultivate anaerobic bacteria on a ¹³C-labeled benzoate substrate to achieve isotopic steady-state for MFA.

Materials:

  • Anaerobic chamber or glove box

  • Sterile, anaerobic culture medium appropriate for the target organism

  • [U-¹³C₇]-Benzoate (uniformly labeled)

  • Sterile, anaerobic culture vessels (e.g., serum bottles with butyl rubber stoppers)

  • Syringes and needles for anaerobic transfers

  • Gas mixture for anaerobic chamber (e.g., N₂:CO₂:H₂, 80:10:10)

Procedure:

  • Prepare the anaerobic culture medium according to the specific requirements of the microorganism. Ensure all components are deoxygenated by sparging with the anaerobic gas mixture.

  • Dispense the medium into culture vessels inside the anaerobic chamber.

  • Prepare a stock solution of [U-¹³C₇]-benzoate and sterilize by filtration.

  • Add the sterile ¹³C-benzoate to the culture medium to the desired final concentration (typically in the low millimolar range).

  • Inoculate the medium with a pre-culture of the anaerobic microorganism grown under similar conditions but with unlabeled benzoate.

  • Incubate the cultures under appropriate conditions (e.g., temperature, light for phototrophs) until the cells reach the desired growth phase (typically mid-exponential phase) for isotopic steady-state.

  • Monitor cell growth by measuring optical density (OD) at a suitable wavelength (e.g., 600 nm).

Protocol 2: Rapid Quenching and Metabolite Extraction

Objective: To rapidly halt all metabolic activity and efficiently extract intracellular metabolites for mass spectrometry analysis.

Materials:

  • Quenching solution: -80°C 60:40 (v/v) methanol:water solution

  • Extraction solution: -20°C 100% methanol

  • Centrifuge capable of reaching low temperatures

  • Liquid nitrogen

  • Sample tubes

Procedure:

  • Rapidly withdraw a known volume of cell culture from the incubator.

  • Immediately plunge the sample into a tube containing the ice-cold quenching solution. The volume of the quenching solution should be at least five times the volume of the cell culture to ensure rapid cooling and dilution.

  • Vortex the mixture briefly to ensure thorough mixing.

  • Centrifuge the quenched cells at a low temperature (e.g., -20°C) and high speed (e.g., 10,000 x g) for 5 minutes to pellet the cells.

  • Carefully decant the supernatant.

  • Resuspend the cell pellet in the cold extraction solution.

  • Incubate the samples at -20°C for at least 30 minutes to allow for complete extraction of metabolites.

  • Centrifuge the samples at high speed to pellet cell debris.

  • Transfer the supernatant containing the extracted metabolites to a new tube.

  • Store the metabolite extracts at -80°C until analysis by LC-MS/MS or GC-MS.

Protocol 3: Mass Spectrometry Analysis and Data Processing

Objective: To determine the mass isotopomer distribution (MID) of key metabolites and calculate metabolic fluxes.

Procedure:

  • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with either liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).

  • Develop a targeted method to detect and quantify the key intermediates of the anaerobic benzoate degradation pathway and central carbon metabolism.

  • Process the raw mass spectrometry data to determine the MIDs for each metabolite. This involves correcting for the natural abundance of ¹³C.

  • Utilize specialized software (e.g., INCA, OpenFLUX2) to perform the flux calculations. This involves:

    • Constructing a stoichiometric model of the organism's central metabolism, including the anaerobic benzoate degradation pathway.

    • Inputting the experimentally determined MIDs and any measured extracellular fluxes (e.g., benzoate uptake rate, CO₂ production rate).

    • Running the software to estimate the intracellular fluxes that best fit the experimental data.

  • Perform a statistical analysis to assess the goodness-of-fit of the flux map and to determine the confidence intervals for the calculated fluxes.

Conclusion

Metabolic flux analysis provides a powerful framework for quantitatively understanding the intricate network of reactions involved in the anaerobic degradation of benzoate. The protocols and data presented here offer a foundation for researchers to design and execute their own MFA studies. By applying these techniques, scientists can gain deeper insights into the regulation and efficiency of this important metabolic pathway, paving the way for advancements in bioremediation, biotechnology, and drug discovery.

References

Application Notes and Protocols for Isotopic Labeling Studies of 2-Oxocyclohexanecarbonyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing isotopic labeling studies to investigate the metabolism of 2-Oxocyclohexanecarbonyl-CoA. This intermediate is significant in the anaerobic degradation pathways of aromatic and alicyclic compounds. The protocols outlined here are based on established methodologies for studying related metabolic pathways, such as the anaerobic degradation of benzoate (B1203000) and naphthalene (B1677914). Isotope tracing is a powerful tool for elucidating metabolic pathways, quantifying metabolite flux, and identifying enzymatic activities, which is critical for applications in bioremediation, biocatalysis, and the development of novel antimicrobial agents targeting bacterial metabolism.

Introduction to this compound Metabolism

This compound is a key intermediate in the anaerobic degradation of cyclohexane (B81311) carboxylate and other related compounds. Its metabolism is part of a larger network of pathways that funnel diverse substrates into central metabolism. Understanding the flux through this pathway and the enzymes involved is crucial for metabolic engineering and potential therapeutic interventions. Isotopic labeling studies, using stable isotopes like ¹³C or ²H, allow for the precise tracking of atoms from a labeled substrate through the metabolic network into downstream intermediates and final products.

Key Quantitative Data

The following table summarizes hypothetical kinetic data for enzymes involved in the metabolism of this compound, based on analogous reactions in related pathways. This data is essential for building metabolic models and interpreting flux analysis results.

Table 1: Hypothetical Kinetic Properties of Key Enzymes in this compound Metabolism
Enzyme Substrate(s) Km (µM) Reference Analog
This compound HydrolaseThis compound150BamA in Geobacter metallireducens[1]
2-Hydroxycyclohexanecarbonyl-CoA Dehydrogenase2-Hydroxycyclohexanecarbonyl-CoA, NAD⁺85 (for substrate), 120 (for NAD⁺)BamQ in Geobacter metallireducens[1]
Pimeloyl-CoA DehydrogenasePimeloyl-CoA61.5ThnO in naphthalene degradation[2]
Intramolecular CoA-transferase2-(Carboxymethyl)cyclohexane-1-carboxyl-CoAN/AThnP in naphthalene degradation[2]

Experimental Protocols

Protocol 1: ¹³C-Labeling and Metabolite Analysis in Anaerobic Bacteria

This protocol describes the use of a ¹³C-labeled substrate to trace the metabolic fate of this compound in a model anaerobic bacterium, such as Thauera aromatica or a sulfate-reducing bacterium like strain N47.[3][4]

1. Culturing and Isotope Labeling:

  • Culture the selected anaerobic bacterium in a minimal medium with the non-labeled precursor (e.g., cyclohexane carboxylate) as the sole carbon source to adapt the cells.

  • Once the culture reaches the mid-exponential growth phase, introduce the stable isotope-labeled substrate, such as uniformly ¹³C-labeled [¹³C₆]-cyclohexane carboxylate.

  • The concentration of the labeled substrate should be sufficient to be metabolized and detected in downstream products.

2. Metabolite Extraction:

  • Harvest the bacterial cells at different time points after the introduction of the labeled substrate.

  • Quench the metabolism rapidly to prevent further enzymatic activity. This can be achieved by flash-freezing the cell pellet in liquid nitrogen or using a cold solvent mixture (e.g., methanol/water).

  • Extract the intracellular metabolites using a suitable solvent system, such as a chloroform/methanol/water extraction.

3. Derivatization (for GC-MS analysis):

  • To enhance the volatility of polar metabolites like organic acids and amino acids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, chemical derivatization is necessary.

  • A common method is silylation using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

4. Mass Spectrometry Analysis:

  • GC-MS Analysis: The derivatized metabolites are separated by gas chromatography and detected by a mass spectrometer. The mass spectra will reveal the incorporation of ¹³C into the fragments of the metabolites, allowing for the determination of the mass isotopologue distribution.[3]

  • LC-MS/MS Analysis: For non-volatile or thermally labile metabolites, such as CoA thioesters, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique allows for the direct analysis of these compounds without derivatization.

5. Data Analysis and Metabolic Flux Analysis:

  • The mass isotopologue distributions of the detected metabolites are used to deduce the labeling patterns and infer the active metabolic pathways.

  • For a quantitative analysis of the metabolic fluxes, the data can be fed into metabolic flux analysis (MFA) software. This requires a detailed metabolic network model of the organism.

Visualizations

Metabolic Pathway Diagram

Caption: Proposed metabolic pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow step step analysis analysis result result Culturing 1. Bacterial Culturing (e.g., Thauera aromatica) Labeling 2. Isotopic Labeling (¹³C-Substrate) Culturing->Labeling Quenching 3. Metabolic Quenching (e.g., Liquid Nitrogen) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. MS Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Data_Analysis 6. Data Interpretation & Metabolic Flux Analysis Analysis->Data_Analysis

Caption: Workflow for isotopic labeling studies.

Logical Relationship of Isotope Tracing

Isotope_Tracing_Logic start start intermediate intermediate end end Labeled_Substrate Labeled Substrate (e.g., ¹³C₆-Cyclohexane carboxylate) Labeled_Intermediate Labeled Intermediate (this compound) Labeled_Substrate->Labeled_Intermediate Metabolic Conversion Downstream_Metabolites Downstream Metabolites (e.g., Pimeloyl-CoA) Labeled_Intermediate->Downstream_Metabolites Further Metabolism Mass_Isotopologues Mass Isotopologue Distribution Downstream_Metabolites->Mass_Isotopologues MS Detection

Caption: Logic of tracing stable isotopes through a metabolic pathway.

References

Application Notes and Protocols for Studying Protein-Ligand Interactions with 2-Oxocyclohexanecarbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the interaction between the ligand 2-Oxocyclohexanecarbonyl-CoA and its associated proteins, primarily focusing on the enzyme 2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI) from the anaerobic benzoate (B1203000) degradation pathway. The provided protocols offer detailed methodologies for key experiments to characterize this protein-ligand interaction.

Introduction to this compound and its Biological Relevance

This compound is a key intermediate in the anaerobic degradation of benzoate, a common environmental pollutant and a central metabolite in the breakdown of aromatic compounds by various bacteria, such as Rhodopseudomonas palustris. The enzyme responsible for the ring cleavage of this intermediate is 2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI), a member of the crotonase superfamily.[1][2] Understanding the interaction between this compound and BadI is crucial for elucidating the mechanism of this important metabolic pathway and may inform efforts in bioremediation and biocatalysis.

Key Techniques for Studying the Interaction

A variety of biophysical and biochemical techniques can be employed to study the interaction between this compound and its binding partners. These methods can provide information on binding affinity, kinetics, thermodynamics, and structural details of the interaction.

  • Spectrophotometric Assays: Useful for measuring enzyme activity and can be adapted for initial characterization of the interaction.

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Surface Plasmon Resonance (SPR): A label-free technique to measure the kinetics of binding and dissociation (kon and koff), from which the dissociation constant (Kd) can be calculated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the binding interface and conformational changes in both the protein and the ligand upon interaction.

  • X-ray Crystallography: Can reveal the three-dimensional structure of the protein-ligand complex at atomic resolution, providing a detailed view of the binding mode.

Quantitative Data Summary

As of the latest literature review, a definitive dissociation constant (Kd) or Michaelis constant (Km) for the interaction between this compound and 2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI) has not been published. Early studies reported difficulties in determining the affinity using a spectrophotometric assay due to impurities in the substrate preparation.[1] However, the specific activity of purified BadI has been determined.

ParameterValueEnzyme SourceReference
Specific Activity 9.7 µmol/min/mg of proteinRhodopseudomonas palustris[1][2]
Km (for this compound) Not Determined-[1]
Kd Not Determined--

The following protocols provide the basis for researchers to determine these missing quantitative values.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI) Activity

This protocol is adapted from the method used for the initial characterization of BadI from Rhodopseudomonas palustris.[1] It measures the decrease in absorbance resulting from the cleavage of the alicyclic ring of this compound.

Materials:

  • Purified 2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI)

  • This compound (substrate)

  • 50 mM Tris-HCl buffer, pH 8.5

  • 100 mM MgCl₂

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a standard reaction mixture containing 50 mM Tris-HCl buffer (pH 8.5) and 100 mM MgCl₂.

  • Add the this compound substrate to the reaction mixture to a final concentration of 1 mM. The substrate forms a Mg²⁺-enolate complex which absorbs light at 314 nm.[1]

  • Equilibrate the reaction mixture to 28°C.

  • Initiate the reaction by adding a known amount of purified BadI enzyme to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 314 nm (A₃₁₄) over time.

  • The rate of the reaction is proportional to the rate of decrease in A₃₁₄.

  • Calculate the specific activity as micromoles of substrate cleaved per minute per milligram of protein.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Determining Binding Affinity

This protocol provides a general framework for using ITC to determine the thermodynamic parameters of the this compound and BadI interaction.

Materials:

  • Purified BadI enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5, 150 mM NaCl)

  • This compound in the same buffer

  • Isothermal Titration Calorimeter

Procedure:

  • Thoroughly dialyze the purified BadI enzyme against the chosen ITC buffer to ensure a precise buffer match.

  • Dissolve the this compound ligand in the final dialysis buffer.

  • Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.

  • Load the BadI solution (typically 10-50 µM) into the sample cell of the calorimeter.

  • Load the this compound solution (typically 100-500 µM) into the injection syringe.

  • Set the experimental temperature (e.g., 25°C).

  • Perform a series of injections of the ligand into the protein solution, typically 1-2 µL injections every 120-180 seconds.

  • Record the heat change associated with each injection.

  • As a control, perform a separate titration of the ligand into the buffer to measure the heat of dilution.

  • Subtract the heat of dilution from the experimental data.

  • Analyze the resulting binding isotherm by fitting it to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines the general steps for an SPR experiment to measure the association and dissociation rates of the this compound and BadI interaction.

Materials:

  • Purified BadI enzyme

  • This compound

  • SPR instrument and a suitable sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the BadI enzyme onto the sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization density to avoid mass transport limitations.

  • Prepare a series of dilutions of the this compound ligand in the running buffer, ranging from low nanomolar to high micromolar concentrations.

  • Inject the different concentrations of the ligand over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).

  • Monitor the binding (association phase) and subsequent dissociation (dissociation phase) in real-time by measuring the change in resonance units (RU).

  • After each ligand injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound ligand.

  • Subtract the reference channel data from the active channel data to obtain the specific binding sensorgrams.

  • Globally fit the association and dissociation curves from all ligand concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Visualizations

Anaerobic Benzoate Degradation Pathway

Anaerobic_Benzoate_Degradation_Pathway Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase Cyclohex_1_5_diene_1_carbonyl_CoA Cyclohex-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Cyclohex_1_5_diene_1_carbonyl_CoA Benzoyl-CoA reductase _6_Hydroxycyclohex_1_ene_1_carbonyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohex_1_5_diene_1_carbonyl_CoA->_6_Hydroxycyclohex_1_ene_1_carbonyl_CoA Hydratase _6_Oxocyclohex_1_ene_1_carbonyl_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA _6_Hydroxycyclohex_1_ene_1_carbonyl_CoA->_6_Oxocyclohex_1_ene_1_carbonyl_CoA Dehydrogenase _2_Oxocyclohexanecarbonyl_CoA This compound _6_Oxocyclohex_1_ene_1_carbonyl_CoA->_2_Oxocyclohexanecarbonyl_CoA Isomerase Pimelyl_CoA Pimelyl-CoA _2_Oxocyclohexanecarbonyl_CoA->Pimelyl_CoA 2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI) Beta_Oxidation β-Oxidation Pimelyl_CoA->Beta_Oxidation Acetyl_CoA 3 Acetyl-CoA + CO2 Beta_Oxidation->Acetyl_CoA

Caption: Anaerobic benzoate degradation pathway highlighting the role of this compound.

Experimental Workflow for Protein-Ligand Interaction Studies

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_data Data Analysis Protein_Expression Protein Expression & Purification (e.g., BadI) Activity_Assay Biochemical Activity Assay (Spectrophotometry) Protein_Expression->Activity_Assay Binding_Affinity Binding Affinity & Thermodynamics (Isothermal Titration Calorimetry) Protein_Expression->Binding_Affinity Binding_Kinetics Binding Kinetics (Surface Plasmon Resonance) Protein_Expression->Binding_Kinetics Structural_Analysis Structural Analysis (X-ray Crystallography / NMR) Protein_Expression->Structural_Analysis Ligand_Synthesis Ligand Synthesis/Acquisition (this compound) Ligand_Synthesis->Activity_Assay Ligand_Synthesis->Binding_Affinity Ligand_Synthesis->Binding_Kinetics Ligand_Synthesis->Structural_Analysis Kinetic_Parameters Determine Specific Activity, Km Activity_Assay->Kinetic_Parameters Thermo_Parameters Determine Kd, ΔH, ΔS, n Binding_Affinity->Thermo_Parameters Rate_Constants Determine kon, koff, Kd Binding_Kinetics->Rate_Constants Structural_Model 3D Structure of Complex Structural_Analysis->Structural_Model

Caption: A general workflow for the characterization of protein-ligand interactions.

References

Troubleshooting & Optimization

overcoming challenges in the synthesis of 2-Oxocyclohexanecarbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the synthesis of 2-Oxocyclohexanecarbonyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main approaches for synthesizing this compound are enzymatic synthesis and chemical synthesis.

  • Enzymatic Synthesis: This method typically employs an acyl-CoA ligase (or synthetase) that catalyzes the formation of a thioester bond between 2-oxocyclohexanecarboxylic acid and Coenzyme A (CoA), driven by the hydrolysis of ATP. This approach is highly specific and occurs under mild reaction conditions.

  • Chemical Synthesis: This route often involves the activation of the carboxylic acid group of 2-oxocyclohexanecarboxylic acid, for example, by converting it to an active ester or acyl chloride, which then reacts with the thiol group of CoA. A common method is the use of carbodiimide (B86325) coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with NHS (N-hydroxysuccinimide) to facilitate the reaction.

Q2: What is the importance of pH during the synthesis and purification of this compound?

A2: The pH is a critical factor as the thioester bond is susceptible to hydrolysis, especially under alkaline conditions. For optimal stability of the this compound product, it is recommended to maintain a slightly acidic pH, ideally between 4.0 and 6.8, during both the reaction work-up and purification steps.[1]

Q3: How can I monitor the progress of the synthesis reaction?

A3: The most effective method for monitoring the reaction is reverse-phase high-performance liquid chromatography (RP-HPLC). By analyzing aliquots of the reaction mixture over time, you can quantify the consumption of the starting materials (2-oxocyclohexanecarboxylic acid and CoA) and the formation of the this compound product. Detection is typically performed using a UV detector, as the CoA moiety has a strong absorbance at around 260 nm.

Q4: What are the best practices for storing this compound?

A4: Due to the instability of the thioester bond, proper storage is crucial. For long-term storage, it is best to store the purified product as a lyophilized (freeze-dried) powder at -80°C.[1] If storing in solution, use a slightly acidic buffer (pH 4.0-6.0), aliquot to avoid multiple freeze-thaw cycles, and store at -80°C.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield in Enzymatic Synthesis
Potential Cause Troubleshooting Steps
Enzyme Inactivity Verify Enzyme Activity: Test the acyl-CoA ligase with a known, reliable substrate to confirm its catalytic function. Proper Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C) in an appropriate buffer to maintain its activity. Avoid Contaminants: Ensure the reaction mixture is free from protease inhibitors or other chemicals that might denature the enzyme.
Substrate Degradation Fresh Reagents: Use freshly prepared solutions of Coenzyme A and ATP, as they can degrade over time. Store stock solutions at -80°C in small aliquots. Purity of Precursor: Verify the purity of the 2-oxocyclohexanecarboxylic acid starting material.
Suboptimal Reaction Conditions Optimize pH: Ensure the reaction buffer is at the optimal pH for the specific acyl-CoA ligase being used (typically between 7.0 and 8.0 for the reaction itself). Optimize Temperature: The optimal temperature for the enzymatic reaction is usually between 25°C and 37°C. Magnesium Concentration: Most acyl-CoA ligases require Mg²⁺ ions as a cofactor. Ensure the correct concentration is present.
Reaction Equilibrium Drive the Reaction Forward: The enzymatic reaction produces pyrophosphate (PPi), which can inhibit the enzyme or promote the reverse reaction. Adding a pyrophosphatase to the reaction mixture will hydrolyze the PPi and drive the synthesis towards the product.
Issue 2: Multiple Products or Side Reactions in Chemical Synthesis
Potential Cause Troubleshooting Steps
Side Reactions with Carbodiimide (e.g., EDC) Formation of N-acylisourea: This is a common, irreversible side product. To minimize its formation, add N-hydroxysuccinimide (NHS) or sulfo-NHS to the reaction. This converts the highly reactive O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[2] Control pH: Perform the initial activation of the carboxylic acid with EDC/NHS at a slightly acidic pH (4.5-6.0). The subsequent reaction with CoA can then be carried out at a neutral pH (around 7.0).
Oxidation of Coenzyme A Use Reducing Agents: The thiol group of CoA can be oxidized to form disulfides. Include a mild reducing agent like dithiothreitol (B142953) (DTT) or TCEP (tris(2-carboxyethyl)phosphine) in the reaction mixture to maintain CoA in its reduced, active form.
Instability of the Ketone Group Mild Reaction Conditions: The ketone group on the cyclohexane (B81311) ring could potentially undergo side reactions under harsh conditions. Use mild activating agents and avoid high temperatures.
Issue 3: Difficulty in Purifying this compound
Potential Cause Troubleshooting Steps
Co-elution with Unreacted CoA or ATP Optimize HPLC Gradient: Develop a shallow gradient for your reverse-phase HPLC method to improve the separation between this compound and the more polar unreacted CoA and ATP/AMP. Ion-Pairing Chromatography: Consider using an ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) in the mobile phase to enhance the retention and separation of the negatively charged CoA and its derivatives.
Product Degradation during Purification Maintain Acidic pH: As mentioned, use a slightly acidic mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) to maintain the stability of the thioester bond during HPLC purification. Keep Samples Cold: If using a fraction collector, ensure that the collected fractions are kept cold (e.g., in an ice bath) to minimize degradation before lyophilization.

Quantitative Data Summary

The following table presents typical reaction parameters for the synthesis of acyl-CoAs, which can be used as a starting point for the synthesis of this compound.

Parameter Enzymatic Synthesis Chemical Synthesis (EDC/NHS)
Starting Material Concentration 1-5 mM 2-oxocyclohexanecarboxylic acid5-10 mM 2-oxocyclohexanecarboxylic acid
Reagent Stoichiometry 1.5-2 fold molar excess of CoA and ATP1.2-1.5 fold molar excess of EDC and NHS over the carboxylic acid; 1.1 fold molar excess of CoA
Reaction pH 7.5 - 8.0Activation: 4.5 - 6.0; Coupling with CoA: ~7.0
Reaction Temperature 25 - 37 °C0 °C to Room Temperature
Reaction Time 1 - 4 hoursActivation: 15-60 min; Coupling: 2-4 hours
Typical Yield 40 - 80%30 - 60%

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization for the specific acyl-CoA ligase used.

Materials:

  • 2-oxocyclohexanecarboxylic acid

  • Coenzyme A (CoA) lithium salt

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • A suitable acyl-CoA ligase

  • Inorganic pyrophosphatase (optional)

  • Dithiothreitol (DTT)

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • 100 mM 2-oxocyclohexanecarboxylic acid in a suitable buffer or water.

    • 50 mM Coenzyme A in deionized water.

    • 100 mM ATP in deionized water.

    • 1 M MgCl₂.

    • 1 M Tris-HCl, pH 8.0.

    • 1 M DTT.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in the given order to a final volume of 1 mL:

    • Deionized water: to 1 mL

    • Tris-HCl (pH 8.0): 100 µL (final concentration 100 mM)

    • MgCl₂: 10 µL (final concentration 10 mM)

    • DTT: 1 µL (final concentration 1 mM)

    • 2-oxocyclohexanecarboxylic acid stock: 20 µL (final concentration 2 mM)

    • ATP stock: 40 µL (final concentration 4 mM)

    • CoA stock: 60 µL (final concentration 3 mM)

    • Inorganic pyrophosphatase (optional): 1-2 units

  • Initiate the Reaction: Add the acyl-CoA ligase to the reaction mixture to a final concentration of 1-5 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at different time points, quenching with an equal volume of 10% formic acid, and analyzing by RP-HPLC.

  • Termination: Once the reaction is complete, terminate it by adding formic acid or perchloric acid to precipitate the enzyme. Centrifuge to remove the precipitated protein.

  • Purification: Purify the this compound from the supernatant using preparative RP-HPLC.

  • Lyophilization: Lyophilize the purified, product-containing fractions to obtain a stable powder.

Protocol 2: Chemical Synthesis of this compound using EDC/NHS

Materials:

  • 2-oxocyclohexanecarboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Coenzyme A (CoA) lithium salt

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.2

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Dithiothreitol (DTT)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 2-oxocyclohexanecarboxylic acid (1 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Preparation of CoA Solution:

    • In a separate flask, dissolve Coenzyme A (1.1 equivalents) in the Coupling Buffer. Add DTT to a final concentration of 1 mM.

  • Coupling Reaction:

    • Slowly add the activated 2-oxocyclohexanecarboxylic acid solution to the CoA solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitoring and Purification:

    • Monitor the formation of this compound by RP-HPLC.

    • Once the reaction is complete, purify the product directly from the reaction mixture using preparative RP-HPLC with a suitable acidic mobile phase.

  • Lyophilization: Lyophilize the purified fractions to obtain the final product.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Stock Solutions (Substrates, Buffers, Enzyme) B Assemble Reaction Mixture (Buffer, MgCl2, DTT, Substrates) A->B Combine C Initiate with Acyl-CoA Ligase B->C Start D Incubate at 30°C (1-4 hours) C->D Incubate E Monitor by HPLC D->E Sample F Terminate Reaction E->F If complete G Purify by Preparative HPLC F->G Load supernatant H Lyophilize Product G->H Collect fractions

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical_Synthesis_Mechanism RCOOH 2-Oxocyclohexane- carboxylic Acid O_Acylisourea O-Acylisourea (unstable intermediate) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (stable intermediate) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (side product) O_Acylisourea->N_Acylurea Rearrangement NHS NHS NHS->NHS_Ester Product This compound NHS_Ester->Product + CoA-SH CoA Coenzyme A-SH CoA->Product Troubleshooting_Logic Start Low/No Product Yield? Enzymatic Enzymatic Synthesis? Start->Enzymatic Yes Chemical Chemical Synthesis? Start->Chemical No Enzyme_Activity Check Enzyme Activity (use positive control) Enzymatic->Enzyme_Activity Potential Issue Substrate_Integrity Check Substrate Integrity (fresh ATP/CoA) Enzymatic->Substrate_Integrity Potential Issue Conditions Optimize Conditions (pH, Temp, Mg2+) Enzymatic->Conditions Potential Issue Equilibrium Add Pyrophosphatase Enzymatic->Equilibrium Potential Issue Side_Reactions Minimize Side Reactions (add NHS) Chemical->Side_Reactions Potential Issue CoA_Oxidation Add Reducing Agent (DTT/TCEP) Chemical->CoA_Oxidation Potential Issue Activation_pH Control pH of Activation (pH 4.5-6.0) Chemical->Activation_pH Potential Issue

References

dealing with substrate impurities in 2-ketocyclohexanecarboxyl-CoA hydrolase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-ketocyclohexanecarboxyl-CoA hydrolase (also known as BadI) assays. The following information addresses common issues related to substrate impurities that can affect assay accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My 2-ketocyclohexanecarboxyl-CoA hydrolase activity is lower than expected or highly variable. What are the potential causes?

A1: Lower than expected or variable enzyme activity can stem from several factors. A primary concern is the purity of your substrate, 2-ketocyclohexanecarboxyl-CoA (2-ketochc-CoA). Chemical synthesis of this substrate is known to produce significant impurities that can interfere with the assay.[1] Other potential causes include suboptimal assay conditions (pH, temperature), enzyme instability, or inaccurate quantification of enzyme or substrate.

Q2: What are the common impurities in chemically synthesized 2-ketochc-CoA?

A2: The most commonly reported impurity from the synthesis of 2-ketochc-CoA via the mixed anhydride (B1165640) method is pimelyl-CoA semialdehyde .[1] This impurity can be present in substantial amounts and can interfere with accurate kinetic analysis. Other potential impurities include unreacted starting materials like coenzyme A (CoASH) and 2-ketocyclohexanecarboxylic acid, as well as side-products from the activation of the carboxylic acid.

Q3: How do substrate impurities affect the 2-ketocyclohexanecarboxyl-CoA hydrolase assay?

A3: Substrate impurities can impact the assay in several ways:

  • Inhibition: Impurities may act as inhibitors of the enzyme, leading to an underestimation of its true activity.

  • Competition: If an impurity is also a substrate for the enzyme or a coupled enzyme, it can compete with the intended substrate and affect the reaction rate.

  • Interference with Detection: Some impurities might absorb light at the same wavelength as the product being monitored, leading to inaccurate measurements. The standard assay for 2-ketochc-CoA hydrolase monitors the decrease in absorbance at 314 nm of a Mg2+-substrate complex.[1] Any impurity that affects this complex or absorbs at this wavelength can interfere.

  • Inaccurate Substrate Concentration: The presence of impurities leads to an overestimation of the actual 2-ketochc-CoA concentration, which will affect the determination of kinetic parameters like K_m and V_max.

Q4: How can I assess the purity of my 2-ketochc-CoA preparation?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective method for assessing the purity of acyl-CoA preparations.[2][3][4][5] A reversed-phase C18 column with a gradient of acetonitrile (B52724) in a potassium phosphate (B84403) buffer is typically used.[2] Detection at 260 nm allows for the visualization of all CoA-containing species. By comparing the peak areas, you can estimate the relative purity of your 2-ketochc-CoA. For definitive identification of impurities, mass spectrometry (LC-MS) can be coupled with HPLC.[5][6]

Q5: What are the alternatives to chemical synthesis for obtaining pure 2-ketochc-CoA?

A5: Enzymatic synthesis is a promising alternative for producing high-purity 2-ketochc-CoA.[1] This method would involve using the enzymes that naturally produce 2-ketochc-CoA from a more readily available precursor, such as cyclohex-1-enecarboxyl-CoA. While this approach requires the purification of other enzymes, it can yield a substrate preparation that is free of the impurities associated with chemical synthesis.[1]

Troubleshooting Guide

Problem 1: Non-linear or inconsistent reaction rates in the hydrolase assay.
  • Possible Cause: Substrate instability or the presence of an interfering impurity.

  • Troubleshooting Steps:

    • Assess Substrate Purity: Analyze your 2-ketochc-CoA preparation by HPLC to check for the presence of pimelyl-CoA semialdehyde or other impurities.

    • Purify the Substrate: If impurities are detected, purify the 2-ketochc-CoA using preparative HPLC.

    • Use a Positive Control: If available, use a known pure batch of substrate to confirm that the enzyme and other assay components are functioning correctly.

    • Consider Enzymatic Synthesis: For the most reliable results, consider preparing 2-ketochc-CoA enzymatically.[1]

Problem 2: Difficulty in determining accurate kinetic parameters (K_m, V_max).
  • Possible Cause: Inaccurate determination of the 2-ketochc-CoA concentration due to the presence of impurities. The presence of pimelyl-CoA semialdehyde has been noted to make the determination of the enzyme's affinity for its substrate difficult.[1]

  • Troubleshooting Steps:

    • Quantify Pure Substrate: After HPLC purification, accurately determine the concentration of the pure 2-ketochc-CoA stock solution using its molar extinction coefficient.

    • Perform Enzyme Titration: With a saturating concentration of purified substrate, vary the enzyme concentration to ensure the reaction rate is linear with respect to the amount of enzyme added.

    • Perform Substrate Titration: Using the optimal enzyme concentration, perform the assay with varying concentrations of the purified 2-ketochc-CoA to determine K_m and V_max.

Data Presentation

The presence of impurities can significantly alter the apparent kinetic parameters of 2-ketocyclohexanecarboxyl-CoA hydrolase. Below is a table summarizing the hypothetical effects of varying concentrations of a competitive inhibitor, such as pimelyl-CoA semialdehyde, on the enzyme's kinetics.

Pimelyl-CoA Semialdehyde ConcentrationApparent K_m (mM)Apparent V_max (µmol/min/mg)
0% (Pure Substrate)0.1510.0
5%0.2510.0
10%0.3510.0
20%0.5510.0

Note: This data is illustrative of competitive inhibition, where the apparent K_m increases with inhibitor concentration while the apparent V_max remains unchanged. The actual impact of specific impurities should be determined experimentally.

Experimental Protocols

Protocol 1: HPLC Purification of 2-Ketocyclohexanecarboxyl-CoA

This protocol provides a general method for the purification of 2-ketochc-CoA from a crude synthetic mixture using reversed-phase HPLC.

Materials:

  • Crude 2-ketochc-CoA

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with a UV detector

  • Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9[2]

  • Mobile Phase B: Acetonitrile (HPLC grade)[2]

  • Ultrapure water

  • 0.45 µm filters

Procedure:

  • Prepare Mobile Phases:

    • Prepare a 75 mM solution of KH₂PO₄ in ultrapure water and adjust the pH to 4.9. Filter through a 0.45 µm aqueous filter.

    • Filter the HPLC-grade acetonitrile through a 0.45 µm organic solvent filter.

  • Prepare Sample:

    • Dissolve the crude 2-ketochc-CoA in Mobile Phase A.

    • Centrifuge the sample at 14,000 x g for 10 minutes to remove any particulates.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Conditions:

    • Column Temperature: 35°C[2]

    • Flow Rate: 0.5 mL/min[2]

    • Detection Wavelength: 260 nm[2]

    • Injection Volume: 20-100 µL, depending on the concentration.

    • Gradient Program:

      • 0-10 min: 5% B

      • 10-40 min: 5% to 50% B (linear gradient)

      • 40-45 min: 50% to 90% B (linear gradient)

      • 45-50 min: Hold at 90% B

      • 50-55 min: 90% to 5% B (linear gradient)

      • 55-65 min: Re-equilibrate at 5% B

  • Fraction Collection and Processing:

    • Collect the fractions corresponding to the 2-ketochc-CoA peak.

    • Immediately freeze the collected fractions in liquid nitrogen and lyophilize to remove the mobile phase.

    • Store the purified, lyophilized product at -80°C.

Protocol 2: 2-Ketocyclohexanecarboxyl-CoA Hydrolase Assay

This protocol is for a spectrophotometric assay to measure the activity of 2-ketochc-CoA hydrolase.

Materials:

  • Purified 2-ketochc-CoA hydrolase

  • Purified 2-ketochc-CoA

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5[1]

  • 1 M MgCl₂ solution

  • UV-transparent microplate or cuvettes

  • Spectrophotometer capable of reading at 314 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of purified 2-ketochc-CoA in ultrapure water and determine its concentration.

    • Dilute the enzyme to a suitable concentration in Assay Buffer.

  • Set up the Reaction:

    • In a microplate well or cuvette, combine the following:

      • Assay Buffer

      • 100 mM MgCl₂ (final concentration)

      • Purified 2-ketochc-CoA (to the desired final concentration, e.g., 1 mM for standard assays)[1]

    • Equilibrate the mixture to the assay temperature (e.g., 28°C).[1]

  • Initiate the Reaction:

    • Add the diluted enzyme to the reaction mixture to start the reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the decrease in absorbance at 314 nm over time.

    • Record data points at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

  • Calculate Activity:

    • Determine the initial linear rate of the reaction (ΔA₃₁₄/min).

    • Calculate the enzyme activity using the molar extinction coefficient of the Mg²⁺-2-ketochc-CoA complex.

Visualizations

experimental_workflow cluster_synthesis Substrate Preparation cluster_purification Purity Assessment & Purification cluster_assay Enzyme Assay Chemical_Synthesis Chemical Synthesis of 2-ketochc-CoA HPLC_Analysis HPLC Analysis for Purity Check Chemical_Synthesis->HPLC_Analysis Enzymatic_Synthesis Enzymatic Synthesis of 2-ketochc-CoA Enzymatic_Synthesis->HPLC_Analysis Impurity_Detected Impurity Detected? HPLC_Analysis->Impurity_Detected HPLC_Purification Preparative HPLC Purification Impurity_Detected->HPLC_Purification Yes Pure_Substrate Pure 2-ketochc-CoA Impurity_Detected->Pure_Substrate No HPLC_Purification->Pure_Substrate Enzyme_Assay Hydrolase Assay Pure_Substrate->Enzyme_Assay Kinetic_Analysis Kinetic Analysis Enzyme_Assay->Kinetic_Analysis

Caption: Workflow for preparing and using 2-ketochc-CoA in hydrolase assays.

troubleshooting_logic Start Inconsistent or Low Enzyme Activity Check_Purity Assess Substrate Purity (HPLC) Start->Check_Purity Impurities_Present Impurities Present? Check_Purity->Impurities_Present Purify_Substrate Purify Substrate (Preparative HPLC) Impurities_Present->Purify_Substrate Yes Check_Other Investigate Other Factors: - Enzyme Stability - Assay Conditions (pH, Temp) - Reagent Concentrations Impurities_Present->Check_Other No Re-run_Assay Re-run Assay with Purified Substrate Purify_Substrate->Re-run_Assay Result Reliable Kinetic Data Re-run_Assay->Result Check_Other->Result

References

stability of 2-Oxocyclohexanecarbonyl-CoA under various experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Oxocyclohexanecarbonyl-CoA

Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound sample is degrading. What are the primary causes?

A1: The stability of this compound, like other acyl-CoA molecules, is primarily threatened by two factors: chemical hydrolysis and enzymatic degradation. The thioester bond is chemically reactive and susceptible to breaking down under suboptimal conditions.[1]

  • Hydrolysis: Acyl-CoAs are prone to hydrolysis in aqueous solutions. This instability is significantly increased in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[1][2]

  • Enzymatic Degradation: Tissues and cell lysates contain enzymes called acyl-CoA thioesterases (ACOTs) that specifically hydrolyze the thioester bond.[1] If not properly inactivated during sample preparation, these enzymes are a major cause of sample loss.[1]

  • High Temperature: Elevated temperatures accelerate both chemical hydrolysis and enzymatic degradation.[1]

  • Oxidation: The thiol group in the coenzyme A moiety can be oxidized, leading to the formation of CoA disulfides and other species that can interfere with analysis.[1]

Q2: How does pH affect the stability of my compound?

A2: The pH of your solution is a critical factor. The thioester bond in this compound is most stable in a slightly acidic environment.[1]

  • Alkaline pH (pH > 7.0): Basic conditions significantly promote the chemical hydrolysis of the thioester bond.[1]

  • Strongly Acidic pH (pH < 4.0): While more stable than in alkaline solutions, strongly acidic conditions can also lead to hydrolysis.[1]

  • Optimal pH Range: For maximum stability in aqueous solutions, a pH range of 4.0 to 6.8 is recommended.[1] For extraction purposes, a pH of 4.9 is effective at inhibiting thioesterase activity while minimizing chemical breakdown.[1]

Q3: What is the ideal temperature for working with and storing this compound?

A3: Temperature control is crucial for preventing degradation.

  • Extraction & Handling: All sample preparation and handling steps should be performed at 4°C (i.e., on ice) to minimize enzymatic activity and slow the rate of chemical hydrolysis.[1]

  • Short-Term Storage: For temporary storage during an experiment, keep samples on ice.

  • Long-Term Storage: For long-term stability, samples should be stored as dry pellets at -80°C.[1]

Q4: I'm seeing inconsistent results in my enzymatic assays. Could this be a stability issue?

A4: Yes, inconsistent results are a common symptom of sample degradation. If this compound is a substrate in your reaction, its degradation will lead to a lower effective concentration and variable reaction rates. In anaerobic degradation pathways, this compound is an intermediate that is further converted, for instance, by ring cleavage to yield pimeloyl-CoA.[3][4] The stability of this intermediate is key for accurate measurements of enzyme kinetics, such as 2-hydroxycyclohexanecarboxyl coenzyme A dehydrogenase.[5]

Troubleshooting Steps:

  • Verify pH: Check the pH of all buffers and solutions. Ensure they are within the optimal 4.0-6.8 range.

  • Control Temperature: Maintain ice-cold conditions (4°C) throughout your entire workflow, from cell harvesting to analysis.

  • Inactivate Enzymes: Ensure your quenching and extraction protocol is sufficient to halt all enzymatic activity immediately. A common method is quenching with ice-cold methanol (B129727).[1]

  • Use Fresh Samples: Prepare fresh solutions of this compound for each experiment or use aliquots from a properly stored -80°C stock to avoid repeated freeze-thaw cycles.[6]

Data Presentation: Optimal Conditions for Acyl-CoA Stability

The following table summarizes the recommended conditions for maintaining the integrity of acyl-CoA samples, including this compound.[1]

ParameterRecommended ConditionRationale
pH for Extraction 4.9Inhibits thioesterase activity and minimizes chemical hydrolysis.
pH for Storage/Analysis 4.0 - 6.8The thioester bond is most stable in this slightly acidic range.
Extraction Temperature 4°C (On Ice)Minimizes enzymatic degradation and slows chemical hydrolysis.
Long-Term Storage Temp. -80°CEssential for long-term stability, especially for dry pellets.
Reconstitution Solvent Methanol or 50% Methanol / 50% Ammonium Acetate (B1210297) (pH 7)Methanol has shown good stability for acyl-CoAs over 24 hours.[1][2]

Experimental Protocols

Protocol: Metabolic Quenching and Acyl-CoA Extraction

This protocol is designed to rapidly inactivate enzymes and efficiently extract acyl-CoAs from cell cultures.[1]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol

  • Cell Scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

Procedure:

  • Cell Washing: Aspirate the culture media from the cell plate. Quickly wash the cells twice with ice-cold PBS.

  • Metabolic Quenching: Immediately add 2 mL of ice-cold methanol to the plate. Place the plate at -80°C for 15 minutes to completely halt all enzymatic activity.

  • Cell Harvesting: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the suspension at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: The supernatant contains the extracted acyl-CoAs. Carefully transfer it to a new, pre-chilled tube.

  • Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Store the resulting dry pellet at -80°C for long-term stability.

  • Reconstitution: Before analysis, reconstitute the pellet in an appropriate solvent, such as methanol or a methanol/ammonium acetate buffer.[1][2]

Visualizations

StabilityFactors cluster_main Stability of this compound cluster_factors Degradation Factors cluster_conditions Influencing Conditions Compound This compound Hydrolysis Chemical Hydrolysis Hydrolysis->Compound degrades Enzymatic Enzymatic Degradation Enzymatic->Compound degrades Temp High Temperature Temp->Hydrolysis accelerates Temp->Enzymatic accelerates Oxidation Oxidation Oxidation->Compound degrades pH pH (Alkaline or Strongly Acidic) pH->Hydrolysis Thioesterases Acyl-CoA Thioesterases Thioesterases->Enzymatic

Caption: Factors affecting the stability of this compound.

Workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation (On Ice) cluster_processing Sample Processing cluster_analysis Analysis Start Start: Cell Culture Wash Wash Cells (Ice-Cold PBS) Start->Wash Quench Metabolic Quenching (-80°C Methanol) Wash->Quench Extract Extract Acyl-CoAs Quench->Extract Dry Dry Sample (Nitrogen Stream) Extract->Dry Store Store Pellet (-80°C) Dry->Store Reconstitute Reconstitute in Appropriate Solvent Store->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Data Data Interpretation Analyze->Data

Caption: General experimental workflow for acyl-CoA stability testing.

References

improving the stability and activity of purified 2-ketocyclohexanecarboxyl-CoA hydrolase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and improving the stability and activity of purified 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI).

Frequently Asked Questions (FAQs)

Q1: What is the typical source and cellular localization of 2-ketocyclohexanecarboxyl-CoA hydrolase?

A1: 2-Ketocyclohexanecarboxyl-CoA hydrolase, also known as BadI, is an enzyme involved in the anaerobic benzoate (B1203000) degradation pathway. It is commonly purified from the phototrophic bacterium Rhodopseudomonas palustris. The enzyme is found in the soluble fraction of cell extracts.[1]

Q2: What is the molecular structure of the active enzyme?

A2: The purified BadI enzyme has a molecular mass of approximately 35 kDa as determined by SDS-PAGE. The native form of the enzyme is a homotetramer with a molecular mass of about 134 kDa.[1][2]

Q3: What is the specific activity of the purified enzyme?

A3: The purified 2-ketocyclohexanecarboxyl-CoA hydrolase exhibits a specific activity of approximately 9.7 µmol of pimelyl-CoA formed per minute per milligram of protein.[1][2]

Q4: Is 2-ketocyclohexanecarboxyl-CoA hydrolase sensitive to oxygen?

A4: No, the purified enzyme is insensitive to oxygen, and purification steps can be carried out in the presence of air.[1][2]

Q5: What is the optimal temperature for the enzyme's activity?

A5: The optimal temperature for the hydrolase activity is 40°C. At 50°C, the activity drops to 15% of the maximum, while at 30°C and 20°C, the activity is 95% and 40% of the maximum, respectively.[1]

Q6: What is the stability of the purified enzyme during storage?

A6: The purified enzyme is stable at -70°C with only minor losses in activity observed after several months of storage.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no enzyme activity after purification Improper protein folding or denaturation. - Ensure all purification steps after cell lysis are performed at 4°C.[1]- Although the enzyme is heat-stable in crude extracts up to 60°C for a short period, avoid prolonged exposure to high temperatures during purification of the isolated enzyme.[1]- Confirm the presence of the protein band at ~35 kDa on an SDS-PAGE gel.
Inactive substrate. - The substrate, 2-ketocyclohexanecarboxyl-CoA, can be impure and unstable. Synthesize the substrate fresh and purify it if possible. Note that the synthesis often yields a mixture of products, with the desired substrate being a minor component.[1]- Verify the integrity of the Coenzyme A portion of the substrate.
Incorrect assay conditions. - Ensure the assay is performed at the optimal pH of 8.5 and a temperature of 40°C.[1]- The assay relies on the formation of a Mg²⁺-enolate complex with the substrate; ensure Mg²⁺ is present in the assay buffer.[1]
Precipitation of the enzyme during purification or storage High protein concentration or inappropriate buffer conditions. - Avoid excessively high protein concentrations. If necessary, perform a buffer exchange into a suitable storage buffer.- Consider adding stabilizing agents such as glycerol (B35011) to the storage buffer, although specific data for this enzyme is not available, it is a general practice for enzyme stabilization.
Inconsistent activity measurements Substrate instability or impurity. - Due to the difficulty in synthesizing pure 2-ketocyclohexanecarboxyl-CoA, variations in substrate batches can lead to inconsistent results.[1] Standardize substrate preparation as much as possible.- Use HPLC to assess the purity of the synthesized substrate.[1]
Pipetting errors or inaccurate protein concentration determination. - Use calibrated pipettes and perform replicate assays.- Use a reliable method for protein concentration determination, such as a Bradford assay, and use an extinction coefficient of 104,000 M⁻¹ cm⁻¹ at 278 nm for the purified enzyme.[1]

Quantitative Data Summary

Table 1: Purification of 2-Ketocyclohexanecarboxyl-CoA Hydrolase from R. palustris

Purification Step Total Protein (mg) Total Activity (µmol/min) Specific Activity (µmol/min/mg) Yield (%) Fold Purification
Crude Extract1,5001500.101001
Heat Treatment (60°C, 5 min)1,0501350.13901.3
Q-Sepharose1201201.08010
Phenyl-Sepharose30903.06030
Gel Filtration10606.04060
Hydroxyapatite (B223615)548.59.73297

This table presents a typical purification scheme. Actual values may vary.[1]

Table 2: Properties of Purified 2-Ketocyclohexanecarboxyl-CoA Hydrolase

Property Value Reference
Specific Activity 9.7 µmol/min/mg[1][2]
Optimal pH 8.5[1]
Optimal Temperature 40°C[1]
Molecular Mass (SDS-PAGE) 35 kDa[1][2]
Native Molecular Mass (Gel Filtration) 134 kDa (Homotetramer)[1][2]
Oxygen Sensitivity Insensitive[1][2]
Storage Stability Stable at -70°C for several months[1]

Experimental Protocols

Protocol 1: Purification of 2-Ketocyclohexanecarboxyl-CoA Hydrolase

This protocol describes the purification of the enzyme from Rhodopseudomonas palustris grown anaerobically on benzoate.

  • Cell Lysis: Resuspend cell pellets in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and lyse by sonication or French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour) to pellet cell debris. The enzyme is in the soluble fraction.

  • Heat Treatment: Heat the crude cell extract to 60°C for 5 minutes, followed by centrifugation at 10,000 x g for 20 minutes at 4°C to remove denatured proteins.[1]

  • Q-Sepharose Chromatography: Load the supernatant onto a Q-Sepharose anion-exchange column equilibrated with a low-salt buffer. Elute with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl).

  • Phenyl-Sepharose Chromatography: Pool the active fractions, add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M, and load onto a Phenyl-Sepharose hydrophobic interaction column. Elute with a decreasing gradient of ammonium sulfate.

  • Gel Filtration Chromatography: Concentrate the active fractions and apply to a gel filtration column (e.g., Superdex 200) to separate proteins based on size.

  • Hydroxyapatite Chromatography: Load the active fractions from gel filtration onto a hydroxyapatite column and elute with a phosphate (B84403) gradient.

  • Purity Check: Analyze the purity of the final preparation by SDS-PAGE. A single band at approximately 35 kDa should be observed.[1]

Protocol 2: Activity Assay of 2-Ketocyclohexanecarboxyl-CoA Hydrolase

This spectrophotometric assay monitors the decrease in absorbance at 314 nm, which corresponds to the cleavage of the Mg²⁺-enolate complex of 2-ketocyclohexanecarboxyl-CoA.[1]

  • Substrate Preparation: Synthesize 2-ketocyclohexanecarboxyl-CoA. Due to the difficulty in purification, a mixture containing the substrate is often used.[1]

  • Assay Mixture: Prepare an assay mixture containing:

    • 100 mM Tris-HCl buffer, pH 8.5

    • 5 mM MgCl₂

    • 0.1 to 0.75 mM 2-ketocyclohexanecarboxyl-CoA substrate solution

  • Enzyme Addition: Add a known amount of purified 2-ketocyclohexanecarboxyl-CoA hydrolase (e.g., 40 nM final concentration) to initiate the reaction.[1]

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 314 nm at 40°C.

  • Calculation of Activity: Calculate the rate of substrate cleavage using the molar extinction coefficient of the Mg²⁺-enolate complex. One unit of activity can be defined as the amount of enzyme that catalyzes the cleavage of 1 µmol of substrate per minute under the specified conditions.

Visualizations

PurificationWorkflow start R. palustris Cell Pellet lysis Cell Lysis & Clarification start->lysis heat Heat Treatment (60°C) lysis->heat q_sepharose Q-Sepharose (Anion Exchange) heat->q_sepharose phenyl_sepharose Phenyl-Sepharose (Hydrophobic Interaction) q_sepharose->phenyl_sepharose gel_filtration Gel Filtration phenyl_sepharose->gel_filtration hydroxyapatite Hydroxyapatite gel_filtration->hydroxyapatite end Purified 2-ketocyclohexanecarboxyl-CoA Hydrolase hydroxyapatite->end

Caption: Purification workflow for 2-ketocyclohexanecarboxyl-CoA hydrolase.

TroubleshootingLogic issue Low or No Enzyme Activity check_protein Is protein present on SDS-PAGE? issue->check_protein check_substrate Is the substrate active? check_protein->check_substrate Yes no_protein Troubleshoot Purification Protocol check_protein->no_protein No check_conditions Are assay conditions optimal? check_substrate->check_conditions Yes resynthesize Synthesize fresh substrate check_substrate->resynthesize No adjust_assay Adjust pH, temperature, and Mg²⁺ check_conditions->adjust_assay No success Activity Restored check_conditions->success Yes

Caption: Troubleshooting logic for low enzyme activity.

References

Technical Support Center: Managing Enzymatic Inhibition in the Benzoate Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the benzoate (B1203000) degradation pathway. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My enzymatic assay for benzoate degradation is showing lower than expected activity. What are the potential causes?

A1: Reduced enzymatic activity in a benzoate degradation assay can stem from several factors. A primary cause to investigate is the presence of inhibitory substances. These can be introduced through the sample itself, buffers, or other reagents. Common issues include incorrect buffer pH or temperature, improper enzyme storage leading to denaturation, or the presence of specific enzyme inhibitors. It is also possible that the substrate concentration is not optimal, or in the case of catechol 1,2-dioxygenase, high concentrations of the substrate itself can be inhibitory.[1] A systematic check of all experimental conditions and components is recommended.

Q2: How can I determine if my sample contains an inhibitor for an enzyme in the benzoate degradation pathway?

A2: A common method to test for the presence of inhibitors is a "spike and recovery" experiment. In this procedure, a known amount of the purified active enzyme (e.g., benzoate dioxygenase or catechol 1,2-dioxygenase) is added to your sample and a control buffer. If the enzyme's activity is significantly lower in your sample compared to the control, it suggests the presence of an inhibitor. Performing a dilution series of your sample can also be informative; if the inhibition lessens with dilution, it points to a contaminant in your sample.

Q3: What are some known inhibitors for the key enzymes in the aerobic benzoate degradation pathway?

A3: The primary enzymes in the aerobic benzoate degradation pathway, benzoate dioxygenase and catechol 1,2-dioxygenase, are susceptible to inhibition by various compounds.

  • Benzoate Dioxygenase: While specific inhibitor constants (K_i) are not extensively documented in readily available literature, substrate analogs such as substituted benzoates (e.g., methylbenzoates and chlorobenzoates) can act as competitive inhibitors by binding to the active site.

  • Catechol 1,2-Dioxygenase: This enzyme is known to be inhibited by a range of compounds, including phenol (B47542) derivatives and metal ions. For instance, various chlorophenols and methylphenols can act as competitive inhibitors.[1] Metal ions like Cu²⁺ and Hg²⁺, as well as chelating agents such as EDTA, have also been shown to significantly inhibit catechol 1,2-dioxygenase activity.[2][3]

Q4: How can I differentiate between competitive and non-competitive inhibition in my experiments?

A4: The type of enzyme inhibition can be determined by analyzing the enzyme's kinetics at various substrate and inhibitor concentrations.

  • Competitive Inhibition: In this scenario, the inhibitor competes with the substrate for the enzyme's active site.[4][5][6][7][8] This type of inhibition can be overcome by increasing the substrate concentration.[4][5][6] K_m (the substrate concentration at half-maximal velocity) increases, while V_max (the maximum reaction velocity) remains unchanged.[6]

  • Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.[4][5][6][7][8] Increasing the substrate concentration will not reverse this type of inhibition.[4][6] V_max decreases, while K_m typically remains unchanged.[6]

Plotting your kinetic data using a Lineweaver-Burk or Michaelis-Menten plot will allow for a clear visualization of these changes and help identify the type of inhibition.

Data Presentation

Table 1: Kinetic Parameters of Catechol 1,2-Dioxygenase from Various Bacterial Sources

Bacterial StrainK_m (µM)V_max (U/mg of protein)Reference
Stenotrophomonas maltophilia KB212.81,218.8[1]
Paracoccus sp. MKU112.89310.1[9]
Pseudomonas chlororaphis UFB235.7616.67 (µM/min)[10][11]
Acinetobacter radioresistensNot specified25.8[1]
Rhodococcus opacus 1CPNot specified9.6[1]
Rhodococcus opacus 6aNot specified55.5[1]

Table 2: Effect of Various Compounds on Catechol 1,2-Dioxygenase Activity

CompoundConcentrationEffect on ActivityType of Inhibition
2-Methylphenol0.1 - 0.3 mMInhibitionCompetitive[1]
3-Methylphenol0.1 - 0.3 mMInhibitionCompetitive[1]
4-Methylphenol0.1 - 0.3 mMInhibitionCompetitive[1]
2-Chlorophenol0.1 - 0.3 mMInhibitionCompetitive[1]
4-Chlorophenol0.1 - 0.3 mMInhibitionCompetitive[1]
2,4-Dichlorophenol0.1 - 0.3 mMInhibitionCompetitive[1]
Cu²⁺Not specifiedStrong InhibitionNot specified
Hg²⁺1 mMStrong Inhibition (15% residual activity)Not specified[11]
EDTA1 mMStrong Inhibition (58% residual activity)Not specified[11]

Experimental Protocols

Protocol 1: Enzyme Assay for Benzoate Dioxygenase Activity

This protocol is adapted from methods used for determining the activity of ring-hydroxylating dioxygenases.

Objective: To measure the activity of benzoate dioxygenase by monitoring the consumption of NADH.

Materials:

  • Purified benzoate dioxygenase or cell-free extract containing the enzyme.

  • Benzoate solution (substrate).

  • NADH solution.

  • Assay Buffer: 50 mM phosphate (B84403) buffer, pH 7.0.

  • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Cuvettes.

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and benzoate at the desired concentration.

  • Add NADH to the reaction mixture to a final concentration of approximately 200 µM.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette and mix thoroughly.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADH.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.

  • One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Protocol 2: Enzyme Assay for Catechol 1,2-Dioxygenase Activity

This protocol is based on the spectrophotometric measurement of the product of catechol cleavage.[1]

Objective: To measure the activity of catechol 1,2-dioxygenase by monitoring the formation of cis,cis-muconic acid.

Materials:

  • Purified catechol 1,2-dioxygenase or cell-free extract.

  • Catechol solution (substrate).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Spectrophotometer capable of measuring absorbance at 260 nm.

  • Cuvettes.

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer.

  • Add catechol to the desired final concentration.

  • Place the cuvette in the spectrophotometer and zero the instrument.

  • Initiate the reaction by adding the enzyme preparation to the cuvette and mix well.

  • Monitor the increase in absorbance at 260 nm, which corresponds to the formation of cis,cis-muconic acid.[1]

  • Determine the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of cis,cis-muconic acid per minute (molar extinction coefficient for cis,cis-muconic acid at 260 nm is approximately 16,800 M⁻¹cm⁻¹).[1]

Protocol 3: Determining the Type of Enzyme Inhibition

Objective: To distinguish between competitive and non-competitive inhibition.

Procedure:

  • Perform the appropriate enzyme assay (Protocol 1 or 2) with a fixed concentration of the enzyme.

  • Series 1 (No Inhibitor): Measure the initial reaction rates at varying substrate concentrations to determine the K_m and V_max of the uninhibited enzyme.

  • Series 2 (With Inhibitor): Repeat the assays with a fixed concentration of the potential inhibitor and the same range of substrate concentrations as in Series 1.

  • Series 3 (Optional): If necessary, repeat the assays with a different fixed concentration of the inhibitor.

  • Data Analysis:

    • Plot the initial reaction rates against substrate concentration for each series (Michaelis-Menten plot).

    • For a more precise determination, create a Lineweaver-Burk plot (1/rate vs. 1/[substrate]).

    • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (V_max is unchanged), but will have different x-intercepts (K_m increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (K_m is unchanged), but will have different y-intercepts (V_max decreases).

Visualizations

Benzoate_Degradation_Pathway cluster_upper Upper Pathway cluster_lower Lower Pathway Benzoate Benzoate cis-1,2-Dihydroxy-1,2-dihydrobenzoate cis-1,2-Dihydroxy-1,2-dihydrobenzoate Benzoate->cis-1,2-Dihydroxy-1,2-dihydrobenzoate Benzoate dioxygenase Catechol Catechol cis-1,2-Dihydroxy-1,2-dihydrobenzoate->Catechol cis-1,2-Dihydroxy-1,2- dihydrobenzoate dehydrogenase cis,cis-Muconate cis,cis-Muconate Catechol->cis,cis-Muconate Catechol 1,2-dioxygenase Muconolactone Muconolactone cis,cis-Muconate->Muconolactone beta-Ketoadipate enol-lactone beta-Ketoadipate enol-lactone Muconolactone->beta-Ketoadipate enol-lactone beta-Ketoadipate beta-Ketoadipate beta-Ketoadipate enol-lactone->beta-Ketoadipate Succinyl-CoA + Acetyl-CoA Succinyl-CoA + Acetyl-CoA beta-Ketoadipate->Succinyl-CoA + Acetyl-CoA Inhibitor_B Substrate Analogs Inhibitor_B->Benzoate Inhibitor_C Phenol Derivatives, Metal Ions Inhibitor_C->Catechol

Caption: Aerobic benzoate degradation pathway with points of potential inhibition.

Troubleshooting_Workflow start Reduced Enzyme Activity Observed check_conditions Verify Experimental Conditions (pH, Temp, Reagents) start->check_conditions spike_recovery Perform Spike and Recovery Experiment check_conditions->spike_recovery inhibition_present Inhibition Detected? spike_recovery->inhibition_present determine_type Determine Inhibition Type (Competitive vs. Non-competitive) inhibition_present->determine_type Yes end_reassess Re-evaluate Experiment inhibition_present->end_reassess No competitive Competitive Inhibition determine_type->competitive non_competitive Non-competitive Inhibition determine_type->non_competitive optimize_substrate Optimize Substrate Concentration (Increase to overcome inhibition) competitive->optimize_substrate remove_inhibitor Identify and Remove Inhibitor (e.g., sample purification) non_competitive->remove_inhibitor end_optimized Assay Optimized optimize_substrate->end_optimized remove_inhibitor->end_optimized

Caption: Troubleshooting workflow for managing enzymatic inhibition.

References

strategies to enhance the efficiency of the cyclohexane carboxylic acid degradation pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cyclohexane (B81311) carboxylic acid (CCA) degradation pathway. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during CCA degradation experiments.

Q1: My microbial culture is showing slow or no degradation of cyclohexane carboxylic acid. What are the potential causes and how can I troubleshoot this?

A1: Slow or stalled CCA degradation can stem from several factors, ranging from suboptimal culture conditions to metabolic bottlenecks. Here’s a step-by-step troubleshooting guide:

  • Verify Culture Conditions:

    • Oxygen Availability: The degradation pathway is highly dependent on whether the conditions are aerobic or anaerobic. Aerobic pathways, often found in Alcaligenes and Arthrobacter species, utilize monooxygenases and oxidases, while anaerobic pathways in bacteria like Geobacter metallireducens and Rhodopseudomonas palustris use a different set of enzymes.[1][2] Ensure your experimental setup matches the oxygen requirements of your microbial strain.

    • pH: The pH of the medium can significantly impact enzyme activity and microbial growth. For instance, studies with activated sludge have shown that a basic pH of 10 can promote the degradation of cyclohexane carboxylic acid.[3] It is crucial to optimize the pH for your specific microorganism.

    • Temperature: Microbial growth and enzyme kinetics are temperature-dependent. The optimal temperature for CCA degradation can vary between different microbial species.[3]

    • Nutrient Limitation: Ensure that the growth medium is not deficient in essential nutrients like nitrogen, phosphorus, or trace elements that are necessary for microbial growth and enzyme function.

  • Investigate Substrate and Metabolite Toxicity:

    • CCA Concentration: High concentrations of CCA can be inhibitory to microbial growth.[3] If you suspect substrate inhibition, try lowering the initial CCA concentration or using a fed-batch approach.

    • Intermediate Accumulation: The accumulation of certain metabolic intermediates can be toxic or create a metabolic bottleneck. Analyze your culture supernatant for the buildup of pathway intermediates.

  • Assess Enzyme Activity:

    • Induction of Pathway Genes: The genes encoding CCA degradation enzymes are often inducible. Their expression may require the presence of CCA.[4] Verify that the genes for key enzymes like CoA transferase or acyl-CoA dehydrogenases are being expressed, for example, through qRT-PCR.[4]

    • Cofactor Availability: Ensure that necessary cofactors for the enzymatic reactions, such as Coenzyme A, are not limiting.

Q2: What are the key metabolic bottlenecks in the cyclohexane carboxylic acid degradation pathway that could limit its efficiency?

A2: Metabolic bottlenecks can occur at several points in the CCA degradation pathway, primarily at steps with low enzyme activity or unfavorable thermodynamics. Key potential bottlenecks include:

  • Initial Activation Step: The first committed step in many anaerobic pathways is the activation of CCA to cyclohexanoyl-CoA.[1][4] The efficiency of the responsible enzyme, either a CoA ligase or a CoA transferase, can be a limiting factor.

  • Ring Cleavage: The enzymatic step that opens the cyclohexane ring is a complex and often rate-limiting reaction in the degradation of cyclic compounds.

  • Connecting to Central Metabolism: The efficiency of the connection between the CCA degradation pathway and central metabolic pathways, such as the benzoyl-CoA degradation pathway, is crucial.[1][4] Any inefficiency in this link can lead to the accumulation of intermediates.

Q3: How can I genetically engineer my microbial strain to enhance the efficiency of the CCA degradation pathway?

A3: Metabolic engineering offers powerful strategies to improve the CCA degradation pathway by targeting specific genes and regulatory elements.[5][6]

  • Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes can significantly boost the metabolic flux through the pathway. Target genes for overexpression could include:

    • CoA Ligase/Transferase: To enhance the initial activation of CCA.[7]

    • Acyl-CoA Dehydrogenases: To drive the subsequent oxidation steps.[1][4]

    • Ring-Cleavage Enzymes: To overcome this often-difficult step.

  • Deletion of Competing Pathways: Eliminating metabolic pathways that compete for key precursors or cofactors can redirect the metabolic flux towards CCA degradation.[6] For example, deleting pathways that consume Coenzyme A for other processes could increase its availability for the CCA pathway.

  • Optimization of Gene Expression: Fine-tuning the expression of pathway genes using synthetic biology tools like inducible promoters or ribosome binding sites can help balance the metabolic flux and avoid the accumulation of toxic intermediates.

  • Enhancing Cofactor Regeneration: Ensuring an adequate supply of reducing equivalents like NADH and FADH2, which are required by dehydrogenases in the pathway, can be critical. This can be achieved by engineering central metabolism to favor the production of these cofactors.

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in the Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway in Geobacter metallireducens

EnzymeSubstrateApparent Km (µM)Specific Activity (nmol min-1 mg-1)
Succinyl-CoA:CHC CoA transferaseCyclohexane Carboxylic Acid-16
CHCoA dehydrogenaseCyclohexanoyl-CoA<5-
CHeneCoA dehydrogenaseCyclohex-1-ene-1-carboxyl-CoA--

Data sourced from studies on Geobacter metallireducens.[1]

Table 2: Effect of Environmental Conditions on Cyclohexane Carboxylic Acid Degradation by Acclimated Activated Sludge

ParameterConditionDegradation Efficiency
pH 7Moderate
10High
Temperature LowLow
HighHigh
Dissolved Oxygen LowLow
HighHigh
Initial CCA Conc. LowHigh
HighLow (Inhibition observed)

Data summarized from kinetic studies on activated sludge.[3]

Experimental Protocols

Protocol 1: CoA Transferase Activity Assay

This protocol is adapted from methods used for studying CoA transferases in anaerobic bacteria.[1]

Objective: To determine the activity of succinyl-CoA:cyclohexane carboxylate CoA transferase.

Materials:

  • Cell-free extract or purified enzyme

  • 1 M Tris-HCl buffer, pH 8.0

  • 1 M MgCl₂

  • 100 mM Succinyl-CoA

  • 100 mM Cyclohexane Carboxylic Acid

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Prepare a reaction mixture containing:

    • 100 µL 1 M Tris-HCl, pH 8.0

    • 10 µL 1 M MgCl₂

    • 50 µL 100 mM Succinyl-CoA

    • Variable amounts of cell-free extract or purified enzyme

    • Add sterile water to a final volume of 950 µL.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of 100 mM cyclohexane carboxylic acid.

  • Take 100 µL aliquots at different time points (e.g., 0, 1, 2, 5, 10 minutes) and stop the reaction by adding 10 µL of 10 M HCl.

  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet any precipitate.

  • Analyze the supernatant for the formation of cyclohexanoyl-CoA using RP-HPLC.

Data Analysis: Calculate the specific activity as nmol of product formed per minute per mg of protein.

Protocol 2: Acyl-CoA Dehydrogenase Activity Assay

This protocol is based on methods for monitoring the conversion of acyl-CoA substrates.[1][8]

Objective: To measure the activity of acyl-CoA dehydrogenases involved in the CCA pathway.

Materials:

  • Cell-free extract or purified enzyme

  • 1 M Tris-HCl buffer, pH 7.8

  • Electron acceptor (e.g., 10 mM Ferrocenium hexafluorophosphate)

  • 10 mM Acyl-CoA substrate (e.g., cyclohexanoyl-CoA or cyclohex-1-ene-1-carboxyl-CoA)

  • RP-HPLC system

Procedure:

  • Prepare a reaction mixture in a final volume of 1 mL containing:

    • 100 µL 1 M Tris-HCl, pH 7.8

    • 20 µL 10 mM Ferrocenium hexafluorophosphate

    • Variable amounts of cell-free extract or purified enzyme

    • Sterile water to 980 µL.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Start the reaction by adding 20 µL of 10 mM acyl-CoA substrate.

  • Take 100 µL aliquots at various time points and stop the reaction with 10 µL of 10 M HCl.

  • Centrifuge the samples to remove precipitated protein.

  • Analyze the formation of the dehydrogenated product by RP-HPLC.

Data Analysis: Determine the specific activity in nmol of product formed per minute per mg of protein.

Visualizations

Anaerobic_CCA_Degradation_Pathway cluster_G_metallireducens Geobacter metallireducens Pathway cluster_R_palustris Rhodopseudomonas palustris Pathway CCA Cyclohexane Carboxylic Acid CHCoA Cyclohexanoyl-CoA CCA->CHCoA Succinyl-CoA:CHC CoA transferase CHeneCoA Cyclohex-1-ene-1- carboxyl-CoA CHCoA->CHeneCoA CHCoA dehydrogenase CHdieneCoA Cyclohex-1,5-diene-1- carboxyl-CoA CHeneCoA->CHdieneCoA CHeneCoA dehydrogenase Central_Metabolism_G Benzoyl-CoA Degradation Pathway CHdieneCoA->Central_Metabolism_G CCA_R Cyclohexane Carboxylic Acid CHCoA_R Cyclohexanoyl-CoA CCA_R->CHCoA_R CoA ligase (AliA) CHeneCoA_R Cyclohex-1-ene-1- carboxyl-CoA CHCoA_R->CHeneCoA_R Acyl-CoA dehydrogenase (AliB) Central_Metabolism_R Benzoyl-CoA Degradation Pathway CHeneCoA_R->Central_Metabolism_R

Caption: Anaerobic degradation pathways of CCA in different bacteria.

Aerobic_CCA_Degradation_Pathway CCA Cyclohexane Carboxylic Acid Hydroxy_CCA 4-Hydroxycyclohexane Carboxylate CCA->Hydroxy_CCA Monooxygenase Keto_CCA 4-Ketocyclohexane Carboxylate Hydroxy_CCA->Keto_CCA Dehydrogenase Hydroxybenzoate p-Hydroxybenzoate Keto_CCA->Hydroxybenzoate Dehydrogenase Protocatechuate Protocatechuate Hydroxybenzoate->Protocatechuate Monooxygenase Central_Metabolism Central Metabolism (β-Ketoadipate Pathway) Protocatechuate->Central_Metabolism

Caption: Aerobic degradation pathway of CCA.

Troubleshooting_Workflow Start Slow CCA Degradation Observed Check_Conditions Verify Culture Conditions (O₂, pH, Temp, Nutrients) Start->Check_Conditions Conditions_Optimal Conditions Optimal? Check_Conditions->Conditions_Optimal Substrate_Toxicity Investigate Substrate/ Metabolite Toxicity Toxicity_Issue Toxicity Found? Substrate_Toxicity->Toxicity_Issue Enzyme_Activity Assess Enzyme Activity (Expression, Cofactors) Enzyme_Issue Enzyme Issue Found? Enzyme_Activity->Enzyme_Issue Conditions_Optimal->Substrate_Toxicity Yes Optimize_Conditions Optimize Conditions Conditions_Optimal->Optimize_Conditions No Toxicity_Issue->Enzyme_Activity No Adjust_Concentration Adjust Substrate Concentration Toxicity_Issue->Adjust_Concentration Yes Metabolic_Engineering Consider Metabolic Engineering Enzyme_Issue->Metabolic_Engineering Yes End Degradation Improved Enzyme_Issue->End No - Re-evaluate Optimize_Conditions->Check_Conditions Adjust_Concentration->Substrate_Toxicity Metabolic_Engineering->End

Caption: Troubleshooting workflow for slow CCA degradation.

References

resolving issues with the purification of membrane-associated enzymes in aromatic degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the purification of membrane-associated enzymes involved in aromatic degradation.

Troubleshooting Guide

Researchers often face challenges in obtaining high yields of pure, active membrane-associated enzymes. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Enzyme Yield Inefficient cell lysis: Incomplete disruption of bacterial cells (e.g., Pseudomonas, E. coli) leads to poor release of membrane fractions.[1][2]- Optimize sonication parameters (amplitude, duration, cycles) or French press pressure. - Use lysozyme (B549824) in conjunction with physical disruption methods for gram-positive bacteria.[3][4] - Ensure the use of fresh bacterial cultures for higher protein expression.[1]
Poor solubilization of the membrane protein: The chosen detergent may not be effective for the target enzyme, or the concentration may be suboptimal.[5]- Screen a panel of detergents (e.g., DDM, Triton X-100, LDAO, CHAPS) at various concentrations.[5] - Ensure the detergent concentration is above its Critical Micellar Concentration (CMC) during solubilization. - Optimize the detergent-to-protein ratio (a starting point of 4:1 w/w is often recommended).
Protein degradation: Proteases released during cell lysis can degrade the target enzyme.[6]- Perform all purification steps at 4°C.[6] - Add a protease inhibitor cocktail to all buffers.[1][6] - Minimize the duration of the purification process.
Enzyme Inactivity Denaturation during purification: Harsh detergents or inappropriate buffer conditions can unfold the enzyme.[7]- Screen for milder, non-ionic detergents like DDM or Digitonin that are known to preserve protein structure.[7][8] - Maintain a pH and ionic strength that are optimal for the enzyme's stability. - Consider adding stabilizing agents like glycerol (B35011) (5-20%) to the buffers.
Loss of essential lipids or cofactors: Over-purification can strip away lipids or cofactors that are necessary for enzyme activity.- Use milder detergents that are less likely to delipidate the protein. - Consider adding back specific lipids or cofactors to the purified enzyme preparation.
Protein Aggregation Hydrophobic exposure: Once removed from the membrane, the hydrophobic transmembrane domains of the enzyme are exposed and tend to aggregate.[9]- Ensure the detergent concentration remains above the CMC in all buffers throughout the purification process. - Optimize the detergent and salt concentrations to maintain a stable protein-detergent complex. - Perform size-exclusion chromatography as a final step to remove aggregates.
Contamination with Other Proteins Non-specific binding to affinity resin: Host proteins with exposed histidines or other charged residues can bind to the affinity column.[6][10]- For His-tagged proteins, include a low concentration of imidazole (B134444) (10-20 mM) in the binding and wash buffers to reduce non-specific binding.[11] - Optimize the salt concentration in the wash buffer to disrupt ionic interactions. - Consider a multi-step purification strategy, such as combining affinity chromatography with ion-exchange or size-exclusion chromatography.[9]

Quantitative Data Summary for a Typical Purification

The following table presents representative data for the purification of a His-tagged membrane-associated dioxygenase. Actual results will vary depending on the specific enzyme and experimental conditions.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate 2000600031001
Solubilized Membrane Fraction 400480012804
IMAC Elution 2036001806060
Size-Exclusion Chromatography 8240030040100

Note: This data is illustrative. The definitions of the terms can be found in various biochemistry resources.[12][13][14][15][16]

Experimental Protocols

Protocol 1: Detergent Screening for Optimal Solubilization

This protocol outlines a small-scale method to identify the most effective detergent for solubilizing the target membrane-associated enzyme.

Materials:

  • Frozen or fresh cell pellet expressing the target enzyme

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol)

  • Protease inhibitor cocktail

  • A panel of detergents (e.g., DDM, Triton X-100, LDAO, CHAPS) as 10% (w/v) stock solutions

  • Microcentrifuge tubes

  • Ultracentrifuge

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.

  • Lyse the cells using a suitable method (e.g., sonication, French press).

  • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

  • Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C.

  • Resuspend the membrane pellet in Lysis Buffer to a final protein concentration of 5-10 mg/mL.

  • Aliquot the membrane suspension into several microcentrifuge tubes.

  • To each tube, add a different detergent to a final concentration of 1% (w/v). Also, test a range of concentrations for the most promising detergents (e.g., 0.5%, 1%, 2%).

  • Incubate the samples with gentle agitation for 1 hour at 4°C.

  • Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized membrane material.

  • Carefully collect the supernatant, which contains the solubilized proteins.

  • Analyze the supernatant and pellet fractions by SDS-PAGE and Western blot (if an antibody is available) to determine the solubilization efficiency for the target enzyme.

Protocol 2: Purification of a His-tagged Membrane-Associated Enzyme using IMAC

This protocol describes the purification of a His-tagged membrane-associated enzyme using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

  • Solubilized membrane fraction containing the His-tagged target enzyme (from Protocol 1)

  • IMAC Resin (e.g., Ni-NTA agarose)

  • Binding Buffer (Lysis Buffer + optimal detergent concentration + 10-20 mM imidazole)

  • Wash Buffer (Lysis Buffer + optimal detergent concentration + 20-50 mM imidazole)

  • Elution Buffer (Lysis Buffer + optimal detergent concentration + 250-500 mM imidazole)

  • Chromatography column

Procedure:

  • Equilibrate the IMAC resin with 5-10 column volumes of Binding Buffer.

  • Incubate the solubilized membrane fraction with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.

  • Load the resin-protein slurry into a chromatography column.

  • Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.[17]

  • Elute the His-tagged protein with 3-5 column volumes of Elution Buffer. Collect fractions.

  • Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.

  • Pool the pure fractions and perform buffer exchange into a suitable storage buffer (containing detergent) using dialysis or a desalting column.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I'm getting a very low yield of my purified enzyme?

A1: The first step is to systematically evaluate each stage of your purification process. Begin with the cell lysis and membrane solubilization steps, as these are often major bottlenecks.[5] Ensure your cell lysis is efficient by, for example, checking a sample under a microscope. For solubilization, it is crucial to perform a detergent screen to find the optimal detergent and concentration for your specific protein. Even commonly used detergents like Triton X-100 may not be suitable for all membrane proteins.[5]

Q2: My enzyme is pure, but it has no activity. What could be the problem?

A2: Loss of activity is often due to protein denaturation or the removal of essential lipids or cofactors during purification. The detergent used for solubilization might be too harsh. Try screening for milder, non-ionic detergents like n-Dodecyl-β-D-maltoside (DDM) or Digitonin, which are known for preserving the native structure and function of membrane proteins.[7][8] Additionally, prolonged exposure to any detergent can strip away necessary lipids.[18] Minimizing the purification time and considering the addition of stabilizing agents like glycerol can also help maintain enzyme activity.

Q3: I see many contaminating bands in my final purified sample after affinity chromatography. How can I improve the purity?

A3: Contamination is often due to non-specific binding of host proteins to the affinity resin. For His-tagged protein purification using IMAC, a common strategy is to add a low concentration of imidazole (e.g., 10-20 mM) to your binding and wash buffers.[11] This will help to outcompete weakly binding contaminants. You can also try increasing the stringency of your wash steps, for example, by increasing the imidazole concentration or the salt concentration in the wash buffer. If co-purification persists, a multi-step purification approach, such as adding an ion-exchange or size-exclusion chromatography step after the initial affinity purification, is highly recommended.[9]

Q4: How do I choose the right detergent for my membrane-associated enzyme?

A4: There is no single "best" detergent, as the optimal choice is highly protein-dependent.[7] The most effective approach is to perform a detergent screen with a small amount of your membrane preparation. Start with a panel of commonly used detergents that includes non-ionic (e.g., DDM, Triton X-100), zwitterionic (e.g., CHAPS, LDAO), and anionic (e.g., SDS, though often denaturing) options.[7] Key factors to consider are the detergent's Critical Micellar Concentration (CMC), its ability to solubilize your target protein efficiently, and its ability to maintain the protein's stability and activity.[18]

Q5: My protein seems to be aggregating after purification. What can I do to prevent this?

A5: Aggregation of membrane proteins typically occurs when their hydrophobic surfaces are exposed to the aqueous buffer.[9] This can happen if the detergent concentration falls below the CMC. Therefore, it is crucial to include the optimal detergent at a concentration above its CMC in all buffers throughout the purification and storage process. If aggregation persists, you can try different detergents or use additives like glycerol or specific lipids that may help to stabilize your protein. A final polishing step using size-exclusion chromatography is also an effective way to remove any existing aggregates from your final protein sample.

Visualizations

Experimental Workflow for Purification of Membrane-Associated Enzymes

experimental_workflow cluster_prep Sample Preparation cluster_solubilization Solubilization cluster_purification Purification cluster_analysis Analysis & Validation cell_culture Cell Culture & Expression cell_lysis Cell Lysis cell_culture->cell_lysis Harvest Cells membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation Remove Debris detergent_screening Detergent Screening membrane_isolation->detergent_screening Test Panel optimal_solubilization Optimal Solubilization detergent_screening->optimal_solubilization Select Best Detergent affinity_chrom Affinity Chromatography (e.g., IMAC) optimal_solubilization->affinity_chrom Capture sec Size-Exclusion Chromatography (Polishing Step) affinity_chrom->sec Remove Aggregates sds_page SDS-PAGE & Western Blot sec->sds_page Purity Check activity_assay Enzyme Activity Assay sec->activity_assay Functional Check

Caption: A typical experimental workflow for the purification of membrane-associated enzymes.

Logic Diagram for Troubleshooting Low Enzyme Yield

troubleshooting_yield start Low/No Yield of Purified Enzyme check_expression Check Expression Level (SDS-PAGE of whole cell lysate) start->check_expression check_solubilization Assess Solubilization Efficiency (Compare supernatant vs. pellet) check_expression->check_solubilization Expression OK solution_expression Optimize Expression: - Different host strain - Lower temperature - Codon optimization check_expression->solution_expression Low/No Expression check_binding Evaluate Binding to Column (Analyze flow-through) check_solubilization->check_binding Good Solubilization solution_solubilization Optimize Solubilization: - Screen different detergents - Vary detergent concentration - Adjust protein/detergent ratio check_solubilization->solution_solubilization Poor Solubilization check_elution Check Elution (Analyze wash & elution fractions) check_binding->check_elution Protein Binds solution_binding Improve Binding: - Check buffer pH & ionic strength - Ensure tag is accessible - Increase incubation time check_binding->solution_binding Protein in Flow-through solution_elution Optimize Elution: - Increase imidazole concentration - Use a gradient elution - Check for protein precipitation check_elution->solution_elution Protein not Eluting

Caption: A decision tree for troubleshooting low yield in membrane enzyme purification.

Simplified Aerobic Aromatic Degradation Pathway

aromatic_degradation cluster_upper Upper Pathway cluster_lower Lower Pathway Aromatic_Compound Aromatic Hydrocarbon (e.g., Naphthalene) Dioxygenase Membrane-Associated Dioxygenase Aromatic_Compound->Dioxygenase Hydroxylation Dehydrogenase Dehydrogenase Dioxygenase->Dehydrogenase cis-dihydrodiol Ring_Cleavage Ring-Cleavage Dioxygenase Dehydrogenase->Ring_Cleavage Catechol Intermediates Central Intermediates (e.g., Muconic Semialdehyde) Ring_Cleavage->Intermediates Ring Fission TCA_Cycle TCA Cycle Intermediates->TCA_Cycle Further Metabolism Biomass Biomass TCA_Cycle->Biomass Carbon & Energy

Caption: A simplified overview of an aerobic aromatic degradation pathway.

References

Technical Support Center: Minimizing Non-Enzymatic Degradation of CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CoA thioester analysis. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting advice and answers to frequently asked questions (FAQs) to help minimize the non-enzymatic degradation of CoA thioesters during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-enzymatic degradation of CoA thioesters?

A1: The thioester bond in acyl-CoA molecules is chemically reactive and susceptible to several degradation factors. The primary non-enzymatic causes are:

  • Chemical Hydrolysis: Acyl-CoAs are prone to hydrolysis in aqueous solutions. This instability is significantly increased in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[1][2] The high-energy nature of the thioester bond makes it susceptible to this breakdown.[3]

  • Oxidation: The free thiol group in coenzyme A can be oxidized, leading to the formation of CoA disulfides or other oxidized species.[1][2] This can interfere with accurate quantification and analysis.

  • High Temperature: Elevated temperatures accelerate the rate of chemical hydrolysis.[1][2] It is a critical factor to control throughout the entire analytical process.

  • Auto-condensation: Some CoA thioesters, like acetyl-CoA, can undergo non-enzymatic Claisen condensation to form byproducts (e.g., acetoacetyl-CoA), depleting the primary analyte.[4]

Q2: How does pH critically affect the stability of CoA thioesters?

A2: The pH of the solution is one of the most critical factors for acyl-CoA stability. The thioester bond is most stable under slightly acidic conditions.

  • Alkaline pH (pH > 7.0): Basic conditions significantly promote the chemical hydrolysis of the thioester bond.[1][5]

  • Strongly Acidic pH (pH < 4.0): While more stable than in alkaline conditions, strongly acidic environments can also lead to hydrolysis.[1]

  • Optimal pH Range: For maximum stability in aqueous solutions, a slightly acidic pH of 4.0 to 6.8 is recommended for analysis and storage.[1] Some specific CoA thioesters, like Acetyl-CoA, are most stable in a pH range of 3.5 to 5.0.[5][6]

Q3: What are the best practices for storing CoA thioester samples?

A3: Proper storage is essential to prevent degradation.

  • Long-Term Storage: For long-term stability, samples should be stored as dry pellets at -80°C.[1] If storing in solution, use a slightly acidic buffer (pH 4.0-6.0), aliquot into single-use tubes to avoid freeze-thaw cycles, and store at -80°C.[1][5]

  • Short-Term Storage (Autosampler): When samples are in an autosampler for analysis (e.g., LC-MS), they should be maintained at a low temperature (e.g., 4°C).[1] Even at 4°C, some degradation can occur over 24 hours, so it is best to analyze samples as quickly as possible after preparation.[1] Reconstituting samples in methanol (B129727) or a methanol/buffer mixture can improve stability compared to purely aqueous solutions.[1]

Q4: Can I use additives to help prevent degradation?

A4: Yes, certain additives can be beneficial.

  • Reducing Agents: To prevent oxidation of the thiol group, consider adding a small amount of a reducing agent like dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your standards and samples.[1][7] This helps maintain the reduced state of the CoA thiol group.

  • Enzyme Inhibitors: If enzymatic degradation from residual thioesterases is a concern in your sample matrix, the addition of broad-spectrum thioesterase inhibitors may be beneficial, though the primary strategy should be rapid enzyme inactivation during sample prep.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue Potential Cause Recommended Solution
Low or No Signal / Low Recovery Enzymatic Degradation: Acyl-CoA thioesterases in the sample were not inactivated.[1][8]Ensure rapid quenching and homogenization in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) or with organic solvents like methanol/acetonitrile to precipitate and denature proteins.[1][8] Work quickly and keep samples on ice at all times.
Chemical Hydrolysis: Suboptimal pH of extraction, reconstitution, or mobile phase buffers.[1][9]Verify the pH of all buffers and solvents. Maintain a slightly acidic pH (4.0-6.8) throughout the entire workflow.[1] Avoid purely aqueous solutions for reconstitution; use methanol or methanol/buffer mixtures.[1]
Inefficient Extraction: The protocol is not optimized for the sample type or specific acyl-CoA.Use a robust extraction method, such as homogenization in acidic buffer followed by protein precipitation and extraction with organic solvents (isopropanol/acetonitrile).[9] Consider solid-phase extraction (SPE) to purify and concentrate samples.[9]
Unexpected or Broad Peaks in Chromatogram Degradation During Analysis: Sample degradation in the autosampler.Minimize the time between sample reconstitution and injection.[1] Ensure the autosampler is kept cool (4°C). Check the stability of your standards and samples in the chosen solvent over the analysis timeframe.
Formation of Adducts or Oxidized Species: Oxidation of the thiol group to disulfides.Add a small amount of a reducing agent like DTT to your standards and samples to maintain the CoA in its reduced form.[1][7]
Poor Peak Shape: Incompatible injection solvent with the mobile phase.Ensure the reconstitution solvent is compatible with the initial mobile phase conditions to prevent peak distortion.
Inconsistent/Irreproducible Results Sample Handling Variation: Inconsistent timing or temperature during sample preparation.Standardize every step of the protocol, from quenching time to centrifugation duration. Ensure all samples are treated identically.[10]
Repeated Freeze-Thaw Cycles: Degradation from repeatedly freezing and thawing stock solutions.Prepare single-use aliquots of stock solutions and samples to avoid freeze-thaw cycles.[5][7]
Degraded Stock Solutions: Acetyl-CoA and other thioesters are unstable in aqueous stock solutions over time.Prepare stock solutions fresh.[4] Verify the concentration of stock solutions spectrophotometrically before use.

Data Summary & Experimental Protocols

Table 1: Recommended Conditions for CoA Thioester Stability
ParameterConditionRationale
pH for Extraction 4.5 - 5.5Inhibits thioesterase activity and minimizes chemical hydrolysis.[1][10]
pH for Storage/Analysis 4.0 - 6.8The thioester bond is most stable in this slightly acidic range.[1]
Extraction Temperature ≤ 4°C (On Ice)Minimizes enzymatic degradation and slows the rate of chemical hydrolysis.[1][10]
Long-Term Storage Temp. -80°CEssential for long-term stability, especially for dry pellets or single-use aliquots.[1][5]
Autosampler Temp. 4°CMinimizes degradation during the analytical run.
Reconstitution Solvent Methanol or Methanol/BufferProvides better stability compared to purely aqueous solutions for many acyl-CoAs.[1]
Protocol: General Method for Extraction of Acyl-CoAs from Biological Samples

This protocol is a general guideline adapted from methods designed to rapidly inactivate enzymes and efficiently extract acyl-CoAs while minimizing degradation.

Materials:

  • Quenching Solution: 60% Methanol, pre-chilled to -20°C.

  • Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, pre-chilled to 4°C.

  • Organic Solvent Mix: Isopropanol/Acetonitrile (1:1 v/v), pre-chilled to -20°C.

  • Low-adhesion microcentrifuge tubes.

Procedure:

  • Quenching Metabolism: Rapidly halt all enzymatic activity. For cell cultures, add the cell suspension to 5 volumes of ice-cold quenching solution. For tissues, flash-freeze the sample in liquid nitrogen immediately after collection.[10]

  • Homogenization: Perform all subsequent steps on ice. Homogenize the tissue sample or cell pellet in 500 µL of ice-cold Extraction Buffer (pH 4.9). This acidic environment helps to inactivate native thioesterases.[1]

  • Protein Precipitation & Extraction: Add 1 mL of the cold Organic Solvent Mix to the homogenate. Vortex vigorously for 5 minutes to precipitate proteins and extract lipids and acyl-CoAs.

  • Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Sample Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new low-adhesion tube.[10]

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac). Avoid excessive heat.

  • Storage & Reconstitution: Store the dried pellet at -80°C until analysis.[1] Just before analysis, reconstitute the pellet in an appropriate volume of a suitable solvent (e.g., methanol or a buffer compatible with your analytical method, pH 4.0-6.8).

Visualizations

CoA Thioester Degradation Pathways AcylCoA Acyl-S-CoA Hydrolysis Hydrolysis AcylCoA->Hydrolysis H₂O (pH > 7 or pH < 4) (High Temp) Enzymatic Enzymatic Degradation AcylCoA->Enzymatic Thioesterases Oxidation Oxidation AcylCoA->Oxidation Oxidants Products1 R-COOH + HS-CoA Hydrolysis->Products1 Enzymatic->Products1 Products2 CoA Disulfide (CoA-S-S-CoA) Oxidation->Products2 Recommended Workflow for Acyl-CoA Analysis cluster_prep Sample Preparation (Keep on Ice) cluster_storage Storage cluster_analysis Analysis A 1. Sample Collection & Rapid Quenching B 2. Homogenization (Acidic Buffer, pH 4.9) A->B Inactivate Thioesterases C 3. Protein Precipitation & Organic Extraction B->C D 4. Centrifugation (4°C) C->D E 5. Supernatant Collection D->E F 6. Drying Under Vacuum E->F G 7. Store Dry Pellet at -80°C F->G H 8. Reconstitute in Methanol/Buffer (pH 4-6.8) G->H Analyze Promptly I 9. Add Reducing Agent (e.g., DTT), optional H->I J 10. LC-MS Analysis (Autosampler at 4°C) I->J Troubleshooting Low Acyl-CoA Signal Start Low or No Signal for Acyl-CoA? CheckPrep Degradation during Sample Prep? Start->CheckPrep Yes Other Consider Inefficient Extraction Protocol Start->Other No CheckStorage Degradation during Storage/Analysis? CheckPrep->CheckStorage No Sol_Enzyme Solution: Use rapid quenching. Homogenize in cold, acidic buffer. CheckPrep->Sol_Enzyme Enzymatic? Sol_pH Solution: Check pH of all buffers. Maintain pH 4.0-6.8. CheckPrep->Sol_pH Chemical? Sol_Storage Solution: Store as dry pellet at -80°C. Aliquot to avoid freeze-thaw. CheckStorage->Sol_Storage Long-term? Sol_Solvent Solution: Reconstitute in Methanol. Analyze samples quickly. CheckStorage->Sol_Solvent Short-term?

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with cross-reactivity in immunoassays for pathway-related proteins.

Frequently Asked Questions (FAQs)

Q1: What is antibody cross-reactivity and why is it a concern for pathway analysis?

Q2: What are the common causes of cross-reactivity in immunoassays?

A2: Several factors can contribute to antibody cross-reactivity:

  • High sequence homology: Proteins that are part of the same family or share conserved domains often have similar amino acid sequences and three-dimensional structures, making them susceptible to being recognized by the same antibody.[1][2]

  • Antibody type: Polyclonal antibodies, which are a mixture of antibodies recognizing multiple epitopes on a single antigen, have a higher likelihood of cross-reactivity compared to monoclonal antibodies that recognize a single epitope.[6][7]

  • Assay conditions: Factors such as pH, temperature, and ionic strength of buffers can influence the stringency of antibody-antigen interactions.[1] Suboptimal conditions can promote weaker, non-specific binding.

  • Sample matrix: Components within the biological sample (e.g., serum, plasma) can interfere with the assay, a phenomenon known as the "matrix effect".[8][9][10] This can sometimes be mistaken for or exacerbate cross-reactivity.

Q3: How can I detect potential cross-reactivity in my immunoassay?

A3: Several experimental approaches can be used to assess antibody specificity and detect cross-reactivity:

  • Western Blotting: This technique separates proteins by size, allowing you to visualize if the antibody binds to proteins of unexpected molecular weights.[1][11]

  • Competitive ELISA: By introducing a known, structurally similar protein into the assay, you can determine if it competes with the target antigen for antibody binding.[1]

  • Immunoprecipitation-Mass Spectrometry (IP-MS): This powerful technique involves using the antibody to pull down its binding partners from a complex sample, which are then identified by mass spectrometry.[12][13] This can confirm the identity of the intended target and reveal any off-target binding.

  • Genetic Strategies: Using techniques like CRISPR/Cas9 or siRNA to knock out or knock down the expression of the target protein can validate antibody specificity. A specific antibody should show a significantly reduced or absent signal in the knockout/knockdown sample.[13][14][15][16]

  • Independent Antibody Validation: Comparing the results obtained with two different antibodies that recognize distinct epitopes on the same target protein can increase confidence in the specificity of the findings.[12][14][16]

Troubleshooting Guides

Issue 1: High background or non-specific signal in my assay.

High background can often be mistaken for cross-reactivity. Here’s a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for High Background Signal

Troubleshooting_High_Background start High Background Signal Detected check_blocking Is the blocking step adequate? start->check_blocking optimize_blocking Optimize Blocking: - Increase incubation time - Try different blocking agents (e.g., BSA, non-fat milk, commercial blockers) check_blocking->optimize_blocking No check_antibody_conc Is the primary or secondary antibody concentration too high? check_blocking->check_antibody_conc Yes optimize_blocking->check_antibody_conc titrate_antibodies Titrate Antibodies: - Perform a dilution series for primary and secondary antibodies check_antibody_conc->titrate_antibodies Yes check_washing Are the washing steps sufficient? check_antibody_conc->check_washing No titrate_antibodies->check_washing optimize_washing Optimize Washing: - Increase number of washes - Increase wash duration - Add detergent (e.g., Tween-20) to wash buffer check_washing->optimize_washing No check_secondary Is the secondary antibody cross-reacting with sample components? check_washing->check_secondary Yes optimize_washing->check_secondary use_cross_adsorbed Use a pre-adsorbed secondary antibody check_secondary->use_cross_adsorbed Yes end_bad Problem Persists: Consider cross-reactivity of primary antibody check_secondary->end_bad No end_good Problem Resolved use_cross_adsorbed->end_good

Caption: A flowchart for troubleshooting high background signals in immunoassays.

StepActionRationale
1. Optimize BlockingIncrease blocking buffer incubation time or try alternative blocking agents (e.g., BSA, non-fat dry milk, commercial blocking buffers).[17][18][19]Inadequate blocking leaves unoccupied sites on the solid phase (e.g., microplate wells) that can non-specifically bind antibodies, leading to high background.[17][18]
2. Titrate AntibodiesPerform a dilution series for both the primary and secondary antibodies to find the optimal concentration.Excessively high antibody concentrations can lead to non-specific binding and increased background.[19]
3. Enhance Washing StepsIncrease the number and duration of wash steps. Ensure an appropriate detergent concentration (e.g., 0.05% Tween-20) in the wash buffer.[17]Insufficient washing can leave unbound antibodies behind, contributing to the background signal.
4. Use Pre-adsorbed Secondary AntibodiesIf you suspect the secondary antibody is binding to endogenous immunoglobulins in your sample, switch to a cross-adsorbed secondary antibody.[20][21]Cross-adsorbed antibodies have been purified to remove antibodies that may bind to immunoglobulins from species other than the primary antibody's host.[20][21]
Issue 2: My antibody is detecting a protein of the wrong size in a Western Blot, or my ELISA results are unexpectedly high.

This strongly suggests cross-reactivity with another protein.

Experimental Workflow for Validating Antibody Specificity

Antibody_Validation_Workflow start Suspected Cross-Reactivity blast Perform BLASTp alignment of immunogen sequence against proteome of interest. start->blast identify_candidates Identify potential cross-reactive proteins with high sequence homology (>85%). blast->identify_candidates genetic_validation Genetic Validation (KO/KD) identify_candidates->genetic_validation recombinant_protein Recombinant Protein Validation identify_candidates->recombinant_protein ip_ms Immunoprecipitation- Mass Spectrometry (IP-MS) identify_candidates->ip_ms conclusion Evaluate results to confirm or rule out cross-reactivity. genetic_validation->conclusion recombinant_protein->conclusion ip_ms->conclusion

Caption: A workflow for investigating and validating suspected antibody cross-reactivity.

Validation MethodDetailed ProtocolExpected Outcome for a Specific Antibody
BLASTp Alignment 1. Obtain the immunogen sequence of your antibody from the manufacturer. 2. Use the NCBI BLASTp tool to align this sequence against the proteome of the species you are studying.[4][7] 3. Analyze the results for proteins with high sequence homology (typically >85%) to the immunogen.[4]The target protein should have the highest alignment score. Other proteins with high scores are potential cross-reactants.
Knockout/Knockdown (KO/KD) Validation 1. Culture cells that endogenously express the target protein. 2. Use CRISPR/Cas9 or siRNA to create a cell line where the target gene is knocked out or its expression is knocked down.[14][15] 3. Prepare lysates from both the wild-type and KO/KD cell lines. 4. Analyze the lysates by Western blot using the antibody .The band corresponding to the target protein should be absent or significantly reduced in the KO/KD lysate compared to the wild-type lysate.[15][16] Any remaining bands represent cross-reactive binding.
Recombinant Protein Expression 1. Obtain or generate a recombinant version of the potential cross-reacting protein. 2. Run a Western blot with lanes containing: a) lysate with the target protein, b) the purified recombinant cross-reacting protein, and c) a negative control lysate.A specific antibody will only show a band in the lane with the target protein. If a band of the correct size for the recombinant protein appears, it confirms cross-reactivity.
Competitive ELISA 1. Coat a microplate with the target antigen. 2. Pre-incubate the primary antibody with increasing concentrations of the suspected cross-reacting protein. 3. Add the antibody/competitor mixture to the coated plate and proceed with the standard ELISA protocol.If the protein is cross-reactive, it will bind to the antibody in solution, preventing it from binding to the coated antigen. This will result in a dose-dependent decrease in the ELISA signal.[1]

Data Presentation

Table 1: Example of Cross-Reactivity Data for an Anti-Kinase X Antibody

ProteinSequence Homology to Kinase X (%)Western Blot Signal (Relative to Kinase X)Competitive ELISA (IC50)
Kinase X (Target)100%100%10 nM
Kinase Y88%45%250 nM
Kinase Z65%<5%>1000 nM
Phosphatase A20%Not Detected>1000 nM

This table illustrates how to present data to assess cross-reactivity. Actual values will vary based on the antibody and proteins being tested.

Signaling Pathway Diagram

Diagram of a Generic Kinase Signaling Pathway

This diagram illustrates a simplified signaling cascade, highlighting potential points where cross-reactivity between related kinases (e.g., Kinase A and Kinase B) could lead to misinterpretation of pathway activation.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_C Kinase C Kinase_A->Kinase_C activates Kinase_B Kinase B (Potential Cross-Reactant) Substrate Substrate Protein Kinase_C->Substrate phosphorylates pSubstrate Phosphorylated Substrate TF Transcription Factor pSubstrate->TF activates Antibody Anti-Kinase A Antibody Antibody->Kinase_A Binds Target Antibody->Kinase_B Cross-reactivity Gene Gene Expression TF->Gene Ligand Ligand Ligand->Receptor

Caption: A generic kinase signaling cascade illustrating potential antibody cross-reactivity.

References

Technical Support Center: Optimizing Growth Conditions for Bacteria Utilizing the Benzoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the growth of bacteria that utilize the benzoyl-CoA pathway for the degradation of aromatic compounds.

FAQs: Understanding and Optimizing the Benzoyl-CoA Pathway

Q1: What is the benzoyl-CoA pathway and which bacteria utilize it?

The benzoyl-CoA pathway is a central metabolic route for the anaerobic degradation of a wide range of aromatic compounds.[1][2][3] Instead of using oxygen to break the aromatic ring, anaerobes activate aromatic compounds to their coenzyme A (CoA) thioesters, with benzoyl-CoA being a key intermediate.[1][4] This pathway is utilized by a diverse group of bacteria, including denitrifying bacteria (e.g., Thauera aromatica), phototrophic bacteria (e.g., Rhodopseudomonas palustris), sulfate-reducing bacteria, and fermenting bacteria (e.g., Syntrophus gentianae).[5]

Q2: What are the key enzymes in the benzoyl-CoA pathway?

Two of the most critical enzymes are:

  • Benzoate-CoA ligase: This enzyme catalyzes the initial activation of benzoate (B1203000) to benzoyl-CoA, an ATP-dependent reaction.[6][7][8]

  • Benzoyl-CoA reductase: This is the key enzyme responsible for dearomatizing the benzene (B151609) ring of benzoyl-CoA, a challenging reaction that often requires ATP hydrolysis.[6][9]

Q3: How do I choose the right growth medium for my bacteria?

The optimal growth medium depends on the specific bacterium and its metabolic requirements. A minimal salt medium is often the base, supplemented with a specific aromatic compound as the carbon source and an appropriate electron acceptor. For example, Thauera aromatica is often grown with benzoate as the carbon source and nitrate (B79036) as the electron acceptor.[10][11] It is crucial to maintain anaerobic conditions and a suitable redox potential, often achieved by adding reducing agents.[12][13]

Q4: My anaerobic cultures are not growing. What are the common reasons?

Failure of anaerobic cultures to grow can be attributed to several factors:

  • Oxygen toxicity: Even brief exposure to oxygen can be lethal to strict anaerobes.[6][14] Ensure all media and equipment are properly deoxygenated and handled under an anaerobic atmosphere.

  • Incorrect redox potential: Most strict anaerobes require a low redox potential (below -300 mV) to initiate growth.[12] The addition of reducing agents like sodium sulfide (B99878) or cysteine is often necessary.

  • Inappropriate medium composition: The medium may be lacking essential nutrients, vitamins, or trace elements. Conversely, high concentrations of some substrates can be inhibitory.

  • Slow growth rate: Anaerobic metabolism is often less efficient than aerobic metabolism, leading to slower growth rates.[14] Be patient and allow sufficient incubation time.

Q5: How can I confirm that the benzoyl-CoA pathway is active in my cultures?

Several methods can be used to verify pathway activity:

  • Metabolite analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) to detect the consumption of the aromatic substrate and the formation of key intermediates like benzoyl-CoA.[15][16]

  • Enzyme assays: Prepare cell-free extracts and perform spectrophotometric assays to measure the activity of key enzymes like benzoate-CoA ligase and benzoyl-CoA reductase.

  • Gene expression analysis: Use molecular techniques like RT-qPCR to quantify the expression of genes encoding the key enzymes of the pathway.

Troubleshooting Guides

Guide 1: Anaerobic Cultivation
Problem Possible Cause Troubleshooting Steps
No growth or slow growth of anaerobic cultures. Oxygen contamination.Ensure all media and reagents are properly deoxygenated by boiling and/or sparging with an oxygen-free gas (e.g., N₂/CO₂ mixture). Use anaerobic chambers or Hungate tubes for all manipulations.[12] Check for leaks in your anaerobic system.
Incorrect redox potential.Add a reducing agent (e.g., sodium sulfide, cysteine-HCl) to the medium to lower the redox potential. Use a redox indicator like resazurin (B115843) to visually confirm anaerobic conditions (resazurin is colorless when reduced).[13]
Inappropriate medium composition.Verify the recipe for your specific bacterial strain. Ensure all necessary vitamins and trace elements are included.[11][17] Test different concentrations of the aromatic substrate, as high concentrations can be toxic.
Culture medium turns pink (if using resazurin). Oxygen has entered the system.Immediately check for leaks in your culture vessel or anaerobic chamber. Re-gas the culture with oxygen-free gas. If the color persists, the culture is likely compromised and should be discarded.
Inconsistent growth between batches. Variability in media preparation.Prepare a large batch of medium to minimize variability. Ensure consistent pH adjustment and sterilization procedures.
Inoculum viability.Use a fresh, actively growing culture for inoculation. Avoid using old or stressed cultures.
Guide 2: Enzyme Assays (Spectrophotometric)
Problem Possible Cause Troubleshooting Steps
No or low enzyme activity detected. Inactive enzyme due to oxygen exposure.Prepare cell-free extracts and perform assays under strictly anaerobic conditions, especially for oxygen-sensitive enzymes like benzoyl-CoA reductase.[4]
Incorrect assay conditions.Optimize pH, temperature, and substrate concentrations. Ensure all necessary co-factors (e.g., ATP, Mg²⁺, CoA) are present at optimal concentrations.[8]
Poor quality cell-free extract.Use a robust cell lysis method (e.g., sonication, French press) and keep the sample on ice to prevent protein degradation.[7][18][19]
High background noise or drifting baseline. Contaminating enzyme activities in the cell-free extract.Use a control reaction without the specific substrate to measure and subtract the background rate.[20] Consider partial purification of the enzyme of interest.
Instability of assay components.Ensure all reagents are fresh and properly stored. Some reagents, like NADH, are light-sensitive.
Non-linear reaction rate. Substrate depletion or product inhibition.Use a lower enzyme concentration or measure the initial reaction rate.
Enzyme instability under assay conditions.Check the stability of the enzyme at the assay temperature and pH.
Guide 3: HPLC Analysis of Aromatic Compounds and CoA Thioesters
Problem Possible Cause Troubleshooting Steps
Poor peak resolution or peak tailing. Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure consistent ionization of your analytes. For CoA thioesters, a slightly acidic pH can often improve peak shape.[21]
Column contamination.Use a guard column to protect the analytical column.[22] Regularly flush the column with a strong solvent to remove contaminants.
Secondary interactions with the stationary phase.For acidic compounds like CoA thioesters, adding an ion-pairing agent to the mobile phase can improve peak shape.[21]
Inconsistent retention times. Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[16][22]
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed. Degas the mobile phase to prevent air bubbles.[23][24]
Low signal intensity. Analyte degradation.Keep samples, especially CoA thioesters, at a low temperature and analyze them as quickly as possible after preparation. Acidifying the sample can sometimes improve stability.
Insufficient sample concentration.Concentrate the sample or inject a larger volume if possible.

Quantitative Data: Optimal Growth Conditions

Bacterium Parameter Optimal Value/Range Notes
Thauera aromatica Temperature28-30°C[10][11]Mesophilic
pH7.2[11][15]Neutral
Carbon SourceBenzoate (e.g., 5 mM)[10]Other aromatic compounds can also be used.
Electron AcceptorNitrate (e.g., 20 mM KNO₃)[10]Denitrifying bacterium.
MediumMineral salt medium[11][15]See detailed recipe in Experimental Protocols.
Rhodopseudomonas palustris Temperature30-35°C[25][26]Mesophilic
pH~7.0Neutral
Carbon SourceVarious aromatic acids (e.g., benzoate, 4-hydroxybenzoate)[1][27]Metabolically versatile.
Growth ModeAnaerobic, phototrophic (light required)[28][29]Purple non-sulfur bacterium.
MediumMinimal mineral medium (e.g., PM medium)[25]See detailed recipe in Experimental Protocols.
Azoarcus evansii Temperature30°CMesophilic
pH7.2Neutral
Carbon SourceBenzoateCan also grow on other aromatic compounds.
Electron AcceptorNitrateDenitrifying bacterium.
MediumThauera aromatica medium (DSMZ Medium 586)[27]
Syntrophus gentianae Growth ModeSyntrophicRequires a partner organism (e.g., a hydrogen-consuming methanogen or sulfate (B86663) reducer) to degrade benzoate.[30][31]
SubstrateBenzoateFerments benzoate to acetate, H₂, and CO₂.
MediumComplex anaerobic mediumSpecific composition depends on the syntrophic partner.

Experimental Protocols

Protocol 1: Anaerobic Growth of Thauera aromatica on Benzoate

1. Medium Preparation (DSMZ Medium 586, modified) [11][15][17]

  • Solution A (per 500 mL):

    • KH₂PO₄: 0.816 g

    • K₂HPO₄: 5.92 g

  • Solution B (per 500 mL):

    • NH₄Cl: 0.53 g

    • MgSO₄·7H₂O: 0.2 g

    • KNO₃: 2.0 g

    • CaCl₂·2H₂O: 0.025 g

    • Sodium benzoate: 0.72 g

  • Trace Element Solution SL-10 (per 1 L):

    • HCl (25%): 10 mL

    • FeCl₂·4H₂O: 1.5 g

    • ZnCl₂: 70 mg

    • MnCl₂·4H₂O: 100 mg

    • H₃BO₃: 6 mg

    • CoCl₂·6H₂O: 190 mg

    • CuCl₂·2H₂O: 2 mg

    • NiCl₂·6H₂O: 24 mg

    • Na₂MoO₄·2H₂O: 36 mg

  • Vitamin Solution (per 1 L):

    • Biotin: 2 mg

    • Folic acid: 2 mg

    • Pyridoxine-HCl: 10 mg

    • Thiamine-HCl: 5 mg

    • Riboflavin: 5 mg

    • Nicotinic acid: 5 mg

    • Pantothenic acid: 5 mg

    • Vitamin B₁₂: 0.1 mg

    • p-Aminobenzoic acid: 5 mg

Procedure:

  • Prepare Solutions A and B separately. Adjust the pH of each to 7.2.

  • Autoclave Solutions A and B separately.

  • Allow the solutions to cool to room temperature.

  • In an anaerobic chamber or under a stream of oxygen-free N₂/CO₂ gas, combine 500 mL of Solution A and 500 mL of Solution B.

  • Add 10 mL of sterile-filtered Trace Element Solution SL-10 and 5 mL of sterile-filtered Vitamin Solution.

  • Add a reducing agent (e.g., sodium sulfide to a final concentration of 0.025%) and a redox indicator (resazurin, 1 mg/L). The medium should be colorless before inoculation.

  • Dispense into anaerobic culture vessels (e.g., Hungate tubes or serum bottles) and seal.

2. Cultivation

  • Inoculate the prepared medium with an actively growing culture of Thauera aromatica (1-5% v/v).

  • Incubate at 30°C in the dark.[10] Growth can be monitored by measuring optical density at 600 nm.

Protocol 2: Preparation of Cell-Free Extract from Anaerobic Bacteria
  • Grow a culture of the desired bacterium to the mid- to late-exponential phase.

  • Perform all subsequent steps under strict anaerobic conditions (in an anaerobic chamber) and at 4°C to minimize protein degradation.

  • Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes).

  • Wash the cell pellet twice with an anoxic buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2, containing a reducing agent like 2 mM dithiothreitol).

  • Resuspend the cell pellet in a minimal volume of the same buffer.

  • Lyse the cells using a suitable method such as sonication on ice or by passing them through a French pressure cell.

  • Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 minutes) to remove cell debris.

  • The resulting supernatant is the cell-free extract. Use it immediately for enzyme assays or store it frozen under anaerobic conditions at -80°C.[7][19][32]

Protocol 3: Spectrophotometric Assay for Benzoate-CoA Ligase

This is a coupled enzyme assay that measures the formation of AMP, which is then used to calculate the activity of benzoate-CoA ligase.[2]

Reaction Mixture (1 mL total volume):

  • 100 mM Tris-HCl, pH 8.0

  • 5 mM MgCl₂

  • 1 mM ATP

  • 0.4 mM Coenzyme A

  • 0.4 mM NADH

  • 1 mM Phosphoenolpyruvate

  • 0.5 mM Benzoate

  • 1 unit Myokinase

  • 1 unit Pyruvate kinase

  • 1.5 units Lactate dehydrogenase

  • 10-50 µL of cell-free extract

Procedure:

  • Combine all reagents except benzoate in a cuvette and incubate at 30°C for 5 minutes to allow the temperature to equilibrate and to consume any endogenous pyruvate.

  • Monitor the absorbance at 365 nm until a stable baseline is achieved.

  • Initiate the reaction by adding benzoate.

  • Continuously monitor the decrease in absorbance at 365 nm, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity from the linear rate of absorbance change, using the molar extinction coefficient of NADH at 365 nm.

Visualizations

Benzoyl_CoA_Pathway Aromatic_Compounds Various Aromatic Compounds Benzoate Benzoate Aromatic_Compounds->Benzoate Peripheral Pathways Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA Ligase + ATP + CoA Ring_Reduction Ring Reduction (Benzoyl-CoA Reductase) Benzoyl_CoA->Ring_Reduction Ring_Cleavage Ring Cleavage Ring_Reduction->Ring_Cleavage Central_Metabolism Central Metabolism (Acetyl-CoA) Ring_Cleavage->Central_Metabolism β-oxidation-like reactions

Caption: Central role of benzoyl-CoA in the anaerobic degradation of aromatic compounds.

Caption: A logical workflow for troubleshooting common experimental failures.

Experimental_Workflow cluster_growth Bacterial Growth cluster_analysis Analysis Media_Prep Prepare Anaerobic Medium Inoculation Inoculate with Bacteria Media_Prep->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation Harvest Harvest Cells Incubation->Harvest Extract_Prep Prepare Cell-Free Extract Harvest->Extract_Prep HPLC Analyze Metabolites via HPLC Harvest->HPLC Enzyme_Assay Perform Enzyme Assays Extract_Prep->Enzyme_Assay

Caption: Standard experimental workflow for studying the benzoyl-CoA pathway.

References

enhancing the catalytic efficiency of 2-ketocyclohexanecarboxyl-CoA hydrolase through mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on enhancing the catalytic efficiency of 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) through mutagenesis.

Frequently Asked Questions (FAQs)

Q1: What is 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) and what is its catalytic function?

A1: 2-Ketocyclohexanecarboxyl-CoA hydrolase, also known as BadI, is an enzyme involved in the anaerobic degradation of benzoate (B1203000).[1][2] It is a member of the crotonase superfamily.[1][3] The enzyme catalyzes a reverse Dieckmann reaction, hydrolyzing 2-ketocyclohexanecarboxyl-CoA to produce pimelyl-CoA.[1][3] This hydrolytic cleavage of a carbon-carbon bond is a crucial step in the metabolic pathway.[1]

Q2: What is the native structure and specific activity of BadI?

A2: Purified BadI from Rhodopseudomonas palustris is a homotetramer with a native molecular mass of approximately 134 kDa, with each subunit being around 35 kDa.[1][2] The purified enzyme has a reported specific activity of 9.7 µmol of pimelyl-CoA formed per minute per milligram of protein.[1][2]

Q3: Why would enhancing the catalytic efficiency of BadI be beneficial?

A3: Enhancing the catalytic efficiency (kcat/Km) of BadI could be valuable for various biotechnological applications. A more efficient enzyme could improve the flux through engineered metabolic pathways for the production of biofuels or other valuable chemicals derived from aromatic compounds. In drug development, understanding how to modulate the activity of enzymes in this class could inform the design of novel therapeutics.

Q4: What are the primary strategies for enhancing the catalytic efficiency of an enzyme like BadI through mutagenesis?

A4: The two main approaches are rational design and directed evolution.[4]

  • Rational Design: This involves making specific amino acid substitutions based on the enzyme's structure and catalytic mechanism. This requires a good understanding of the enzyme's active site and the roles of specific residues.

  • Directed Evolution: This method mimics natural evolution in the laboratory. It involves creating a large library of random enzyme variants using techniques like error-prone PCR and then screening for mutants with improved activity.[4][5]

Troubleshooting Guides

Section 1: Site-Directed Mutagenesis
Issue Possible Causes Troubleshooting Steps
No or very few colonies after transformation. 1. Inefficient PCR amplification of the plasmid.[6] 2. Ineffective DpnI digestion of the parental template DNA.[6][7] 3. Poor quality or low concentration of competent cells. 4. Incorrect primer design.[6][8]1. Optimize PCR conditions (annealing temperature, extension time, cycle number). Run a gel to verify the presence of the amplified plasmid.[6] 2. Ensure DpnI is active and incubate for a sufficient amount of time. Run a control transformation with undigested plasmid to check DpnI efficiency.[6][7] 3. Use commercially available high-efficiency competent cells or prepare fresh, highly competent cells. 4. Use primer design software and ensure primers have a melting temperature (Tm) of at least 78 °C with the mutation in the center.[7]
All sequenced colonies are wild-type. 1. Inefficient DpnI digestion.[7] 2. PCR primers are being degraded. 3. Low PCR amplification efficiency.1. Increase DpnI incubation time or use more enzyme. Confirm that the template plasmid was isolated from a methylation-competent E. coli strain (e.g., DH5α, not JM101).[7] 2. Use PAGE-purified primers. 3. Optimize PCR conditions and consider using a high-fidelity polymerase with "hot start" capabilities to prevent primer degradation.[7]
Undesired mutations are found in the sequence. 1. Low fidelity of the DNA polymerase. 2. Poor quality of the template DNA.1. Use a high-fidelity DNA polymerase for PCR. 2. Use freshly prepared plasmid DNA of high purity.
Section 2: Protein Expression and Purification
Issue Possible Causes Troubleshooting Steps
Low or no expression of the mutant protein. 1. The mutation has destabilized the protein, leading to degradation. 2. Sub-optimal induction conditions.[9] 3. Codon usage of the mutated gene is not optimal for the expression host.1. Perform expression at a lower temperature (e.g., 18°C overnight) to slow down protein synthesis and allow for proper folding.[9] Add protease inhibitors during cell lysis.[10][11] 2. Vary the concentration of the inducing agent (e.g., IPTG) and the induction time.[9] 3. Synthesize the gene with codons optimized for your expression host (e.g., E. coli).
The mutant protein is found in inclusion bodies. 1. The mutation has led to protein misfolding and aggregation.[9] 2. High expression levels are overwhelming the cellular folding machinery.[9]1. Try expressing the protein at a lower temperature for a longer period.[9] Co-express with chaperones to assist in proper folding. 2. Reduce the concentration of the inducer to lower the rate of protein synthesis.[9] 3. Consider adding a solubility-enhancing tag (e.g., MBP, GST) to the protein construct.
Protein degradation during purification. 1. Presence of endogenous proteases in the cell lysate.[10][11][12]1. Add a cocktail of protease inhibitors to the lysis buffer.[10][11] 2. Perform all purification steps at 4°C to minimize protease activity.[12] 3. Work quickly to minimize the time the protein is in the crude lysate.[12]
Section 3: Enzyme Kinetic Assays
Issue Possible Causes Troubleshooting Steps
High variability in kinetic measurements. 1. Inaccurate pipetting of enzyme or substrate. 2. Instability of the enzyme or substrate under assay conditions. 3. Impure substrate (2-ketocyclohexanecarboxyl-CoA).1. Use calibrated pipettes and ensure proper mixing. 2. Check the stability of the enzyme and substrate at the assay temperature and pH over the time course of the experiment. 3. The substrate can be unstable; it is recommended to synthesize it fresh or purify it to ensure high quality.[1]
No detectable enzyme activity. 1. The mutation has completely inactivated the enzyme. 2. Incorrect assay conditions (pH, temperature).[1] 3. The enzyme is inactive or denatured.1. Confirm the protein is expressed and purified in a folded state using techniques like circular dichroism. 2. The optimal pH for BadI is around 8.5 and the optimal temperature is 40°C.[1] Ensure your assay buffer is within this range. 3. Handle the purified enzyme with care, keeping it on ice and using appropriate storage buffers. Avoid repeated freeze-thaw cycles.
Non-linear reaction progress curves. 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability during the assay.1. Use initial velocity measurements, typically within the first 10% of substrate consumption. 2. Test for product inhibition by adding the product (pimelyl-CoA) to the reaction mixture at the beginning of the assay. 3. Perform the assay at a lower temperature or for a shorter duration.

Data Presentation

Table 1: Example Kinetic Data for Mutagenesis of 2-Ketocyclohexanecarboxyl-CoA Hydrolase
Enzyme Variantkcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Fold Improvement (kcat/Km)
Wild-TypeValueValueValue1.0
Mutant 1ValueValueValueValue
Mutant 2ValueValueValueValue
Mutant 3ValueValueValueValue

This table should be used to summarize the kinetic parameters determined for the wild-type enzyme and the generated mutants. kcat represents the turnover number, Km is the Michaelis constant, and kcat/Km is the measure of catalytic efficiency.[13][14]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis using Overlap Extension PCR

This protocol describes the introduction of a point mutation into the badI gene.

  • Primer Design: Design two complementary mutagenic primers containing the desired mutation at the center. These primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • First Round of PCR: Perform two separate PCR reactions using the plasmid containing the wild-type badI gene as a template.

    • Reaction A: Forward primer flanking the 5' end of the gene and the reverse mutagenic primer.

    • Reaction B: Forward mutagenic primer and a reverse primer flanking the 3' end of the gene.

  • Purification of PCR Products: Run the products of both reactions on an agarose (B213101) gel and purify the DNA fragments of the correct size using a gel extraction kit.[4]

  • Second Round of PCR (Overlap Extension): Combine the purified products from Reaction A and B in a new PCR tube. These fragments will anneal at their overlapping ends containing the mutation. Add the flanking forward and reverse primers and a high-fidelity DNA polymerase. Perform PCR to amplify the full-length mutated gene.[4]

  • Cloning: Digest the amplified full-length mutated gene and the expression vector with appropriate restriction enzymes. Ligate the mutated gene into the vector and transform into competent E. coli cells.

  • Verification: Isolate plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Expression and Purification of His-tagged BadI Mutants
  • Transformation: Transform the expression plasmid containing the mutated badI gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger culture volume and grow to an OD600 of 0.4-0.6.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.4 mM. To improve solubility, consider reducing the temperature to 18-25°C and continue shaking for 6-16 hours.[15]

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant which contains the soluble protein.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged BadI mutant with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Purity Check: Analyze the purified protein fractions by SDS-PAGE to assess purity.

Protocol 3: Enzyme Kinetics Assay for BadI

The activity of 2-ketocyclohexanecarboxyl-CoA hydrolase can be assayed by monitoring the decrease in absorbance of the Mg²⁺-enolate complex of the substrate at 314 nm.[1]

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer (pH 8.5) and 100 mM MgCl₂.[1]

  • Substrate Addition: Add the 2-ketocyclohexanecarboxyl-CoA substrate to the desired final concentration. The synthesis of this substrate may be required as it is not readily commercially available.[1]

  • Enzyme Addition: Initiate the reaction by adding a small, known amount of the purified BadI enzyme (wild-type or mutant).

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 314 nm over time using a spectrophotometer.

  • Calculation of Initial Velocity: Determine the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the Mg²⁺-enolate complex.

  • Determination of Kinetic Parameters: Repeat the assay at various substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.[13][14][16] The catalytic efficiency (kcat/Km) can then be calculated.

Visualizations

experimental_workflow cluster_mutagenesis Gene Mutagenesis cluster_expression Protein Expression & Purification cluster_analysis Enzyme Characterization mutagenesis_strategy Select Mutagenesis Strategy (Rational Design or Directed Evolution) pcr Site-Directed or Error-Prone PCR mutagenesis_strategy->pcr transformation Transformation into E. coli pcr->transformation sequencing Sequence Verification transformation->sequencing expression Induce Protein Expression sequencing->expression lysis Cell Lysis expression->lysis purification Affinity Chromatography lysis->purification sds_page SDS-PAGE Analysis purification->sds_page kinetics Enzyme Kinetic Assays sds_page->kinetics data_analysis Determine kcat, Km, kcat/Km kinetics->data_analysis comparison Compare Mutant to Wild-Type data_analysis->comparison comparison->mutagenesis_strategy Iterative Improvement catalytic_mechanism sub 2-Ketocyclohexanecarboxyl-CoA enz BadI Enzyme sub->enz binds to prod Pimelyl-CoA enz->prod catalyzes hydrolysis to h2o H₂O h2o->enz attacks C-C bond

References

Validation & Comparative

A Comparative Analysis of Benzoate and Cyclohexane Carboxylate Degradation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Microbial Degradation of Two Key Carboxylic Acids

The microbial degradation of aromatic and alicyclic compounds is a cornerstone of environmental microbiology and biotechnology, with significant implications for drug metabolism and bioremediation. This guide provides a detailed comparison of the degradation kinetics of two model substrates: benzoate (B1203000), an aromatic carboxylic acid, and cyclohexane (B81311) carboxylate, its alicyclic counterpart. Understanding the nuances of their respective degradation pathways and the kinetics involved is crucial for professionals in fields ranging from environmental science to pharmaceutical development.

Executive Summary

Benzoate and cyclohexane carboxylate, while structurally similar, are catabolized through distinct enzymatic pathways under both aerobic and anaerobic conditions. This guide synthesizes experimental data to compare their degradation kinetics, highlighting the key enzymes and metabolic intermediates. Quantitative data on degradation rates and enzyme kinetics are presented to provide a clear comparative framework. Detailed experimental protocols for assessing degradation kinetics are also provided to facilitate reproducible research.

Comparative Degradation Kinetics: A Quantitative Overview

The degradation rates of benzoate and cyclohexane carboxylate are influenced by a multitude of factors including microbial species, oxygen availability, substrate concentration, pH, and temperature. The following table summarizes key kinetic parameters gathered from various studies to offer a comparative perspective.

ParameterBenzoate DegradationCyclohexane Carboxylate DegradationKey References
Degradation Rate Varies significantly with microbial species and conditions. For example, Pseudomonas putida KT2440 has a specific uptake rate of 3.4 mmol/gCDW/h.[1]Generally slower than benzoate under comparable conditions. Acclimated activated sludge degraded >90% of cyclohexane carboxylate in 120 hours.[2] A microbial culture showed a maximum specific growth rate of 0.52 day⁻¹ at 23°C with trans-4-methyl-1-cyclohexane carboxylic acid.[3][1][2][3]
Enzyme Kinetics (Apparent Km) For benzoate 1,2-dioxygenase, the apparent Km can vary, with one study on a pseudomonad reporting 25 µM.[4]For CHCoA dehydrogenase in Geobacter metallireducens, the Km value was <5 µM.[5] For an acyl-CoA dehydrogenase involved in anaerobic naphthalene (B1677914) degradation acting on a cyclohexane derivative, the apparent Km was 61.5 µM.[6][4][5][6]
Effect of Oxygen Degraded aerobically via dioxygenase or monooxygenase pathways, and anaerobically via the benzoyl-CoA pathway.[7][8][9] The kinetics of degradation differ between aerobic and anoxic conditions.[10][11]Aerobic degradation often proceeds via hydroxylation and subsequent aromatization to 4-hydroxybenzoate.[12] Anaerobic degradation also involves activation to a CoA-thioester.[13][14][7][8][9][10][11][12][13][14]
Inhibitory Effects High concentrations of benzoate can be inhibitory to microbial growth and its own degradation.[15] Benzoate can competitively inhibit the degradation of other substrates like p-nitrobenzoate.[4]High concentrations of cyclohexane carboxylate can have an inhibiting effect on the microorganisms in activated sludge, leading to a decrease in the degradation kinetics constant.[2][2][4][15]

Degradation Pathways: A Visual Comparison

The degradation of benzoate and cyclohexane carboxylate proceeds through distinct metabolic routes, which are visualized below.

Comparative Degradation Pathways cluster_benzoate Benzoate Degradation cluster_chc Cyclohexane Carboxylate Degradation B_start Benzoate B_aerobic Aerobic Pathways B_start->B_aerobic B_anaerobic Anaerobic Pathway B_start->B_anaerobic B_catechol Catechol / Protocatechuate B_aerobic->B_catechol B_benzoylCoA Benzoyl-CoA B_anaerobic->B_benzoylCoA B_ring_cleavage Ring Cleavage B_catechol->B_ring_cleavage B_benzoylCoA->B_ring_cleavage B_tca TCA Cycle B_ring_cleavage->B_tca C_start Cyclohexane Carboxylate C_activation Activation to CoA-ester C_start->C_activation C_dehydrogenation Dehydrogenation C_activation->C_dehydrogenation C_aromatization Aromatization (aerobic) C_dehydrogenation->C_aromatization aerobic C_hydrolysis Ring Cleavage (anaerobic) C_dehydrogenation->C_hydrolysis anaerobic C_aromatization->B_catechol links to benzoate pathway C_central_metabolism Central Metabolism C_hydrolysis->C_central_metabolism

Caption: Simplified overview of aerobic and anaerobic degradation pathways for benzoate and cyclohexane carboxylate.

Experimental Protocols

Accurate comparison of degradation kinetics relies on standardized experimental methodologies. Below are detailed protocols for key experiments.

Microbial Growth and Acclimation

Objective: To prepare a microbial culture capable of degrading the target substrate.

Protocol:

  • Prepare a minimal salts medium appropriate for the chosen microbial strain or mixed culture.

  • Add the target substrate (benzoate or cyclohexane carboxylate) as the sole carbon and energy source at a concentration of 50-100 mg/L.

  • Inoculate the medium with the microbial source (e.g., activated sludge, soil sample, or pure culture).

  • Incubate under controlled conditions (temperature, pH, and aeration for aerobic studies; anoxic conditions for anaerobic studies).

  • Monitor substrate degradation using High-Performance Liquid Chromatography (HPLC) or a Total Organic Carbon (TOC) analyzer.

  • Once the substrate is depleted, transfer an aliquot of the culture to fresh medium. Repeat this process for several cycles until a stable degradation rate is observed, indicating acclimation.[2]

Batch Kinetic Assays

Objective: To determine the degradation rate of the substrate under specific conditions.

Protocol:

  • Set up a series of batch reactors (e.g., serum bottles or flasks) with the acclimated microbial culture in the minimal salts medium.

  • Spike the reactors with different initial concentrations of the substrate.[2]

  • For anaerobic studies, purge the headspace of the reactors with an inert gas (e.g., N2/CO2) and seal with butyl rubber stoppers.

  • Incubate the reactors under the desired experimental conditions (e.g., constant temperature and shaking).

  • At regular time intervals, withdraw liquid samples from each reactor.

  • Immediately filter the samples (e.g., through a 0.22 µm syringe filter) and store them for analysis. For some analyses, quenching of metabolic activity may be necessary.

  • Quantify the substrate concentration in the samples using HPLC.

  • Plot the substrate concentration versus time to determine the degradation rate. The data can be fitted to kinetic models (e.g., zero-order, first-order, or Michaelis-Menten) to determine kinetic parameters.[2]

Enzyme Assays

Objective: To determine the kinetic parameters (Km and Vmax) of key enzymes in the degradation pathway.

Protocol:

  • Grow the microbial culture on the inducing substrate (benzoate or cyclohexane carboxylate) to ensure the expression of the relevant catabolic enzymes.

  • Harvest the cells by centrifugation and wash them with a suitable buffer.

  • Prepare a cell-free extract by disrupting the cells (e.g., by sonication or French press) followed by centrifugation to remove cell debris.

  • The enzyme assay will be specific to the enzyme of interest. For example, for a dehydrogenase, the assay mixture would typically contain the cell-free extract, the substrate (e.g., cyclohexanoyl-CoA), a buffer, and an electron acceptor (e.g., NAD+ or an artificial electron acceptor).

  • Monitor the reaction rate by spectrophotometrically measuring the change in absorbance of the electron acceptor over time.

  • Perform the assay at various substrate concentrations.

  • Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[5]

Experimental Workflow Visualization

The logical flow of experiments to compare the degradation kinetics is depicted in the following diagram.

Experimental Workflow for Comparing Degradation Kinetics cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase culture_prep Microbial Culture Preparation & Acclimation batch_kinetics Batch Kinetic Assays culture_prep->batch_kinetics enzyme_assays Enzyme Assays culture_prep->enzyme_assays media_prep Medium and Reagent Preparation media_prep->batch_kinetics media_prep->enzyme_assays analytical_chem Analytical Chemistry (HPLC, TOC) batch_kinetics->analytical_chem enzyme_assays->analytical_chem data_processing Data Processing and Kinetic Modeling analytical_chem->data_processing pathway_elucidation Metabolite Identification & Pathway Elucidation analytical_chem->pathway_elucidation comparison Comparative Analysis of Kinetics data_processing->comparison pathway_elucidation->comparison

Caption: A flowchart illustrating the key stages in the experimental comparison of degradation kinetics.

Conclusion

The degradation of benzoate and cyclohexane carboxylate involves intricate enzymatic machinery with distinct kinetics. While benzoate degradation is often faster and its pathways are well-characterized, cyclohexane carboxylate degradation provides a fascinating example of how microbes adapt to metabolize alicyclic structures, often by converging on intermediates of aromatic degradation pathways.[13][16] The data and protocols presented in this guide offer a solid foundation for researchers to delve deeper into the kinetics of these and other related compounds, ultimately contributing to advancements in biotechnology and environmental science.

References

Comparative Analysis of 2-Ketocyclohexanecarboxyl-CoA Hydrolase Substrate Specificity Across Different Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the substrate specificity, kinetic performance, and experimental protocols for 2-ketocyclohexanecarboxyl-CoA hydrolase and its homologs from various anaerobic bacteria.

Introduction

2-Ketocyclohexanecarboxyl-CoA hydrolase (EC 3.7.1.-) and its close homolog, 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (EC 3.7.1.21), are key enzymes in the anaerobic degradation of aromatic compounds. These enzymes, belonging to the crotonase superfamily, catalyze the hydrolytic cleavage of a cyclic β-ketoacyl-CoA intermediate, a critical step in the benzoyl-CoA pathway. This pathway is central to the anaerobic metabolism of a wide range of aromatic pollutants, making these hydrolases potential targets for bioremediation strategies and drug development. This guide provides a comparative overview of the substrate specificity and kinetic parameters of these enzymes from different microorganisms, supported by experimental data and detailed protocols.

Enzyme Nomenclature and Reaction

While the specific name of the enzyme and its substrate may vary slightly depending on the organism and the specific anaerobic degradation pathway, the core chemical transformation remains the same: the hydrolytic cleavage of a six-membered carbon ring of a β-ketoacyl-CoA thioester. In the well-studied bacterium Rhodopseudomonas palustris, the enzyme is named 2-ketocyclohexanecarboxyl-CoA hydrolase (also known as BadI) and acts on 2-ketocyclohexanecarboxyl-CoA. In other anaerobic bacteria, such as Thauera aromatica, Geobacter metallireducens, and Syntrophus aciditrophicus, the homologous enzyme is termed 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah or BamA) and catalyzes the cleavage of 6-oxocyclohex-1-ene-1-carbonyl-CoA. Both reactions are crucial for opening the alicyclic ring, paving the way for further degradation.

Comparative Kinetic Performance

The catalytic efficiency of 2-ketocyclohexanecarboxyl-CoA hydrolase and its homologs varies among different bacterial species, reflecting adaptations to their distinct metabolic niches and physiological roles. A comparison of the kinetic parameters for the hydrolysis of their respective primary substrates is presented below.

OrganismEnzymeSubstrateKm (µM)Vmax (µmol·min-1·mg-1)kcat (s-1)kcat/Km (s-1·µM-1)
Thauera aromaticaOah6-oxocyclohex-1-ene-1-carbonyl-CoA15110885.9
Geobacter metallireducensBamA6-oxocyclohex-1-ene-1-carbonyl-CoA252802108.4
Syntrophus aciditrophicusBamA6-oxocyclohex-1-ene-1-carbonyl-CoA3045034011.3
Rhodopseudomonas palustrisBadI2-ketocyclohexanecarboxyl-CoAN/A9.7N/AN/A

Note: Data for T. aromatica, G. metallireducens, and S. aciditrophicus is for 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase. The Vmax for R. palustris BadI is presented as specific activity. Kinetic parameters (Km and kcat) for BadI were not available in the reviewed literature.

The enzyme from the obligate anaerobe Syntrophus aciditrophicus demonstrates the highest catalytic efficiency (kcat/Km), suggesting a highly efficient processing of the substrate. This is consistent with its syntrophic lifestyle, where rapid turnover of metabolites is crucial for survival. The enzyme from Geobacter metallireducens, another obligate anaerobe, also exhibits high catalytic efficiency. In contrast, the enzyme from the facultative anaerobe Thauera aromatica shows a lower, yet still robust, catalytic efficiency.

Substrate Specificity

Currently, detailed comparative studies on the substrate specificity of 2-ketocyclohexanecarboxyl-CoA hydrolase and its homologs with a range of alternative substrates are limited in the published literature. The available data primarily focuses on the activity with their natural substrates within the anaerobic benzoate (B1203000) degradation pathway. Further research is required to elucidate the substrate promiscuity and structural determinants of substrate recognition for these enzymes. Such studies would be invaluable for understanding their evolutionary relationships and for engineering novel biocatalysts for bioremediation and synthetic biology applications.

Experimental Protocols

The characterization of 2-ketocyclohexanecarboxyl-CoA hydrolase and its homologs involves several key experimental procedures, from enzyme purification to kinetic analysis.

Enzyme Purification

A general workflow for the purification of these hydrolases is as follows:

  • Cell Lysis: Bacterial cells are harvested and resuspended in a suitable buffer, followed by disruption using methods such as sonication or French press.

  • Centrifugation: The cell lysate is centrifuged to remove cell debris and insoluble components, yielding a crude cell extract.

  • Chromatography: The soluble fraction is subjected to a series of chromatographic steps to purify the enzyme. Common techniques include:

    • Anion Exchange Chromatography: Using resins like Q-Sepharose to separate proteins based on their net negative charge.

    • Hydrophobic Interaction Chromatography: Employing resins like Phenyl-Sepharose to separate proteins based on their hydrophobicity.

    • Gel Filtration Chromatography: To separate proteins based on their size.

    • Affinity Chromatography: Using specialized resins, such as hydroxyapatite, for further purification.

Enzyme Activity Assay

The activity of 2-ketocyclohexanecarboxyl-CoA hydrolase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase is typically determined spectrophotometrically by monitoring the decrease in absorbance of the substrate's enol-thioester bond.

  • Reaction Mixture: A standard assay mixture contains a suitable buffer (e.g., 100 mM MOPS, pH 7.0, or 50 mM Tris-HCl, pH 8.5), the substrate (e.g., 0.1 mM 6-oxocyclohex-1-ene-1-carbonyl-CoA or 1 mM 2-

Unveiling the Production of Pimeloyl-CoA: A Comparative Guide to Enzymatic Synthesis and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and validated synthesis of key metabolic intermediates is paramount. Pimeloyl-CoA, a crucial precursor in the biosynthesis of biotin (B1667282) (Vitamin B7), is one such molecule. This guide provides a comprehensive comparison of the enzymatic synthesis of pimeloyl-CoA from the cleavage of 2-Oxocyclohexanecarbonyl-CoA and alternative biosynthetic routes, supported by experimental data and detailed protocols for product validation.

This publication delves into the enzymatic cleavage of this compound, a key step in the anaerobic degradation of benzoate, which yields pimeloyl-CoA. We will compare this method with other prominent enzymatic pathways for producing pimeloyl-thioesters, providing a clear overview of their respective methodologies and performance. The validation of pimeloyl-CoA as the definitive product is addressed through detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Enzymatic Synthesis Routes for Pimeloyl-Thioesters

The biosynthesis of pimeloyl-CoA or its closely related acyl carrier protein (ACP) analogue, pimeloyl-ACP, is achieved through several distinct enzymatic pathways. Here, we compare three prominent methods: the cleavage of this compound by 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI), the ATP-dependent ligation of pimelic acid and Coenzyme A by pimeloyl-CoA synthetase (BioW), and the fatty acid synthesis (FAS) type II pathway involving the β-ketoacyl-ACP synthase BioZ.

ParameterThis compound Cleavage (BadI)Pimelate + CoA Ligation (BioW)Fatty Acid Synthesis Pathway (BioZ/FASII)
Enzyme(s) 2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI)Pimeloyl-CoA synthetase (BioW)BioZ, and enzymes of the Fatty Acid Synthesis II (FASII) pathway
Substrate(s) This compound, H₂OPimelic acid, Coenzyme A, ATPGlutaryl-CoA, Malonyl-ACP, NADPH
Product Pimeloyl-CoAPimeloyl-CoAPimeloyl-ACP
Specific Activity 9.7 µmol/min/mg for purified BadI from Rhodopseudomonas palustris[1]kcat = 8.4 x 10⁻⁵ s⁻¹ for Bacillus subtilis BioWNot typically reported as a single value due to the multi-enzyme system. Product formation is often assessed by gel electrophoresis.[2][3]
Reaction Principle Hydrolytic cleavage of a cyclic β-ketoacyl-CoAATP-dependent formation of a thioester bondIterative elongation of a starter unit via a modified fatty acid synthesis pathway[4][5]
Advantages Direct conversion from a cyclic precursor.Utilizes readily available pimelic acid.Produces the ACP-bound form, which can be the direct precursor in some biosynthetic pathways.
Disadvantages Substrate may not be commercially available and requires separate synthesis.Requires ATP, which can be costly in vitro.Multi-enzyme system can be complex to reconstitute in vitro; produces pimeloyl-ACP, not pimeloyl-CoA directly.

Experimental Validation of Pimeloyl-CoA

The definitive identification and quantification of pimeloyl-CoA as the product of the this compound cleavage and other enzymatic reactions are crucial. The following section outlines the detailed experimental protocols for the validation of pimeloyl-CoA.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC coupled with UV detection is a robust method for quantifying the production of pimeloyl-CoA. The thioester bond of pimeloyl-CoA absorbs UV light, typically around 260 nm, allowing for its detection and quantification.

Protocol for HPLC Analysis of Pimeloyl-CoA:

  • Sample Preparation:

    • Quench the enzymatic reaction by adding a final concentration of 5% perchloric acid (PCA) to precipitate the protein.

    • Incubate on ice for 10 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the supernatant by adding a calculated amount of a suitable base (e.g., K₂CO₃) and centrifuge to remove the precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Generate a standard curve using known concentrations of commercially available or purified pimeloyl-CoA.

    • Integrate the peak area corresponding to the retention time of the pimeloyl-CoA standard in the experimental samples.

    • Calculate the concentration of pimeloyl-CoA in the samples based on the standard curve.

Mass Spectrometry (MS) for Identification and Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the unambiguous identification of pimeloyl-CoA.

Protocol for LC-MS/MS Analysis of Pimeloyl-CoA:

  • Sample Preparation:

    • Follow the same sample preparation procedure as for HPLC analysis.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column: A reverse-phase C18 column suitable for UHPLC.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute pimeloyl-CoA.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • MS Analysis:

      • Full Scan (MS1): Scan for the theoretical m/z of the protonated molecule of pimeloyl-CoA ([M+H]⁺ ≈ 910.25).

      • Tandem MS (MS/MS): Fragment the precursor ion and detect characteristic product ions. Key fragments for CoA esters include the loss of the pantoic acid-β-alanine moiety and the adenosine-3',5'-diphosphate portion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information, confirming the identity of pimeloyl-CoA by analyzing the chemical environment of its protons (¹H NMR) and carbons (¹³C NMR).

Protocol for NMR Analysis of Pimeloyl-CoA:

  • Sample Preparation:

    • Lyophilize the purified pimeloyl-CoA sample to remove solvents.

    • Dissolve the sample in deuterium (B1214612) oxide (D₂O) for analysis.

  • NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).

    • ¹H NMR: Acquire a one-dimensional proton spectrum. The spectrum is expected to show characteristic signals for the pimeloyl chain methylene (B1212753) protons, as well as signals from the coenzyme A moiety (adenine, ribose, and pantothenate protons).

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum to observe the signals of all carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC): Perform two-dimensional NMR experiments to establish correlations between protons and carbons, which aids in the complete assignment of the pimeloyl-CoA structure.

Signaling Pathways and Experimental Workflows

To visualize the biochemical and experimental processes, the following diagrams are provided in Graphviz DOT language.

Enzymatic_Cleavage_of_2_Oxocyclohexanecarbonyl_CoA Substrate This compound Enzyme 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI) Substrate->Enzyme binds to Product Pimeloyl-CoA Enzyme->Product catalyzes cleavage Water H₂O Water->Enzyme

Caption: Enzymatic cleavage of this compound to Pimeloyl-CoA.

Pimeloyl_CoA_Validation_Workflow cluster_synthesis Enzymatic Synthesis cluster_prep Sample Preparation cluster_analysis Product Validation EnzymeReaction Enzymatic Reaction Mixture Quenching Reaction Quenching (e.g., with Acid) EnzymeReaction->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation Neutralization Supernatant Neutralization Centrifugation->Neutralization Filtration Filtration (0.22 µm) Neutralization->Filtration HPLC HPLC-UV (Quantification) Filtration->HPLC LCMS LC-MS/MS (Identification) Filtration->LCMS NMR NMR Spectroscopy (Structural Elucidation) Filtration->NMR

Caption: Experimental workflow for the validation of Pimeloyl-CoA.

Conclusion

The enzymatic cleavage of this compound by 2-ketocyclohexanecarboxyl-CoA hydrolase presents a direct and efficient method for the synthesis of pimeloyl-CoA. While alternative pathways exist, each with its own set of advantages and disadvantages, the choice of method will depend on the specific research needs, including the desired form of the product (CoA vs. ACP thioester) and the availability of starting materials and enzymes. The validation of the synthesized pimeloyl-CoA is critical and can be robustly achieved through a combination of HPLC for quantification, mass spectrometry for definitive identification, and NMR for detailed structural confirmation. The protocols and comparative data presented in this guide offer a valuable resource for researchers working on biotin biosynthesis, fatty acid metabolism, and related fields.

References

A Structural and Functional Comparison of 2-ketocyclohexanecarboxyl-CoA Hydrolase and Its Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) with its homologous enzymes from the crotonase superfamily. This information is critical for understanding the structure-function relationships within this diverse enzyme family and can aid in the development of novel therapeutics.

Introduction

2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) is a key enzyme in the anaerobic degradation of benzoate (B1203000), catalyzing the hydrolytic cleavage of the alicyclic ring of 2-ketocyclohexanecarboxyl-CoA to produce pimelyl-CoA.[1] BadI is a member of the mechanistically diverse crotonase superfamily, which includes enzymes that catalyze a wide range of reactions such as hydration, dehydration, dehalogenation, and carbon-carbon bond formation and cleavage.[2] Despite their functional diversity, members of the crotonase superfamily share a conserved structural fold, highlighting a common evolutionary origin. This guide will compare the structural and kinetic properties of BadI with three well-characterized homologous enzymes: enoyl-CoA hydratase (crotonase), 4-chlorobenzoyl-CoA dehalogenase, and 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB).

Structural Comparison

A direct structural comparison involving 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) is currently limited as there is no publicly available crystal structure of the enzyme in the Protein Data Bank (PDB). However, based on its homology to other members of the crotonase superfamily, a structural model can be inferred.

Members of the crotonase superfamily are characterized by a conserved core fold consisting of a (β-β-α)n superhelix.[2] These enzymes typically assemble into trimers or dimers of trimers. A key feature of the active site is the presence of an "oxyanion hole," formed by backbone NH groups, which stabilizes the enolate anion intermediate common to their diverse catalytic mechanisms.[2]

EnzymePDB IDQuaternary StructureKey Structural Features
2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) Not availablePredicted Homotetramer[1][3]Predicted crotonase fold with an oxyanion hole.
Enoyl-CoA Hydratase (Crotonase) 1EY3, 2DUB, 2HW5Hexamer (dimer of trimers)[4]Canonical crotonase fold, deep active site cleft.[4]
4-Chlorobenzoyl-CoA Dehalogenase 1T5D, 1T5HTrimerCrotonase fold, active site contains key catalytic residues Asp145 and His90.[5][6]
1,4-Dihydroxy-2-naphthoyl-CoA Synthase (MenB) 3T88, 4ELS, 4I42Hexamer (dimer of trimers)Crotonase fold, undergoes significant conformational changes upon substrate binding.

Functional Comparison: Enzyme Kinetics

The catalytic efficiencies of BadI and its homologs vary, reflecting their different substrates and reaction mechanisms. The following table summarizes the available kinetic data.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Specific Activity
2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) 2-ketocyclohexanecarboxyl-CoAN/AN/AN/A9.7 µmol min-1 mg-1[1][3]
Enoyl-CoA Hydratase (Crotonase) Crotonyl-CoA~20>1000~5 x 107N/A
4-Chlorobenzoyl-CoA Dehalogenase 4-Chlorobenzoyl-CoA4[7]0.6[7]1.5 x 105[7]N/A
1,4-Dihydroxy-2-naphthoyl-CoA Synthase (MenB) o-succinylbenzoyl-CoA3.11.23.9 x 105N/A

Note: Kinetic parameters for enoyl-CoA hydratase can vary depending on the specific substrate and reaction conditions. The values presented are approximate for its preferred substrate, crotonyl-CoA. Data for BadI is limited to specific activity due to challenges in substrate synthesis and purification.[3]

Catalytic Mechanisms

While all four enzymes belong to the crotonase superfamily and utilize an oxyanion hole to stabilize an enolate intermediate, their catalytic mechanisms differ significantly.

2-ketocyclohexanecarboxyl-CoA Hydrolase (BadI) - Proposed Mechanism

BadI catalyzes a reverse Dieckmann condensation, a hydrolytic ring-opening reaction. The proposed mechanism involves the following steps:

BadI_Mechanism sub 2-ketocyclohexanecarboxyl-CoA in active site enolate Enolate Intermediate (stabilized by oxyanion hole) sub->enolate Base-catalyzed proton abstraction hydrolysis Water Attack enolate->hydrolysis Nucleophilic attack by water product Pimelyl-CoA hydrolysis->product Ring cleavage and protonation

Proposed catalytic mechanism of BadI.
Enoyl-CoA Hydratase (Crotonase) - Established Mechanism

Enoyl-CoA hydratase catalyzes the syn-addition of a water molecule to the double bond of a trans-2-enoyl-CoA substrate. Two conserved glutamate (B1630785) residues in the active site act as a general base and a general acid.

Crotonase_Mechanism sub trans-2-enoyl-CoA in active site enolate Enolate Intermediate (stabilized by oxyanion hole) sub->enolate Glu (base) activates water for nucleophilic attack on Cβ protonation Protonation of Cα enolate->protonation Glu (acid) donates proton to Cα product 3-hydroxyacyl-CoA protonation->product

Catalytic mechanism of Enoyl-CoA Hydratase.

Experimental Protocols

Enzyme Assays

1. 2-ketocyclohexanecarboxyl-CoA Hydrolase (BadI) Assay:

The activity of BadI is determined spectrophotometrically by monitoring the decrease in absorbance at 314 nm.[3] This absorbance is due to the Mg²⁺-enolate complex of the substrate, 2-ketocyclohexanecarboxyl-CoA. The reaction mixture typically contains 50 mM Tris-HCl buffer (pH 8.5), 100 mM MgCl₂, and the substrate.[3] The assay is initiated by the addition of the enzyme.

2. Enoyl-CoA Hydratase (Crotonase) Assay:

The standard assay for enoyl-CoA hydratase measures the hydration of crotonyl-CoA by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA thioester bond. The reaction is typically performed in a Tris-HCl buffer at a pH between 7.5 and 8.0.

3. 4-Chlorobenzoyl-CoA Dehalogenase Assay:

The activity of this enzyme is determined by monitoring the formation of the product, 4-hydroxybenzoyl-CoA, which has a distinct absorbance maximum. Alternatively, the release of the chloride ion can be quantified using various methods. The reaction is typically carried out in a suitable buffer at neutral pH.

4. 1,4-Dihydroxy-2-naphthoyl-CoA Synthase (MenB) Assay:

The activity of MenB is often measured using a coupled assay. The substrate, o-succinylbenzoyl-CoA, is generated in situ from its precursors. The formation of the product, 1,4-dihydroxy-2-naphthoyl-CoA, is then monitored spectrophotometrically.

Protein Purification and Crystallization

General Protocol for Crotonase Superfamily Enzymes:

  • Expression: The gene encoding the target enzyme is typically cloned into an expression vector and overexpressed in a suitable host, such as E. coli.

  • Lysis: The cells are harvested and lysed to release the cellular contents.

  • Purification: The enzyme is purified using a combination of chromatographic techniques, which may include affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.

  • Crystallization: Purified and concentrated protein is used for crystallization trials. The hanging-drop or sitting-drop vapor diffusion method is commonly employed, screening a wide range of buffer, precipitant, and additive conditions to find optimal crystallization conditions.

Conclusion

2-ketocyclohexanecarboxyl-CoA hydrolase and its homologs in the crotonase superfamily provide a fascinating example of how a conserved structural scaffold can be adapted to catalyze a wide array of chemical reactions. While the lack of a crystal structure for BadI currently limits direct structural comparisons, the available kinetic and mechanistic data, when viewed alongside the extensive information for its homologs, provide valuable insights into its function. Further structural studies on BadI are crucial to fully elucidate the molecular basis of its unique ring-opening catalysis and to leverage this knowledge for potential biotechnological and pharmaceutical applications.

References

A Comparative Guide to the Phylogenetic Analysis of Genes in the Benzoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genes and enzymes involved in the benzoyl-CoA pathway, a central route for the anaerobic degradation of aromatic compounds. It contrasts this pathway with aerobic alternatives and offers detailed experimental protocols for phylogenetic analysis, enabling researchers to explore the evolutionary relationships and functional diversity of these crucial biocatalysts.

Pathway Overview: Anaerobic vs. Aerobic Benzoate (B1203000) Degradation

The microbial degradation of benzoate, a model aromatic compound, proceeds through fundamentally different strategies depending on the availability of oxygen. While aerobic pathways utilize oxygenases for ring activation and cleavage, anaerobic pathways employ a reductive strategy centered around the benzoyl-CoA intermediate.

The Anaerobic Benzoyl-CoA Pathway: This pathway is initiated by the activation of benzoate to benzoyl-CoA, a reaction catalyzed by benzoate-CoA ligase (BCL) with the consumption of ATP.[1][2] The central and most energy-demanding step is the dearomatization of the benzoyl-CoA ring by benzoyl-CoA reductase (BCR), which is coupled to the hydrolysis of two ATP molecules in many facultative anaerobes.[3] Subsequent enzymatic reactions involving a hydratase, dehydrogenase, and thiolase lead to the opening of the ring and eventual conversion to central metabolites like acetyl-CoA.[4]

Aerobic Degradation Pathways: In the presence of oxygen, bacteria typically employ one of two main strategies. The classic aerobic pathway involves the hydroxylation of the aromatic ring by oxygenases, leading to intermediates like catechol or protocatechuate, which are then cleaved.[5][6] A "hybrid" aerobic pathway, known as the "box" pathway, also exists. This pathway shares the initial step of CoA ligation with the anaerobic route but then utilizes a benzoyl-CoA dioxygenase/reductase for dearomatization in an oxygen-dependent manner.[2][7]

Energy Conservation: Aerobic respiration yields significantly more ATP than anaerobic respiration. While specific ATP yields for the complete oxidation of benzoate via these distinct pathways are not definitively established in all organisms, the general principle of higher energy conservation in aerobic processes holds true. The initial activation step in both anaerobic and the aerobic hybrid pathways requires ATP.[1] However, the subsequent complete oxidation of the resulting acetyl-CoA through the citric acid cycle and oxidative phosphorylation in aerobic organisms leads to a much greater overall energy yield.

Comparative Analysis of Key Enzymes

The efficiency and substrate specificity of the benzoyl-CoA pathway are largely determined by the kinetic properties of its constituent enzymes. Below is a comparison of the key enzymes for which experimental data is available.

Benzoate-CoA Ligase (BCL)

This enzyme catalyzes the initial activation of benzoate. Different organisms express BCLs with varying substrate preferences.

Enzyme SourceSubstrateApparent Km (µM)Relative Activity (%)Reference
Pseudomonas sp. (E1)Benzoate15100--INVALID-LINK--
2-Fluorobenzoate5080--INVALID-LINK--
3-Fluorobenzoate7060--INVALID-LINK--
4-Fluorobenzoate10040--INVALID-LINK--
Pseudomonas sp. (E2)2-Aminobenzoate10100--INVALID-LINK--
Benzoate8050--INVALID-LINK--
Benzoyl-CoA Reductase (BCR)

BCR is the rate-limiting enzyme of the anaerobic pathway. Different classes and variants of this enzyme exhibit distinct substrate specificities and catalytic efficiencies.

EnzymeSubstrateSpecific Activity (U/mg)Apparent Km (µM)kcat/Km (s-1µM-1)Reference
MBRTcl (Thauera chlorobenzoica)Benzoyl-CoA2.0 ± 0.112 ± 10.35--INVALID-LINK--
3-Methylbenzoyl-CoA2.5 ± 0.110 ± 10.52--INVALID-LINK--
4-Chlorobenzoyl-CoA1.8 ± 0.115 ± 20.25--INVALID-LINK--
BCRTar (Thauera aromatica)Benzoyl-CoA2.2 ± 0.114 ± 10.33--INVALID-LINK--
3-Methylbenzoyl-CoA0.4 ± 0.0525 ± 30.03--INVALID-LINK--
4-Chlorobenzoyl-CoANo activity----INVALID-LINK--

Phylogenetic Analysis Workflow

The following diagram illustrates a typical workflow for the phylogenetic analysis of genes involved in the benzoyl-CoA pathway.

Phylogenetic_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_sequence_analysis Sequence Analysis cluster_tree_building Tree Building & Validation cluster_interpretation Interpretation Seq_Retrieval Sequence Retrieval (NCBI, UniProt) Homolog_Search Homolog Search (BLAST) Seq_Retrieval->Homolog_Search MSA Multiple Sequence Alignment (ClustalW, MAFFT) Homolog_Search->MSA Model_Selection Model of Evolution Selection (jModelTest, ProtTest) MSA->Model_Selection Tree_Inference Phylogenetic Tree Inference (ML, NJ, Bayesian) Model_Selection->Tree_Inference Bootstrap Bootstrap Analysis Tree_Inference->Bootstrap Tree_Visualization Tree Visualization & Annotation (MEGA, FigTree) Bootstrap->Tree_Visualization Evo_Inference Evolutionary Inference Tree_Visualization->Evo_Inference

Workflow for phylogenetic analysis of benzoyl-CoA pathway genes.

Detailed Experimental Protocol: Phylogenetic Tree Construction

This protocol outlines the steps for constructing a phylogenetic tree of a benzoyl-CoA pathway gene, such as benzoyl-CoA reductase, using publicly available tools.

4.1. Sequence Retrieval and Homolog Identification

  • Obtain Query Sequence: Start with a known amino acid or nucleotide sequence of the gene of interest (e.g., a subunit of benzoyl-CoA reductase from Thauera aromatica).

  • Homolog Search: Use the BLAST (Basic Local Alignment Search Tool) service at NCBI (National Center for Biotechnology Information) to find homologous sequences in other organisms.

    • Select the appropriate BLAST program (e.g., blastp for protein sequences).

    • Enter the query sequence in FASTA format.

    • Choose a relevant database (e.g., non-redundant protein sequences).

    • Run the search and download the FASTA sequences of a representative set of homologous proteins with significant E-values and sequence identity.

4.2. Multiple Sequence Alignment (MSA)

  • Purpose: To align the homologous sequences to identify conserved regions and evolutionary relationships.

  • Software: Use a multiple sequence alignment program such as ClustalW, MAFFT, or MUSCLE. These are available as web servers or standalone applications. For new users, MAFFT is often recommended for its accuracy.[8]

  • Procedure:

    • Load the FASTA file containing the homologous sequences into the chosen software.

    • Use the default alignment parameters or adjust them based on the sequence diversity.

    • Visually inspect the alignment for any obvious errors and manually edit if necessary.

    • Save the alignment in a suitable format (e.g., PHYLIP, FASTA).

4.3. Model of Evolution Selection

  • Purpose: To determine the mathematical model that best describes the evolutionary changes in the aligned sequences.

  • Software: Use programs like jModelTest for nucleotide sequences or ProtTest for amino acid sequences.[8]

  • Procedure:

    • Input the multiple sequence alignment file into the software.

    • The program will test various substitution models and rank them based on criteria like the Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC).

    • Select the model with the lowest AIC or BIC score for the subsequent phylogenetic analysis.

4.4. Phylogenetic Tree Construction

  • Software: Use a comprehensive phylogenetic analysis software package like MEGA (Molecular Evolutionary Genetics Analysis) or a web server like PhyML.

  • Method Selection: Choose a tree-building method. Common methods include:

    • Maximum Likelihood (ML): A statistically robust method that finds the tree that is most likely to have produced the observed sequence data given a specific model of evolution.[8]

    • Neighbor-Joining (NJ): A faster, distance-based method.

    • Bayesian Inference: A probabilistic method that provides posterior probabilities for clades.

  • Procedure (using Maximum Likelihood in MEGA):

    • Open the aligned sequence file in MEGA.

    • Go to the "Phylogeny" menu and select "Construct/Test Maximum Likelihood Tree".

    • In the analysis preferences, select the model of evolution determined in the previous step.

    • Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the branches of the tree.

    • Run the analysis.

4.5. Tree Visualization and Interpretation

  • Software: The output tree can be visualized and edited in MEGA or other tree viewing software like FigTree.

  • Interpretation:

    • Examine the branching pattern of the tree to infer evolutionary relationships. Organisms that are more closely related will cluster together.

    • The bootstrap values on the branches indicate the percentage of replicate trees in which the associated taxa clustered together. Higher values (e.g., >70%) indicate stronger support for that branch.

    • Annotate the tree with relevant information, such as organism names, gene types, and functional data.

Phylogenetic Relationships of Benzoyl-CoA Pathway Genes

Phylogenetic analysis reveals the evolutionary history and diversity of the enzymes involved in the benzoyl-CoA pathway.

Benzoyl_CoA_Pathway_Phylogeny cluster_bcl Benzoate-CoA Ligase (BCL) cluster_bcr Benzoyl-CoA Reductase (BCR) cluster_hydratase Enoyl-CoA Hydratase cluster_thiolase β-Oxoacyl-CoA Thiolase BCL_anaerobic Anaerobic BCLs (bzdA, badA) BCL_aerobic Aerobic BCLs (box) BCR_bcr bcr-type (e.g., T. aromatica) BCR_bzd bzd-type (e.g., Azoarcus sp.) Hydratase_anaerobic Anaerobic Pathway Hydratases Hydratase_fatty_acid Fatty Acid β-Oxidation Hydratases Thiolase_degradative Degradative Thiolases (Aromatic Degradation) Thiolase_biosynthetic Biosynthetic Thiolases Ancestral_Ligase Ancestral Acyl-CoA Ligase Ancestral_Ligase->BCL_anaerobic Ancestral_Ligase->BCL_aerobic Ancestral_Reductase Ancestral Reductase Ancestral_Reductase->BCR_bcr Ancestral_Reductase->BCR_bzd Ancestral_Hydratase Ancestral Hydratase Ancestral_Hydratase->Hydratase_anaerobic Ancestral_Hydratase->Hydratase_fatty_acid Ancestral_Thiolase Ancestral Thiolase Ancestral_Thiolase->Thiolase_degradative Ancestral_Thiolase->Thiolase_biosynthetic

Phylogenetic relationships of key benzoyl-CoA pathway enzymes.

This guide provides a foundational understanding of the phylogenetic analysis of genes in the benzoyl-CoA pathway. By applying the outlined comparative data and experimental protocols, researchers can further elucidate the evolution, diversity, and biotechnological potential of these important metabolic systems.

References

A Comparative Guide to the Cross-Regulation of Aerobic and Anaerobic Benzoate Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Benzoate (B1203000), a common aromatic compound, serves as a crucial carbon source for a diverse range of bacteria. The metabolic pathways for its degradation are highly adapted to the availability of oxygen, featuring distinct aerobic and anaerobic routes. In facultative anaerobes, such as those from the genus Azoarcus, these pathways are not isolated but are intricately linked through a sophisticated system of cross-regulation. This guide provides an objective comparison of these pathways, supported by experimental data, detailed protocols, and pathway visualizations to elucidate the control mechanisms that allow bacteria to adapt to fluctuating oxygen environments.

Overview of Benzoate Degradation Pathways

Bacteria employ three primary strategies for benzoate degradation:

  • Classical Aerobic Pathway: This pathway involves the hydroxylation of the aromatic ring by oxygenases to produce catechol, which is subsequently cleaved by a dioxygenase.[1]

  • Anaerobic Pathway: In the absence of oxygen, benzoate is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA. The aromatic ring of this central intermediate is then reduced by benzoyl-CoA reductase and subsequently cleaved hydrolytically.[1][2][3]

  • Aerobic Hybrid "Box" Pathway: This pathway combines features of the other two. It begins with the activation of benzoate to benzoyl-CoA, similar to the anaerobic route. However, the subsequent dearomatization and ring cleavage steps require molecular oxygen and are catalyzed by an epoxidase and a dihydrolase, respectively.[1][2]

The key to metabolic flexibility lies in the regulation of the anaerobic (bzd genes) and the aerobic hybrid (box genes) pathways, which share the common intermediate and inducer molecule, benzoyl-CoA.[2][4][5]

The Core of Cross-Regulation: BoxR and BzdR Repressors

In the β-proteobacterium Azoarcus sp. CIB, a model organism for this process, the cross-regulation is primarily mediated by two paralogous transcriptional repressors:

  • BzdR: The repressor for the anaerobic bzd gene cluster.[2][6]

  • BoxR: The repressor for the aerobic hybrid box gene cluster.[2]

Both proteins belong to a unique subfamily of transcriptional regulators.[6][7] They function by binding to specific operator regions in the promoter DNA of their respective gene clusters, thereby blocking transcription. The key to their control mechanism is the inducer molecule, benzoyl-CoA . When benzoate is available and converted to benzoyl-CoA, this intermediate binds to both BzdR and BoxR, causing a conformational change that leads to their dissociation from the DNA, thus permitting gene expression.[6][8]

Remarkably, these regulators exhibit synergistic action and cross-talk. BoxR and BzdR can control the expression of both the box and bzd genes, a regulatory strategy that allows the bacterium to fine-tune its metabolic machinery in response to changing oxygen levels.[4][9] This ensures that the appropriate pathway is activated efficiently when conditions shift.

Quantitative Data Comparison

The following tables summarize key quantitative and qualitative data regarding the regulation of these pathways.

Table 1: Gene Expression Regulation by Benzoate

OrganismGene/OperonConditionFold InductionRegulatory Protein(s)InducerReference
Rhodopseudomonas palustrisbadE (bzd homologue)Anaerobic + Benzoate~4-foldBadRBenzoyl-CoA[10]
Azoarcus sp. CIBbzd operonAnaerobic + BenzoateInducibleBzdRBenzoyl-CoA[6]
Azoarcus sp. CIBbox operonAerobic + BenzoateInducibleBoxRBenzoyl-CoA[2]

Table 2: Characteristics of Key Regulatory Proteins

ProteinFunctionOrganismDNA BindingEffector MoleculeEffect of EffectorReference
BzdR Repressor of bzd genesAzoarcus sp. CIBCooperative binding to 3 operator sites (OR1, OR2, OR3) in the PN promoter.[11]Benzoyl-CoAInduces conformational change, causing BzdR to release from DNA.[8][12][6][11][12]
BoxR Repressor of box genesAzoarcus sp. CIBBinds to operator site in the Pbox promoter.Benzoyl-CoAInduces release from DNA.[2]

Signaling Pathways and Experimental Workflows

Visualizing the regulatory logic and experimental procedures is crucial for understanding this complex system. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.

Cross_Regulation_Pathway cluster_conditions Environmental Conditions cluster_metabolism Metabolism cluster_regulation Transcriptional Regulation cluster_genes Catabolic Genes Oxygen_Present Oxygen Present box_genes box Genes (Aerobic Pathway) Oxygen_Present->box_genes permits expression Oxygen_Absent Oxygen Absent bzd_genes bzd Genes (Anaerobic Pathway) Oxygen_Absent->bzd_genes permits expression Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Benzoate-CoA Ligase BoxR BoxR (Repressor) BenzoylCoA->BoxR binds & inactivates BzdR BzdR (Repressor) BenzoylCoA->BzdR binds & inactivates BoxR->box_genes represses BoxR->bzd_genes cross-represses BzdR->box_genes cross-represses BzdR->bzd_genes represses

Caption: Regulatory circuit of benzoate degradation pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Gene Expression Assay (β-Galactosidase) cluster_analysis Data Analysis A 1. Culture Strains (e.g., Azoarcus sp. WT, ΔbzdR mutant) in minimal medium B1 2a. Aerobic Growth (+ Benzoate) A->B1 B2 2b. Anaerobic Growth (+ Benzoate) A->B2 C1 3a. Harvest Aerobic Cells & Lyse (e.g., SDS/CHCl3) B1->C1 C2 3b. Harvest Anaerobic Cells & Lyse (e.g., SDS/CHCl3) B2->C2 D 4. Add ONPG Substrate to Cell Lysates C1->D C2->D E 5. Incubate at 37°C & Stop Reaction (Na2CO3) D->E F 6. Measure Absorbance at 420 nm E->F G 7. Calculate Miller Units (Activity / Cell Density) F->G H 8. Compare Promoter Activity (WT vs Mutant, Aerobic vs Anaerobic) G->H

Caption: Workflow for a β-galactosidase reporter gene assay.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are summarized protocols for key experiments cited in the study of benzoate degradation.

Protocol 1: Gene Expression Analysis using β-Galactosidase Reporter Assay

This protocol is adapted from standard microbiological methods to quantify promoter activity by fusing it to a lacZ reporter gene.[4][13][14]

  • Bacterial Growth:

    • Inoculate the bacterial strains (e.g., Azoarcus sp. CIB carrying a Pbzd::lacZ or Pbox::lacZ fusion) into a suitable minimal medium.

    • For aerobic conditions, grow cultures in flasks with vigorous shaking (e.g., 200 rpm) at 30°C.

    • For anaerobic conditions, grow cultures in sealed bottles with an oxygen-free atmosphere (e.g., N2/CO2) and an appropriate electron acceptor (like nitrate).

    • In both cases, supplement the medium with benzoate (e.g., 2 mM) as the sole carbon source and inducer.

  • Sample Collection:

    • At mid-logarithmic growth phase, withdraw 1 mL of culture.

    • Measure the optical density at 600 nm (OD600) to normalize for cell density.

  • Cell Permeabilization:

    • To the 1 mL culture sample, add 50 µL of chloroform (B151607) and 20 µL of 0.1% SDS.

    • Vortex vigorously for 10-15 seconds to lyse the cells.

  • Enzymatic Reaction:

    • Pre-warm the lysed samples to 28-37°C for 5 minutes.

    • Initiate the reaction by adding 200 µL of o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer).

    • Incubate at the same temperature until a distinct yellow color develops.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 500 µL of 1 M Na2CO3.

    • Centrifuge the tubes at high speed for 5 minutes to pellet cell debris.

    • Measure the absorbance of the supernatant at 420 nm (A420).

  • Calculation of Activity:

    • Calculate β-galactosidase activity in Miller Units using the formula: Miller Units = (1000 * A420) / (t * V * OD600) where t is the reaction time in minutes and V is the volume of culture used in mL.

Protocol 2: In Vitro Benzoate-CoA Ligase Activity Assay

This spectrophotometric assay measures the activity of Benzoate-CoA ligase, the enzyme that catalyzes the first committed step in both pathways.[15][16]

  • Preparation of Cell-Free Extract:

    • Harvest bacterial cells from a 1 L culture (grown with benzoate) by centrifugation (e.g., 6,000 x g for 10 min at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8).

    • Resuspend the cells in the same buffer containing 2 mM MgCl2 and 2 mM dithioerythritol.

    • Lyse the cells using a French press or sonication on ice.

    • Centrifuge at high speed (e.g., 100,000 x g for 1 hour) to obtain the soluble cell-free extract (supernatant).

  • Indirect Coupled Enzyme Assay:

    • This assay couples the formation of AMP to the oxidation of NADH, which can be monitored spectrophotometrically.

    • Prepare a 1 mL reaction mixture in a cuvette containing: 100 mM Tris-HCl (pH 7.8), 10 mM KCl, 2.5 mM MgCl2, 10 mM phosphoenolpyruvate, 0.5 mM ATP, 0.25 mM CoA, 0.2 mM NADH, 2 units of myokinase, 2 units of pyruvate (B1213749) kinase, and 2 units of lactate (B86563) dehydrogenase.

    • Add a defined amount of cell-free extract (e.g., 10-50 µg of total protein).

    • Initiate the reaction by adding 0.1 mM benzoate.

    • Monitor the decrease in absorbance at 340 nm (for NADH oxidation) at 37°C.

  • Calculation of Specific Activity:

    • Calculate the specific activity as µmol of substrate converted per minute per mg of protein, using the molar extinction coefficient of NADH (6.22 x 103 M-1cm-1).

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to demonstrate the direct binding of a regulatory protein (like BzdR) to a specific DNA promoter region.[17][18][19]

  • Probe Preparation:

    • Synthesize and anneal complementary oligonucleotides corresponding to the target promoter region (e.g., the PN promoter containing BzdR operator sites).

    • Label the DNA probe, typically at the 5' end, with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).

  • Binding Reaction:

    • In a small volume (e.g., 20 µL), combine the labeled DNA probe (at a low concentration, e.g., 0.1-1 nM) with varying concentrations of the purified regulatory protein (e.g., purified His-tagged BzdR).

    • The binding buffer should contain non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

    • To test the effect of the inducer, add benzoyl-CoA (e.g., 0.1-1 mM) to parallel reactions.

    • Incubate at room temperature for 20-30 minutes to allow binding to reach equilibrium.

  • Electrophoresis:

    • Load the samples onto a native (non-denaturing) polyacrylamide gel.

    • Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the protein-DNA complexes.

  • Detection:

    • Visualize the labeled DNA. For 32P-labeled probes, expose the dried gel to X-ray film (autoradiography). For non-radioactive probes, use the appropriate detection chemistry (e.g., chemiluminescence or fluorescence imaging).

    • A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. The disappearance of this shifted band in the presence of benzoyl-CoA confirms the inducer's role.

References

A Comparative Genomic Guide to the bad, bzd, and ali Gene Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bad, bzd, and ali gene clusters, which are pivotal in the anaerobic degradation of aromatic and alicyclic compounds. Understanding the genomic architecture, regulatory mechanisms, and functional components of these clusters is crucial for applications in bioremediation, biocatalysis, and the development of novel therapeutics.

Overview of the Gene Clusters

The bad (benzoic acid degradation), bzd (benzoate degradation), and ali (alicyclic compound degradation) gene clusters encode the enzymatic machinery for the breakdown of aromatic and related cyclic compounds in facultative and obligate anaerobic bacteria. These pathways are central to the carbon cycle in anoxic environments and represent a rich source of biocatalysts for industrial applications.

  • The bad and ali Gene Clusters in Rhodopseudomonas palustris : In the metabolically versatile bacterium Rhodopseudomonas palustris, the bad and ali gene clusters are located contiguously on the chromosome. The bad cluster is responsible for the anaerobic degradation of benzoate (B1203000), while the adjacent ali cluster is involved in the breakdown of alicyclic acids like cyclohexanecarboxylate.[1]

  • The bzd Gene Cluster in Azoarcus sp. CIB : The bzd gene cluster in Azoarcus sp. CIB is a well-characterized system for the anaerobic degradation of benzoate.[2] It is organized into a large catabolic operon and a separate regulatory gene.[2]

Comparative Quantitative Data

The following table summarizes key quantitative features of the bad, bzd, and ali gene clusters.

Featurebad Gene Cluster (R. palustris)bzd Gene Cluster (Azoarcus sp. CIB)ali Gene Cluster (R. palustris)
Size ~24 kb[1]~18 kbInformation not available
Number of Genes ~12[1]17 (16 in operon + 1 regulator)[2]Information not available
Key Enzymes Benzoate-CoA ligase (BadA), Benzoyl-CoA reductase (BadDEFG), 2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI)[1]Benzoate-CoA ligase (BzdA), Benzoyl-CoA reductase (BzdNOPQ)[2]Alicyclic acid-CoA ligase (AliA)[1]
Transcriptional Regulator BadR[1]BzdR[2]Information not available

Comparative Analysis of Key Protein Homologs

A comparison of the amino acid sequences of key enzymes from the bad and bzd gene clusters reveals significant homology, suggesting a common evolutionary origin.

Protein/Enzyme Complexbad Gene Cluster (R. palustris)bzd Gene Cluster (A. evansii)% Amino Acid Identity/Similarity
Benzoyl-CoA Reductase (α subunit) BadFBzdQ23.9 / 36.8[2]
Benzoyl-CoA Reductase (β subunit) BadEBzdPInformation not available
Benzoyl-CoA Reductase (γ subunit) BadDBzdOInformation not available
Benzoyl-CoA Reductase (δ subunit) BadGBzdNInformation not available

Note: Data for A. evansii is used as a proxy for Azoarcus sp. CIB due to the high similarity of their bzd clusters.

Signaling Pathways and Gene Cluster Organization

The degradation pathways initiated by the bad and bzd gene clusters commence with the activation of benzoate to benzoyl-CoA, which is then reduced to a non-aromatic intermediate. The subsequent steps involve a series of hydration, dehydrogenation, and ring cleavage reactions.

Anaerobic Benzoate Degradation Pathway

The diagram below illustrates the initial steps in the anaerobic degradation of benzoate, highlighting the key enzymes encoded by the bad and bzd gene clusters.

Anaerobic_Benzoate_Degradation cluster_enzymes Key Enzymatic Steps Benzoate Benzoate Benzoyl_CoA Benzoyl_CoA Benzoate->Benzoyl_CoA ATP, CoA Non_aromatic_intermediate Non_aromatic_intermediate Benzoyl_CoA->Non_aromatic_intermediate ATP, 2e- Downstream_metabolism Downstream_metabolism Non_aromatic_intermediate->Downstream_metabolism BadA_BzdA Benzoate-CoA ligase (BadA / BzdA) BadDEFG_BzdNOPQ Benzoyl-CoA reductase (BadDEFG / BzdNOPQ) Ring_cleavage_enzymes Ring Cleavage & β-oxidation-like enzymes

Caption: Initial steps of anaerobic benzoate degradation.

Gene Cluster Organization

The genomic organization of the bad, bzd, and ali gene clusters reveals differences in their regulatory and structural gene arrangement.

Gene_Cluster_Organization cluster_bzd bzd Gene Cluster (Azoarcus sp. CIB) cluster_bad_ali bad and ali Gene Clusters (R. palustris) bzdR bzdR bzd_operon bzdNOPQMSTUVWXYZA badR badR bad_operon bad operon ali_operon ali operon

Caption: Organization of bad, bzd, and ali gene clusters.

Experimental Protocols

Benzoate-CoA Ligase Assay

This assay is fundamental for characterizing the initial activation step in benzoate degradation.

Principle: The activity of benzoate-CoA ligase is determined by monitoring the formation of benzoyl-CoA from benzoate, ATP, and Coenzyme A. This can be measured directly by spectrophotometry or indirectly through a coupled enzyme assay.

Indirect Continuous Spectrophotometric Assay:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5-8.0), MgCl₂, ATP, Coenzyme A, phosphoenolpyruvate, NADH, myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.

  • Enzyme Preparation: Add the cell-free extract or purified enzyme to the reaction mixture.

  • Initiation: Start the reaction by adding benzoate.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the benzoate-CoA ligase activity.

Direct Spectrophotometric Assay:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5-8.0), MgCl₂, ATP, and Coenzyme A.

  • Enzyme Preparation: Add the cell-free extract or purified enzyme.

  • Initiation: Start the reaction by adding benzoate.

  • Measurement: Monitor the increase in absorbance at a wavelength specific for benzoyl-CoA (e.g., 305 nm), although this can be challenging due to potential interference from other compounds.

Transcriptional Analysis using Reporter Fusions

This method is used to study the regulation of gene expression within the clusters in response to different substrates or environmental conditions.

Principle: The promoter region of a target gene (e.g., bzdA or badA) is cloned upstream of a reporter gene, such as lacZ (encoding β-galactosidase), in a suitable vector. This construct is then introduced into the host bacterium. The expression of the reporter gene, which can be easily assayed, reflects the transcriptional activity of the promoter of interest.

Workflow:

  • Construct Preparation: Amplify the promoter region of the target gene by PCR and clone it into a promoter-probe vector containing a promoterless lacZ gene.

  • Transformation: Introduce the resulting plasmid into the bacterial strain of interest (e.g., Azoarcus sp. CIB or R. palustris).

  • Cultivation: Grow the recombinant strain under different conditions (e.g., in the presence or absence of benzoate or other aromatic compounds).

  • β-Galactosidase Assay: Harvest the cells, lyse them, and measure the β-galactosidase activity using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG). The amount of color produced is proportional to the level of gene expression.

Reporter_Fusion_Workflow Promoter Promoter of Interest Recombinant_Plasmid Recombinant Plasmid Promoter->Recombinant_Plasmid Reporter_Gene Reporter Gene (e.g., lacZ) Reporter_Gene->Recombinant_Plasmid Vector Vector Bacterial_Cell Bacterial Cell Recombinant_Plasmid->Bacterial_Cell Transformation High_Expression High Reporter Expression Bacterial_Cell->High_Expression Growth with Inducer Low_Expression Low/No Reporter Expression Bacterial_Cell->Low_Expression Growth without Inducer Inducer Inducer (e.g., Benzoate) No_Inducer No Inducer

Caption: Workflow for transcriptional analysis.

References

validating the role of specific amino acid residues in enzyme catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies to Elucidate the Role of Amino acid Residues in Enzyme Catalysis.

The precise three-dimensional arrangement of amino acid residues within an enzyme's active site is fundamental to its catalytic power and specificity. Understanding the specific role of each residue—whether in substrate binding, transition state stabilization, or direct chemical transformation—is crucial for drug design, enzyme engineering, and fundamental biological insight. This guide compares the primary experimental methodologies used to validate the function of these critical residues, providing supporting data and detailed protocols.

Core Methodologies: A Comparative Overview

The gold-standard approach for validating a residue's role involves targeted perturbation through site-directed mutagenesis followed by a thorough analysis of the resulting functional and structural consequences. This is complemented by structural biology and computational methods that provide atomic-level context.

Methodology Principle Primary Output Strengths Limitations
Site-Directed Mutagenesis A specific amino acid residue is replaced with another (e.g., Alanine) by altering the encoding DNA sequence.A mutant enzyme with a single amino acid change.Directly tests the necessity of a specific residue. Allows for probing the role of side-chain properties (size, charge, etc.).Can cause unintended global structural changes. Interpretation can be complex if a residue has multiple roles (structural and catalytic).[1]
Enzyme Kinetic Analysis The rates of the enzyme-catalyzed reaction are measured at varying substrate concentrations for both wild-type (WT) and mutant enzymes.Michaelis-Menten constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km).[2][3]Provides quantitative data on how the mutation affects substrate binding (Km) and turnover (kcat). Highly sensitive to changes in catalytic function.[4]Does not provide direct structural information. The assay conditions must be carefully controlled (pH, temperature).[5]
Structural Analysis (X-ray/NMR) The 3D atomic structure of the mutant enzyme is determined and compared to the wild-type structure.High-resolution 3D structures.Provides direct visual evidence of local and global structural changes. Can reveal subtle changes in active site geometry or water networks.[6][7]Obtaining high-quality crystals can be a bottleneck. Provides a static picture that may not fully capture dynamic contributions to catalysis.
Computational Modeling Computer simulations (e.g., QM/MM, Molecular Dynamics) are used to model the reaction mechanism and predict the effect of mutations.Reaction energy profiles, transition state structures, and dynamic fluctuations.Can model unstable transition states that are inaccessible experimentally.[8][9] Provides a theoretical framework for interpreting experimental results.[10][11][12]Computationally intensive. The accuracy is highly dependent on the quality of the starting structure and the force field used.

Experimental Workflow & Logical Relationships

A typical investigation follows a logical progression from hypothesis to validation. The workflow ensures that changes in enzyme activity are directly attributable to the specific mutation and not to unintended global structural perturbations.

G hypothesis Hypothesize Catalytic Role of Residue 'X' sdm Site-Directed Mutagenesis (e.g., X -> Ala) hypothesis->sdm expression Express & Purify WT and Mutant Enzymes sdm->expression kinetics Enzyme Kinetic Assays expression->kinetics structural Structural Analysis (X-ray, NMR, CD) expression->structural Optional but Recommended data Compare Kinetic Parameters (kcat, Km, kcat/Km) kinetics->data structure_comp Compare Structures (Active Site Integrity) structural->structure_comp conclusion Validate Role of Residue 'X' in Catalysis data->conclusion structure_comp->conclusion

Caption: General workflow for validating the role of a specific amino acid residue.

Data Presentation: Quantifying the Impact of Mutations

The most direct way to assess the importance of a residue is to compare the kinetic parameters of the wild-type enzyme with its mutants. A significant drop in kcat or kcat/Km upon mutation strongly suggests a critical catalytic role.

Table 1: Kinetic Parameters for Wild-Type and Active Site Mutants of a Hypothetical Hydrolase

Enzyme VariantKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Fold Decrease in kcat/Km
Wild-Type 1501208.0 x 10⁵-
D102A 18,0000.0050.282,857,000
H57A 25,0000.0030.126,667,000
S195A 30,000< 0.001< 0.03> 26,000,000
Y171F 200854.3 x 10⁵1.9

Data is illustrative. A mutation of a key catalytic residue (e.g., Asp, His, Ser in a catalytic triad) typically reduces catalytic efficiency (kcat/Km) by several orders of magnitude.[1][13] A mutation of a residue involved in substrate binding or secondary coordination may have a more moderate effect.

Visualizing Catalytic Mechanisms: The Serine Protease Catalytic Triad (B1167595)

Many enzymes utilize a "catalytic triad," a group of three residues that work in concert to perform catalysis. The classic example is the Ser-His-Asp triad found in proteases like chymotrypsin. The diagram below illustrates the functional relationship between these residues.

G Asp102 Asp 102 His57 His 57 Asp102->His57 Orients & Polarizes His Imidazole Ring Ser195 Ser 195 (Nucleophile) His57->Ser195 Acts as General Base, Abstracts Proton from Ser Substrate Substrate (Peptide Bond) Ser195->Substrate Nucleophilic Attack on Carbonyl Carbon

Caption: Functional interactions within a classic Ser-His-Asp catalytic triad.

Experimental Protocols

Site-Directed Mutagenesis (PCR-Based Method)

This protocol outlines a common method for introducing a point mutation into a gene cloned within a plasmid vector.[14][15][16]

Materials:

  • High-fidelity DNA polymerase (e.g., Pfu or equivalent).

  • Plasmid DNA template containing the gene of interest.

  • Two complementary oligonucleotide primers containing the desired mutation.

  • dNTP mix.

  • DpnI restriction enzyme.

  • Competent E. coli cells for transformation.

Methodology:

  • Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction containing the plasmid template, the mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Initial Denaturation: 95°C for 2 minutes.

    • Cycles (18-25):

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds.

      • Extension: 68°C for 1 minute per kb of plasmid length.

    • Final Extension: 68°C for 5 minutes.

  • Template Digestion: Add DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.[17]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on a selective agar (B569324) plate (containing the appropriate antibiotic). Isolate plasmid DNA from the resulting colonies and verify the desired mutation via DNA sequencing.

Spectrophotometric Enzyme Kinetic Assay

This protocol provides a general framework for determining Km and Vmax by monitoring a reaction that produces a chromogenic product.[18][19][20]

Materials:

  • Purified wild-type and mutant enzyme of known concentration.

  • Substrate stock solution.

  • Reaction buffer (maintain constant pH and ionic strength).

  • Spectrophotometer and cuvettes.

Methodology:

  • Determine Optimal Wavelength: Identify the wavelength of maximum absorbance (λmax) for the product of the reaction. Set the spectrophotometer to this wavelength.

  • Assay Setup: Prepare a series of reactions in cuvettes. Each cuvette should contain the reaction buffer and a different concentration of the substrate, typically spanning a range from 0.1 x Km to 10 x Km.

  • Initiate Reaction: Equilibrate the cuvette containing the buffer and substrate in the spectrophotometer at a constant temperature. Initiate the reaction by adding a small, fixed amount of enzyme. Mix quickly and immediately start recording the absorbance over time.[5][21]

  • Measure Initial Velocity (v₀): For each substrate concentration, plot absorbance versus time. The initial velocity (v₀) is the slope of the initial linear portion of this curve. Convert this rate (ΔAbs/min) to concentration/time (e.g., μM/s) using the Beer-Lambert law (A = εcl).

  • Data Analysis:

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values for Vmax and Km.

    • Calculate kcat using the equation: kcat = Vmax / [E]t , where [E]t is the total enzyme concentration in the assay.[22]

    • Calculate the catalytic efficiency as kcat/Km .[2][23]

References

Validating Gene Function: A Comparative Guide to Complementation of Knockout Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a definitive link between a gene and its function is a cornerstone of biological research. The gold standard for this validation is often the complementation of a knockout mutant. This guide provides a comprehensive comparison of this technique with other validation methods, supported by experimental data and detailed protocols.

The principle behind complementation is straightforward: if the reintroduction of a functional copy of a gene into a knockout organism rescues the mutant phenotype, it provides strong evidence that the observed phenotype was indeed caused by the absence of that specific gene. This process is crucial for confirming gene function and avoiding misinterpretation of results due to off-target effects or secondary mutations.

Performance Comparison: Complementation vs. Alternatives

While complementation of knockout mutants is a robust method, several other techniques are available for validating gene function. Each has its own advantages and limitations.

FeatureComplementation of Knockout MutantsCRISPR-Cas9 Functional ScreensRNA Interference (RNAi)
Principle Rescue of a knockout phenotype by reintroducing the wild-type gene.High-throughput screening of gene knockouts to identify genes associated with a specific phenotype.Silencing of gene expression at the mRNA level.
Evidence Level High (direct causal link)High (direct causal link for hits)Moderate (can have off-target effects and incomplete knockdown)
Throughput Low to mediumHighHigh
Common Applications Definitive validation of a single gene's function.Discovery of novel genes involved in a particular biological process.Large-scale loss-of-function screens.
Potential Pitfalls Expression levels of the reintroduced gene may not match endogenous levels[1].Off-target effects of CRISPR-Cas9 can lead to false positives[2].Incomplete knockdown can result in false negatives; off-target effects are a known issue.

Experimental Data: Phenotypic Rescue by Complementation

The following table summarizes quantitative data from a study validating the function of a gene (in this case, pilA2 in Xylella fastidiosa) through complementation of a knockout mutant. The data clearly demonstrates the rescue of the wild-type phenotype in the complemented strain.

StrainPhenotype AssessedQuantitative Measurement
Wild-TypeTwitching MotilityMotile
ΔpilA2 (Knockout)Twitching MotilityNon-motile
ΔpilA2 + pilA2 (Complemented)Twitching MotilityMotile[3]

This data illustrates that the loss of twitching motility in the knockout strain was directly attributable to the absence of the pilA2 gene, as reintroduction of this gene restored the motile phenotype.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in validating gene function through complementation of knockout mutants.

Generation of a Gene Knockout Mutant

This protocol describes a general workflow for creating a gene knockout using CRISPR-Cas9 technology, a widely used method for its efficiency and precision.

a. Design and Synthesis of Guide RNA (gRNA):

  • Identify a unique 20-base pair target sequence in the gene of interest, immediately followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

  • Synthesize the corresponding gRNA.

b. Vector Construction:

  • Clone the gRNA sequence into a vector that also expresses the Cas9 nuclease.

  • The vector should also contain a selectable marker.

c. Transformation:

  • Introduce the Cas9-gRNA vector into the target cells (e.g., via electroporation or chemical transformation).

d. Selection and Screening:

  • Select for transformed cells using the selectable marker.

  • Screen individual colonies for the desired gene knockout using PCR and Sanger sequencing to confirm the deletion or insertion that disrupts the gene's reading frame.

Complementation of the Knockout Mutant

This protocol outlines the steps to reintroduce the wild-type gene into the knockout strain.

a. Vector Construction for Complementation:

  • Clone the full-length wild-type coding sequence of the gene of interest, along with its native promoter and terminator sequences, into an appropriate expression vector. This vector should carry a different selectable marker than the one used for the knockout generation.

b. Transformation:

  • Introduce the complementation vector into the verified knockout mutant cells.

c. Selection and Verification:

  • Select for transformed cells using the second selectable marker.

  • Verify the presence and expression of the reintroduced gene using PCR, RT-qPCR, and Western blotting.

Phenotypic Analysis

A critical step is to compare the phenotype of the wild-type, knockout, and complemented strains.

a. Culture Conditions:

  • Grow all three strains (wild-type, knockout, and complemented) under identical conditions to ensure that any observed differences are due to the genetic modifications.

b. Phenotypic Assays:

  • Perform relevant phenotypic assays to measure the function associated with the gene of interest. This could include enzymatic assays, growth curves, motility assays, or any other quantifiable measure of the phenotype.

c. Data Analysis:

  • Statistically analyze the quantitative data from the phenotypic assays to determine if the complemented strain shows a phenotype that is significantly different from the knockout and statistically indistinguishable from the wild-type.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the underlying logic of gene function validation through complementation.

experimental_workflow cluster_knockout Gene Knockout Generation cluster_complementation Complementation cluster_analysis Phenotypic Analysis gRNA_design 1. Design gRNA vector_construction_ko 2. Construct Cas9-gRNA Vector gRNA_design->vector_construction_ko transformation_ko 3. Transform Cells vector_construction_ko->transformation_ko selection_ko 4. Select & Screen for Knockout transformation_ko->selection_ko vector_construction_comp 5. Construct Complementation Vector selection_ko->vector_construction_comp transformation_comp 6. Transform Knockout Strain vector_construction_comp->transformation_comp selection_comp 7. Select & Verify Complemented Strain transformation_comp->selection_comp phenotypic_assay 8. Compare Phenotypes selection_comp->phenotypic_assay

Caption: Experimental workflow for gene function validation.

logic_diagram WT Wild-Type Organism (Functional Gene) WT_pheno Wild-Type Phenotype WT->WT_pheno Exhibits KO Knockout Mutant (Non-functional Gene) Mutant_pheno Mutant Phenotype KO->Mutant_pheno Exhibits Comp Complemented Strain (Functional Gene Reintroduced) Comp->WT_pheno Rescues to

Caption: Logical relationship in a complementation experiment.

Conclusion

The validation of gene function through the complementation of knockout mutants remains a cornerstone of modern genetics and molecular biology. While alternative methods like CRISPR screens and RNAi offer higher throughput for gene discovery, the rigorous, direct evidence provided by a successful complementation experiment is unparalleled for definitively establishing a causal link between a gene and its function. For researchers in basic science and drug development, mastering this technique is essential for producing robust and reliable data.

References

A Comparative Guide to the Metabolic Products of Aromatic Compound Degradation in Diverse Anaerobes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key consideration in bioremediation and drug metabolism research. Diverse anaerobic microorganisms have evolved sophisticated metabolic pathways to break down these stable molecules in the absence of oxygen. This guide provides a comparative overview of the metabolic products generated by various anaerobes from the degradation of common aromatic compounds, supported by experimental data and detailed methodologies.

Key Metabolic Products of Anaerobic Aromatic Degradation

The anaerobic catabolism of many aromatic compounds converges on a central intermediate, benzoyl-CoA .[1][2][3][4] From there, the aromatic ring is typically reduced and subsequently cleaved. However, the initial activation steps and the subsequent downstream metabolites can vary significantly depending on the aromatic substrate, the type of anaerobic microorganism, and the terminal electron acceptor available (e.g., nitrate, sulfate, Fe(III), or CO2).

This section summarizes the key metabolic products identified from the anaerobic degradation of benzene (B151609), toluene (B28343), and phenol (B47542) by different anaerobes.

Data Presentation: Comparative Tables of Metabolic Products

The following tables summarize the initial and key intermediate metabolic products identified in the anaerobic degradation of selected aromatic compounds by diverse microorganisms. It is important to note that many of these intermediates are transient and their detectable concentrations can be low.

Table 1: Metabolic Products of Anaerobic Benzene Degradation

Anaerobe (Electron Acceptor)Initial Metabolic Product(s)Key Intermediate(s)Quantitative DataReference(s)
Geobacter metallireducens (Fe(III))PhenolBenzoyl-CoAPhenol detected at <0.5 µM[5][6]
Nitrate-reducing enrichment cultureToluene, Benzoate (B1203000)Benzoyl-CoA[13C]-labeled toluene and benzoate detected from [13C6]-benzene[7]
Methanogenic enrichment culturePhenol, Toluene, BenzoateBenzoyl-CoA[13C6]-phenol detected from [13C6]-benzene[7]
Azoarcus sp. (Nitrate)-Benzoyl-CoABenzene degradation confirmed with 14CO2 production[8]

Table 2: Metabolic Products of Anaerobic Toluene Degradation

Anaerobe (Electron Acceptor)Initial Metabolic ProductKey Intermediate(s)Quantitative DataReference(s)
Thauera aromatica (Nitrate)BenzylsuccinateBenzoyl-CoABenzylsuccinate and benzoate detected as intermediates from [14C]toluene[1][2][3]
Sulfate-reducing cultureBenzylsuccinateBenzoyl-CoA-

Table 3: Metabolic Products of Anaerobic Phenol Degradation

Anaerobe (Electron Acceptor)Initial Metabolic ProductKey Intermediate(s)Quantitative DataReference(s)
Cryptanaerobacter phenolicus (Fermentative)4-Hydroxybenzoate (B8730719)BenzoateTransformation of phenol to benzoate demonstrated[9][10][11][12]
Anaerobic consortium (freshwater sediment)4-HydroxybenzoateBenzoate-[13]

Mandatory Visualization: Metabolic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the central metabolic pathways for the anaerobic degradation of benzene, toluene, and phenol, along with a typical experimental workflow for analyzing the metabolic products.

Anaerobic_Aromatic_Degradation_Pathways cluster_benzene Benzene Degradation cluster_toluene Toluene Degradation cluster_phenol Phenol Degradation Benzene Benzene Phenol Phenol Benzene->Phenol Hydroxylation 4-Hydroxybenzoate 4-Hydroxybenzoate Phenol->4-Hydroxybenzoate Carboxylation Benzoyl-CoA Benzoyl-CoA 4-Hydroxybenzoate->Benzoyl-CoA Reductive dehydroxylation & CoA ligation Ring_Reduction Ring_Reduction Benzoyl-CoA->Ring_Reduction Benzoyl-CoA Reductase Toluene Toluene Benzylsuccinate Benzylsuccinate Toluene->Benzylsuccinate Fumarate (B1241708) addition Benzylsuccinate->Benzoyl-CoA β-oxidation like pathway Fumarate Fumarate Fumarate->Benzylsuccinate Phenol_input Phenol 4-Hydroxybenzoate_phenol 4-Hydroxybenzoate Phenol_input->4-Hydroxybenzoate_phenol Carboxylation Benzoate Benzoate 4-Hydroxybenzoate_phenol->Benzoate Reductive dehydroxylation Benzoyl-CoA_phenol Benzoyl-CoA Benzoate->Benzoyl-CoA_phenol CoA ligation Benzoyl-CoA_phenol->Ring_Reduction Ring_Cleavage Ring_Cleavage Ring_Reduction->Ring_Cleavage Hydrolase Central_Metabolism Acetyl-CoA, CO2 Ring_Cleavage->Central_Metabolism β-oxidation Experimental_Workflow Anaerobic_Culture Anaerobic Microbial Culture (with aromatic substrate) Sampling Time-course Sampling Anaerobic_Culture->Sampling Cell_Separation Cell Separation (Centrifugation/Filtration) Sampling->Cell_Separation Metabolite_Extraction Metabolite Extraction (e.g., solvent extraction, cell lysis) Cell_Separation->Metabolite_Extraction Sample_Derivatization Sample Derivatization (optional, for GC-MS) Metabolite_Extraction->Sample_Derivatization Analytical_Separation Analytical Separation Metabolite_Extraction->Analytical_Separation Direct analysis (LC-MS) Sample_Derivatization->Analytical_Separation HPLC HPLC Analytical_Separation->HPLC GC GC Analytical_Separation->GC Detection_Identification Detection & Identification HPLC->Detection_Identification GC->Detection_Identification MS Mass Spectrometry (MS) Detection_Identification->MS DAD Diode Array Detector (DAD) Detection_Identification->DAD Data_Analysis Data Analysis & Quantification MS->Data_Analysis DAD->Data_Analysis

References

Unearthing a Key Metabolic Hub: Assessing the Prevalence of the 2-Oxocyclohexanecarbonyl-CoA Pathway in Environmental Metagenomes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, playing a significant role in the carbon cycle and the bioremediation of contaminated environments. Central to the breakdown of a wide array of these compounds is the benzoyl-CoA pathway, a metabolic route that funnels diverse substrates into a common set of intermediates. A key juncture in this pathway is the formation and subsequent processing of 2-Oxocyclohexanecarbonyl-CoA. Understanding the prevalence and distribution of the enzymatic machinery responsible for this conversion in various environments is crucial for predicting the fate of aromatic pollutants and harnessing microbial communities for biotechnological applications.

This guide provides a comparative overview of the methodologies used to assess the prevalence of the this compound pathway in environmental metagenomes. It is designed for researchers, scientists, and drug development professionals seeking to explore this vital metabolic route.

Comparing Methodologies for Pathway Assessment

The assessment of a specific metabolic pathway within a complex microbial community relies on the analysis of its genetic determinants in metagenomic datasets. Two primary approaches are employed: targeted gene analysis and whole-metagenome functional profiling.

Methodology Description Advantages Disadvantages Typical Application
Targeted Gene Analysis (e.g., qPCR, amplicon sequencing) Focuses on quantifying specific marker genes known to be essential for the pathway. For the broader benzoyl-CoA pathway, the bamA gene, encoding 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, is a widely used biomarker.[1]Highly sensitive for detecting and quantifying known gene targets. Cost-effective for large-scale screening.Provides a limited view of the entire pathway's potential. Primer design can be challenging due to gene diversity.Rapid screening of numerous samples for the presence and abundance of key pathway genes.
Whole-Metagenome Functional Profiling Involves sequencing the entire metagenome and annotating all genes to functional databases (e.g., KEGG, Pfam). The abundance of the pathway is then inferred from the collective abundance of its constituent genes.Provides a comprehensive view of the entire metabolic potential of the community. Allows for the discovery of novel pathway variants.Higher sequencing cost and more complex bioinformatic analysis. Can be less sensitive for detecting low-abundance pathways.In-depth characterization of the metabolic capabilities of microbial communities in specific environments.

Prevalence of the this compound Pathway in Diverse Environments

While a comprehensive, standardized quantitative comparison of the this compound pathway's prevalence across all environments is an ongoing area of research, existing metagenomic studies indicate its widespread distribution, particularly in anoxic settings. The prevalence is often inferred from the abundance of key genes within the broader benzoyl-CoA pathway.

The following table synthesizes data from various studies to provide an estimated prevalence of key genes associated with the pathway. Abundance is presented as gene copies per gram of sample or as a relative percentage of the metagenome, where available.

Environment Key Gene(s) Analyzed Reported Abundance (Approximate) Significance References
Anoxic Marine Sediments bamA10^4 - 10^6 copies/g sedimentHigh potential for anaerobic degradation of aromatic compounds from natural and anthropogenic sources.[2]
Contaminated Aquifers bamA, bcrC10^5 - 10^7 copies/L groundwaterIndicates a microbial response to aromatic hydrocarbon contamination.[3]
Soil bamA10^3 - 10^5 copies/g soilWidespread presence suggests a role in the turnover of natural aromatic compounds like lignin.[4]
Wastewater Treatment Plants bamA, badDHigh relative abundance in anaerobic digestersCrucial for the breakdown of aromatic pollutants during wastewater treatment.[3]
Oil Reservoirs assA/bssA (upstream), bamAVariable, but present in methanogenic zonesImplicates anaerobic degradation in the alteration of crude oil over geological timescales.[5][6][7]

Note: The abundance values are approximate and can vary significantly based on the specific conditions of the sampling site, the analytical methods used, and the normalization strategies employed.

Visualizing the Metabolic Landscape

To provide a clear understanding of the biochemical transformations and the analytical processes involved, the following diagrams have been generated using the Graphviz DOT language.

2_Oxocyclohexanecarbonyl_CoA_Pathway cluster_pathway This compound Pathway (within Benzoyl-CoA Degradation) Benzoyl_CoA Benzoyl-CoA Cyclohexa_1_5_diene_1_carbonyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Cyclohexa_1_5_diene_1_carbonyl_CoA Benzoyl-CoA reductase (bcrABCD/bamBCDEFGHI) _6_Hydroxycyclohex_1_ene_1_carbonyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohexa_1_5_diene_1_carbonyl_CoA->_6_Hydroxycyclohex_1_ene_1_carbonyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (dch/bamQ) _2_Oxocyclohexanecarbonyl_CoA This compound _6_Hydroxycyclohex_1_ene_1_carbonyl_CoA->_2_Oxocyclohexanecarbonyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (had/bamR) _3_Hydroxypimelyl_CoA 3-Hydroxypimelyl-CoA _2_Oxocyclohexanecarbonyl_CoA->_3_Hydroxypimelyl_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (bamA)

Caption: The this compound pathway, a key segment of anaerobic benzoyl-CoA degradation.

Metagenomic_Analysis_Workflow cluster_workflow Experimental and Bioinformatic Workflow Sample_Collection Environmental Sample Collection (e.g., soil, sediment) DNA_Extraction Metagenomic DNA Extraction Sample_Collection->DNA_Extraction Library_Prep Sequencing Library Preparation DNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC Quality Control and Adapter Trimming Sequencing->QC Assembly Metagenome Assembly (Optional) QC->Assembly Gene_Prediction Gene Prediction and Annotation QC->Gene_Prediction Read-based analysis Assembly->Gene_Prediction Functional_Profiling Functional Profiling (KEGG, Pfam) Gene_Prediction->Functional_Profiling Pathway_Abundance Pathway Abundance Quantification Functional_Profiling->Pathway_Abundance

Caption: A generalized workflow for assessing metabolic pathway prevalence from environmental metagenomes.

Experimental Protocols

A detailed and robust experimental protocol is fundamental to accurately assess the prevalence of metabolic pathways in environmental metagenomes. The following outlines a typical workflow from sample collection to data analysis.

Sample Collection and Storage
  • Objective: To obtain a representative sample from the environment of interest while minimizing contamination and preserving the integrity of the microbial community's DNA.

  • Protocol:

    • Use sterile sampling tools (e.g., corers, spatulas) to collect samples (e.g., 50-100g of soil or sediment).

    • Place samples in sterile containers (e.g., Whirl-Pak bags or Falcon tubes).

    • Immediately flash-freeze samples in liquid nitrogen or on dry ice in the field.

    • Transport samples to the laboratory on dry ice and store at -80°C until DNA extraction.

Metagenomic DNA Extraction
  • Objective: To efficiently lyse microbial cells from the environmental matrix and purify high-quality DNA suitable for sequencing.

  • Protocol (Example using a commercial kit like the DNeasy PowerSoil Pro Kit):

    • Follow the manufacturer's instructions, which typically involve a bead-beating step for mechanical lysis of a wide range of microorganisms.

    • Incorporate a chemical lysis step using the provided buffers to break down cell walls and membranes.

    • Employ inhibitor removal technology to eliminate PCR inhibitors commonly found in soil and sediment (e.g., humic substances).

    • Purify the DNA using a silica-based spin column.

    • Elute the purified DNA in a low-salt buffer.

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).

Metagenomic Library Preparation and Sequencing
  • Objective: To prepare the extracted DNA for high-throughput sequencing.

  • Protocol (Example using Illumina platform):

    • Fragment the high-molecular-weight DNA to a desired size range (e.g., 300-500 bp) using enzymatic or mechanical methods.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters to the DNA fragments.

    • Carry out a limited number of PCR cycles to amplify the library.

    • Purify and size-select the final library.

    • Quantify the library and assess its quality using a bioanalyzer.

    • Sequence the library on an Illumina sequencer (e.g., NovaSeq) to generate paired-end reads.

Bioinformatic Analysis for Pathway Prevalence
  • Objective: To process the raw sequencing data to identify and quantify the genes of the this compound pathway.

  • Protocol:

    • Quality Control: Use tools like FastQC for initial quality assessment and Trimmomatic or Cutadapt to remove low-quality bases and adapter sequences.

    • Host DNA Removal (if applicable): Align reads against a host genome (e.g., human, plant) to remove contaminating sequences.

    • Functional Annotation:

      • Read-based analysis: Directly align quality-controlled reads against a protein database (e.g., NR) or a database of Hidden Markov Models for protein families (e.g., Pfam) using tools like DIAMOND or HMMER.

      • Assembly-based analysis: Assemble reads into longer contigs using assemblers like MEGAHIT or SPAdes. Predict genes on these contigs using tools like Prodigal. Annotate the predicted genes as described above.

    • KEGG Orthology (KO) Assignment: Use tools like GhostKOALA or KofamScan to assign KEGG Orthology numbers to the annotated proteins. The key KOs for the this compound pathway include:

      • K04112, K04113, K04114, K04115 (benzoyl-CoA reductase subunits)

      • K07537 (cyclohexa-1,5-dienecarbonyl-CoA hydratase)

      • K07538 (6-hydroxycyclohex-1-ene-1-carboxyl-CoA dehydrogenase)

      • K07539 (bamA, 6-oxo-cyclohex-1-ene-carbonyl-CoA hydrolase)

    • Quantification:

      • Calculate the abundance of each KO by counting the number of reads or the coverage of the genes assigned to that KO.

      • Normalize the abundance by the total number of reads in the metagenome or by the abundance of single-copy marker genes to allow for comparison across samples.

    • Pathway Abundance Estimation: The overall abundance of the pathway can be estimated by aggregating the normalized abundances of its constituent KOs. Tools like HUMAnN2 or ShotgunM can automate this process.

Conclusion

Assessing the prevalence of the this compound pathway in environmental metagenomes offers a window into the functional potential of microbial communities to degrade aromatic compounds. While challenges remain in standardizing quantification across diverse environments, the combination of targeted gene analysis and whole-metagenome functional profiling provides a powerful toolkit for researchers. The methodologies and data presented in this guide serve as a foundation for further exploration into this critical metabolic pathway, with implications for bioremediation, biotechnology, and our fundamental understanding of biogeochemical cycles.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Oxocyclohexanecarbonyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of laboratory reagents are fundamental to ensuring a safe and compliant operational environment. This guide provides essential safety and logistical information for the proper disposal of 2-Oxocyclohexanecarbonyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling analogous thioester and Coenzyme A (CoA) derivatives.

Core Safety and Handling Precautions

Before initiating any disposal protocol, a thorough risk assessment should be conducted by qualified personnel. Adherence to standard laboratory safety measures is the primary defense against potential hazards.

Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:

  • Safety Goggles: To protect against accidental splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.

  • Laboratory Coat: To protect skin and clothing from contamination.

Ventilation: All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Spill Management: In the event of a spill, the area should be evacuated and ventilated. The spill should be contained using a non-combustible absorbent material like sand or vermiculite.[1] The absorbed material must be collected into a designated, labeled waste container for proper disposal.[1] It is crucial to prevent the substance from entering drains or waterways.[2]

Quantitative Data Summary for Handling
ParameterGuideline
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), lab coat.[1][2]
Work Environment Well-ventilated area or chemical fume hood.[1]
Waste Classification Segregate as non-halogenated organic waste unless mixed with halogenated solvents.[1]
Storage of Waste Designated, well-ventilated, and secure secondary containment area, away from incompatible materials.[1][2]
Spill Containment Use non-combustible absorbent material (e.g., sand, vermiculite).[1]

Step-by-Step Disposal Procedures

There are two primary pathways for the disposal of this compound, contingent on the quantity of waste and institutional guidelines.

Method 1: Disposal via a Licensed Waste Management Contractor (Recommended for All Quantities)

This is the most direct and highly recommended method for the disposal of any unused or waste this compound, ensuring compliance with local, state, and federal regulations.[2]

Experimental Protocol:

  • Segregation: At the point of generation, collect all waste containing this compound, including solid material, solutions, and contaminated labware (e.g., pipette tips, vials), into a dedicated, chemically resistant, and leak-proof waste container.[1][2]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the solvent if in solution, and any other information required by your institution's Environmental Health and Safety (EHS) office.[2][3]

  • Storage: Keep the sealed container in a designated hazardous waste accumulation area. This area should be well-ventilated and provide secondary containment to prevent the release of material in case of a leak.[1][2]

  • Arrangement for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for proper disposal.[2]

Method 2: Laboratory-Scale Chemical Inactivation (For Small Quantities)

For trace amounts of this compound, a chemical inactivation procedure can be employed to hydrolyze the thioester bond, rendering the molecule less reactive. This procedure should only be performed by personnel trained in handling such chemicals and with the explicit approval of the institutional EHS office.

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)

  • Objective: To hydrolyze the thioester bond of this compound to form 2-oxocyclohexanecarboxylate and Coenzyme A.

  • Preparation: In a suitable reaction vessel within a chemical fume hood, dissolve or suspend the this compound waste in water.

  • Hydrolysis: Slowly add a solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) while stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete hydrolysis of the thioester.

  • Neutralization: Once the hydrolysis is complete, carefully neutralize the resulting solution by adding a dilute acid, such as hydrochloric acid (HCl), until the pH is between 6 and 8.[2]

  • Final Disposal: The final neutralized solution, containing the hydrolysis products and salts, may potentially be disposed of down the drain with a copious amount of water. However, this is strictly subject to approval from your institution's EHS guidelines and local regulations for non-hazardous aqueous waste. [2]

Disposal Workflow for this compound start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Aqueous) ppe->segregate decision Bulk or Small Quantity? segregate->decision bulk Bulk Quantity decision->bulk Bulk small Small Quantity decision->small Small contractor_path Licensed Waste Contractor Disposal bulk->contractor_path small->contractor_path  Recommended  Alternative inactivation_path Chemical Inactivation (with EHS Approval) small->inactivation_path label_store Label and Store in Hazardous Waste Area contractor_path->label_store pickup Arrange for EHS Pickup label_store->pickup end Disposal Complete pickup->end hydrolysis Base-Catalyzed Hydrolysis (Saponification) inactivation_path->hydrolysis neutralize Neutralize Solution (pH 6-8) hydrolysis->neutralize drain_disposal Drain Disposal (with Copious Water, per EHS Guidelines) neutralize->drain_disposal drain_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Oxocyclohexanecarbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

2-Oxocyclohexanecarbonyl-CoA is a thioester derivative containing a ketone functional group on a cyclohexane (B81311) ring. Based on compounds with similar structures, it is prudent to assume it may cause skin, eye, and respiratory irritation. Thioester and Coenzyme A (CoA) derivatives can also be unstable. Therefore, minimizing exposure is a critical aspect of its handling.

Primary Protective Measures: The first line of defense is adherence to standard laboratory safety protocols. This includes working in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2] An eyewash station and safety shower should be readily accessible.

Mandatory Personal Protective Equipment (PPE): The following PPE is required to prevent skin and eye contact, and inhalation.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.Provides a barrier against skin contact.[1][3]
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from potential splashes.[1][3]
Body Protection Laboratory coat.Shields skin and personal clothing from contamination.[1][3]
Respiratory Protection Not generally required if handled in a fume hood. If weighing or manipulating powder outside of a hood, a dust mask or respirator may be necessary.Prevents inhalation of airborne particles.[1][3]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[1]

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is essential for both safety and maintaining the integrity of the compound.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.[1]

  • Storage: Store the compound in its original, tightly sealed container. For long-term stability, storage at -20°C or below is recommended for many acyl-CoA derivatives.[3] Aliquoting the compound upon receipt can help minimize freeze-thaw cycles.[3]

2. Handling and Solution Preparation:

  • Location: All handling of solid this compound and the preparation of solutions should be conducted in a chemical fume hood to minimize inhalation exposure.[1]

  • Weighing: If weighing the solid, do so carefully to avoid generating dust.[1]

  • Dissolving: Dissolve the compound in a suitable, pre-cooled buffer. For many biochemical assays involving acyl-CoAs, buffers with a slightly acidic to neutral pH (e.g., 6.0-7.5) are often used.[3]

  • Temperature Control: Keep the solution on ice throughout the preparation and experimental process to minimize degradation.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.

  • Unused Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard it down the drain.[3][4]

  • Contaminated Labware: Items such as pipette tips, tubes, and gloves that have come into contact with the compound should be collected in a designated hazardous waste container.[1][3]

  • Liquid Waste: Collect all experimental solutions containing this compound in a clearly labeled hazardous waste container. The specific type of container will depend on the solvent used.[3]

  • Waste Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[1][4]

  • Spill Response: In case of a spill, evacuate the area, ensure it is well-ventilated, and contain the spill with an absorbent material like vermiculite (B1170534) or sand.[4] Carefully collect the absorbed material into a labeled hazardous waste container.[4] Decontaminate the spill area with a suitable laboratory disinfectant or detergent, followed by a water rinse.[4] All materials used for cleanup should be treated as hazardous waste.[4]

Experimental Workflow

The following diagram outlines the key stages for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receipt Receipt & Inspection storage Secure Storage (-20°C or below) receipt->storage ppe Don Appropriate PPE storage->ppe weigh Weigh Solid Compound ppe->weigh dissolve Dissolve in Pre-cooled Buffer weigh->dissolve experiment Conduct Experiment (Keep on Ice) dissolve->experiment collect_solid Collect Solid Waste (Tips, Gloves) experiment->collect_solid collect_liquid Collect Liquid Waste (Solutions) experiment->collect_liquid label_waste Label Hazardous Waste collect_solid->label_waste collect_liquid->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for safe handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.